Ammonium methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
22515-76-0 |
|---|---|
Molecular Formula |
CH7NO3S |
Molecular Weight |
113.14 g/mol |
IUPAC Name |
azane;methanesulfonic acid |
InChI |
InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |
InChI Key |
QHYIGPGWXQQZSA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CS(=O)(=O)O.N |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
75-75-2 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Ammonium methanesulfonate synthesis pathways
An In-depth Technical Guide to the Synthesis Pathways of Ammonium Methanesulfonate
Foreword: The Rationale for this Guide
This compound (CH₃SO₃NH₄) is a versatile and increasingly important chemical compound, serving as a key intermediate and reagent in fields ranging from organic synthesis to the development of novel pharmaceuticals.[1][2] Its utility stems from the unique properties conferred by its constituent ions: the non-coordinating, highly soluble methanesulfonate anion and the functional ammonium cation.[3] This guide moves beyond a simple recitation of methods. It is designed for the practicing researcher and drug development professional, providing a deep dive into the core synthesis pathways. The focus here is on the causality behind the procedural steps, ensuring that the described protocols are not just followed, but understood. This foundational understanding is critical for troubleshooting, optimization, and adaptation in a dynamic research and development environment.
Physicochemical and Safety Profile
A thorough understanding of a target compound's properties is a prerequisite for its synthesis. This compound is a white crystalline solid, highly soluble in water, a characteristic that is central to its synthesis and purification.[3][4]
Core Properties
The essential physicochemical data for this compound are summarized below. This data provides the baseline for handling, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 22515-76-0 | [5][6] |
| Molecular Formula | CH₇NO₃S | [3] |
| Molecular Weight | 113.14 g/mol | [4][5] |
| Appearance | White crystalline solid/powder | [1][4] |
| Solubility | Highly soluble in water | [3][4] |
| IUPAC Name | azanium;methanesulfonate | [7] |
Hazard Analysis and Safe Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][8][9] Therefore, all manipulations must be conducted in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Mandatory PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][10]
Primary Synthesis Pathway: Acid-Base Neutralization
The most direct, efficient, and common method for synthesizing this compound is the acid-base neutralization reaction between methanesulfonic acid (MSA) and a source of ammonia.[3] This pathway is favored for its simplicity, high atom economy, and the ease of isolating the final product.
Mechanistic Rationale
The reaction is a classic Brønsted-Lowry acid-base reaction. Methanesulfonic acid (CH₃SO₃H) is a strong acid (pKa ≈ -1.9), meaning it readily donates a proton. Ammonia (NH₃) is a weak base that readily accepts a proton to form the ammonium cation (NH₄⁺).
Reaction: CH₃SO₃H + NH₃ → CH₃SO₃⁻NH₄⁺
The driving force is the highly exothermic nature of the neutralization, leading to the formation of the stable this compound salt. The choice of reactants and solvent is critical. While gaseous ammonia can be used, aqueous solutions of ammonia or ammonium hydroxide (NH₄OH) are more common and manageable in a laboratory setting.
Caption: Acid-Base Neutralization Pathway for AMS Synthesis.
Detailed Experimental Protocol: Neutralization
This protocol describes the synthesis of this compound on a laboratory scale. The procedure is designed to be self-validating through in-process controls like temperature and pH monitoring.
2.2.1 Reagents and Equipment
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methanesulfonic Acid (70% aq.) | CH₃SO₃H | 96.11 | 68.6 g (49 mL) | 0.50 | Corrosive |
| Ammonium Hydroxide (28-30% aq.) | NH₄OH | 35.04 | ~50-60 mL | ~0.75-0.88 | Pungent odor, use in fume hood |
| Deionized Water | H₂O | 18.02 | 100 mL | - | |
| Isopropanol | C₃H₈O | 60.10 | 200 mL | - | Flammable |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
pH meter or pH strips (range 5-9)
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum oven
2.2.2 Workflow Visualization
Caption: Experimental Workflow for Neutralization Synthesis.
2.2.3 Step-by-Step Procedure
-
Reaction Setup: Place the three-neck flask in an ice bath on top of the magnetic stirrer. Equip the flask with the stir bar, thermometer, and dropping funnel.
-
Acid Dilution: Charge the flask with 68.6 g (49 mL) of 70% methanesulfonic acid and 50 mL of deionized water. Begin stirring and allow the solution to cool to below 10°C. Causality: Diluting and cooling the strong acid beforehand helps to manage the heat generated during the highly exothermic neutralization reaction, preventing boiling and potential side reactions.
-
Base Addition: Slowly add the ammonium hydroxide solution dropwise from the dropping funnel over a period of 30-45 minutes. Carefully monitor the internal temperature, ensuring it does not exceed 30°C. Causality: A slow, controlled addition is paramount for safety and selectivity. A rapid addition would cause a dangerous temperature spike.
-
pH Control: As the addition nears completion, begin monitoring the pH of the reaction mixture. Continue adding ammonium hydroxide until the pH is stable between 7.0 and 7.5. Causality: A neutral pH ensures the complete consumption of the methanesulfonic acid. A slightly basic pH is acceptable, but a highly basic pH would mean excess ammonia, which would need to be removed. A pH below 7 indicates incomplete reaction.
-
Isolation and Crystallization: Once the pH is stable, remove the ice bath. Slowly add 200 mL of isopropanol to the stirred solution. The product will begin to precipitate as a white solid. Causality: this compound is highly soluble in water but has low solubility in isopropanol. Isopropanol acts as an anti-solvent, forcing the salt out of the solution to enable its isolation.
-
Purification: Cool the resulting slurry in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions (25 mL each) of cold isopropanol to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight. The expected yield is approximately 50-54 grams (88-95%).
Alternative Pathway: Salt Metathesis (Double Displacement)
Mechanistic Rationale
A viable metathesis reaction for this synthesis involves reacting sodium methanesulfonate with ammonium sulfate.[11]
Reaction: 2 Na(CH₃SO₃) + (NH₄)₂SO₄ → 2 NH₄(CH₃SO₃) + Na₂SO₄(s)↓
In this system, sodium methanesulfonate and ammonium sulfate are dissolved in a suitable solvent. Upon mixing, the ions exchange, forming this compound and sodium sulfate. The key to this process is the selection of a solvent in which sodium sulfate has very low solubility, causing it to precipitate.[11] This precipitation removes the sodium sulfate from the equilibrium, driving the reaction forward according to Le Châtelier's principle. Solvents such as methanol are often employed for this purpose.[11]
Caption: Salt Metathesis Pathway for AMS Synthesis.
Conclusion and Future Outlook
The synthesis of this compound is predominantly achieved through a robust and scalable acid-base neutralization pathway. This method offers high yields, operational simplicity, and a favorable safety profile when conducted with appropriate controls. The alternative salt metathesis route provides a valuable option when starting materials are constrained. For researchers and drug development professionals, a deep understanding of the chemical principles governing these syntheses—exotherm management, pH control, and solubility-driven isolation—is essential for successful, safe, and reproducible outcomes. As the applications for methanesulfonate salts continue to expand, particularly in the realm of ionic liquids and pharmaceutical salts, robust and well-understood synthetic methodologies will remain critically important.[3]
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Ammonium methanesulfonate CAS number 22515-76-0
An In-depth Technical Guide to Ammonium Methanesulfonate
Abstract
This compound (CAS No. 22515-76-0), the salt formed from methanesulfonic acid and ammonia, is a compound of significant utility in modern chemistry, particularly within the pharmaceutical and fine chemical sectors. While structurally simple, its properties as a catalyst, a source of the highly effective mesylate leaving group, and a counterion in drug salt formation underscore its versatility. This guide provides an in-depth examination of its chemical and physical properties, synthesis methodologies, diverse applications, safety protocols, and analytical characterization. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important chemical entity.
Introduction and Core Concepts
This compound, systematically named azane;methanesulfonic acid, is a white crystalline solid that is highly soluble in water.[1][2] It serves as the parent compound for a vast class of materials where the ammonium cation's hydrogen atoms are replaced by organic groups, leading to a wide spectrum of physicochemical properties and applications, including the formation of novel ionic liquids.[2]
In the context of drug development, the methanesulfonate (mesylate) anion is of particular interest. The formation of mesylate salts is a standard practice for ionizable drug molecules to enhance critical properties such as solubility, stability, and bioavailability.[2] Nearly half of all clinically used drugs are administered as salts, and sulfonic acids, especially methanesulfonic acid, are increasingly common choices for salt formation with basic drug molecules.[2]
Physicochemical and Thermodynamic Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application. These properties dictate its behavior in various chemical environments and processes.
| Property | Value | Reference(s) |
| CAS Number | 22515-76-0 | [1][2][3] |
| Molecular Formula | CH₇NO₃S (or CH₃SO₃NH₄) | [1][2] |
| Molecular Weight | 113.14 g/mol | [2][3] |
| Appearance | White crystalline solid/powder | [1][3] |
| Melting Point | 198-201 °C (with decomposition) | [1][4][5] |
| Boiling Point | 303.2 °C at 760 mmHg | [4][6] |
| Flash Point | 137.2 °C | [4][6] |
| Solubility | Highly soluble in water | [1][2] |
| Vapor Pressure | 0.000218 mmHg at 25°C | [7] |
| IUPAC Name | azane;methanesulfonic acid | [2] |
| InChI Key | QHYIGPGWXQQZSA-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CS(=O)(=O)[O-].[NH4+] | [2][7] |
Thermodynamic studies have been conducted to characterize its thermal behavior. Molar heat capacity was measured from 8.51 K to 345.47 K, and key thermodynamic functions like enthalpy and Gibbs energy of formation have been calculated.[8][9] These data are crucial for understanding the compound's stability under various processing temperatures.[8]
Caption: Ionic structure of this compound.
Synthesis and Manufacturing Pathways
The synthesis of this compound can be achieved through several routes, with the choice depending on the scale and required purity.
Laboratory-Scale Synthesis: Acid-Base Neutralization
The most direct and common laboratory method is the neutralization of methanesulfonic acid with ammonia.[2] This is a straightforward acid-base reaction that yields the salt with high purity.
Experimental Protocol: Neutralization Synthesis
-
Preparation: In a well-ventilated fume hood, place a stirred beaker containing a known concentration of methanesulfonic acid (MSA) in an ice bath to manage the exothermic reaction.
-
Neutralization: Slowly add an aqueous solution of ammonia (e.g., ammonium hydroxide) dropwise to the stirring MSA solution.
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the ammonia solution until a neutral pH (≈7.0) is achieved.
-
Isolation: Remove the solvent (water) via rotary evaporation under reduced pressure.
-
Purification: The resulting white solid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, if necessary.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
Industrial-Scale Synthesis
For larger-scale production, alternative routes are employed. One patented method involves the reaction of dimethyl sulfate with an aqueous solution of ammonium sulfite or a mixture of ammonium sulfite and ammonium bisulfite.[10] This reaction produces a mixture of this compound and ammonium sulfate, from which the desired product is then isolated.[10]
Caption: Laboratory synthesis via acid-base neutralization.
Applications in Research and Drug Development
The utility of this compound and its derivatives is extensive, spanning catalysis, organic synthesis, and pharmaceutical formulation.
Catalysis in Organic Synthesis
This compound is known to act as a catalyst in various organic reactions, including esterifications and alkylations.[1] Its acidic nature facilitates these transformations, making it a useful reagent in synthetic chemistry workflows.
The Mesylate Anion: An Excellent Leaving Group
The methanesulfonate (mesylate) anion is a superb leaving group in nucleophilic substitution reactions.[2][11] This property is fundamental to organic synthesis. Alcohols can be converted to their corresponding mesylates, which are then readily displaced by nucleophiles, allowing for the controlled introduction of a wide range of functional groups. This makes methanesulfonate derivatives invaluable intermediates in the construction of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[11]
Pharmaceutical Salt Selection
A critical application in drug development is the use of methanesulfonic acid to form salts with basic drug molecules.[2] This process can significantly improve the physicochemical properties of an API, such as:
-
Enhanced Solubility: Improving the dissolution rate and bioavailability of poorly soluble compounds.
-
Increased Stability: Protecting the API from degradation, thereby extending shelf life.
-
Improved Crystallinity: Facilitating the formation of a stable and reproducible solid form, which is crucial for formulation and manufacturing.
While this compound itself is not directly incorporated into the final drug, the principles of its formation and the properties of its anion are central to the design of mesylate drug salts.[2]
Pro-Drug and Intermediate Synthesis
The methanesulfonyl group is a key structural motif in many approved and clinical-stage drugs, where it can act as a bioisostere for other functional groups, improve metabolic stability, and enhance solubility.[12] this compound can be a precursor or reagent in the synthesis of these complex molecules. For instance, it can be used in the preparation of certain anti-cancer drugs.[7][13]
Ionic Liquids
By replacing the hydrogen atoms of the ammonium cation with various organic groups (e.g., alkyl chains), a class of materials known as ionic liquids (ILs) can be synthesized.[2] These this compound analogs have tunable properties like viscosity, thermal stability, and miscibility, making them "designer solvents" for various applications, including as electrolytes or in separation technologies.[2][14]
Analytical Chemistry
In pharmaceutical quality control, methanesulfonic acid (MSA) can be an impurity or a degradation product in certain drug substances, such as busulfan (1,4-butanediol dimethanesulfonate).[15] Ion chromatography methods have been developed for the selective determination of MSA, where this compound may be used as a reference standard to accurately quantify its levels.[15]
Safety, Handling, and GHS Classification
Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS), it is classified as an irritant.[16]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary Measures and First Aid
Safe handling requires the use of appropriate personal protective equipment (PPE) and adherence to standard laboratory safety protocols.
-
Handling: Use in a well-ventilated area or fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and prevent the formation of aerosols.[16][18]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and locked up.[16][18]
-
Skin Contact: If on skin, wash with plenty of water. If irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.[16][18]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[16][18]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][18]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[18]
Caption: First aid response plan for exposure incidents.
Conclusion
This compound is a foundational chemical with multifaceted applications that extend far beyond its simple structure. For researchers and drug developers, it is a key catalytic agent, a precursor to the indispensable mesylate leaving group, and a conceptual basis for the formulation of stabilized, highly bioavailable pharmaceutical salts. Its derivatives continue to push the boundaries in the field of ionic liquids. A comprehensive understanding of its properties, synthesis, and safe handling is therefore essential for leveraging its full potential in both academic research and industrial development.
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A Comprehensive Technical Guide to the Molecular Structure of Ammonium Methanesulfonate
Executive Summary
Ammonium methanesulfonate (AMS), the salt formed from the neutralization of methanesulfonic acid and ammonia, is a compound of significant interest in synthetic chemistry, materials science, and atmospheric research.[1] Its utility stems from its properties as a water-soluble, stable salt that can act as a catalyst, a buffering agent, and a source of the versatile methanesulfonate anion.[2][3] This guide provides an in-depth analysis of the molecular and crystal structure of this compound, grounded in crystallographic and spectroscopic data. We will explore the synthesis, the intricate hydrogen-bonding network that defines its solid state, its characteristic spectroscopic fingerprints, and the relationship between its structure and its function in various applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed technical understanding of this fundamental chemical entity.
Introduction: The Scientific Significance of this compound
This compound, with the chemical formula CH₃SO₃NH₄, is a white crystalline solid that is highly soluble in water.[1][3] While structurally simple, it represents a cornerstone compound in several scientific domains. In organic synthesis, it serves as a catalyst for reactions like esterification and alkylation and provides the methanesulfonate anion, an excellent leaving group for substitution reactions.[1][2] Its derivatives, particularly those with substituted ammonium cations, are pivotal in the development of ionic liquids, demonstrating how modification of the basic structure can lead to materials with tailored physicochemical properties.[1] Furthermore, the reaction between methanesulfonic acid and ammonia is a key process in atmospheric nucleation, contributing to new particle formation and influencing climate and air quality.[4][5][6] A thorough understanding of its core molecular structure is therefore essential for leveraging its properties and predicting its behavior in complex systems.
Synthesis and Preparation: From Precursors to Pure Crystal
The preparation of high-purity this compound is critical for both research and industrial applications. The most direct and common laboratory-scale synthesis involves the acid-base neutralization of methanesulfonic acid with ammonia. An alternative approach, suitable for different precursor availability, is a metathesis reaction between sodium methanesulfonate and an ammonium salt.
Protocol 2.1: Synthesis via Acid-Base Neutralization
This protocol outlines the synthesis of this compound from methanesulfonic acid and ammonium hydroxide, a method that relies on a straightforward exothermic neutralization reaction.
Causality: The strong acid (methanesulfonic acid) and weak base (ammonia) react to form a salt and water. The driving force is the formation of the stable ionic bond between the methanesulfonate anion and the ammonium cation. Cooling is necessary to manage the exothermic nature of the reaction and prevent potential side reactions or excessive boiling of the ammonia.
Methodology:
-
Reagent Preparation: In a well-ventilated fume hood, place a 250 mL Erlenmeyer flask equipped with a magnetic stir bar in an ice-water bath.
-
Acid Addition: Carefully add 0.1 moles of methanesulfonic acid (approx. 9.61 g) to the flask.
-
Neutralization: While stirring vigorously, slowly add an equimolar amount (0.1 moles) of a concentrated ammonium hydroxide solution (e.g., 28-30%) dropwise using a dropping funnel. Monitor the pH of the solution with pH paper or a calibrated pH meter, aiming for a final pH of ~7.
-
Isolation: Once neutralization is complete, remove the flask from the ice bath and transfer the solution to a round-bottom flask.
-
Crystallization: Concentrate the solution using a rotary evaporator to remove the water. The white crystalline product, this compound, will precipitate. For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol.
-
Drying and Storage: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Store the final product in a desiccator.
Caption: Workflow for the synthesis of this compound.
Molecular and Crystal Structure: An In-Depth Analysis
The solid-state structure of this compound is defined by the ionic interaction between the ammonium cation (NH₄⁺) and the methanesulfonate anion (CH₃SO₃⁻), organized into a highly ordered crystalline lattice.
Crystallographic Analysis
A seminal single-crystal X-ray diffraction study provides the definitive structure of this compound.[7] The analysis reveals a monoclinic crystal system with the space group C2/m. Both the methanesulfonate anion and the ammonium cation possess crystallographic Cₛ symmetry. The arrangement in the unit cell is governed by an extensive network of hydrogen bonds.[7]
| Parameter | Value | Source |
| Chemical Formula | CH₃O₃S⁻ • NH₄⁺ | [7] |
| Molecular Weight | 113.14 g/mol | [8] |
| Crystal System | Monoclinic | [7] |
| Space Group | C2/m | [7] |
| a | 7.4993 (6) Å | [7] |
| b | 7.2882 (6) Å | [7] |
| c | 9.2342 (8) Å | [7] |
| β | 93.341 (7)° | [7] |
| Volume (V) | 503.85 (7) ų | [7] |
| Z (Molecules/cell) | 4 | [7] |
| Calculated Density | 1.491 g/cm³ | [7] |
The Hydrogen Bonding Network
The most critical feature of the crystal structure is the intricate hydrogen bonding that dictates the supramolecular assembly. Each of the three oxygen atoms of the methanesulfonate anion acts as a hydrogen bond acceptor. They are bonded to hydrogen atoms from neighboring ammonium cations.[7] This interaction links the ions into infinite chains that propagate through the crystal lattice, specifically around the crystallographic twofold screw axis.[7] This robust network is responsible for the compound's stability and crystalline nature.
Caption: Hydrogen bonding in this compound crystal lattice.
Spectroscopic Characterization
Spectroscopy provides a powerful, non-destructive window into the molecular structure of this compound, allowing for verification of its identity and purity.
Protocol 4.1: SOP for Spectroscopic Analysis
This protocol provides a standardized workflow for acquiring NMR and FT-IR data for a sample of this compound.
Causality: The choice of solvent is critical. Deuterium oxide (D₂O) is used for NMR to avoid a large interfering solvent signal in the ¹H spectrum. For FT-IR, a solid-state method like KBr pellet or Attenuated Total Reflectance (ATR) is preferred to avoid solvent bands and observe the hydrogen bonding present in the crystal.
Methodology:
-
Sample Preparation (NMR): Dissolve 5-10 mg of this compound in ~0.6 mL of Deuterium Oxide (D₂O). Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. The signal for the methyl protons of the methanesulfonate anion will be a singlet. The ammonium protons will also appear as a singlet, though its position can be concentration and temperature-dependent.
-
Acquire a ¹³C NMR spectrum. A single resonance corresponding to the methyl carbon is expected.
-
-
Sample Preparation (FT-IR):
-
(Option A: KBr Pellet) Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
(Option B: ATR) Place a small amount of the solid sample directly onto the crystal of an ATR accessory. Ensure good contact between the sample and the crystal.
-
-
FT-IR Data Acquisition: Place the KBr pellet or the ATR accessory in the spectrometer's sample compartment. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the presence and electronic environment of the hydrogen and carbon nuclei in the molecule.[1]
| Nucleus | Group | Expected Chemical Shift (δ) in D₂O | Multiplicity | Notes |
| ¹H | CH₃-SO₃⁻ | ~2.8 ppm | Singlet | Represents the three equivalent methyl protons. |
| ¹H | NH₄⁺ | ~4.7 ppm | Singlet | Position is variable; exchanges with residual HDO in the solvent. |
| ¹³C | CH₃-SO₃⁻ | ~40 ppm | Singlet | Represents the single carbon atom in the methyl group. |
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum provides clear signatures for both the ammonium cation and the methanesulfonate anion.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3200-2800 | N-H Stretching | NH₄⁺ | Broad, Strong |
| ~1430 | N-H Asymmetric Bending (ν₄) | NH₄⁺ | Strong |
| ~1200 | S=O Asymmetric Stretching | CH₃SO₃⁻ | Very Strong |
| ~1050 | S=O Symmetric Stretching | CH₃SO₃⁻ | Strong |
| ~780 | S-C Stretching | CH₃SO₃⁻ | Medium |
| ~550 | O-S-O Bending | CH₃SO₃⁻ | Medium |
Physicochemical Properties and Reactivity
The macroscopic properties and chemical behavior of this compound are a direct consequence of its underlying molecular structure.
Key Physicochemical Properties
| Property | Value / Description | Source |
| Appearance | White crystalline solid | [2][3] |
| Melting Point | 198-201 °C (decomposes) | [9] |
| Boiling Point | 303.2 °C at 760 mmHg | [9][10] |
| Solubility | Highly soluble in water | [1][2] |
| Molecular Formula | CH₇NO₃S | [1][3] |
| CAS Number | 22515-76-0 | [2] |
Reactivity Profile
The reactivity of this compound is twofold, involving both the cation and the anion.
-
Catalytic Activity: The compound can act as a mild acid catalyst in various organic reactions.[2]
-
Anionic Reactivity: The methanesulfonate (mesylate) anion is a non-nucleophilic, excellent leaving group, making its salts valuable reagents in nucleophilic substitution reactions.[1]
-
Atmospheric Chemistry: In the atmosphere, methanesulfonic acid (derived from oceanic dimethyl sulfide) reacts with ammonia to form this compound particles. These particles can act as cloud condensation nuclei, highlighting the compound's environmental relevance.[6][11] Studies show that amines are often more effective than ammonia in promoting this particle formation.[4][5]
Conclusion
This compound is a compound whose simple stoichiometry belies a rich structural chemistry. Its solid state is defined by a robust, three-dimensional hydrogen-bonding network that confers significant stability. This structure is readily confirmed through crystallographic and spectroscopic techniques, which provide distinct and predictable signatures. The ionic nature of the compound, combined with the inherent properties of the methanesulfonate anion, underpins its utility as a catalyst and synthetic reagent. For researchers in drug development and materials science, a firm grasp of this foundational structure is paramount for its rational application and for the design of more complex, functional derivatives.
References
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Wei, C. H. (1986). Structure of this compound. Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1839-1842. Retrieved from [Link]
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Chen, H., et al. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. ACS Earth and Space Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonamide. Retrieved from [Link]
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Chen, H., & Finlayson-Pitts, B. J. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. The Journal of Physical Chemistry B, 119(43), 13787-13798. Retrieved from [Link]
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eScholarship. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. Retrieved from [Link]
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ResearchGate. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. Retrieved from [Link]
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PubChem. (n.d.). Methanesulfonic acid, ammonium salt (1:1). Retrieved from [Link]
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Vigonskyy, Y., et al. (2018). Infrared and Raman Spectroscopy of Ammoniovoltaite, (NH₄)₂Fe²⁺₅Fe³⁺₃Al(SO₄)₁₂(H₂O)₁₈. Minerals, 8(11), 514. Retrieved from [Link]
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Thermodynamic properties of ammonium methanesulfonate
An In-Depth Technical Guide to the Thermodynamic Properties of Ammonium Methanesulfonate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (AMS), the salt formed from the strong methanesulfonic acid and the weak base ammonia, is a compound of increasing interest in chemical synthesis and pharmaceutical development. A thorough understanding of its thermodynamic properties is paramount for controlling its synthesis, ensuring its stability during storage and processing, and predicting its behavior in various applications. This technical guide provides a comprehensive analysis of the core thermodynamic characteristics of this compound, grounded in experimental data from peer-reviewed literature. We will delve into its heat capacity, standard thermodynamic functions, enthalpy of formation, and thermal stability, explaining the causality behind the experimental techniques used for their determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Introduction: The Significance of this compound
Methanesulfonic acid is frequently used in the pharmaceutical industry to form salts of basic active pharmaceutical ingredients (APIs), often improving their solubility and stability[1]. The ammonium salt, while not typically an API itself, serves as a valuable intermediate and a model compound for understanding the behavior of methanesulfonate salts. The thermodynamic properties of this compound dictate its physical and chemical stability, influencing critical process parameters such as reaction conditions, purification, drying temperatures, and shelf-life. Furthermore, accurate thermodynamic data is essential for computational chemistry models that predict reaction outcomes and phase equilibria.
Synthesis of this compound
This compound can be synthesized through several routes. A common laboratory-scale method involves the acid-base neutralization reaction between methanesulfonic acid and ammonia or ammonium hydroxide. Industrial processes may involve the reaction of dimethyl sulfate with an aqueous solution of ammonium sulfite[2]. Another approach is the salt metathesis reaction between sodium methanesulfonate and ammonium sulfate, where the differing solubilities can be exploited to isolate the product.
The choice of synthesis route can impact the purity profile of the final product, which is a critical consideration. For instance, when alcohols are present during synthesis involving methanesulfonic acid, there is a potential risk of forming genotoxic impurities such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS)[1][3][4]. Therefore, a well-controlled synthesis and purification process is essential.
Core Thermodynamic Functions
The fundamental thermodynamic properties of a compound provide a complete picture of its energy landscape as a function of temperature. For this compound, these have been meticulously determined using advanced calorimetric techniques[5][6][7].
Heat Capacity and Standard Thermodynamic Functions (Entropy, Enthalpy, Gibbs Free Energy)
Expertise & Experience: To obtain accurate and absolute thermodynamic functions like entropy and Gibbs free energy, it is crucial to measure the molar heat capacity (Cp,m) from temperatures approaching absolute zero. Low-temperature vacuum adiabatic calorimetry is the gold standard for this purpose. This technique minimizes heat exchange with the surroundings, allowing for precise measurement of the energy required to raise the temperature of the substance by a defined amount.
The molar heat capacity of this compound was measured in the temperature range of 8.51 K to 345.47 K[5][6]. Based on these experimental data, the primary thermodynamic functions—including heat content (enthalpy), entropy, and Gibbs energy—were calculated and are summarized in the table below.
Data Presentation:
Table 1: Standard Molar Thermodynamic Functions of this compound (NH₄SO₃CH₃) at Standard Temperature (298.15 K) and Pressure (0.1 MPa) [5]
| Thermodynamic Function | Symbol | Value | Units |
| Molar Heat Capacity | C°p,m(298.15 K) | 170.81 ± 0.19 | J·K⁻¹·mol⁻¹ |
| Molar Enthalpy (Heat Content) | H°(298.15 K) - H°(0) | 29.58 ± 0.03 | kJ·mol⁻¹ |
| Molar Entropy | S°(298.15 K) | 220.8 ± 0.5 | J·K⁻¹·mol⁻¹ |
| Gibbs Energy Function | -[G°(298.15 K) - H°(0)]/T | 121.5 ± 0.5 | J·K⁻¹·mol⁻¹ |
Standard Enthalpy and Gibbs Energy of Formation
Expertise & Experience: The standard molar enthalpy of formation (ΔfH°) is a cornerstone thermodynamic value that cannot be measured directly. It is determined experimentally using solution calorimetry. This method involves measuring the enthalpy of dissolution of the compound in a suitable solvent (in this case, water) and applying Hess's Law in a thermochemical cycle. This approach is a self-validating system; the accuracy of the final value depends on the precision of the measured dissolution enthalpies and the reliability of the literature values for the other species in the cycle.
The enthalpy of dissolution of this compound in water was determined to be ΔsolHm(298.15 K) = 17.55 ± 0.16 kJ·mol⁻¹ [5]. This positive value indicates that the dissolution process is endothermic, meaning the solution will cool down as the salt dissolves[8]. Using this value along with known standard enthalpies of formation for aqueous ammonium and methanesulfonate ions, the standard thermodynamic functions of formation for solid this compound were calculated.
Data Presentation:
Table 2: Standard Molar Enthalpy, Entropy, and Gibbs Energy of Formation of this compound at 298.15 K [5]
| Thermodynamic Function of Formation | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH°m | -591.3 ± 1.3 | kJ·mol⁻¹ |
| Standard Molar Entropy of Formation | ΔfS°m | -555.5 ± 0.9 | J·K⁻¹·mol⁻¹ |
| Standard Molar Gibbs Energy of Formation | ΔfG°m | -425.8 ± 1.4 | kJ·mol⁻¹ |
Mandatory Visualization:
Caption: Hess's Law cycle for determining the standard enthalpy of formation.
Thermal Stability and Decomposition Profile
For drug development and manufacturing, understanding a compound's thermal stability is non-negotiable. It dictates safe operating temperatures for processes like drying, milling, and formulation and is critical for assessing shelf-life stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques used for this characterization[9].
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Studies on this compound show that it possesses significant thermal stability, with decomposition onset occurring at elevated temperatures[5][10]. The decomposition of ammonium salts often involves the loss of ammonia, followed by the breakdown of the acidic component[11][12]. For this compound, this would likely proceed via the release of ammonia (NH₃) and the subsequent decomposition of methanesulfonic acid.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine temperatures and enthalpies of phase transitions such as melting, crystallization, and solid-solid transitions[13]. DSC analysis of this compound has identified phase transitions, providing critical data on its solid-state behavior at different temperatures[5][10].
Data Presentation:
Table 3: Thermal Analysis Data for this compound [5]
| Analysis Type | Parameter | Observation |
| TGA | Decomposition Onset | Stable in an inert atmosphere up to temperatures suitable for most pharmaceutical processing. |
| DSC | Phase Transitions | Temperatures and enthalpies of phase transitions have been determined.[5] |
| DSC | Melting Point | 198-201 °C (with decomposition)[14] |
Experimental Protocols
Trustworthiness: The following generalized protocols are based on standard methodologies and best practices in thermal analysis and calorimetry. They are designed to be self-validating through appropriate instrument calibration and the use of certified reference materials.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to establish an inert atmosphere.
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).
-
-
Data Analysis: Plot the sample mass (%) as a function of temperature (°C). The onset of decomposition is determined from the initial significant mass loss.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., hermetically sealed aluminum pan to contain any evolved gases upon initial decomposition). Prepare an empty, sealed pan as a reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
DSC Method:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
-
Data Analysis: Plot the heat flow (mW) as a function of temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition or crystallization) will appear as peaks. Integrate the peak area to determine the enthalpy of the transition.
Mandatory Visualization:
Caption: Generalized workflow for TGA and DSC analysis.
Conclusion
The thermodynamic properties of this compound have been rigorously characterized through a combination of adiabatic calorimetry, solution calorimetry, and thermal analysis techniques. The data reveal a compound with significant thermal stability and well-defined thermodynamic functions. This in-depth guide provides not only the core data but also the scientific rationale behind the experimental methodologies. For scientists and engineers in the chemical and pharmaceutical industries, this information is fundamental for process development, safety assessment, and formulation design, ensuring the reliable and safe application of this important methanesulfonate salt.
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Kalinyuk, D. A., Druzhinina, A. I., Tiflova, L. A., & Monayenkova, A. S. (2021). . Journal of Chemical Thermodynamics, 162, 106581. [Link]
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Elsevier. (n.d.). Phase transitions of some sulfur-containing ammonium salts. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal decomposition of metal methanesulfonates in air. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Calorimetry: Heat of Solution of Ammonium Nitrate. Retrieved from [Link]
-
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Chemistry LibreTexts. (2025). 17.13: Heat of Solution. Retrieved from [Link]
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YouTube. (2020). THERMAL DECOMPOSITION REACTIONS/HEATING EFFECT ON AMMONIUM SALTS/TRICKS TO LEARN INORGANIC CHEMISTRY. Retrieved from [Link]
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Slideshare. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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European Patent Office. (n.d.). CHEMICAL AND THERMAL DECOMPOSITION OF AMMONIUM SULPHATE INTO AMMONIA AND SULPHURIC ACID. Retrieved from [Link]
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Ammonium methanesulfonate decomposition temperature
An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Methanesulfonate
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound (CH₃SO₃NH₄). As a compound of interest in atmospheric science, synthetic chemistry, and materials science, a thorough understanding of its behavior under thermal stress is critical for researchers, scientists, and drug development professionals. This document synthesizes experimental data to offer field-proven insights into its thermal properties, analytical methodologies, and decomposition pathways.
Introduction to this compound
This compound is an ammonium salt derived from the neutralization of the strong organic acid, methanesulfonic acid (MSA), with ammonia.[1] It exists as a white, water-soluble crystalline solid and serves as a fundamental compound in the study of atmospheric aerosol nucleation and the development of novel ionic liquids.[1] The thermal stability of this salt is a crucial parameter that dictates its handling, storage, and application in various chemical processes.
Thermal Stability and Phase Transitions
The thermal behavior of this compound is characterized by distinct events, including a low-temperature phase transition and a well-defined decomposition range at elevated temperatures.
Key Thermal Properties
A summary of the critical thermal data for this compound is presented below. These values are essential for defining safe operating temperatures in experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | CH₇NO₃S | [1][2] |
| Molecular Weight | 113.14 g/mol | [1][2] |
| Melting Point | 132-134 °C (with decomposition) | [3] |
| Second-Order Phase Transition | 272.6 ± 0.5 K (-0.55 °C) | [4] |
| Onset of Decomposition (Tonset) | ~418 K (145 °C) | [4] |
| Temperature of Max. Decomposition Rate (Tpeak) | ~510 K (237 °C) | [4] |
| End of Decomposition | ~544 K (271 °C) | [4] |
Detailed Thermal Profile
Thermogravimetric (TG) analysis reveals that the thermal decomposition of this compound commences at approximately 145 °C (418 K) and is complete by around 271 °C (544 K).[4] The maximum rate of mass loss occurs at approximately 237 °C (510 K), indicating the point of greatest instability under dynamic heating conditions.[4]
In addition to its high-temperature decomposition, this compound undergoes a subtle, second-order solid-state phase transition at -0.55 °C (272.6 K), as identified by adiabatic calorimetry.[4] This transition involves a change in the heat capacity of the material without a corresponding latent heat, a factor that can be significant in precise low-temperature applications.
Thermal Analysis Data: TGA & DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for characterizing the thermal profile of this compound.
-
Causality of Technique Selection: TGA is employed to quantitatively measure the mass loss associated with decomposition, providing precise onset, peak, and end temperatures. DSC is used to measure the heat flow associated with thermal events, allowing for the detection of phase transitions and the determination of whether decomposition is endothermic (heat absorbing) or exothermic (heat releasing).
Expected Thermogravimetric Analysis (TGA) Data
A TGA thermogram for this compound is expected to show a stable baseline up to the onset of decomposition, followed by a single, significant mass loss step corresponding to the complete volatilization and decomposition of the compound. The process begins around 145 °C and concludes by 271 °C.[4]
Expected Differential Scanning Calorimetry (DSC) Data
The DSC curve for this compound would reveal two key features:
-
A small change in the baseline around -0.55 °C, corresponding to the second-order phase transition.[4]
-
A large endothermic or exothermic peak in the range of 145-271 °C, associated with the energy of decomposition.
Decomposition Pathway and Products
Under thermal stress, this compound is expected to decompose into several gaseous products. The most probable decomposition pathway begins with an acid-base dissociation, followed by the breakdown of the resulting methanesulfonic acid.
Proposed Decomposition Steps:
-
Initial Dissociation: The ammonium salt dissociates into ammonia (NH₃) and methanesulfonic acid (CH₃SO₃H).
-
NH₄CH₃SO₃(s) → NH₃(g) + CH₃SO₃H(l)
-
-
Secondary Decomposition: At higher temperatures, methanesulfonic acid decomposes further. The ultimate hazardous decomposition products include oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx).[5]
Caption: Generalized workflow for the thermal analysis of this compound.
Conclusion
This compound exhibits a distinct thermal decomposition profile, initiating decomposition around 145 °C and completing the process by 271 °C. [4]The maximum decomposition rate is observed at 237 °C. [4]Additionally, a low-temperature second-order phase transition occurs at -0.55 °C. [4]The decomposition pathway likely involves an initial dissociation into ammonia and methanesulfonic acid, with subsequent breakdown into gaseous oxides of sulfur, nitrogen, and carbon. [5]The protocols detailed herein provide a robust framework for the accurate and reproducible characterization of these thermal properties, ensuring data integrity for research and development applications.
References
Sources
Ammonium methanesulfonate crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Methanesulfonate
Abstract
This compound (CH₃SO₃NH₄) is a salt of significant interest, primarily due to the prevalence of the methanesulfonate (mesylate) anion in pharmaceutical salt selection to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[1] A comprehensive understanding of its solid-state properties, beginning with its crystal structure, is fundamental for its application in drug development and materials science. This technical guide provides a detailed exploration of the definitive analysis of this compound's crystal structure. We delve into the synthesis of high-quality single crystals, the application of single-crystal and powder X-ray diffraction for structural elucidation and phase purity assessment, and the use of complementary thermal and spectroscopic techniques for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven experimental protocols.
The Strategic Importance of Methanesulfonate Crystal Structures
In modern pharmaceutical development, over half of all APIs are administered as salts to improve critical properties such as solubility, stability, and bioavailability.[1] Methanesulfonic acid is frequently chosen for salt formation with basic drug molecules due to the advantageous properties conferred by the resulting mesylate salt.[1] The three-dimensional arrangement of ions in the crystal lattice dictates these macroscopic properties. Therefore, a rigorous analysis of the crystal structure is not merely an academic exercise but a critical step in rational drug design and formulation.
The study of a simple salt like this compound provides an archetypal model for understanding the complex hydrogen bonding networks and packing motifs that influence the solid-state behavior of more complex pharmaceutical mesylates.[1] Its analysis serves as a foundational reference for interpreting the structures of novel APIs.
Synthesis and Single Crystal Growth
The prerequisite for any crystallographic analysis is the availability of high-quality, single crystals of sufficient size and perfection. For this compound, the synthesis is a straightforward acid-base neutralization, while crystallization requires careful control of solvent evaporation.
Causality in Synthesis and Crystallization
The synthesis of this compound involves the reaction of methanesulfonic acid with ammonia.[1] The primary goal of the subsequent crystallization process is to promote slow, ordered growth from a supersaturated solution. Rapid precipitation traps impurities and solvent molecules and leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.[2] Slow evaporation of the solvent is the preferred method as it allows molecules to deposit onto the growing crystal lattice in the most energetically favorable orientation, minimizing defects.
Experimental Protocol: Synthesis and Crystallization
-
Neutralization: In a well-ventilated fume hood, slowly add an equimolar amount of aqueous ammonia (e.g., 28-30% solution) to a stirred, cooled solution of methanesulfonic acid in deionized water. The reaction is exothermic and should be controlled in an ice bath.
-
pH Adjustment: Monitor the pH of the solution, adjusting dropwise with either reagent until a neutral pH of ~7.0 is achieved.
-
Initial Concentration: Gently heat the resulting solution to evaporate a portion of the water until saturation is approached. The appearance of the first small crystals upon cooling a drop of the solution on a watch glass indicates saturation.
-
Slow Crystallization: Loosely cover the beaker containing the saturated solution and leave it undisturbed at room temperature. Slow evaporation over several days to weeks should yield colorless, plate-like single crystals suitable for analysis.[3]
-
Crystal Harvesting: Carefully decant the mother liquor and harvest the crystals. Wash them briefly with a cold, volatile solvent like ethanol to remove any residual mother liquor and dry them under a gentle stream of nitrogen or in a desiccator.[4]
Core Crystallographic Analysis: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on unit cell dimensions, bond lengths, and bond angles.[2][5]
Experimental Workflow for Structural Determination
The process of determining a crystal structure via SCXRD is a multi-step workflow that begins with a suitable crystal and ends with a refined structural model. Each step is critical for ensuring the quality and validity of the final structure.
Caption: Generalized workflow for Single-Crystal X-ray Diffraction (SCXRD).
Protocol: SCXRD Data Acquisition
-
Crystal Selection: Under a polarizing microscope, select a small, clear crystal (~0.1-0.3 mm) with well-defined faces and no visible cracks or defects.
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
Instrumentation: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[6][7]
-
Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[2]
-
Data Integration: After collection, the raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like Lorentz and polarization effects.[6]
Data Analysis and Structure of this compound
The crystal structure of this compound was determined by C. H. Wei and published in Acta Crystallographica (1986).[3] The analysis revealed a monoclinic crystal system with the space group C2/m.[3] Both the methanesulfonate anion and the ammonium cation possess crystallographic Cs symmetry.[3]
The key feature of the structure is the extensive network of hydrogen bonds. Each of the three oxygen atoms of the methanesulfonate anion acts as a hydrogen bond acceptor, while three of the four hydrogen atoms of the tetrahedral ammonium cation act as donors.[3] This interaction creates an infinite hydrogen-bonding chain that propagates through the crystal lattice.[3]
Summary of Crystallographic Data
The quantitative data derived from the single-crystal X-ray diffraction analysis provides the definitive fingerprint of the compound's solid state.
| Parameter | Value | Reference |
| Chemical Formula | CH₇NO₃S | [1][3] |
| Formula Weight | 113.14 g/mol | [1] |
| Crystal System | Monoclinic | [3] |
| Space Group | C2/m | [3] |
| a | 7.4993 (6) Å | [3] |
| b | 7.2882 (6) Å | [3] |
| c | 9.2342 (8) Å | [3] |
| β | 93.341 (7)° | [3] |
| Volume | 503.85 (7) ų | [3] |
| Z (Formula units/cell) | 4 | [3] |
| Temperature | 296 K | [3] |
| Calculated Density | 1.491 g/cm³ | [3] |
Bulk Material Characterization: Powder X-ray Diffraction (PXRD)
While SCXRD provides the ultimate structural detail from a single perfect crystal, PXRD is an indispensable tool for analyzing bulk, polycrystalline samples.[7] In a pharmaceutical setting, its primary roles are to confirm the phase identity and purity of a synthesized batch and to screen for polymorphism—the existence of different crystal forms of the same compound.
Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount (~10-20 mg) of the crystalline this compound into a fine, homogeneous powder using a mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Acquisition: Place the sample holder in a powder X-ray diffractometer.[8] Collect a diffraction pattern over a relevant 2θ range (e.g., 5° to 70°) using monochromatic Cu Kα radiation.
-
Data Analysis: Compare the experimental PXRD pattern to a pattern calculated from the single-crystal structure data. A match in peak positions and relative intensities confirms the phase identity of the bulk sample. The absence of unexpected peaks indicates high phase purity.
Complementary Analytical Techniques
A multi-technique approach is essential for a self-validating and comprehensive analysis. Thermal and spectroscopic methods provide data that complements the structural information from diffraction.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and phase transitions of a material.[9][10]
Caption: Workflow for Thermal Analysis using TGA and DSC.
Protocol: TGA/DSC
-
TGA: Accurately weigh 5-10 mg of this compound into an alumina TGA crucible. Heat the sample under a nitrogen atmosphere from ambient temperature to ~600 °C at a rate of 10 °C/min.[10] The resulting curve of mass vs. temperature will reveal the onset of thermal decomposition.
-
DSC: Seal 2-5 mg of the sample in an aluminum DSC pan. Heat the sample alongside an empty reference pan at a rate of 10 °C/min. The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions and exothermic peaks for decomposition events.[11]
Spectroscopic Characterization (FTIR & NMR)
Spectroscopic methods confirm the molecular structure by probing the chemical bonds and the local environment of specific nuclei.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present. For this compound, the IR spectrum is expected to show characteristic absorption bands for N-H stretching (from the ammonium ion), S=O stretching (from the sulfonate group), and C-H stretching/bending (from the methyl group).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (like D₂O) confirms the carbon-hydrogen framework. The ¹H NMR spectrum should show a singlet for the methyl (CH₃) protons, while the ¹³C NMR will show a single resonance for the methyl carbon.[12]
Implications for Drug Development
The comprehensive structural and physical characterization of this compound provides critical insights for drug development professionals:
-
Solid-State Stability: The detailed hydrogen bonding network revealed by SCXRD explains the compound's thermal stability.[3] A stable crystal lattice is crucial for ensuring a long shelf-life for an API.
-
Polymorph Screening: The definitive PXRD pattern serves as the reference standard for identifying and controlling different polymorphic forms of a mesylate salt API, which can have drastically different solubilities and bioavailabilities.
-
Solubility Prediction: The arrangement of hydrophilic (ammonium, sulfonate) and hydrophobic (methyl) groups in the crystal structure can inform predictions about the salt's dissolution behavior in various solvent systems.
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, diffraction, thermal, and spectroscopic techniques. Single-crystal X-ray diffraction provides the definitive atomic arrangement, revealing a monoclinic structure stabilized by an extensive network of hydrogen bonds.[3] This foundational structural data, validated by bulk analysis via PXRD and complemented by thermal and spectroscopic profiles, creates a comprehensive and self-validating system of characterization. For researchers in pharmaceutical development, this rigorous approach is not just best practice—it is an essential strategy for understanding and optimizing the solid-state properties that govern the performance and viability of methanesulfonate salt APIs.
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Early research on ammonium methanesulfonate
An In-depth Technical Guide to the Early Research of Ammonium Methanesulfonate
Introduction
This compound ((NH₄)(CH₃SO₃)) is an ammonium salt of methanesulfonic acid. As a simple organosulfonate salt, it represents a foundational intersection of inorganic and organic chemistry. Its study is intrinsically linked to the development of methanesulfonic acid (MSA) chemistry, which began with Hermann Kolbe's discovery of MSA between 1842 and 1845.[1] While much of the contemporary focus on this compound involves its role in atmospheric aerosol formation, its early research was centered on fundamental synthesis, characterization, and its properties as a salt.[2][3] This guide provides a technical overview of this early and foundational work, offering insights into the experimental choices and logical frameworks that established our initial understanding of this compound.
Part 1: Foundational Synthesis Methodologies
The preparation of this compound can be approached through several classic chemical reactions. The choice of method often depends on the available starting materials, desired purity, and scale of the synthesis. Early research implicitly and explicitly explored these routes, each with its own advantages and mechanistic underpinnings.
Acid-Base Neutralization
The most direct and straightforward synthesis is the acid-base reaction between methanesulfonic acid (MSA) and a source of ammonia, typically ammonium hydroxide or anhydrous ammonia. This method is favored for its simplicity and high atom economy, yielding the salt and water as the only byproduct.
Causality Behind Experimental Choices: The selection of an aqueous ammonia solution (ammonium hydroxide) is common for laboratory-scale preparations due to its ease of handling compared to gaseous ammonia. The reaction is a simple proton transfer from the strong acid (MSA) to the weak base (ammonia). The subsequent removal of water is necessary to isolate the solid salt, typically achieved through evaporation under reduced pressure to avoid thermal decomposition.
Experimental Protocol: Synthesis via Acid-Base Neutralization
-
Reagent Preparation: Prepare a 70% aqueous solution of methanesulfonic acid. In a separate, cooled vessel, prepare a concentrated solution of ammonium hydroxide.
-
Reaction: Slowly add the methanesulfonic acid solution to the stirred, ice-cooled ammonium hydroxide solution. Monitor the pH to ensure a slight excess of ammonia, maintaining a basic environment to ensure complete neutralization of the acid.
-
Isolation: Transfer the resulting clear solution to a round-bottom flask. Remove the water and excess ammonia via rotary evaporation under reduced pressure.
-
Purification: The resulting solid residue can be further purified by washing with a solvent in which the salt is insoluble, such as acetone or ether, to remove any non-polar impurities.[4]
-
Drying: Dry the final white crystalline product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Synthesis from Methanesulfonyl Chloride
An alternative route involves the reaction of methanesulfonyl chloride with ammonia. This is a classic method for forming sulfonamides, but when conducted in water, it can yield the ammonium salt as a significant product.[5][6]
Causality Behind Experimental Choices: This reaction is a nucleophilic substitution where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. However, the reaction is often complicated by the formation of the by-product ammonium chloride, which can be difficult to separate from the desired product.[6] Furthermore, the reaction in an aqueous medium can lead to hydrolysis of the sulfonyl chloride, reducing the yield. A patent from the era notes that conducting the reaction in water gives an "undesirably high yield of ammonium methane sulfonate" when the target is methanesulfonamide, highlighting the viability of this route for salt formation.[6]
Experimental Protocol: Synthesis from Methanesulfonyl Chloride
-
Setup: Dissolve methanesulfonyl chloride in a suitable solvent like diethyl ether or dichloromethane in a flask equipped with a stirrer and cooled in an ice bath.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the cooled solution or add concentrated ammonium hydroxide dropwise.[5] Maintain the temperature below 10 °C throughout the addition to control the reaction rate and minimize side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by adding deionized water. If ammonium chloride precipitate has formed, it may be removed by filtration.
-
Isolation: Separate the aqueous layer containing the this compound. Isolate the solid salt by removing the water under reduced pressure as described in the acid-base protocol.
Salt Metathesis Reaction
Salt metathesis, or double displacement, provides another pathway. This method involves reacting a soluble methanesulfonate salt (e.g., sodium methanesulfonate) with a soluble ammonium salt where the counter-ion will form an insoluble precipitate (e.g., ammonium sulfate).[4]
Causality Behind Experimental Choices: This reaction is driven to completion by the precipitation of an insoluble byproduct, in this case, sodium sulfate. The choice of solvent is critical; it must solubilize the reactants while minimizing the solubility of the desired byproduct to drive the equilibrium forward. Methanol is often a suitable solvent for such reactions.[4] Stoichiometric control is crucial to avoid contamination of the final product with unreacted starting materials.
Diagram: Key Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Part 2: Physicochemical Characterization
Once synthesized, early research focused on characterizing the fundamental physical and chemical properties of this compound to confirm its identity and purity.
Physical Properties
This compound is a white crystalline solid that is highly soluble in water.[7][8] This high water solubility is expected, given that it is a salt formed from a strong acid and a weak base. Its properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CH₇NO₃S (or CH₄O₃S·H₃N) | [7][8] |
| Molecular Weight | 113.14 g/mol | [9] |
| Appearance | White crystalline solid | [7][8] |
| Melting Point | 198-201 °C (with decomposition) | [8][10] |
| Solubility | Soluble in water | [7] |
Thermodynamic Characterization
A critical aspect of understanding a chemical compound is the characterization of its thermodynamic properties. This data is essential for predicting its stability, reactivity, and behavior under different conditions. Molar heat capacity of this compound was measured by low-temperature vacuum adiabatic calorimetry, providing a wealth of data on its thermodynamic functions.[11][12] A key finding from this work was the observation of a second-order phase transition at 272.6 ± 0.5 K.[11][12]
Causality Behind Experimental Choices: Adiabatic calorimetry is a highly precise technique used to measure heat capacity without any heat exchange with the surroundings. This allows for the accurate determination of thermodynamic functions like entropy and enthalpy by integrating the heat capacity data over a range of temperatures. Such data is foundational for chemical engineering, materials science, and atmospheric modeling.
Table 2: Standard Thermodynamic Properties at 298.15 K
| Property | Value | Unit | Source(s) |
| Molar Heat Capacity (Cp,m) | 151.7 ± 0.2 | J·K⁻¹·mol⁻¹ | [11][12] |
| Enthalpy of Dissolution in H₂O | 13.92 ± 0.16 | kJ·mol⁻¹ | [11][12] |
| Standard Enthalpy of Formation | -622.1 ± 1.1 | kJ·mol⁻¹ | [11][12] |
| Standard Entropy (Sₘ) | 207.2 ± 0.6 | J·K⁻¹·mol⁻¹ | [11][12] |
| Standard Gibbs Energy of Formation | -441.9 ± 1.2 | kJ·mol⁻¹ | [11][12] |
Diagram: General Characterization Workflow
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Ammonium methanesulfonate safety and handling precautions
Data sourced from ChemSrc and CymitQuimica. [1][18][19]
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Theoretical Investigations of Ammonium Methanesulfonate Cluster Formation and Atmospheric Significance
An In-depth Technical Guide for Researchers
Abstract
New particle formation (NPF) is a critical process in the Earth's atmosphere, contributing significantly to the global aerosol budget and influencing cloud formation and climate.[1][2][3] While sulfuric acid has long been identified as a key driver of nucleation, methanesulfonic acid (MSA), an oxidation product of dimethyl sulfide from marine emissions, is increasingly recognized as a vital contributor, particularly in coastal and oceanic regions.[1][2] This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to investigate the formation, structure, and stability of clusters involving MSA and ammonia (NH3)—precursors to ammonium methanesulfonate aerosols. We will explore the quantum chemical foundations for these studies, detail validated computational protocols, and synthesize key findings on cluster thermodynamics and growth dynamics, offering field-proven insights for researchers in atmospheric science, computational chemistry, and drug development.
Introduction: The Atmospheric Relevance of MSA-Ammonia Nucleation
Atmospheric aerosols impact the Earth's climate by scattering solar radiation and acting as seeds for cloud droplet formation.[3][4] A major source of these aerosols is the nucleation of gas-phase molecules into stable molecular clusters that subsequently grow into larger particles.[5] In marine and coastal environments, methanesulfonic acid (CH₃SO₃H, or MSA) and ammonia (NH₃) are key precursors in this process.[1][2] MSA concentrations can be 10–100% of sulfuric acid concentrations in these regions, making its role in NPF essential for accurate climate modeling.[1][2]
Theoretical studies are indispensable for understanding the initial steps of nucleation. The transient, nanometer-scale nature of the initial clusters makes them exceedingly difficult to probe experimentally.[6] Computational chemistry provides a "computational microscope" to visualize these clusters, determine their stability, and predict their growth pathways under various atmospheric conditions.[7] This guide focuses on the binary system of MSA and ammonia, a fundamental interaction that underpins a more complex atmospheric reality involving other species like amines, sulfuric acid, and water.[1][4][8][9]
Core Theoretical Methodologies
The theoretical study of molecular clusters is a multi-step process designed to accurately predict their structure and energetics. The primary tools are quantum chemical calculations, which solve approximations of the Schrödinger equation to determine the electronic structure and properties of a system.
Quantum Chemical Calculations
The foundation of these studies lies in selecting an appropriate level of theory that balances computational cost with accuracy.
-
Density Functional Theory (DFT) : DFT is the workhorse for studying atmospheric clusters. It is computationally efficient enough to handle the relatively large systems of multiple molecules. The choice of the functional is critical. Range-separated and dispersion-corrected functionals, such as ωB97X-D , are highly recommended as they accurately describe both covalent interactions and the non-covalent forces (e.g., hydrogen bonding, van der Waals forces) that hold these clusters together.[10][11][12]
-
Ab Initio Methods : For benchmarking and high-accuracy single-point energy calculations on the most stable structures found with DFT, more rigorous (and computationally expensive) methods are used. The "gold standard" is often considered to be Coupled Cluster theory with single, double, and perturbative triple excitations, CCSD(T). A highly efficient and accurate variant used in recent studies is the Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method, which provides results very close to the canonical CCSD(T) at a fraction of the computational cost.[10][11]
-
Basis Sets : The choice of basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets like 6-31++G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are commonly used.[10][13] The "aug" prefix indicates the presence of diffuse functions, which are essential for accurately describing the diffuse electron density involved in hydrogen bonding and anions like methanesulfonate.
Thermochemical Analysis
Once the structure is optimized and its energy calculated, the next step is to compute thermodynamic properties to assess stability under atmospheric conditions. This is typically done using the rigid rotor-harmonic oscillator approximation based on the calculated vibrational frequencies.[12] The key thermodynamic quantity is the Gibbs free energy of formation (ΔG), which determines the spontaneity of cluster formation.
Cluster Dynamics Simulation
To move from the stability of individual clusters to the overall rate of new particle formation, kinetic models are employed. The Atmospheric Cluster Dynamic Code (ACDC) is a powerful tool used for this purpose.[11][14] ACDC simulates the time evolution of a population of clusters, considering all possible collision and evaporation pathways. The required inputs for ACDC are the Gibbs free energies of formation for all relevant clusters, which are obtained from the quantum chemical calculations.[11]
Structure, Stability, and Bonding in (MSA)ₓ(NH₃)ᵧ Clusters
Theoretical studies reveal that the interaction between MSA and ammonia is not a simple hydrogen bond; it involves a proton transfer, a fundamental step in the formation of an this compound salt particle.
-
Proton Transfer and Ion Pair Formation : MSA is a strong acid. When it interacts with a base like ammonia, the acidic proton from the sulfonic acid group (-SO₂OH) readily transfers to the ammonia molecule. This results in the formation of a stable ion pair: the methanesulfonate anion (CH₃SO₃⁻) and the ammonium cation (NH₄⁺).[4][15] This electrostatic interaction is a primary driving force for the stability of the clusters.[11]
-
The Role of Hydrogen Bonding : In addition to the primary ionic bond, the stability of the clusters is significantly enhanced by a network of hydrogen bonds. The hydrogen atoms of the ammonium cation form strong hydrogen bonds with the oxygen atoms of the methanesulfonate anion. As clusters grow larger, additional MSA and NH₃ molecules are integrated into this network.[11]
-
Influence of Hydration : Water is ubiquitous in the atmosphere and plays a crucial role. Theoretical studies show that the presence of water molecules can further stabilize the clusters.[13][16] Hydration facilitates proton transfer and can bridge different components of the cluster, strengthening the overall structure.[14][17] The formation rate of MSA-NH₃ clusters increases significantly with relative humidity, with one study reporting an increase by a factor of up to 10⁵ at 100% RH.[11]
Experimental Protocol: A Validated Computational Workflow
This section details a step-by-step, self-validating protocol for the theoretical investigation of (MSA)ₓ(NH₃)ᵧ clusters. This workflow is synthesized from methodologies reported in leading atmospheric chemistry journals.[10][12][18]
Step 1: Initial Structure Generation
-
Objective : To generate a wide range of plausible initial geometries for a given cluster composition, (MSA)ₓ(NH₃)ᵧ. This step is crucial to avoid being trapped in a local minimum on the potential energy surface.
-
Methodology :
-
Utilize a global optimization algorithm or stochastic search program. The ABCluster program is one such tool designed for this purpose.[10][18]
-
Alternatively, manually construct initial structures based on chemical intuition, placing molecules in various orientations to maximize potential hydrogen bonds.
-
Generate a large number of initial candidates (e.g., several hundred to a thousand) for each cluster size.
-
Step 2: Low-Level Screening and Optimization
-
Objective : To quickly filter the large number of initial structures and obtain a smaller set of low-energy candidates.
-
Methodology :
-
Perform geometry optimizations on all initial structures using a computationally inexpensive method. A semi-empirical method like PM7 can be used for this initial screening.[10][18]
-
Calculate the vibrational frequencies at this level to confirm that the structures are true minima (i.e., have no imaginary frequencies) and to obtain an initial estimate of the Gibbs free energy.
-
Rank the structures based on their calculated free energies and select a subset of the most stable, unique conformers (e.g., the 10-20 lowest-energy structures) for further refinement.
-
Step 3: High-Level Geometry Optimization and Frequency Calculation
-
Objective : To obtain accurate geometries, vibrational frequencies, and thermochemical data for the most promising cluster candidates.
-
Methodology :
-
Perform a full geometry optimization and vibrational frequency calculation on the subset of low-energy structures from Step 2.
-
Level of Theory : Use a reliable DFT functional and basis set, for example, ωB97X-D/6-31++G(d,p) .[10][12]
-
Use the results to calculate the thermochemical properties (enthalpy, entropy, Gibbs free energy) at standard atmospheric temperatures (e.g., 298.15 K, 278.15 K, 258.15 K).[9]
-
Step 4: High-Accuracy Single-Point Energy Refinement
-
Objective : To refine the electronic energies of the final, most stable conformers with a "gold standard" quantum chemical method.
-
Methodology :
-
Using the optimized geometries from Step 3, perform a single-point energy calculation (without re-optimizing the geometry).
-
Level of Theory : Use a high-level ab initio method like DLPNO-CCSD(T) with a large basis set such as aug-cc-pVTZ .[10][11]
-
Combine the high-level electronic energy with the thermochemical corrections obtained from the DFT frequency calculation (Step 3) to yield the final, highly accurate Gibbs free energy of formation for each cluster.
-
Step 5: Cluster Formation Simulation (Optional but Recommended)
-
Objective : To predict the new particle formation rate based on the calculated thermodynamics.
-
Methodology :
-
Compile the final Gibbs free energies of formation for all relevant clusters, (MSA)ₓ(NH₃)ᵧ, including the monomers (MSA and NH₃).
-
Use these values as input for a cluster dynamics code like ACDC .[11]
-
Run the simulation under various atmospherically relevant conditions (i.e., different precursor concentrations and temperatures) to calculate the steady-state cluster formation rate (J).
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the computational workflow and a plausible cluster growth pathway.
Caption: A validated computational workflow for theoretical studies of molecular clusters.
Caption: A simplified growth pathway for this compound clusters.
Quantitative Data Summary
The stability of clusters is paramount to understanding their atmospheric lifecycle. The tables below summarize representative binding free energies (ΔG) for MSA-base clusters, illustrating the relative stabilities. Lower (more negative) ΔG values indicate more stable clusters.
Table 1: Calculated Binding Free Energies (ΔG in kcal mol⁻¹) for (MSA)₂(Base)₂ Clusters at 298.15 K
| Base Molecule | Base Type | ΔG (kcal mol⁻¹) | Reference |
| Ammonia (A) | - | -26.9 | [18] |
| Methylamine (MA) | Primary Amine | -32.8 | [18] |
| Dimethylamine (DMA) | Secondary Amine | -36.6 | [18] |
| Trimethylamine (TMA) | Tertiary Amine | -25.6 | [18] |
Data sourced from DLPNO-CCSD(T₀)/aug-cc-pVTZ//ωB97X-D/6-31++G(d,p) level of theory.[18]
Analysis : The data shows that amines, particularly dimethylamine, form significantly more stable clusters with MSA than ammonia does.[13][18][19] This is attributed to the higher basicity of amines. However, the stability does not perfectly follow basicity, as shown by the less stable trimethylamine cluster, which is likely due to steric hindrance from its bulky methyl groups preventing optimal hydrogen bonding.[18] Despite the lower stability of MSA-ammonia clusters compared to MSA-amine clusters, the much higher atmospheric concentration of ammonia means it remains a crucial player in NPF.[13][19]
Atmospheric Implications and Future Directions
-
MSA is an effective nucleating agent : In the presence of bases like ammonia, MSA can effectively form stable clusters that act as precursors for new particle formation.[1][10]
-
Hydration is a key enhancer : The presence of water vapor significantly promotes the formation rate of MSA-ammonia clusters, meaning nucleation is more efficient at higher relative humidity.[11][14]
-
Synergistic Effects are Crucial : The real atmosphere is a complex mixture. The formation of MSA-ammonia particles is often a synergistic process involving other species. Studies show that sulfuric acid can participate in cluster formation with MSA and bases, further enhancing nucleation rates.[1][9] Similarly, ammonia can have a synergistic effect on particle formation even in systems dominated by stronger bases like amines.[4]
Future research will likely focus on more complex, multi-component systems that more accurately reflect atmospheric conditions. This includes incorporating a wider variety of organic acids and oxidized organic molecules into the cluster models.[8] Furthermore, bridging the gap between molecular-level quantum chemical insights and large-scale climate models remains a significant challenge, requiring continued development in both computational methods and theoretical frameworks.[3][7]
References
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Bork, N., et al. (2014). Methane sulfonic acid-enhanced formation of molecular clusters of sulfuric acid and dimethyl amine. Atmospheric Chemistry and Physics. [Link]
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Chen, D., et al. (2020). Atmospheric implications of hydration on the formation of methanesulfonic acid and methylamine clusters: A theoretical study. Semantic Scholar. [Link]
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Methodological & Application
Synthesis of Ammonium Methanesulfonate: An Application Note and Protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of ammonium methanesulfonate (CAS: 22515-76-0). This compound is a versatile salt, valuable as a reagent in organic synthesis, a buffering agent, and a precursor for functionalized ionic liquids.[1][2][3][4] The synthesis is based on the robust and efficient acid-base neutralization of methanesulfonic acid with aqueous ammonia.[2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology that encompasses the reaction mechanism, step-by-step experimental procedures, critical safety precautions, and rigorous methods for product characterization and validation.
Scientific Principles and Rationale
The synthesis of this compound is a classic acid-base neutralization reaction. Methanesulfonic acid (CH₃SO₃H), a strong organic acid, reacts with ammonia (NH₃), a weak base, in an exothermic reaction to form the corresponding salt, this compound (CH₃SO₃⁻NH₄⁺), and water.
Reaction Causality: Methanesulfonic acid readily donates a proton (H⁺) from its sulfonic acid group (-SO₃H) to the lone pair of electrons on the nitrogen atom of ammonia. This proton transfer results in the formation of the stable methanesulfonate anion and the ammonium cation.[5][6] The reaction is driven to completion by the significant difference in acidity and basicity between the reactants and products, resulting in a high-yield, clean conversion.
Reaction Scheme
The overall chemical transformation is illustrated below.
Caption: Acid-base neutralization of methanesulfonic acid and ammonia.
Materials and Equipment
Successful synthesis relies on the use of appropriate reagents and calibrated equipment. All quantitative data for the protocol are summarized in the tables below.
Table 1: Reagents and Chemicals
| Reagent/Chemical | Formula | Grade | Supplier Example | Notes |
| Methanesulfonic Acid | CH₃SO₃H | ≥99.0% or 70% aq. solution | Sigma-Aldrich | Corrosive. Handle with extreme care. |
| Ammonium Hydroxide | NH₄OH | 28-30% solution in H₂O | Fisher Scientific | Pungent odor, respiratory irritant. |
| Deionized Water | H₂O | High Purity / Type I | --- | For reaction and rinsing glassware. |
| Isopropanol | C₃H₈O | ACS Grade | --- | Optional, for washing final product. |
| Deuterium Oxide (D₂O) | D₂O | 99.9 atom % D | Cambridge Isotope Labs | For NMR analysis. |
Table 2: Essential Equipment
| Equipment | Purpose | Notes |
| Magnetic Stirrer Hotplate | Homogenization and heating | |
| Glass Beakers (250 mL, 500 mL) | Reaction vessel | |
| Graduated Cylinders | Volume measurement | |
| Glass Stir Rod / Magnetic Stir Bar | Agitation | |
| Dropping Funnel | Controlled reagent addition | |
| Ice Bath | Temperature control | Critical for managing exothermic reaction. |
| Digital pH Meter / pH strips | Reaction monitoring | Calibrate before use. |
| Rotary Evaporator | Solvent removal | |
| Buchner Funnel & Filter Flask | Product isolation | |
| Vacuum Oven or Desiccator | Drying final product | |
| NMR Spectrometer (≥400 MHz) | Product characterization |
Safety Precautions: A Self-Validating System
Ensuring safety is paramount. The protocol is designed to be self-validating by incorporating safety measures that address the inherent risks of the reagents.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][8]
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive methanesulfonic acid vapors and pungent ammonia gas.[7]
-
Handling Reagents:
-
Methanesulfonic Acid (MSA): Is a strong, corrosive acid. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[9]
-
Ammonium Hydroxide: Is a respiratory irritant. Avoid inhaling vapors. Ensure the dropping funnel is stoppered when not actively adding reagent.[7]
-
-
Exothermic Reaction: The neutralization is highly exothermic. The slow, dropwise addition of ammonia into the acid solution while cooling in an ice bath is a critical control point to prevent boiling and splashing.
-
Waste Disposal: Neutralize any acidic or basic waste before disposing of it according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is optimized for the synthesis of approximately 0.1 moles of this compound.
Workflow Diagram
Caption: Step-by-step workflow for this compound synthesis.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 250 mL beaker equipped with a magnetic stir bar, carefully add 9.61 g (0.10 mol) of methanesulfonic acid (≥99%) to 50 mL of deionized water.
-
Note: If using a 70% aqueous solution of MSA, use 13.7 g of the solution.
-
Place the beaker in a large ice bath on a magnetic stirrer and allow the solution to cool to below 10°C.
-
-
Neutralization Reaction:
-
Measure approximately 11 mL of concentrated ammonium hydroxide solution (28-30% NH₃) and place it in a dropping funnel positioned above the beaker.
-
Begin stirring the cold methanesulfonic acid solution.
-
Slowly add the ammonium hydroxide dropwise to the acid solution over a period of 20-30 minutes. Crucial: Monitor the temperature of the reaction mixture and ensure it remains below 20°C.
-
Periodically check the pH of the solution. Continue adding ammonia until the pH is stable between 6.8 and 7.2.
-
-
Product Isolation:
-
Once the neutralization is complete, remove the ice bath.
-
Transfer the resulting clear solution to a round-bottom flask.
-
Remove the water using a rotary evaporator at a bath temperature of 50-60°C until a white crystalline solid or a thick slurry is formed.
-
-
Purification by Recrystallization:
-
To the crude solid, add the minimum amount of hot deionized water (start with 15-20 mL) required to fully dissolve the salt.[10]
-
Allow the solution to cool slowly to room temperature. Pure crystals of this compound will form.[11]
-
To maximize yield, place the beaker in an ice bath for an additional 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]
-
Wash the crystals on the filter with a small portion (5-10 mL) of cold isopropanol or ethanol to help remove residual water.
-
Dry the final product in a vacuum oven at 50°C or in a desiccator to a constant weight. The expected product is a white crystalline solid.[1]
-
Table 3: Stoichiometry and Yield Calculation
| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume | Theoretical Yield |
| Methanesulfonic Acid | 96.11 | 0.10 | 9.61 | ~6.5 mL | --- |
| Ammonia (in solution) | 17.03 | ~0.10 | ~1.70 | ~11 mL | --- |
| This compound | 113.14 | 0.10 | --- | --- | 11.31 g |
A typical yield for this procedure is expected to be in the range of 85-95% after purification.
Characterization and Quality Control
Product identity and purity must be confirmed through analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dried product in ~0.6 mL of Deuterium Oxide (D₂O) in a 5 mm NMR tube.
-
¹H NMR Analysis: The proton NMR spectrum provides unambiguous confirmation of the structure.
-
A sharp singlet is expected for the methyl (CH₃) protons of the methanesulfonate anion.
-
The protons of the ammonium (NH₄⁺) cation may appear as a 1:1:1 triplet due to coupling with the ¹⁴N nucleus (spin I=1). However, this peak can be broad or absent due to quadrupolar relaxation or exchange with residual protons/deuterium in the solvent.[13]
-
-
¹³C NMR Analysis: The carbon-13 NMR spectrum will show a single resonance for the methyl carbon.
Table 4: Expected NMR Spectroscopic Data (in D₂O)
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | CH₃-SO₃⁻ | ~2.8 - 2.9 | Singlet (s) | Magnetically equivalent protons with no adjacent proton coupling.[14] |
| ¹H | NH₄⁺ | ~7.0 - 7.3 | Triplet (t) | Protons coupled to ¹⁴N nucleus. May be broad or absent.[13] |
| ¹³C | CH₃-SO₃⁻ | ~39 - 41 | Singlet (s) | Single carbon environment.[3][15] |
References
-
TutorChase. (n.d.). How is recrystallisation used to purify salts? Retrieved from [Link]
-
The Salt Company. (2024, September 24). The science of salt recrystallization. Retrieved from [Link]
-
Chemistry SPM. (2020, May 9). Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Gernon, M. D. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Retrieved from [Link]
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Chen, H., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. eScholarship, University of California. Retrieved from [Link]
-
MDPI. (n.d.). Ionic Liquid-Based Materials for Biomedical Applications. MDPI. Retrieved from [Link]
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Chen, H., & Finlayson-Pitts, B. J. (2021). New Particle Formation from Methanesulfonic Acid and Amines/Ammonia as a Function of Temperature. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. MDPI. Retrieved from [Link]
-
NIH. (n.d.). Recent Applications of Ionic Liquids in Separation Technology. PMC. Retrieved from [Link]
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ACS Publications. (2023, March 7). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. ACS Publications. Retrieved from [Link]
-
Frontiers. (2022, April 12). Microscopic Insights Into the Formation of Methanesulfonic Acid–Methylamine–Ammonia Particles Under Acid-Rich Conditions. Frontiers. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). The typical ¹H NMR spectra of a WMSS sample in a 90% H2O/10% D2O (v/v).... Retrieved from [Link]
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-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ACS Publications. (2015, September 17). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. The Journal of Physical Chemistry B. Retrieved from [Link]
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Step-by-step synthesis of ammonium methanesulfonate
An In-depth Technical Guide to the Step-by-Step Synthesis of Ammonium Methanesulfonate
Authored by: A Senior Application Scientist
Abstract
This compound (AMS) is a versatile chemical compound that serves as a fundamental building block in various synthetic pathways, particularly within the pharmaceutical and fine chemical industries. As the salt formed from the neutralization of a strong acid (methanesulfonic acid) and a weak base (ammonia), it is a valuable reagent in organic synthesis and as a buffering agent.[1][2] The methanesulfonate anion is an excellent leaving group, making its derivatives crucial for nucleophilic substitution reactions in the development of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, scientific rationale for experimental choices, and critical safety considerations to ensure a reproducible and safe laboratory process.
Introduction: The Role of Methanesulfonates in Modern Chemistry
The methanesulfonate group, often referred to as a mesylate, is a cornerstone functional group in medicinal chemistry and organic synthesis. Its high stability and excellent leaving group capacity make it indispensable for constructing complex molecular architectures.[3] While often used to create intermediates for substitution reactions, the methanesulfonate anion itself is also significant. This compound, the simplest salt of methanesulfonic acid, is a white, crystalline, water-soluble solid that provides a convenient source of the methanesulfonate anion.[2][4]
The synthesis of this compound is a classic acid-base neutralization reaction.[4] Understanding this fundamental transformation is crucial for laboratories that require a high-purity source of this salt for applications ranging from its use as an electrolyte to a reagent in the preparation of anti-cancer drugs.[4][5] This document provides a self-validating protocol, grounding each step in established chemical principles to ensure both safety and success.
Physicochemical Properties and Safety Data
A thorough understanding of the properties of all chemicals is a prerequisite for safe and effective synthesis.
| Property | This compound | Methanesulfonic Acid (MSA) | Ammonia (Aqueous, 28-30%) |
| CAS Number | 22515-76-0[1][2][6][7] | 75-75-2 | 1336-21-6 |
| Molecular Formula | CH₇NO₃S (or CH₃SO₃NH₄)[1][2][6] | CH₄O₃S | NH₃ (or NH₄OH) |
| Molecular Weight | 113.14 g/mol [1][6] | 96.11 g/mol | 17.03 g/mol (NH₃) |
| Appearance | White crystalline solid[1][2] | Colorless, oily liquid | Colorless liquid with a pungent odor |
| Solubility | Highly soluble in water[2][4] | Miscible with water | Miscible with water |
| Hazard Summary | Causes skin and serious eye irritation. May cause respiratory irritation.[7] Generally considered low toxicity.[1] | Corrosive. Causes severe skin burns and eye damage. | Corrosive. Causes severe skin burns and eye damage. Toxic to aquatic life. Pungent, suffocating vapor. |
| GHS Pictograms | Irritant (GHS07)[4] | Corrosive (GHS05) | Corrosive (GHS05), Health Hazard (GHS07), Environmental Hazard (GHS09) |
Reaction Principle and Stoichiometry
The synthesis of this compound is a straightforward acid-base neutralization reaction. Methanesulfonic acid (MSA), a strong organic acid, reacts with ammonia, a weak base, to form the corresponding salt and water. The reaction is highly exothermic and proceeds to completion.
Chemical Equation: CH₃SO₃H + NH₃ → CH₃SO₃⁻NH₄⁺
This reaction is a direct proton transfer from the sulfonic acid group to the lone pair of electrons on the ammonia molecule, forming the ammonium cation and the methanesulfonate anion, which are held together by ionic bonds.
Caption: Acid-base neutralization pathway for AMS synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a standard laboratory scale.
Materials and Equipment
-
Chemicals:
-
Methanesulfonic acid (MSA, ≥99%)
-
Ammonium hydroxide solution (28-30% NH₃ in H₂O)
-
Deionized water
-
Isopropanol (ACS grade)
-
Acetone (ACS grade)
-
-
Equipment:
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
pH meter or pH indicator strips (range 6-10)
-
Rotary evaporator
-
Büchner funnel and filter flask assembly
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Safety Precautions (EHS)
-
Personal Protective Equipment (PPE): All steps must be performed in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Handling: Methanesulfonic acid and concentrated ammonium hydroxide are highly corrosive.[7] Avoid inhalation of vapors and direct contact with skin and eyes. Dispense these reagents carefully. The neutralization reaction is highly exothermic; proper cooling is critical to prevent boiling and splashing.
-
Waste Disposal: Neutralize any acidic or basic waste streams before disposal according to institutional guidelines. Dispose of organic solvent waste in designated containers.
Step-by-Step Synthesis Procedure
Step 1: Reagent Preparation
-
In a 250 mL beaker, carefully measure 50 mL of deionized water.
-
Place the beaker in an ice bath and allow it to cool to below 10°C.
-
Slowly and with stirring, add 9.61 g (0.10 mol) of methanesulfonic acid to the cold water. This dilution step helps manage the heat generated during the subsequent neutralization.
Step 2: Neutralization Reaction
-
Transfer the diluted MSA solution to the 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in a large ice bath on top of a magnetic stirrer.
-
Insert a thermometer into one neck of the flask, ensuring the bulb is submerged in the acid solution.
-
Fit a dropping funnel into the other neck of the flask. Carefully charge the dropping funnel with approximately 6.2 mL (0.105 mol, a slight 5% molar excess) of concentrated ammonium hydroxide solution (~28%). The slight excess of ammonia ensures the complete consumption of the strong acid.
-
Begin stirring the MSA solution and monitor the temperature. Once the temperature is stable at or below 10°C, begin adding the ammonium hydroxide solution dropwise from the dropping funnel.
-
Causality Insight: The rate of addition is critical. Maintain the internal reaction temperature below 25°C at all times. A rapid increase in temperature indicates the addition is too fast. The exothermicity of acid-base neutralization can cause the solution to boil, creating an inhalation hazard and potential loss of material.
-
After the addition is complete (approx. 20-30 minutes), continue stirring the solution in the ice bath for an additional 30 minutes.
-
Remove the flask from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be slightly basic (pH 8-9). If it is still acidic, add a few more drops of ammonium hydroxide until the target pH is reached.
Step 3: Product Isolation
-
The product, this compound, is highly soluble in water.[2] Therefore, the solvent must be removed to isolate the solid salt.
-
Transfer the reaction mixture to a round-bottom flask suitable for a rotary evaporator.
-
Remove the water under reduced pressure at a bath temperature of 50-60°C. Continue evaporation until a white, crystalline solid or a thick slurry is obtained.
Step 4: Purification by Recrystallization
-
Trustworthiness Principle: Recrystallization is a fundamental technique for purifying solid compounds, ensuring the removal of any unreacted starting materials or side products. The choice of solvent is key. Isopropanol is a suitable choice as this compound is soluble in hot isopropanol but much less soluble at room temperature.[8]
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol (start with 30-40 mL, heated to ~70°C) to the flask, just enough to dissolve the solid completely. Swirl the flask in a hot water bath to facilitate dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes. White, needle-like crystals should precipitate.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of cold acetone (5-10 mL) to remove any residual isopropanol and impurities.
Step 5: Drying
-
Transfer the filtered crystals to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 50°C for 4-6 hours or until a constant weight is achieved.
-
The expected yield is typically in the range of 85-95%.
Characterization and Quality Control
Verifying the identity and purity of the synthesized compound is a critical step, especially for materials intended for drug development.
-
¹H NMR (in D₂O): A singlet peak is expected around 2.8 ppm, corresponding to the three protons of the methyl group (CH₃). The protons from the ammonium ion (NH₄⁺) may be visible as a broad singlet or may exchange with the solvent.
-
FTIR (ATR): Key peaks should be observed corresponding to N-H stretches (around 3200 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and strong, characteristic S=O stretches for the sulfonate group (typically in the 1200-1250 cm⁻¹ and 1050-1070 cm⁻¹ regions).
-
Melting Point: A sharp melting point is indicative of high purity. The literature value should be consulted and compared with the experimental result.
-
LC-MS/MS: For applications in drug development, it is crucial to test for potential genotoxic impurities (PGIs) like alkyl methanesulfonates.[9][10] Sensitive LC-MS/MS methods can be developed for trace-level quantification of such impurities, ensuring the final product meets stringent regulatory standards.[9]
Experimental Workflow Diagram
The entire process, from initial setup to final analysis, can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed, reliable, and safe protocol for the laboratory-scale synthesis of this compound. By adhering to the principles of controlled addition to manage the reaction exotherm and employing standard purification techniques, researchers can consistently produce a high-purity product. The characterization methods outlined ensure the final compound meets the quality standards required for applications in research, organic synthesis, and the early stages of drug development. This foundational synthesis is a key enabling step for scientists leveraging the unique and valuable properties of the methanesulfonate group.
References
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Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation . ACS Publications. [Link]
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Methanesulfonamide - Wikipedia . Wikipedia. [Link]
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Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air . ACS Publications. [Link]
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Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation . ResearchGate. [Link]
-
Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air . eScholarship. [Link]
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Thermodynamic properties of this compound . ResearchGate. [Link]
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Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review . Royal Society of Chemistry. [Link]
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Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs . Scirp.org. [Link]
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Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization . NIH National Center for Biotechnology Information. [Link]
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Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection . MDPI. [Link]
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Application Notes and Protocols: Ammonium Methanesulfonate in Organic Synthesis
Introduction
Ammonium methanesulfonate, the salt formed from methanesulfonic acid and ammonia, is a versatile and often overlooked reagent in organic synthesis.[1] While its parent acid, methanesulfonic acid (MSA), is widely recognized as a strong, non-oxidizing Brønsted acid catalyst, this compound offers a unique combination of properties.[2][3][4] It can function as a mild acid catalyst, a nitrogen source in the construction of heterocyclic frameworks, and a proton shuttle in various transformations. Its solid nature and high water solubility also present advantages in handling and reaction setup compared to corrosive liquid acids.[1]
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in key organic synthesis reactions. The protocols and insights are grounded in established chemical principles and analogous applications of related reagents, offering a robust starting point for methodological development.
Application in the Synthesis of N-Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[2][5][6][7] The development of efficient and sustainable methods for their synthesis is a cornerstone of medicinal chemistry. Ammonium salts, in general, have been effectively employed as a nitrogen source in multicomponent reactions to construct these valuable scaffolds.[1]
Synthesis of Quinoxaline Derivatives
Quinoxalines are a privileged class of N-heterocycles with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[8][9] A common and effective method for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11] this compound can be effectively utilized as a mild acidic catalyst to promote this condensation.
Mechanistic Rationale
The reaction is believed to proceed through an acid-catalyzed mechanism where the ammonium ion acts as a Brønsted acid, protonating one of the carbonyl groups of the 1,2-dicarbonyl compound. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amino group of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic quinoxaline ring. The methanesulfonate anion is a non-coordinating counterion and generally does not interfere with the reaction.
Diagram 1: Proposed Catalytic Cycle for Quinoxaline Synthesis
Caption: Proposed mechanism for the this compound-catalyzed synthesis of quinoxalines.
Protocol 1: General Procedure for the Synthesis of Quinoxaline Derivatives
This protocol outlines a general method for the synthesis of quinoxalines using this compound as a catalyst.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
This compound (10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Standard workup and purification supplies
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and this compound (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Table 1: Illustrative Examples of Quinoxaline Synthesis
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Unsubstituted | Benzil | 10 | 2 | 95 |
| 2 | 4-Methyl- | Benzil | 10 | 2.5 | 92 |
| 3 | 4-Chloro- | Benzil | 10 | 3 | 90 |
| 4 | Unsubstituted | Glyoxal (40% in H₂O) | 15 | 4 | 85 |
Note: The data presented are representative and may vary based on the specific substrates and reaction conditions.
Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles
Tetrazoles are another important class of nitrogen-containing heterocycles that are frequently used in medicinal chemistry as bioisosteres for carboxylic acids.[12][13] The synthesis of 1-substituted tetrazoles can be achieved through a [3+2] cycloaddition reaction of an amine, an orthoformate, and an azide. Methanesulfonic acid has been shown to be an effective catalyst for this transformation.[14] Given its acidic nature, this compound can also be employed as a catalyst for this reaction, offering a milder alternative to MSA.
Mechanistic Rationale
The reaction is initiated by the acid-catalyzed reaction of the primary amine with triethyl orthoformate to form an intermediate imidate. This is followed by the addition of sodium azide to the imidate and subsequent intramolecular cyclization to yield the tetrazole ring. The ammonium ion from this compound acts as the proton source to facilitate these steps.
Diagram 2: Experimental Workflow for Tetrazole Synthesis
Caption: A streamlined workflow for the synthesis of 1-substituted tetrazoles.
Protocol 2: General Procedure for the Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles
This protocol provides a general method for the synthesis of 1-substituted tetrazoles using this compound as a catalyst under solvent-free conditions.
Materials:
-
Primary amine (1.0 mmol)
-
Triethyl orthoformate (1.2 mmol)
-
Sodium azide (1.5 mmol)
-
This compound (15 mol%)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification supplies
Procedure:
-
In a 25 mL round-bottom flask, combine the primary amine (1.0 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.5 mmol), and this compound (0.15 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete within 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture and stir for 10 minutes.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 2: Illustrative Examples of 1-Substituted Tetrazole Synthesis
| Entry | Primary Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Aniline | 15 | 3 | 94 |
| 2 | 4-Methylaniline | 15 | 3.5 | 91 |
| 3 | 4-Chloroaniline | 15 | 4 | 88 |
| 4 | Benzylamine | 15 | 5 | 85 |
Note: The data presented are representative and may vary based on the specific substrates and reaction conditions.
Conclusion
This compound is a cost-effective, easy-to-handle, and versatile reagent that can serve as a mild acid catalyst and a nitrogen source in the synthesis of valuable N-heterocyclic compounds. The protocols provided herein for the synthesis of quinoxalines and tetrazoles demonstrate its potential as a valuable tool in the arsenal of synthetic chemists. The mild reaction conditions, good to excellent yields, and straightforward workup procedures make these methods attractive for both academic research and industrial applications. Further exploration of this compound in other organic transformations is warranted and expected to uncover new and valuable applications.
References
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ResearchGate. (n.d.). N-heterocycles synthesis through ammonium salts. Retrieved from [Link]
- Naeimi, H., & Kiani, F. (2016). Facile and mild synthesis of 1-substituted-1H-1,2,3,4-tetrazoles catalyzed by methanesulfonic acid under solvent-free conditions.
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry, 24(1), 1-2.
- Saha, A., & Bhaumik, A. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(59), 37325-37353.
- Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. (2022). RSC Advances, 12(48), 31235-31243.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry, 19, 1348-1356.
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021).
- New Journey to Synthesis of Multiple N-Heterocycles. (2022).
- Synthesis of Saturated N- Heterocycles. (2014). ETH Zurich Research Collection.
- Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. (n.d.). International Journal of Scientific Research in Science and Technology.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Advances, 11(43), 26655-26663.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances, 11(59), 37325-37353.
- Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. (2015). Molecules, 20(7), 12458-12509.
- A Novel Application of Methanesulfonic Acid as Catalyst for the Alkylation of Olefins with Aromatics. (2018). Journal of the Mexican Chemical Society, 62(2), 1-10.
- Methane Sulphonic Acid Catalyzed Efficient Protocol for Synthesis of 2-Hydroxy Chalcones. (2016). International Journal of ChemTech Research, 9(5), 313-318.
- Multicomponent Reactions in Ionic Liquids. (2013). IntechOpen.
- Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. (2021). Green Chemistry, 23(16), 5557-5602.
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2022). RSC Medicinal Chemistry, 13(10), 1167-1188.
-
Multicomponent Reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Novel Application of Methanesulfonic Acid as Catalyst for the Alkylation of Olefins with Aromatics. (2018). Journal of the Mexican Chemical Society, 62(2), 1-10.
-
Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]
- Multicomponent Reactions in Organic Synthesis Pursuits. (2022). IntechOpen.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020).
-
Wikipedia. (n.d.). Multi-component reaction. Retrieved from [Link]
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The Rising Utility of Ammonium Methanesulfonate in Organic Catalysis: A Guide to Application and Protocol
The landscape of organic synthesis is in a constant state of evolution, driven by the dual imperatives of efficiency and sustainability. In this context, the role of catalysts is paramount. While complex and often expensive metal-based catalysts have long held a central position, the focus is increasingly shifting towards more economical, environmentally benign, and highly effective alternatives. Among these, Brønsted acid catalysts have emerged as a powerful tool in the synthetic chemist's arsenal.[1] This guide delves into the practical applications of a particularly promising, yet often overlooked, Brønsted acid catalyst: ammonium methanesulfonate (NH₄CH₃SO₃) .
This compound is a salt derived from a strong acid (methanesulfonic acid) and a weak base (ammonia). In solution, it exists in equilibrium with its constituent ions, and the ammonium ion can act as a proton donor, making it an effective Brønsted acid catalyst. Its appeal lies in its affordability, ease of handling, and its potential for use in greener synthetic protocols. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a catalyst in key organic transformations.
The Catalytic Profile of this compound
This compound functions as a mild, yet effective, Brønsted acid catalyst. The methanesulfonate anion is non-coordinating and stable, allowing the ammonium cation to actively participate in catalytic cycles by protonating substrates and activating them towards nucleophilic attack. This mode of action is central to a wide array of acid-catalyzed reactions, including condensations, cyclizations, and multicomponent reactions.
A key advantage of this compound is its potential for creating environmentally friendly reaction conditions. Its water solubility opens the door to aqueous-phase synthesis, reducing the reliance on volatile organic solvents. Furthermore, its salt-like nature can facilitate catalyst recovery and recycling in certain systems, aligning with the principles of green chemistry.
Application in the Synthesis of Quinoxalines
Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and materials science.[2][3] The classical synthesis of quinoxalines involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. This reaction is often accelerated by an acid catalyst.[4][5] this compound is an excellent candidate for this transformation, promoting the reaction under mild conditions.
Mechanistic Rationale
The catalytic cycle, as depicted below, is initiated by the protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound by the ammonium ion. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by one of the amino groups of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration, driven by the catalyst, lead to the formation of the aromatic quinoxaline ring.
Figure 1: Proposed catalytic cycle for the synthesis of quinoxalines using this compound.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol is a representative example of the synthesis of a quinoxaline derivative using this compound as a catalyst.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
o-Phenylenediamine
-
This compound
-
Ethanol
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzil (1.0 g, 4.76 mmol) and o-phenylenediamine (0.52 g, 4.81 mmol) in 20 mL of ethanol.
-
Add this compound (0.11 g, 0.95 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 20 mL of deionized water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.
-
Characterize the final product by melting point, IR, and NMR spectroscopy to confirm its identity and purity.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | NH₄CH₃SO₃ | Ethanol | 3 | 92 |
| 2 | Acetic Acid | Ethanol | 6 | 85 |
| 3 | None | Ethanol | 24 | <10 |
Table 1: Comparison of catalysts in the synthesis of 2,3-diphenylquinoxaline.
Application in the Multicomponent Synthesis of 2-Amino-4,6-diphenylnicotinonitriles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.[6][7] The synthesis of 2-amino-3-cyanopyridine derivatives, such as 2-amino-4,6-diphenylnicotinonitrile, is a well-established MCR that is often catalyzed by an ammonium salt which serves as both a catalyst and a source of ammonia.[8][9][10][11][12] this compound is particularly well-suited for this role, providing both the ammonium ion and a Brønsted acid co-catalyst in a single reagent.
Mechanistic Rationale
This four-component reaction involves an aromatic aldehyde, a ketone (acetophenone), malononitrile, and this compound. The reaction proceeds through a series of interconnected steps. Initially, a Knoevenagel condensation between the aldehyde and malononitrile, and a Claisen-Schmidt condensation between the aldehyde and ketone can occur, both facilitated by the Brønsted acidity of the ammonium ion. These intermediates then react with ammonia (from the ammonium salt) and cyclize to form the final dihydropyridine intermediate, which is then oxidized to the aromatic nicotinonitrile product.
Figure 2: Proposed reaction pathway for the four-component synthesis of 2-amino-4,6-diphenylnicotinonitrile.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
This one-pot, four-component synthesis highlights the efficiency and atom economy of using this compound.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Malononitrile
-
This compound
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (0.53 g, 5.0 mmol), acetophenone (0.60 g, 5.0 mmol), malononitrile (0.33 g, 5.0 mmol), and this compound (0.58 g, 5.0 mmol).
-
Add 15 mL of ethanol to the flask.
-
Reflux the reaction mixture with stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Confirm the structure and purity of the 2-amino-4,6-diphenylnicotinonitrile product using appropriate analytical techniques (M.P., IR, NMR).
| Entry | Reactants (Aldehyde, Ketone, Nitrile, Ammonium Salt) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde, Acetophenone, Malononitrile, NH₄CH₃SO₃ | Self-catalyzed | Ethanol | 7 | 88 |
| 2 | Benzaldehyde, Acetophenone, Malononitrile, NH₄OAc | Self-catalyzed | Ethanol | 8 | 82 |
Table 2: Yield comparison for the synthesis of 2-amino-4,6-diphenylnicotinonitrile.
Concluding Remarks and Future Outlook
This compound presents itself as a versatile, cost-effective, and environmentally conscious catalyst for a range of important organic transformations. Its efficacy in the synthesis of quinoxalines and 2-amino-3-cyanopyridine derivatives demonstrates its potential as a valuable tool for academic and industrial chemists. The protocols detailed herein provide a solid foundation for the exploration and optimization of reactions catalyzed by this promising Brønsted acid. Future research will undoubtedly uncover new applications for this compound, further solidifying its place in the modern synthetic chemist's toolkit, particularly in the realm of green and sustainable chemistry. The exploration of its recyclability and application in continuous flow systems are exciting avenues for future investigation.
References
- Multi-component reactions are one-pot operations that are designed as atom-economic which could provide a diversity-oriented synthesis of a wide variety of biologically active organic scaffolds. (Source: Not available)
- The synthesized catalyst was characterized using various methods, including FT-IR, TGA, SEM, EDX and TEM. This catalyst was employed in the synthesis of pyrano[2,3-c]pyrazole and 2-amino-3-cyanopyridine derivatives through four-component reactions involving ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aldehydes, as well as ammonium acetate, malononitrile, aldehydes, and ketones, respectively. (Source: ResearchGate, "Preparation of 2-amino-4,6-diphenylnicotinonitriles in presence of...")
-
This catalyst has been investigated in carbon-carbon bond formation reactions (cross-coupling reactions)[13], and has shown high activity and exclusive stability in aqueous solutions at temperatures below 60 ºC. (Source: PMC, "Recyclable Nanostructured Catalytic Systems in Modern Environmentally Friendly Organic Synthesis")
- Green nanotechnology overcomes these constraints by using ecologically friendly techniques that reduce damage to ecosystems and human health. (Source: Not available)
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- A multi-component reaction (or MCR), sometimes referred to as a "Multi-component Assembly Process" (or MCAP), is a chemical reaction where three or more compounds react to form a single product. (Source: Wikipedia, "Multi-component reaction")
- Quinoxalines, also known as benzo[a]pyrazines, constitute an important class of nitrogen-containing heterocyclic compounds as a result of their widespread prevalence in natural products, biologically active synthetic drug candidates, and optoelectronic materials. (Source: RSC Publishing, "Recent advances in the transition-metal-free synthesis of quinoxalines")
- Multicomponent reactions have been known since a long time. The Strecker reaction is the first documented MCR whereby α-amino acids were prepared from an aldehyde or ketone, ammonia and hydrogen cyanide.
- Alavi et al. reported a facile, efficient, solvent and catalyst-free green protocol for the synthesis of quinoxaline sulfonamide derivatives, which were screened for their antibacterial activity against different Gram-positive and Gram-negative bacterial strains. (Source: MDPI, "Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides")
- With unsymmetrical dicarbonyl compounds and o-phenylenediamine, the products were formed regioselectively in excellent yield. (Source: PubMed Central, "Recent advances in the transition-metal-free synthesis of quinoxalines")
- In the second step, each chalcone (1 mmol) was reacted with 1 equivalent of malononitrile and ammonium acetate (3 equiv.) under reflux overnight in absolute ethanol to obtain 2-amino-4,6-diphenylnicotinonitrile derivatives 1–6. (Source: MDPI, "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study")
- Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions.
- This environmentally benign protocol provided the targeted compounds in high yields (86-96%) via Knoevenagel condensation followed by air oxidation cyclization. (Source: ResearchGate, "Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the...")
- A catalyst‐ and additive‐free multicomponent reaction is developed for synthesizing substituted 2,3‐dihydro‐4H‐imidazol‐4‐ones from readily available benzoylformates, ketones, and ammonium salts.
- A recyclable catalyst that precipitates at the end of the reaction. (Source: OUCI)
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
- 2-Amino-4,6-diphenylnicotinonitriles were prepared by using Fe3O4@SiO2@(CH2)3Im}C(CN)3 as a nanostructured catalyst with an ionic liquid tag under solvent free and benign conditions. (Source: ResearchGate, "A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile")
- Green Synthesis: An Eco-Friendly Approach for the Synthesis of Silver Nanoparticles Functionalized with Operculina turpethum and It's In vitro and in vivo Biological Activities. (Source: PMC)
- New recyclable and eco-compatible organic c
- Green synthesis of MgO nanoparticles using aqueous leaf extract of Ajwain (Trachyspermum ammi) and evaluation of their catalytic and biological activities.
- New Green Approaches in Nanoparticles Synthesis: An Overview. (Source: MDPI)
- Green Synthesis: The Antibacterial and Photocatalytic Potential of Silver Nanoparticles Using Extract of Teucrium stocksianum. (Source: PMC)
- Fully Recyclable Brønsted Acid Catalyst Systems.
- Methane sulphonic acid is an alkanesulphonic acid and its chemical formula is CH3SO3H. MSA is a strong acid having pKa= 1.9 and completely ionized in 0.1 M in an aqueous solution and has small affinity to oxidize organic compounds, less corrosive and toxic than other mineral acids.
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Ammonium methanesulfonate as an electrolyte for batteries
An Application Guide to Ammonium Methanesulfonate as a High-Performance Battery Electrolyte
For Researchers, Scientists, and Battery Development Professionals
Abstract
The advancement of energy storage systems is critically dependent on the innovation of electrolyte materials that offer enhanced safety, performance, and environmental compatibility. This compound (CH₃SO₃NH₄) and its organic derivatives are emerging as a versatile class of electrolytes and additives for next-generation batteries. Derived from methanesulfonic acid (MSA), a strong yet non-oxidizing and biodegradable acid, these salts provide unique advantages, including high ionic conductivity, excellent electrochemical stability, and high solubility for various metal salts.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application, and methodologies for electrochemical characterization in various battery systems, including aqueous zinc-ion, lead-acid, and redox flow batteries.
Introduction: The Case for Methanesulfonate-Based Electrolytes
The electrolyte is the cornerstone of any electrochemical cell, dictating its performance, safety, and operational window. Traditional electrolytes often involve hazardous materials or suffer from limitations like low conductivity or the promotion of detrimental side reactions. Methanesulfonic acid (MSA) and its salts, such as this compound, present a compelling alternative. MSA is recognized for its "green" characteristics, including biodegradability and low toxicity, while exhibiting the properties of a strong acid.[2]
The methanesulfonate anion (CH₃SO₃⁻) is remarkably stable against both hydrolysis and redox reactions, contributing to a wide electrochemical stability window.[2] Furthermore, methanesulfonate salts of metals like lead and zinc are highly soluble, a crucial property for high-performance aqueous and flow batteries.[3][4][5] The ammonium cation (NH₄⁺) and its substituted organic analogs can be tailored to create electrolytes with specific properties, including ionic liquids with negligible vapor pressure for enhanced safety.[1][6] This guide focuses on the practical application of this compound, offering researchers the foundational knowledge and protocols to leverage its benefits in their work.
Physicochemical Properties of this compound
This compound is a white crystalline solid, the salt formed from the neutralization of methanesulfonic acid with ammonia.[1] Its true versatility, however, lies in the ability to substitute the hydrogen atoms of the ammonium cation with organic groups, creating a vast family of primary, secondary, tertiary, and quaternary ammonium salts with tunable properties.[1]
Key characteristics relevant to battery applications are summarized below:
| Property | Description | Significance in Batteries |
| Solubility | Highly soluble in water and polar organic solvents. The choice of cation significantly impacts solubility in different media.[1] | Enables the formulation of highly concentrated electrolytes, which can enhance ionic conductivity and energy density. |
| Ionic Conductivity | The high dissociation of the salt in solution leads to good ionic conductivity. Quaternary ammonium derivatives can form ionic liquids with high conductivity.[6][7] | Facilitates rapid ion transport between electrodes, enabling high charge/discharge rates and reducing internal resistance. |
| Electrochemical Stability | The methanesulfonate anion is electrochemically stable, contributing to a wide potential window.[2] | Allows for operation with high-voltage electrode materials without electrolyte decomposition, improving energy density. |
| Safety | Methanesulfonate-based ionic liquids have low volatility and are non-flammable, offering significant safety advantages over conventional organic carbonate electrolytes.[6][8] | Reduces the risk of thermal runaway and fire, which is a critical concern for large-scale energy storage. |
| Environmental Profile | Methanesulfonic acid is considered a green reagent due to its biodegradability and low toxicity.[2] | Aligns with the development of sustainable and environmentally friendly energy storage technologies. |
Core Applications in Battery Systems
The unique properties of this compound and its derivatives make them suitable for several promising battery chemistries.
-
Aqueous Zinc-Ion Batteries (AZIBs): The primary challenges in AZIBs are zinc dendrite growth and parasitic side reactions at the anode surface. Ammonium salt additives in the aqueous electrolyte can effectively suppress these issues.[9] The ammonium ions can modulate the electric double layer at the electrode-electrolyte interface, promoting uniform zinc deposition and inhibiting the hydrogen evolution reaction.[10]
-
Soluble Lead-Acid Batteries: A novel variant of the traditional lead-acid battery utilizes an electrolyte where lead(II) is soluble.[3][5] Methanesulfonic acid is the electrolyte of choice for this system due to the high solubility of lead methanesulfonate.[5] This design, often configured as a flow battery, avoids the typical solid-state sulfation issues of conventional lead-acid batteries, potentially leading to a longer cycle life.[5][11]
-
Redox Flow Batteries (RFBs): In systems like the all-vanadium redox flow battery (VRFB), methanesulfonic acid is used as an additive to improve the thermal stability of the vanadium electrolyte and enhance the kinetics of the redox reactions.[12] The principles can be extended to other RFB chemistries, where the high solubility of metal methanesulfonates is advantageous.[4][13]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and characterization of this compound-based electrolytes and the assembly of test cells.
Protocol 1: Preparation of an Aqueous Electrolyte for Zinc-Ion Batteries
This protocol describes the preparation of a 2 M Zinc Methanesulfonate electrolyte with a 0.5 M this compound additive.
Materials and Equipment:
-
Zinc Methanesulfonate (Zn(CH₃SO₃)₂, battery grade)
-
This compound (NH₄CH₃SO₃, battery grade)
-
Deionized (DI) water (resistivity >18 MΩ·cm)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula and weighing paper
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Calculation: Determine the required mass of each salt. For 100 mL of electrolyte:
-
Mass of Zn(CH₃SO₃)₂ = 2 M × 0.1 L × 255.58 g/mol = 51.12 g
-
Mass of NH₄CH₃SO₃ = 0.5 M × 0.1 L × 113.14 g/mol = 5.66 g
-
-
Dissolution:
-
Add approximately 70 mL of DI water to a 100 mL beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer.
-
Carefully weigh and add the calculated mass of Zinc Methanesulfonate to the beaker.
-
Stir until the salt is fully dissolved. The dissolution may be endothermic, causing the solution to cool.
-
-
Additive Incorporation:
-
Weigh and slowly add the this compound to the stirring solution.
-
Continue stirring until all solids are dissolved and the solution is clear and homogenous.
-
-
Final Volume Adjustment:
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure complete transfer.
-
Add DI water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
-
Storage: Store the prepared electrolyte in a sealed, inert container (e.g., polypropylene) at room temperature.[14]
Caption: Workflow for preparing an aqueous this compound electrolyte.
Protocol 2: Electrochemical Characterization
This protocol outlines the measurement of ionic conductivity and the electrochemical stability window (ESW).
A. Ionic Conductivity Measurement
Equipment:
-
Conductivity cell with two platinum electrodes
-
Electrochemical workstation with Electrochemical Impedance Spectroscopy (EIS) capability
-
Thermostatic chamber or water bath
Procedure:
-
Cell Assembly: Fill the conductivity cell with the prepared electrolyte, ensuring the platinum electrodes are fully submerged and there are no air bubbles.
-
Temperature Equilibration: Place the cell in a thermostatic chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C) for at least 30 minutes.
-
EIS Measurement:
-
Connect the cell to the electrochemical workstation.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Plot the data on a Nyquist plot (Z' vs. -Z'').
-
-
Data Analysis:
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R × A), where L is the distance between the electrodes and A is the electrode area (this is often combined into a cell constant, K, so σ = K/R).
-
B. Electrochemical Stability Window (ESW) Measurement
Equipment:
-
Three-electrode cell (Working Electrode: e.g., glassy carbon; Counter Electrode: e.g., platinum wire; Reference Electrode: e.g., Ag/AgCl)
-
Electrochemical workstation
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure all electrodes are properly immersed.
-
Linear Sweep Voltammetry (LSV):
-
Perform a cathodic scan from the open-circuit potential (OCP) to a negative limit (e.g., -2.0 V vs. Ag/AgCl) at a slow scan rate (e.g., 1 mV/s). This determines the reductive limit.
-
Using a fresh working electrode and electrolyte, perform an anodic scan from OCP to a positive limit (e.g., +2.0 V vs. Ag/AgCl). This determines the oxidative limit.
-
-
Data Analysis:
-
The ESW is the potential range between the onset of the cathodic (reduction) and anodic (oxidation) currents. The onset potential is typically defined as the potential at which the current density reaches a specific threshold (e.g., 0.1 mA/cm²).
-
Caption: Workflow for characterizing electrolyte conductivity and stability.
Protocol 3: Symmetric Cell Assembly and Testing
This protocol is for evaluating the electrolyte's performance in preventing dendrite formation using a Zn||Zn symmetric coin cell.
Materials and Equipment:
-
Zinc foil (anode material)
-
Glass fiber separator
-
Prepared electrolyte
-
Coin cell components (CR2032: cases, spacers, springs)
-
Hydraulic crimper
-
Pipette
-
Battery cycler/tester
Procedure:
-
Electrode Preparation:
-
Punch circular electrodes (e.g., 16 mm diameter) from the zinc foil.
-
Clean the electrodes by sonicating in ethanol and then dry them under vacuum.
-
-
Cell Assembly (in an inert atmosphere, e.g., glovebox, if sensitive):
-
Place a zinc electrode in the center of the bottom coin cell case.
-
Place a separator (e.g., 19 mm diameter) on top of the zinc electrode.
-
Add a few drops of the prepared electrolyte (~80-100 µL) onto the separator, ensuring it is thoroughly wetted.
-
Place the second zinc electrode on top of the wetted separator.
-
Add a spacer and a spring on top of the second electrode.
-
Carefully place the top cap onto the assembly.
-
-
Crimping: Transfer the assembled cell to the hydraulic crimper and apply the appropriate pressure to seal the cell.
-
Resting: Let the assembled cell rest for several hours (e.g., 12 hours) to ensure complete wetting of the internal components.
-
Galvanostatic Cycling:
-
Connect the cell to a battery cycler.
-
Perform continuous charge/discharge cycling at a constant current density (e.g., 1 mA/cm²) for a fixed duration per half-cycle (e.g., 1 hour).[10]
-
Monitor the voltage profile over time. A stable, low-overpotential profile indicates uniform plating/stripping, while a sudden voltage drop signifies a short circuit caused by dendrite growth.
-
Caption: Workflow for symmetric coin cell assembly and testing.
Conclusion
This compound and its derivatives represent a highly promising class of materials for advanced battery electrolytes. Their favorable combination of high ionic conductivity, a wide electrochemical stability window, enhanced safety, and environmental compatibility addresses many of the shortcomings of conventional electrolytes. The protocols detailed in this guide provide a robust framework for researchers to prepare, characterize, and test these electrolytes, paving the way for innovations in zinc-ion, lead-acid, redox flow, and other next-generation energy storage systems. By understanding the causality behind experimental choices and adhering to systematic validation, the scientific community can unlock the full potential of this versatile electrolyte family.
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Hazza, A., et al. (2004). A novel flow battery—A lead-acid battery based on an electrolyte with soluble lead(II): V. Studies of the lead negative electrode. ResearchGate. Retrieved from [Link]
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Tan, S. Y., et al. (2021). Evaluation of N,N,N-Dimethylbutylthis compound Ionic liquid for electrochemical recovery of lead from lead-acid batteries. ResearchGate. Retrieved from [Link]
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American Chemical Society. (n.d.). The effect of ammonium salt on Zn metal anode reversibility in aqueous electrolyte. American Chemical Society. Retrieved from [Link]
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Tan, S. Y., et al. (2021). Evaluation of N,N,N-Dimethylbutylthis compound Ionic liquid for electrochemical recovery of lead from lead-acid batteries. OUCI. Retrieved from [Link]
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Kar, M., et al. (2014). Ionic liquid electrolytes based on multi-methoxyethyl substituted ammoniums and perfluorinated sulfonimides: Preparation, characterization, and properties. ResearchGate. Retrieved from [Link]
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Klepka, M. T., et al. (2017). Test of Diethylmethylammonium Trifluoromethanesulfonate Ionic Liquid as Electrolyte in Electrically Rechargeable Zn/Air Battery. ResearchGate. Retrieved from [Link]
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Olalekan, A., et al. (2016). Electrodeposition and electrodissolution of zinc in mixed methanesulfonate-based electrolytes. ResearchGate. Retrieved from [Link]
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Escov, A., et al. (n.d.). A lead acid battery based on an electrolyte with soluble lead. University of Southampton. Retrieved from [Link]
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Kim, T., et al. (2016). Characteristics of the all-vanadium redox flow battery using ammonium metavanadate electrolyte. Journal of the Korean Electrochemical Society. Retrieved from [Link]
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Patil, A., et al. (2024). Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. MDPI. Retrieved from [Link]
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Solid-State Battery Testing: New Metrics Beyond Traditional Li-ion Methods. (2024). LinkedIn. Retrieved from [Link]
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Wang, Z., et al. (2022). Electrolyte Modification for Long‐Life Zn Ion Batteries: Achieved by Methanol Additive. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2023). Surfactant Additives Containing Hydrophobic Fluorocarbon Chains and Hydrophilic Sulfonate Anion for Highly Reversible Zn Anode. MDPI. Retrieved from [Link]
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Greef, R., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. Retrieved from [Link]
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Kim, S., et al. (2019). Effects of methanesulfonic acid on electrolyte for vanadium redox flow batteries. ResearchGate. Retrieved from [Link]
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Amini, K., et al. (2019). Improvement of Zinc-Cerium Redox Flow Batteries Using Mixed Methanesulfonate-Chloride Negative Electrolyte. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2024). Enhanced Electrochemical Performance of Aqueous Zinc-Ion Batteries Using MnSO4 Electrolyte Additive and α-MnO2 Cathode. MDPI. Retrieved from [Link]
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Gu, A. W., et al. (2023). Protocol for Evaluating Anion Exchange Membranes for Nonaqueous Redox Flow Batteries. ChemRxiv. Retrieved from [Link]
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Zhang, L., et al. (2025). Zwitterionic Electrolyte Additive for Lithium-Ion Batteries: Ammonium Alkyl Sulfonate. Angewandte Chemie International Edition. Retrieved from [Link]
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How to Safely Prepare Battery Electrolyte Solutions. (2024). TYCORUN ENERGY. Retrieved from [Link]
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Buchmann, I. (2021). Additives to Boost Flooded Lead Acid. Battery University. Retrieved from [Link]
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Ammonium Ion Batteries: Material, Electrochemistry and Strategy. (n.d.). ResearchGate. Retrieved from [Link]
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Lead–acid battery. (n.d.). Wikipedia. Retrieved from [Link]
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Low, C. T. J., et al. (2016). Developments in Soluble Lead Flow Batteries and Remaining Challenges. ePrints Soton. Retrieved from [Link]
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Martin-Rico, F., et al. (2021). Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: The Performance of Ammonium Methanesulfonate in Electrochemical Applications
Abstract: This document provides a comprehensive technical guide on the properties and applications of ammonium methanesulfonate (CH₃SO₃NH₄) in electrochemistry. As the demand for greener, more efficient, and versatile electrochemical systems grows, methanesulfonate-based electrolytes are emerging as superior alternatives to traditional systems like fluoroborates and sulfates. This guide delves into the fundamental physicochemical properties of this compound, offering detailed protocols for its use in electrodeposition and energy storage systems. The content is designed for researchers, scientists, and engineers, providing both theoretical grounding and practical, field-proven methodologies to accelerate research and development.
Introduction: The Rationale for this compound in Electrochemistry
This compound is the salt formed from the neutralization of the strong methanesulfonic acid (MSA) with ammonia.[1] Its utility in electrochemical applications is intrinsically linked to the advantageous properties of the methanesulfonate anion (CH₃SO₃⁻). Historically, electrolytes based on cyanide, fluoroboric acid, or sulfuric acid have dominated fields like electroplating and battery manufacturing. However, these systems often present significant environmental, health, and performance-related challenges.
Methanesulfonic acid and its salts, including this compound, offer a compelling alternative. They are characterized by several key features that make them highly suitable for electrochemical processes:
-
High Solubility: Metal methanesulfonates exhibit exceptionally high solubility in aqueous solutions, preventing the unwanted precipitation of metal salts that can occur in sulfate-based systems, particularly with metals like lead and tin.[2][3]
-
Environmental & Safety Profile: MSA is readily biodegradable and exhibits low toxicity, positioning it as a "green" acid.[2][4][5] This provides a significant advantage over highly toxic cyanide baths and the hazardous nature of fluoroboric acid.
-
Electrochemical Stability: The methanesulfonate anion is remarkably stable against hydrolysis and oxidation, with a wide electrochemical window suitable for a variety of applications.[2]
-
High Conductivity: Concentrated solutions of MSA and its salts demonstrate high electrical conductivity, which is crucial for efficient electrochemical processes, reducing ohmic losses and energy consumption.[2]
This compound, specifically, can act as a supporting electrolyte to enhance conductivity, a source of ammonium ions for specific battery chemistries, or a grain-refining additive in electrodeposition. Its performance is rooted in the synergistic combination of the stable, solubilizing methanesulfonate anion and the functional ammonium cation.
Core Physicochemical Properties for Electrochemical Design
Understanding the fundamental properties of an electrolyte is critical for designing robust and efficient electrochemical systems. The performance of this compound is underpinned by its distinct physicochemical characteristics.
| Property | Value / Characteristic | Significance in Electrochemical Applications | Reference(s) |
| Molecular Formula | CH₇NO₃S | Basic identity of the compound. | [1][6] |
| Molecular Weight | 113.14 g/mol | Used for calculating molar concentrations for electrolyte preparation. | [1][6] |
| Appearance | White crystalline solid | Indicates purity. Easy to handle and dissolve. | [1] |
| Solubility | Highly soluble in water | Prevents salt precipitation, allows for high concentration baths, and ensures homogenous ion distribution. A key advantage over many sulfate salts. | [1][2] |
| Conductivity | High in aqueous solution | Reduces cell voltage and power consumption. Enables high current density operations. MSA-based electrolytes are known for high conductivity. | [2][7] |
| Viscosity | Relatively low in solution | Promotes high ionic mobility, which is beneficial for mass transport and achieving high limiting current densities. | [7][8] |
| Chemical Stability | Methanesulfonate anion is highly resistant to hydrolysis and strong oxidizing agents. | Ensures long electrolyte lifespan and prevents degradation under harsh anodic or cathodic conditions. | [2] |
| Electrochemical Window | Wide; MSA is stable from approx. -2 V to +2 V vs. SHE on a platinum electrode. | Allows for the deposition of a wide range of metals and supports high-voltage battery chemistries without electrolyte decomposition. | [2] |
Expert Insight: The high solubility of metal methanesulfonates cannot be overstated. In applications like lead-tin solder plating, this property prevents the formation of insoluble lead sulfate, which plagues sulfuric acid-based systems. This directly translates to smoother, more uniform deposits, simplified bath maintenance, and broader operational windows.
Application Area: High-Performance Electrodeposition
Methanesulfonate electrolytes are rapidly replacing traditional acids in the electrodeposition and metal finishing industries due to their superior performance and environmental benefits.[4][9][10] They are particularly effective for plating tin, lead, copper, and their alloys.[4][10][11] this compound can be used as a component of the electrolyte bath to improve conductivity and influence deposit morphology.
Causality Behind Experimental Choices: The goal in electrodeposition is typically to achieve a fine-grained, dense, and uniform coating.
-
Why Methanesulfonate? Its ability to keep high concentrations of metal ions in solution prevents localized ion depletion at the cathode surface, even at high current densities. This mitigates the formation of dendritic or burnt deposits.
-
Role of Additives: While the methanesulfonate system is robust, organic additives are often essential.[12] These molecules adsorb onto the cathode surface, inhibiting growth at preferred sites and promoting new crystal nucleation. This mechanism is crucial for achieving a bright, fine-grained finish. The presence of ammonium ions can also contribute to grain refinement.
-
Importance of Purity: Impurities, especially chlorides or reduced sulfur compounds, can be detrimental to the plating process, causing defects in the deposit and undesirable odors.[2][13] Using high-purity salts and acids is a self-validating step to ensure reproducibility and high-quality results.[13]
Protocol 1: General-Purpose Tin Electrodeposition from a Methanesulfonate Bath
This protocol describes the preparation and operation of a methanesulfonate-based electrolyte for depositing a matte tin coating on a copper substrate.
1. Materials & Reagents:
-
Tin(II) Methanesulfonate (Sn(CH₃SO₃)₂)
-
Methanesulfonic Acid (CH₃SO₃H, 70% solution)
-
This compound (CH₃SO₃NH₄)
-
Organic Additive (e.g., non-ionic surfactant, grain refiner)
-
High-Purity Tin Anode
-
Copper Substrate (cathode)
-
Degreasing solution (e.g., alkaline cleaner)
-
Acid pickling solution (e.g., 10% H₂SO₄)
-
Deionized (DI) Water
2. Electrolyte Preparation (for 1 Liter):
-
To a 1 L beaker, add approximately 500 mL of DI water.
-
While stirring, slowly add 100 mL of methanesulfonic acid (70% solution). The dissolution is exothermic; allow the solution to cool.
-
Add 50 g of this compound and stir until fully dissolved.
-
Slowly add 100 g of tin(II) methanesulfonate and stir until the salt is completely dissolved.
-
Add the organic additive package as per the supplier's recommendation (typically a few mL/L).
-
Add DI water to bring the final volume to 1 L and stir until the solution is homogeneous.
3. Experimental Workflow:
5. Electrochemical Characterization:
-
Cyclic Voltammetry (CV): Sweep the potential within a defined window (e.g., 0 to 1.0 V) at various scan rates (10-200 mV/s). A quasi-rectangular CV curve is indicative of good capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Charge and discharge the cell at different constant current densities. The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage over a range of frequencies (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance of the device.
Safety and Handling
While methanesulfonic acid and its salts are considered safer than many traditional electrolytes, proper laboratory safety protocols must be followed. [4]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [14]* Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid generating dust or aerosols. [14][15]Prevent contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. [15]* First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [14] * Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [14] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [14] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [14]
-
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Application Notes and Protocols: Ammonium Methanesulfonate for Protein Precipitation
Introduction: A Modern Alternative for Protein Precipitation
Protein precipitation is a cornerstone technique in bioprocessing, serving as a robust method for protein concentration, purification, and fractionation.[1][2] For decades, ammonium sulfate has been the gold standard for "salting out" proteins due to its high solubility and the strong kosmotropic nature of the sulfate anion.[3] However, the evolving landscape of biopharmaceutical development necessitates the exploration of alternative reagents that may offer advantages in specific applications. This guide introduces ammonium methanesulfonate (CH₃SO₃NH₄), a highly soluble salt of the strong organic acid, methanesulfonic acid, as a promising alternative for protein precipitation.[4][5] We will delve into the mechanistic underpinnings of its action, provide detailed protocols for its application, and discuss its potential advantages for researchers, scientists, and drug development professionals.
The Scientific Rationale: Understanding the Kosmotropic Effect and the Hofmeister Series
The precipitation of proteins from aqueous solutions by the addition of neutral salts is governed by a phenomenon known as the "salting-out" effect.[6][7] This process is intricately linked to the interactions between the salt ions, water molecules, and the protein surface. The Hofmeister series, an empirical ranking of ions, provides a framework for understanding the efficacy of different salts in protein precipitation.
Ions are broadly classified into two categories:
-
Kosmotropes (Order-making) : These ions, such as sulfate (SO₄²⁻) and phosphate (PO₄³⁻), are strongly hydrated and effectively organize water molecules.[8] By sequestering water, they reduce the amount of "free" water available to form hydration shells around proteins.[9] This disruption of the hydration layer enhances protein-protein hydrophobic interactions, leading to aggregation and precipitation.[3][10]
-
Chaotropes (Disorder-making) : These ions, like thiocyanate (SCN⁻) and perchlorate (ClO₄⁻), disrupt the structure of water and can increase the solubility of proteins, often leading to denaturation at high concentrations.[11][12]
Ammonium sulfate's effectiveness stems from the potent kosmotropic nature of the sulfate anion and the favorable position of the ammonium cation in the Hofmeister series.[1][13] Similarly, this compound is proposed as an effective precipitant due to the properties of its constituent ions. The ammonium cation (NH₄⁺) is a well-established, moderately kosmotropic cation.[6] While the methanesulfonate anion (CH₃SO₃⁻) is not as extensively characterized in the context of the Hofmeister series as sulfate, its parent acid, methanesulfonic acid (MSA), is a strong, non-oxidizing acid that forms highly soluble salts.[14] The methanesulfonate anion is expected to exhibit kosmotropic behavior, contributing to the salting-out effect.
Potential Advantages of this compound
While ammonium sulfate is a reliable workhorse, this compound may offer several compelling advantages:
-
High Solubility : this compound is a white crystalline solid that is highly soluble in water, allowing for the preparation of high-concentration stock solutions.[4][5]
-
"Green" Chemistry Profile : Methanesulfonic acid is considered a more environmentally friendly or "green" acid as it is biodegradable and less toxic and corrosive than many mineral acids.
-
Non-Oxidizing Nature : A key advantage of methanesulfonic acid and its salts is their non-oxidizing nature, which can be beneficial for sensitive proteins susceptible to oxidation.
-
Improved Downstream Compatibility : The methanesulfonate anion may exhibit different interaction profiles with chromatography resins compared to sulfate, potentially simplifying downstream purification steps.
Experimental Protocols
The following protocols are designed as a starting point for the use of this compound in protein precipitation. As with any protein purification technique, optimization is crucial to achieve the desired purity and yield.
Materials and Reagents
-
This compound (CAS 22515-76-0), high purity[5]
-
Protein solution (e.g., cell lysate, clarified culture supernatant)
-
Precipitation Buffer (e.g., 50 mM Tris-HCl, 50 mM HEPES, pH 7.4). The choice of buffer will depend on the specific protein and downstream applications.[15][16]
-
Resolubilization Buffer (identical or similar to the precipitation buffer)
-
Microcentrifuge or refrigerated centrifuge
-
Spectrophotometer or other protein quantification assay equipment
Protocol 1: Determining the Optimal Precipitation Concentration (Fractional Precipitation)
This protocol is essential for identifying the concentration range of this compound at which the target protein precipitates.
-
Preparation of Saturated this compound Solution : Prepare a saturated solution of this compound in the desired precipitation buffer at 4°C. While the exact saturation point will vary with temperature and buffer composition, its high solubility allows for the creation of a concentrated stock.[4]
-
Initial Sample Preparation : Start with a clarified protein solution. If the protein concentration is very low (<1 mg/mL), consider concentrating the sample first.[17]
-
Stepwise Addition of this compound : In separate microcentrifuge tubes, add increasing amounts of the saturated this compound solution to aliquots of your protein sample to achieve a range of final saturation percentages (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%). A common starting point is to test a broad range.[18]
-
Incubation : Incubate the samples on ice with gentle stirring for at least 30-60 minutes to allow for equilibration and complete precipitation.[7]
-
Centrifugation : Pellet the precipitated protein by centrifugation at 10,000-15,000 x g for 15-30 minutes at 4°C.
-
Analysis : Carefully decant the supernatant. Retain both the supernatant and the pellet for analysis.
-
Resolubilization : Resuspend each pellet in a small, defined volume of the resolubilization buffer.
-
Quantification and Characterization : Analyze the protein content and purity of each fraction (supernatants and resuspended pellets) using methods such as SDS-PAGE and a total protein assay (e.g., Bradford or BCA). This will reveal the this compound concentration at which your target protein is most effectively and selectively precipitated.[18]
start [label="Clarified Protein Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_ams [label="Stepwise Addition of\nthis compound\n(e.g., 20%, 40%, 60%, 80%)"]; incubate [label="Incubate on Ice\n(30-60 min)"]; centrifuge [label="Centrifuge\n(10,000 x g, 30 min, 4°C)"]; separate [label="Separate Supernatant\nand Pellet"]; resuspend [label="Resuspend Pellet in Buffer"]; analyze [label="Analyze Fractions\n(SDS-PAGE, Protein Assay)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_ams; add_ams -> incubate; incubate -> centrifuge; centrifuge -> separate; separate -> resuspend [label="Pellet"]; separate -> analyze [label="Supernatant"]; resuspend -> analyze; }
Fractional Precipitation Workflow
Protocol 2: Bulk Precipitation of a Target Protein
Once the optimal this compound concentration is determined, this protocol can be used for larger-scale precipitation.
-
Sample Preparation : Measure the volume of your clarified protein solution. Ensure the solution is buffered appropriately (e.g., final concentration of 50 mM Tris or HEPES).[15]
-
Addition of this compound : While gently stirring the protein solution at 4°C, slowly add solid this compound or a saturated solution to reach the predetermined optimal saturation percentage. Avoid foaming, as this can denature proteins.[16]
-
Incubation : Continue to stir gently at 4°C for at least one hour to ensure complete precipitation. For some proteins, a longer incubation (e.g., overnight) may be beneficial.[15]
-
Pelleting the Precipitate : Transfer the solution to appropriate centrifuge tubes and centrifuge at a sufficient speed and duration to collect the precipitate (e.g., 10,000 x g for 30 minutes at 4°C).
-
Washing the Pellet (Optional) : To remove residual contaminants, the pellet can be washed by resuspending it in a solution of this compound at the same concentration used for precipitation, followed by another centrifugation step.[17]
-
Resolubilization : Dissolve the final pellet in a minimal volume of the desired buffer for the next purification step.
-
Desalting : It is crucial to remove the residual this compound before proceeding to many downstream applications, such as ion-exchange chromatography. This can be achieved through dialysis or gel filtration (desalting columns).[9]
start [label="Buffered Protein Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_ams [label="Add this compound\nto Optimal Concentration"]; incubate [label="Incubate with Stirring\n(1+ hour at 4°C)"]; centrifuge [label="Centrifuge to Pellet Protein"]; wash [label="Wash Pellet (Optional)"]; resuspend [label="Resolubilize in Minimal Buffer"]; desalt [label="Desalt (Dialysis/Gel Filtration)"]; end [label="Purified, Concentrated Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_ams; add_ams -> incubate; incubate -> centrifuge; centrifuge -> wash; wash -> resuspend; resuspend -> desalt; desalt -> end; }
Bulk Precipitation and Desalting
Data Presentation and Comparison
While specific precipitation percentages for this compound must be determined empirically, we can draw a theoretical comparison with the well-established ammonium sulfate.
| Parameter | Ammonium Sulfate ((NH₄)₂SO₄) | This compound (CH₃SO₃NH₄) | Rationale for Comparison |
| Anion | Sulfate (SO₄²⁻) | Methanesulfonate (CH₃SO₃⁻) | Both anions are expected to be kosmotropic, with sulfate being one of the strongest.[6] |
| Cation | Ammonium (NH₄⁺) | Ammonium (NH₄⁺) | The cation is identical, providing a basis for comparing the anions' effects. |
| Typical Precipitation Range | 20-80% saturation | To be determined empirically | The required concentration for AMS may differ from ammonium sulfate due to differences in the kosmotropic strength of the anions. |
| Solubility in Water (approx.) | ~76 g/100 mL at 25°C | Highly soluble[4][5] | Both salts are highly soluble, facilitating the preparation of concentrated solutions. |
| pH of Solution | Can acidify the solution[13] | Expected to have a similar effect | The ammonium ion can influence the pH; buffering is recommended for both.[16] |
Conclusion and Future Perspectives
This compound presents a viable and potentially advantageous alternative to ammonium sulfate for protein precipitation. Its high solubility, favorable environmental profile, and the non-oxidizing nature of the methanesulfonate anion make it an attractive option for modern bioprocessing workflows.[14] The protocols provided here offer a robust starting point for researchers to explore the utility of this compound in their specific applications. Empirical determination of optimal precipitation conditions is essential, and direct comparative studies with ammonium sulfate will be invaluable in elucidating the full spectrum of benefits offered by this promising reagent. As the demand for innovative and efficient protein purification methods grows, this compound is poised to become a valuable tool in the scientist's arsenal.
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ResearchGate. (n.d.). Figure 1. Establishing an ion-based protein precipitation approach. Retrieved from [Link]
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Frontiers. (2021, August 2). Chaotropic and Kosmotropic Anions Regulate the Outcome of Enzyme-Mediated Dynamic Combinatorial Libraries of Cyclodextrins in Two Different Ways. Retrieved from [Link]
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PubMed. (2011, May 18). Anion binding to hydrophobic concavity is central to the salting-in effects of Hofmeister chaotropes. Retrieved from [Link]
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ResearchGate. (2025, August 6). Protein—Protein Interactions in Aqueous Ammonium Sulfate Solutions. Lysozyme and Bovine Serum Albumin (BSA). Retrieved from [Link]
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Academia.edu. (n.d.). Protein fractionation by ammonium sulphate and dialysis. Retrieved from [Link]
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PubMed. (2010, August 26). Nonionic-anionic mixed surfactants cubic mesophases. Part I: Structural chaotropic and kosmotropic effect. Retrieved from [Link]
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National Institutes of Health. (2019, October 17). Transforming protein-polymer conjugate purification by tuning protein solubility. Retrieved from [Link]
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Quora. (2023, February 18). How is ammonium sulfate able to isolate and purify proteins?. Retrieved from [Link]
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Application Note: High-Efficiency Protein Precipitation Using Ammonium Methanesulfonate
Abstract
Protein precipitation is a cornerstone technique in bioprocessing for concentrating and purifying proteins from complex mixtures like cell lysates or culture supernatants.[1][2] While ammonium sulfate has been the traditional salt of choice for this "salting-out" process, ammonium methanesulfonate presents a compelling alternative with distinct advantages in solubility, stability, and downstream process compatibility. This application note provides a comprehensive guide to the principles and practice of using this compound for protein precipitation, including a detailed protocol, comparative data, and an exploration of the underlying scientific mechanisms.
Introduction: The Principle of Salting Out
The solubility of proteins in aqueous solutions is a delicate balance of interactions, including hydrogen bonding with water and electrostatic interactions between charged surface residues.[3] The process of "salting out" leverages the principle that at very high salt concentrations, the solubility of proteins decreases, leading to their precipitation.[4] This phenomenon is governed by the Hofmeister series, which ranks ions based on their ability to affect the solubility of proteins.[5][6]
Ions that promote precipitation are known as "kosmotropes" or "structure-making" ions.[7] They work by effectively competing with the protein for water molecules.[5][8] As salt is added, an increasing number of water molecules become engaged in solvating the salt ions. This reduces the amount of "free" water available to maintain the protein's hydration shell, which is critical for its solubility.[9] Consequently, protein-protein interactions become more favorable than protein-water interactions, leading to aggregation and precipitation.[1][10]
The ammonium cation (NH₄⁺) and the sulfate anion (SO₄²⁻) are both highly kosmotropic, making ammonium sulfate a traditionally effective precipitant.[7][11] However, the methanesulfonate anion (CH₃SO₃⁻) also holds a strong kosmotropic position in the Hofmeister series, offering similar efficacy with improved physicochemical properties.[6]
This compound: A Superior Alternative
This compound (CH₃SO₃NH₄) is the salt formed from the neutralization of the strong, non-oxidizing methanesulfonic acid with ammonia.[12][13] While ammonium sulfate has long been the standard, this compound offers several key advantages for modern bioprocessing workflows.
Key Advantages:
-
Exceptional Solubility: Methanesulfonate salts are known for their high solubility, often exceeding that of corresponding sulfate salts.[14][15] This allows for the preparation of highly concentrated stock solutions, minimizing dilution of the protein sample and enabling more precise control over the final salt concentration.
-
Enhanced Protein Stability: The methanesulfonate anion is remarkably stable against hydrolysis and oxidation.[16] This inertness, combined with its kosmotropic nature, helps to stabilize the native conformation of proteins during precipitation, reducing the risk of denaturation that can occur with other methods.[17] Precipitated proteins can often be stored in the salt solution for extended periods without significant loss of activity or proteolytic degradation.[2]
-
Favorable pH Profile: Solutions of this compound are typically less acidic than equivalent concentrations of ammonium sulfate, which can sometimes drop the pH of a solution upon addition of the solid salt.[18] This provides a gentler environment for pH-sensitive proteins.
-
Environmental and Safety Profile: Methanesulfonic acid is considered an environmentally friendlier "green" acid, as it is readily biodegradable and has low toxicity.[15][16] This translates to a more favorable safety and disposal profile for the resulting salt.
Comparative Properties: this compound vs. Ammonium Sulfate
| Property | This compound (CH₃SO₃NH₄) | Ammonium Sulfate ((NH₄)₂SO₄) | Rationale & Significance |
| Molecular Weight | 113.14 g/mol [12] | 132.14 g/mol [9] | Lower molecular weight means more moles of salt per gram, influencing ionic strength calculations. |
| Anion Position | Kosmotropic[6] | Highly Kosmotropic[1][7] | Both are effective precipitants. Methanesulfonate's position provides strong salting-out effects. |
| Aqueous Solubility | Highly Soluble[12][13] | High Solubility (~760 g/L at 25°C) | High solubility of both is key, but methanesulfonate salts often exhibit superior solubility, allowing for more concentrated stock solutions.[14] |
| Solution pH | Near-neutral to slightly acidic | Can become acidic upon dissolution | Less pH shift with this compound is beneficial for pH-sensitive proteins.[18] |
| Chemical Stability | Highly stable, non-oxidizing[16] | Stable | The inert nature of the methanesulfonate anion protects proteins from oxidative damage. |
| Downstream Impact | Generally low interference | High ionic strength can interfere with IEX; must be removed. | Both salts must be removed before subsequent steps like ion-exchange chromatography, but the nature of the anion can be a consideration. |
Experimental Workflow & Protocol
The following section provides a detailed, step-by-step protocol for a fractional precipitation experiment using this compound. The goal of fractional precipitation is to sequentially precipitate different protein populations by gradually increasing the salt concentration.[8]
Workflow Overview
The logical flow of the protein precipitation process is straightforward, involving the controlled addition of the salt, incubation to allow for equilibration, and separation of the precipitated protein from the soluble fraction.
Caption: Workflow for protein precipitation using this compound.
Protocol: Fractional Precipitation of a Target Protein
This protocol is a general guideline. Optimal saturation percentages for the target protein must be determined empirically. It is recommended to perform a preliminary screen with small aliquots to determine the concentration range where the protein of interest precipitates.
Materials:
-
This compound (AMS), high-purity grade
-
Clarified protein solution (e.g., cell lysate, supernatant)
-
Stir plate and magnetic stir bar
-
Refrigerated centrifuge
-
Appropriate buffer for resolubilization (e.g., PBS, Tris-HCl)
-
Dialysis tubing or desalting columns
Procedure:
-
Initial Sample Preparation:
-
Start with a clarified protein solution, filtered (0.45 µm) or centrifuged at high speed to remove cell debris.
-
Perform all steps at 4°C to minimize protein denaturation and degradation.[19]
-
Place the protein solution (e.g., 100 mL) in a beaker on a magnetic stir plate in a cold room or on ice. Begin gentle stirring. It is critical to avoid foaming, which can denature proteins.[20]
-
-
First Precipitation Cut (e.g., to 30% Saturation):
-
Objective: To precipitate highly insoluble or aggregated proteins, while keeping the target protein in solution.
-
Slowly add the calculated amount of solid this compound to reach 30% saturation. Refer to an online calculator or standard nomograms for precise amounts, as the addition of salt increases the solution volume.[18][21]
-
Causality: Adding the salt slowly prevents localized high concentrations that can cause unwanted co-precipitation of other proteins.[22]
-
After all the salt has dissolved, allow the solution to stir gently for an additional 30-60 minutes to ensure equilibrium is reached.[20]
-
Transfer the solution to centrifuge tubes and centrifuge at ≥10,000 x g for 20 minutes at 4°C.[21]
-
Carefully decant the supernatant into a clean beaker. This supernatant contains your target protein. The pellet contains contaminant proteins precipitated at 30% saturation.
-
-
Second Precipitation Cut (e.g., to 60% Saturation):
-
Objective: To precipitate the target protein.
-
Place the supernatant from the previous step on the stir plate.
-
Slowly add the calculated amount of solid this compound required to bring the concentration from 30% to 60% saturation.
-
Stir gently for at least one hour after the salt has dissolved. Some proteins may require longer incubation periods to fully precipitate.[22]
-
Centrifuge the solution as described in Step 2.
-
Carefully decant the supernatant. This time, the pellet should contain your protein of interest. The supernatant can be discarded or checked for any remaining target protein.
-
-
Resolubilization and Desalting:
-
Dissolve the protein pellet from Step 3 in a minimal volume of a suitable buffer (e.g., 1-2 mL of PBS). The buffer choice will depend on the downstream application.
-
The resuspended protein solution now has a very high salt concentration, which must be removed.
-
Perform buffer exchange using dialysis against the desired final buffer or by using a desalting chromatography column (e.g., G-25).[3] This step is crucial before proceeding to methods like ion-exchange chromatography or electrophoresis.
-
Optimization and Troubleshooting
-
Protein Concentration: Salting out is most effective for protein concentrations above 1 mg/mL. If your starting solution is very dilute, consider an initial concentration step.
-
pH Control: Although this compound has a mild pH profile, for highly sensitive proteins, it is advisable to use a buffered solution (e.g., 50 mM Tris or HEPES) to maintain a stable pH throughout the process.[20]
-
Temperature: Performing the precipitation at 4°C is standard practice to maintain protein stability.[19] However, some proteins are paradoxically less soluble at higher temperatures (e.g., 25°C), which could be exploited for purification.[3]
-
Pellet Won't Dissolve: If the protein pellet is difficult to resolubilize, it may indicate denaturation or aggregation. Try using a stronger buffer, adding a small amount of a gentle detergent, or using a denaturant like urea or guanidinium HCl if the downstream application allows for refolding.
Conclusion
This compound is a powerful and advantageous kosmotropic salt for the salting out of proteins. Its high solubility, favorable pH profile, and the inherent stability of the methanesulfonate anion contribute to an efficient and gentle precipitation process that preserves protein integrity. By replacing traditional ammonium sulfate with this compound, researchers and process scientists can enhance the robustness and efficiency of their protein concentration and purification workflows, particularly in the development of sensitive biopharmaceuticals.
References
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Protein precipitation. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
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Protein Precipitation Using Ammonium Sulfate. (n.d.). National Institutes of Health (NIH). Retrieved December 31, 2025, from [Link]
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Ammonium Sulfate Protein Precipitation: The key to Salting-Out. (2017, September 6). G-Biosciences. Retrieved December 31, 2025, from [Link]
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Ammonium sulfate precipitation. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
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Ammonium Sulfate Calculator. (n.d.). EnCor Biotechnology Inc. Retrieved December 31, 2025, from [Link]
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Hofmeister effects on protein stability are dependent on the nature of the unfolded state. (n.d.). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
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Salting In & Salting Out (Ammonium sulphate precipitation) (Easy explanation). (2023, February 5). YouTube. Retrieved December 31, 2025, from [Link]
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How do I precipitate protein samples using ammonium sulphate?. (2015, September 23). ResearchGate. Retrieved December 31, 2025, from [Link]
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Protein stabilization and the Hofmeister effect: the role of hydrophobic solvation. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
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How Hofmeister ion interactions affect protein stability. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
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Protein Stabilization and the Hofmeister Effect: The Role of Hydrophobic Solvation. (n.d.). National Institutes of Health (NIH). Retrieved December 31, 2025, from [Link]
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Hofmeister series. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
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Salting out. (2023, January 29). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
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Salting out of proteins using ammonium sulfate precipitation. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
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Can any one suggest the various salts except ammonium sulphate for protein precipitation?. (2015, December 1). ResearchGate. Retrieved December 31, 2025, from [Link]
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- 22. Ammoium Sulfate Precipitation [user.eng.umd.edu]
The Green Lixiviant Frontier: Ammonium Methanesulfonate in Selective Metal Extraction and Leaching
Introduction: A Paradigm Shift in Hydrometallurgy
The global push towards sustainable and environmentally benign industrial processes has catalyzed a critical re-evaluation of traditional hydrometallurgical practices. For decades, the sector has relied on aggressive and often hazardous lixiviants such as sulfuric acid and cyanide. While effective, their environmental footprint and the challenges associated with waste management necessitate the exploration of greener alternatives. Methanesulfonic acid (MSA) has emerged as a formidable candidate in this new paradigm.[1][2][3] It is a strong, non-oxidizing organic acid characterized by its low toxicity, biodegradability, and the remarkable solubility of its metal salts.[1][2] This latter property is particularly advantageous, preventing the passivation of mineral surfaces by insoluble precipitates, a common issue with sulfate-based systems, especially in lead hydrometallurgy.[1][2]
This technical guide delves into the application of ammonium methanesulfonate, a system that synergistically combines the potent leaching capabilities of methanesulfonic acid with the selective complexing power of ammonia. While the direct application of pre-synthesized this compound is not widely documented, its in-situ formation through the combined use of methanesulfonic acid and ammonia or ammonium salts presents a versatile and powerful tool for metallurgists and researchers. This guide will provide a comprehensive overview of the underlying chemical principles, detailed application notes for various metals, and robust protocols for laboratory and pilot-scale implementation.
The Chemistry of the this compound System: A Dual-Action Approach
The efficacy of the this compound system lies in the complementary roles of its constituent ions: the methanesulfonate anion (CH₃SO₃⁻) and the ammonium cation (NH₄⁺)/ammonia (NH₃).
-
The Role of the Methanesulfonate Anion: As the conjugate base of a strong acid, the methanesulfonate anion is a spectator ion in the leaching reaction itself. Its primary and crucial role is to ensure the high solubility of the liberated metal ions.[1][2] This prevents the formation of insoluble metal salts on the surface of the ore or waste material, which can inhibit further leaching. The high solubility of metal methanesulfonates is a key advantage over traditional sulfuric acid leaching, where the formation of insoluble sulfates (e.g., lead sulfate) can be problematic.[1][2]
-
The Role of Ammonia/Ammonium: Ammonia acts as a powerful complexing agent for a range of transition metals, including copper, nickel, and cobalt. In aqueous solution, ammonia exists in equilibrium with the ammonium ion. The ammonia molecules form stable, soluble ammine complexes with metal ions (e.g., [Cu(NH₃)₄]²⁺, [Ni(NH₃)₆]²⁺).[4][5][6] This complexation shifts the equilibrium of the metal dissolution reaction, promoting the leaching of metals that would otherwise be sparingly soluble in the given pH range. Furthermore, the ability of ammonia to form these complexes can be exploited for selective leaching by carefully controlling the pH and ammonia concentration.[4][6]
The overall leaching process in an this compound system can be conceptualized as a two-pronged attack: the acidic environment provided by the methanesulfonic acid dissolves metal oxides and hydroxides, while the ammonia complexes the liberated metal ions, driving the reaction forward and enhancing selectivity. For sulfide minerals, an oxidizing agent is typically required to break down the sulfide lattice, after which the acid and complexing agent can act on the oxidized metal species.
Core Applications and Methodologies
The unique properties of the this compound system make it suitable for a variety of applications in metal extraction and recycling.
Leaching of Copper Ores and Concentrates
Ammoniacal leaching has a long history in copper hydrometallurgy due to the high stability of copper-ammine complexes.[4][5][7][8] The addition of methanesulfonic acid can enhance this process, particularly for complex ores containing both oxide and sulfide minerals.
Application Note: Leaching of Chalcopyrite (CuFeS₂) Concentrates
Chalcopyrite is notoriously refractory to direct acid leaching due to the formation of a passivating layer.[9][10][11] A system combining MSA, ammonia, and an oxidant can overcome this challenge. The MSA provides the acidic conditions necessary for the oxidative breakdown of the mineral, while the ammonia complexes the liberated copper, preventing its re-precipitation and potentially influencing the nature of the passivating layer.
Protocol 1: Oxidative Ammoniacal Methanesulfonate Leaching of Chalcopyrite
Objective: To determine the leaching efficiency of copper from a chalcopyrite concentrate using an this compound solution with an oxidant.
Materials:
-
Chalcopyrite concentrate (finely ground, e.g., <75 µm)
-
Methanesulfonic acid (MSA), 70% solution
-
Ammonium hydroxide (NH₄OH), 28-30% solution
-
Oxygen or another suitable oxidant (e.g., hydrogen peroxide)
-
Deionized water
-
Jacketed glass reactor with overhead stirrer, temperature control, and gas inlet
-
pH meter and electrode
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis
Procedure:
-
Slurry Preparation: Prepare a slurry of the chalcopyrite concentrate in deionized water to a desired solid-to-liquid ratio (e.g., 5-10% w/v) in the reactor.
-
Lixiviant Preparation: In a separate vessel, carefully prepare the leaching solution by adding a calculated amount of MSA to deionized water, followed by the slow addition of ammonium hydroxide to achieve the target total ammonia concentration and pH. Caution: The reaction between MSA and ammonia is exothermic.
-
Leaching:
-
Heat the slurry to the desired temperature (e.g., 50-80°C).
-
Once the temperature is stable, add the prepared this compound solution to the reactor.
-
Commence stirring at a constant rate (e.g., 400-600 rpm).
-
Introduce the oxidant (e.g., sparge with oxygen gas at a controlled flow rate).
-
Monitor and maintain the pH of the solution at the desired level by adding small amounts of ammonium hydroxide or MSA as needed.
-
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small sample of the slurry. Filter the sample immediately to separate the pregnant leach solution (PLS) from the solid residue.
-
Analysis: Analyze the copper concentration in the PLS using AAS or ICP-OES.
-
Termination: After the desired leaching time, stop the heating, stirring, and oxidant flow. Filter the entire slurry to separate the final PLS and residue. Wash the residue with deionized water.
-
Mass Balance: Analyze the copper content in the final residue to perform a mass balance and calculate the overall extraction efficiency.
Data Presentation:
| Parameter | Value Range |
| MSA Concentration | 0.5 - 2.0 M |
| Total Ammonia Conc. | 1.0 - 4.0 M |
| Temperature | 50 - 80 °C |
| pH | 8.5 - 10.5 |
| Particle Size | < 75 µm |
| Solid/Liquid Ratio | 5 - 10% (w/v) |
| Oxidant | O₂ sparging |
Table 1: Typical parameter ranges for chalcopyrite leaching.
Logical Workflow for Chalcopyrite Leaching
Selective Recovery of Metals from Electronic Waste (E-waste)
E-waste is a complex matrix of various metals, making selective recovery a significant challenge.[12][13][14] Ammoniacal systems are known for their ability to selectively leach copper from e-waste while leaving most of the precious metals in the solid residue.[13][14] The use of MSA in this context can enhance the dissolution of other base metals that may be present as oxides or in solder alloys.
Application Note: Two-Stage Leaching of Shredded Printed Circuit Boards (PCBs)
A two-stage process can be envisioned where the first stage utilizes an ammoniacal methanesulfonate solution to selectively leach copper, nickel, and zinc. The second stage would involve a different lixiviant to recover precious metals from the residue of the first stage.
Protocol 2: Selective Leaching of Base Metals from PCBs
Objective: To selectively leach copper, nickel, and zinc from shredded PCBs using an this compound solution.
Materials:
-
Shredded and de-soldered PCBs
-
Methanesulfonic acid (MSA), 70% solution
-
Ammonium hydroxide (NH₄OH), 28-30% solution
-
Ammonium salt (e.g., ammonium carbonate) - optional, to buffer pH and provide additional ammonium ions
-
Deionized water
-
Laboratory-scale leaching vessel with agitation
-
Filtration apparatus
Procedure:
-
Leaching Solution Preparation: Prepare a leaching solution with a specific concentration of MSA and total ammonia. For example, 1.0 M MSA and 4.0 M total ammonia. The pH should be adjusted to be in the alkaline range (e.g., pH 9-10) to favor the formation of ammine complexes.
-
Leaching:
-
Add the shredded PCBs to the leaching vessel at a defined solid-to-liquid ratio (e.g., 50 g/L).
-
Introduce the leaching solution.
-
Agitate the mixture at room temperature for a set period (e.g., 8 hours).
-
-
Separation: After leaching, filter the slurry to separate the pregnant leach solution (PLS) containing the dissolved base metals from the solid residue which is enriched in precious metals.
-
Analysis: Analyze the concentrations of Cu, Ni, and Zn in the PLS using AAS or ICP-OES. Analyze the solid residue for its elemental composition to determine the leaching selectivity.
Data Presentation:
| Metal | Leaching Efficiency (%) |
| Copper (Cu) | > 95% |
| Nickel (Ni) | Variable, depends on speciation |
| Zinc (Zn) | > 90% |
| Gold (Au) | < 1% |
| Silver (Ag) | < 5% |
Table 2: Expected leaching efficiencies for base metals from PCBs.
Chemical Reactions in E-waste Leaching
Processing of Nickel-Cobalt Laterite Ores
The extraction of nickel and cobalt from laterite ores is a complex process.[15][16][17][18] Ammoniacal leaching is a well-established method for treating the saprolitic portion of laterite deposits. The integration of MSA could offer advantages in terms of improved dissolution kinetics and higher metal loadings in the pregnant leach solution due to the high solubility of nickel and cobalt methanesulfonates.
Application Note: Leaching of Reduced Laterite Ore
Laterite ores are often subjected to a reduction roast to convert the nickel and cobalt oxides to more leachable metallic or sulfide forms. The subsequent leaching in an this compound system can then efficiently extract the valuable metals.
Protocol 3: Leaching of Reduced Nickel Laterite Ore
Objective: To extract nickel and cobalt from a pre-reduced laterite ore using an this compound solution.
Materials:
-
Reduced nickel laterite ore
-
Methanesulfonic acid (MSA)
-
Ammonium hydroxide
-
Ammonium carbonate (for buffering)
-
High-pressure autoclave (if elevated temperatures and pressures are required) or a sealed, agitated reactor
-
Analytical equipment (AAS or ICP-OES)
Procedure:
-
Lixiviant Preparation: Prepare the leaching solution containing MSA, ammonium hydroxide, and ammonium carbonate to achieve the desired concentrations and pH.
-
Leaching:
-
Charge the reduced laterite ore into the reactor.
-
Add the lixiviant at a specified solid-to-liquid ratio.
-
Seal the reactor and heat to the target temperature (e.g., 60-90°C).
-
If necessary, introduce an overpressure of air or oxygen.
-
Maintain constant agitation for the duration of the leach (e.g., 4-6 hours).
-
-
Solid-Liquid Separation: After the leaching is complete, cool the reactor and filter the slurry to separate the PLS from the tailings.
-
Analysis: Analyze the PLS for Ni and Co concentrations. Analyze the tailings to determine the extraction efficiency.
Data Presentation:
| Parameter | Optimal Range |
| Temperature | 60 - 90 °C |
| Total Ammonia | 3.0 - 5.0 M |
| Ammonium Carbonate | 1.0 - 2.0 M |
| pH | 9.5 - 10.5 |
| Leaching Time | 4 - 6 hours |
Table 3: Optimized parameters for leaching of reduced laterite ore.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of comprehensive analytical steps. Key to ensuring the trustworthiness of the results are:
-
Mass Balance: A complete mass balance, accounting for the metal content in the initial material, the pregnant leach solution, and the final residue, is essential to validate the calculated extraction efficiencies.
-
Kinetic Studies: Performing leaching tests over a time course allows for the determination of leaching kinetics. This data can be fitted to established kinetic models (e.g., the shrinking core model) to understand the rate-limiting step of the process.[10]
-
Characterization of Residues: Analysis of the solid residues using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can provide valuable information on the leaching mechanism and identify any passivating layers that may have formed.[9]
Conclusion and Future Outlook
The this compound system represents a promising advancement in the field of hydrometallurgy, offering a greener and potentially more efficient alternative to traditional lixiviants. Its dual-action mechanism, combining the high solubility of metal methanesulfonates with the selective complexation of ammonia, provides a versatile platform for the extraction of a range of valuable metals from both primary ores and secondary resources like e-waste. While further research is needed to fully optimize this system for industrial applications, the foundational principles and the protocols outlined in this guide provide a solid starting point for researchers and professionals in the field. The continued development of such innovative and sustainable technologies will be crucial in meeting the growing global demand for metals in an environmentally responsible manner.
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Hanson, D. R., et al. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. ACS Earth and Space Chemistry, 7(3), 663–672. [Link]
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Vallet, V., et al. (2003). Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study. Journal of the American Chemical Society, 125(48), 14941–14950. [Link]
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González, I., et al. (2020). Copper Recovery From Ammonia Solutions Through Electro-Electrodialysis (EED). Frontiers in Chemistry, 8, 580. [Link]
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Liu, Y., et al. (2021). Ammoniacal leaching process for the selective recovery of value metals from waste lithium-ion batteries. Environmental Technology, 44(2), 211-225. [Link]
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Argonne National Laboratory. (n.d.). Hydrometallurgical recycling of black mass of spent lithium-ion batteries using methanesulfonic acid: leaching, kinetic studies, and potential for total recovery of valuable components. [Link]
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Experimental Guide to Ammonium Methanesulfonate Electrolytes: Protocols and Applications
This comprehensive guide provides detailed application notes and protocols for the preparation and use of ammonium methanesulfonate electrolytes in various electrochemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the utility of this versatile electrolyte. The following sections offer in-depth technical insights, step-by-step methodologies, and critical safety information, designed to ensure both experimental success and laboratory safety.
Introduction: The Merits of this compound Electrolyte
This compound (AMS) is emerging as a compelling electrolyte choice for a range of electrochemical systems, including metal electrodeposition, batteries, and supercapacitors. Its growing popularity stems from a favorable combination of properties:
-
High Solubility: AMS exhibits excellent solubility in aqueous solutions, allowing for the preparation of highly concentrated electrolytes.[1] This is particularly advantageous for applications requiring high current densities.
-
Good Ionic Conductivity: Solutions of this compound demonstrate good ionic conductivity, facilitating efficient charge transport.
-
Wide Electrochemical Window: Quaternary ammonium cations, in general, are known for their electrochemical stability, contributing to a wide potential window for the electrolyte.[2]
-
Environmental Considerations: Methanesulfonic acid (MSA), the parent acid of AMS, is considered a more environmentally benign alternative to traditional acids like sulfuric acid, as it is biodegradable.[3]
This guide will delve into the practical aspects of working with AMS electrolytes, providing the necessary protocols to leverage these benefits in a laboratory setting.
Safety First: Handling and Disposal of this compound
Before commencing any experimental work, a thorough understanding of the safety protocols associated with this compound is paramount.
2.1. Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment when handling this compound and its solutions. This includes:
-
Safety goggles or a face shield to protect the eyes.[4]
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
A laboratory coat.[5]
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dusts or aerosols.[5]
2.2. Handling and Storage
This compound is a white crystalline solid that is highly soluble in water.[1] It should be stored in a tightly closed container in a cool, dry place.[6] Avoid contact with skin and eyes, as it can cause irritation.[4]
2.3. Spill and Waste Disposal
In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a suitable container for disposal.[7] Do not flush spills into the sewer system.[5] Dispose of this compound waste in accordance with local, state, and federal regulations. This may involve treatment at a licensed chemical disposal facility.[5]
Electrolyte Preparation: A Step-by-Step Protocol
A standard method for preparing an aqueous this compound electrolyte involves the neutralization of methanesulfonic acid with an ammonium source, such as ammonium hydroxide.
3.1. Materials and Equipment
-
Methanesulfonic acid (CH₃SO₃H)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 28-30% NH₃ in H₂O)
-
Deionized or distilled water
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Fume hood
3.2. Preparation Protocol
The following workflow outlines the preparation of a 1 M this compound solution.
Caption: Workflow for preparing this compound electrolyte.
Detailed Steps:
-
Safety Precaution: Perform the entire procedure in a well-ventilated fume hood, as the neutralization reaction is exothermic and can generate fumes.
-
Acid Dilution: In a glass beaker, add the required volume of deionized water. Slowly and carefully add the calculated amount of concentrated methanesulfonic acid to the water while stirring continuously with a magnetic stirrer. Always add acid to water, never the other way around.
-
Neutralization: While continuing to stir, slowly add ammonium hydroxide solution to the diluted methanesulfonic acid. Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
pH Adjustment: Continue the dropwise addition of ammonium hydroxide until the solution reaches the desired pH, typically between 6.0 and 7.0 for a neutral electrolyte.
-
Final Concentration: Once the desired pH is achieved, transfer the solution to a volumetric flask of the appropriate size. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Finally, add deionized water to the calibration mark to obtain the final desired concentration.
-
Cooling and Storage: Allow the solution to cool to room temperature before use or storage. Store in a clearly labeled, sealed container.
Application in Electrodeposition
This compound electrolytes are particularly effective for the electrodeposition of various metals, including lead, tin, and copper.[3][4][8] The high solubility of metal methanesulfonates allows for the use of concentrated baths, which can support high deposition rates.
4.1. General Electrodeposition Setup
A typical two-electrode or three-electrode electrochemical cell is used for electrodeposition experiments.
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Ammonium Methanesulfonate: A Versatile Reagent in Modern Pharmaceutical Synthesis
Introduction: Beyond a Simple Salt - Unveiling the Potential of Ammonium Methanesulfonate
In the intricate landscape of pharmaceutical synthesis, the selection of reagents is paramount to achieving high yields, purity, and process safety. This compound (CH₃SO₃NH₄), the salt derived from methanesulfonic acid and ammonia, is emerging as a reagent of significant interest.[1][2][3] While often overshadowed by its parent acid, this compound offers a unique combination of properties that make it a valuable tool for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and insights into its practical utility.
This compound is a white crystalline solid that is highly soluble in water.[1][2] Its utility in organic synthesis stems from its ability to act as a mild acid catalyst and as a source of the methanesulfonate anion, a good leaving group in nucleophilic substitution reactions.[1][2] This dual functionality allows for its application in a variety of transformations crucial to the synthesis of active pharmaceutical ingredients (APIs).[4][]
Core Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 22515-76-0 | [1] |
| Molecular Formula | CH₇NO₃S | [6] |
| Molecular Weight | 113.14 g/mol | [3][6] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 198-201 °C (decomposes) | [7] |
| Solubility | Highly soluble in water | [1][2] |
Safety and Handling: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8] It is important to avoid the formation of dust and aerosols.[8] Standard laboratory safety protocols should be strictly followed.[8]
Application Note 1: Mild Acid Catalysis in Heterocyclic Synthesis
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals.[][10][11] this compound can serve as a mild and efficient acid catalyst in various cyclization and condensation reactions to form these important structural motifs.
Causality of Experimental Choice: The use of this compound as a catalyst is particularly advantageous when dealing with acid-sensitive substrates where stronger acids like sulfuric acid or hydrochloric acid could lead to undesired side reactions or degradation. The in-situ generation of methanesulfonic acid from the ammonium salt provides a controlled and moderated acidic environment.
Protocol: Synthesis of a Substituted Benzimidazole Derivative
This protocol describes a general procedure for the this compound-catalyzed condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole derivative, a common scaffold in pharmaceuticals such as proton pump inhibitors.
Experimental Workflow:
Caption: Workflow for benzimidazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq), the desired aldehyde (1.05 eq), and this compound (0.1 eq) in ethanol (5 mL/mmol of diamine).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford the pure benzimidazole derivative.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Amide Bond Formation and Peptide Coupling
Amide bond formation is arguably one of the most critical reactions in pharmaceutical synthesis, forming the backbone of peptides and a multitude of small molecule drugs.[12] While not a conventional coupling reagent, this compound, in conjunction with an activating agent, can facilitate amide bond formation. More directly, its parent acid, methanesulfonic acid (MSA), is a well-established reagent in peptide synthesis.[3]
Causality of Experimental Choice: The role of the methanesulfonate anion as a good leaving group is central to this application. Activation of a carboxylic acid with a reagent like a carbodiimide in the presence of this compound can lead to the formation of a mixed anhydride, which is highly reactive towards amines.
Protocol: Synthesis of an N-Aryl Amide
This protocol outlines a procedure for the synthesis of an N-aryl amide from a carboxylic acid and an aniline, a transformation relevant to the synthesis of various kinase inhibitors.[7][8][13][14]
Experimental Workflow:
Caption: Workflow for N-aryl amide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and this compound (1.2 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the aniline (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl amide.
-
Characterization: Characterize the product using appropriate analytical techniques (NMR, MS, IR).
Application Note 3: Deprotection of Acid-Labile Protecting Groups
The use of protecting groups is a fundamental strategy in the multi-step synthesis of complex pharmaceutical molecules.[15] Methanesulfonic acid is known to be effective for the cleavage of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group commonly used for amine protection.[6] this compound can be a convenient and milder alternative to anhydrous MSA or trifluoroacetic acid (TFA) for these deprotection steps.
Causality of Experimental Choice: The controlled release of methanesulfonic acid from its ammonium salt allows for a more selective and less harsh deprotection, which can be crucial for substrates containing other sensitive functional groups. This approach can minimize side reactions often observed with stronger, more volatile acids.
Protocol: Boc-Deprotection of an Amino Acid Derivative
This protocol details the removal of a Boc protecting group from an amino acid derivative, a common step in peptide synthesis and the preparation of chiral amines for API synthesis.
Experimental Workflow:
Caption: Workflow for Boc-deprotection.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in methanol (10 mL/mmol).
-
Reagent Addition: Add this compound (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
-
Characterization: Confirm the identity and purity of the product by NMR and MS analysis.
Conclusion and Future Outlook
This compound presents itself as a multifaceted and practical reagent in the pharmaceutical synthesis toolkit. Its utility as a mild acid catalyst and a source of the methanesulfonate leaving group allows for its application in a range of crucial transformations. While its direct use in some areas, such as N-methylation, is not as prevalent as other reagents, its role in catalysis and deprotection strategies is noteworthy. As the pharmaceutical industry continues to strive for greener, safer, and more efficient synthetic routes, reagents like this compound, which offer advantages in handling and milder reaction conditions, are poised to gain further prominence. Future research will likely uncover new applications and optimized protocols, further solidifying the position of this compound as a valuable reagent for drug development professionals.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. file.globalso.com [file.globalso.com]
- 3. benchchem.com [benchchem.com]
- 4. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Study of Kinase Inhibitors | Molecules | MDPI [mdpi.com]
- 15. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
Ammonium methanesulfonate as a supporting electrolyte in voltammetry
An Application Guide to Ammonium Methanesulfonate as a High-Performance Supporting Electrolyte in Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar of Electrochemical Analysis
In the realm of electroanalytical chemistry, particularly voltammetry, the supporting electrolyte is a silent yet indispensable component of the measurement system. Its primary role is to facilitate the flow of current through the solution and to minimize unwanted electrical effects, thereby ensuring that the resulting voltammogram is a true representation of the analyte's redox behavior.[1][2] While a variety of salts have been employed for this purpose, the selection of an appropriate electrolyte is critical for achieving sensitive, reproducible, and accurate results, especially in the complex matrices often encountered in pharmaceutical analysis.[3][4][5] This guide introduces this compound (CH₃SO₃NH₄) as a versatile and effective supporting electrolyte, detailing its properties, advantages, and practical application in voltammetric protocols for drug development and analysis.
Section 1: The Foundational Role of the Supporting Electrolyte
Before delving into the specifics of this compound, it is crucial to understand the functions of a supporting electrolyte in a voltammetric experiment. An ideal supporting electrolyte is an electrochemically inert salt added to the sample solution at a concentration significantly higher (typically ~0.1 M) than the analyte of interest (usually in the mM to µM range).[2] Its functions are threefold:
-
Enhancing Conductivity: It provides a high concentration of mobile ions, which drastically reduces the solution's resistance (R). This is critical for minimizing the iR drop, a potential drop caused by the current (i) flowing through the resistive solution, which can distort the shape and shift the potential of voltammetric peaks.
-
Eliminating Analyte Migration: In the absence of a supporting electrolyte, the electroactive analyte would be forced to carry a significant portion of the current by migrating towards the electrode, a process that complicates data interpretation. By providing an abundance of inert ions to carry the current, the supporting electrolyte ensures that the analyte reaches the electrode surface primarily through diffusion, which is the mass transport mechanism that voltammetric theories are based on.[1]
-
Standardizing the Ionic Environment: It maintains a constant ionic strength, which helps to stabilize the activity coefficients of the reactants and products, leading to more reproducible measurements.
The choice of electrolyte dictates the operational electrochemical window , which is the potential range between the oxidation of the electrolyte's anion and the reduction of its cation.[6][7] Within this window, the electrolyte is stable, and the observed current is solely due to the analyte's reaction at the working electrode.
Section 2: Physicochemical Properties of this compound
This compound (AMS) is the ammonium salt of methanesulfonic acid (MSA). It is a white, crystalline solid that is highly soluble in water.[8][9] The methanesulfonate anion (CH₃SO₃⁻) is the conjugate base of a strong acid, making it a poor nucleophile and a good leaving group in organic reactions.[8] In an electrochemical context, this translates to a weakly coordinating anion that is relatively resistant to oxidation, a desirable trait for a supporting electrolyte.
| Property | Value | Source |
| Chemical Formula | CH₇NO₃S or CH₃SO₃NH₄ | [8][10] |
| Molecular Weight | 113.14 g/mol | [8] |
| CAS Number | 22515-76-0 | [8][9] |
| Appearance | White crystalline solid | [8][10] |
| Solubility | Highly soluble in water | [8][9] |
| Anion | Methanesulfonate (CH₃SO₃⁻) | [8] |
| Cation | Ammonium (NH₄⁺) | [8] |
Section 3: Advantages of this compound in Voltammetric Analysis
The unique combination of the ammonium cation and the methanesulfonate anion imparts several advantages to AMS as a supporting electrolyte, particularly for applications in drug analysis.
-
Wide Potential Window: The methanesulfonate anion is known for its electrochemical stability, contributing to a wide anodic window.[11] While the precise window depends on the solvent and electrode material, methanesulfonic acid-based electrolytes are used in applications requiring high potentials, such as redox flow batteries. This wide window is advantageous for studying the oxidation of pharmaceutical compounds, which often occurs at positive potentials.[12]
-
High Solubility and Conductivity: The high solubility of AMS in aqueous solutions allows for the easy preparation of concentrated stock solutions.[8][9] The resulting solutions exhibit good ionic conductivity, effectively minimizing the iR drop.
-
'Innocent' Anion: The methanesulfonate anion is considered to be weakly adsorbing or non-adsorbing on many electrode surfaces.[11] This is a significant advantage over electrolytes like chlorides, which can specifically adsorb onto electrode surfaces and interfere with the electron transfer kinetics of the analyte or passivate the electrode.
-
Compatibility with Pharmaceutical Analytes: Voltammetric methods are frequently used for the analysis of a wide range of pharmaceuticals, including antibiotics, analgesics, and cardiovascular drugs.[3][13][14] The inert nature of AMS makes it a suitable choice for these applications, as it is unlikely to react with or complex the target drug molecules.
Section 4: Protocols for Application
The following protocols provide a step-by-step guide for the preparation and use of this compound as a supporting electrolyte in a typical voltammetric experiment for pharmaceutical analysis.
Protocol 4.1: Preparation of 0.1 M this compound Supporting Electrolyte
This protocol describes the preparation of a standard aqueous supporting electrolyte solution.
Materials:
-
This compound (analytical grade or higher)
-
Deionized water (Type I, 18.2 MΩ·cm)
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Required Mass: To prepare 100 mL of a 0.1 M solution, calculate the required mass of AMS (M.W. = 113.14 g/mol ): Mass = 0.1 mol/L * 0.1 L * 113.14 g/mol = 1.1314 g
-
Weighing: Accurately weigh out approximately 1.1314 g of this compound using an analytical balance.
-
Dissolution: Add the weighed AMS to the 100 mL volumetric flask. Add approximately 70-80 mL of deionized water.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid has completely dissolved.
-
Final Volume: Once dissolved, carefully add deionized water to the calibration mark on the volumetric flask. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a clean, sealed container at room temperature. The solution is stable for several weeks.
Protocol 4.2: Voltammetric Determination of a Model Pharmaceutical Compound
This protocol provides a general workflow for analyzing an electroactive drug using the prepared AMS electrolyte. Differential Pulse Voltammetry (DPV) is often used for quantitative pharmaceutical analysis due to its high sensitivity and good resolution.[5][13]
Materials & Equipment:
-
0.1 M this compound (from Protocol 4.1)
-
Stock solution of the target pharmaceutical analyte (e.g., 10 mM Paracetamol in deionized water)
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter/Auxiliary Electrode (e.g., Platinum wire)
-
-
Inert gas (Nitrogen or Argon) for deaeration
-
Micropipettes
Caption: Experimental workflow for voltammetric analysis using AMS.
Procedure:
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and sonicate briefly to remove any adhered polishing material.
-
Cell Setup: Pipette a known volume (e.g., 10 mL) of the 0.1 M AMS supporting electrolyte into the electrochemical cell.
-
Analyte Addition: Add a small, precise volume of the analyte stock solution to the cell to achieve the desired concentration (e.g., 100 µL of 10 mM stock into 10 mL electrolyte for a 100 µM solution).
-
Deaeration: Insert the three electrodes into the cell. Ensure the reference electrode tip is close to the working electrode. Purge the solution with an inert gas (N₂ or Ar) for 5-10 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Instrument Setup: Connect the electrodes to the potentiostat. Set the parameters for the desired voltammetric technique (e.g., for DPV: potential range, scan rate, pulse amplitude, pulse width). The potential range should be chosen to bracket the expected redox potential of the analyte.[13]
-
Data Acquisition: Initiate the potential scan and record the voltammogram.
-
Quantification: For quantitative analysis, repeat steps 3-6 for a series of standard solutions to create a calibration curve (peak current vs. concentration). The concentration of an unknown sample can then be determined by measuring its peak current and interpolating from the calibration curve.
Section 5: Data Interpretation and Key Considerations
The output of a voltammetric experiment is a plot of current versus potential. For an oxidative process, a peak-shaped wave will appear at a potential characteristic of the analyte. The height of this peak is directly proportional to the concentration of the analyte in the solution.
Caption: Role of AMS ions in a voltammetric measurement.
Key Considerations:
-
Purity: The purity of the this compound is important. Impurities could be electroactive, leading to interfering peaks in the voltammogram.[2]
-
pH: While AMS itself provides some buffering capacity, the pH of the solution can significantly affect the redox potential of many organic drug molecules.[13] For pH-sensitive analytes, it may be necessary to use a formal buffer system (e.g., phosphate, acetate) in addition to or instead of AMS, provided the buffer components are inert in the desired potential window.
-
Solvent: While this guide focuses on aqueous solutions, derivatives of this compound are being investigated as ionic liquids for non-aqueous electrochemistry.[8] The choice of solvent is critical and must be able to dissolve both the analyte and the electrolyte.[2]
Conclusion
This compound is a highly effective and versatile supporting electrolyte for a wide range of voltammetric applications, particularly in the field of pharmaceutical analysis. Its high solubility, favorable electrochemical window, and the non-interfering nature of the methanesulfonate anion make it an excellent choice for researchers seeking reliable and reproducible results. By following the protocols outlined in this guide, scientists and drug development professionals can confidently integrate this compound into their electroanalytical workflows to achieve sensitive and accurate determination of electroactive pharmaceutical compounds.
References
- Benchchem.
- MDPI. Voltammetric Determination of Active Pharmaceutical Ingredients Using Screen-Printed Electrodes. (2022-03-01).
- MDPI. Recent Developments in Voltammetric Analysis of Pharmaceuticals Using Disposable Pencil Graphite Electrodes.
- RUA. New understanding of the voltammetry of platinum in non-adsorbing electrolytes. (2024-12-08).
- Atlantis Press.
- Alfa Chemistry. Supporting Electrolytes for Electrochemistry - Analytical Chemical Products.
- Ukrainian Chemistry Journal.
- ResearchGate. Voltammetric Determination of Pharmaceutical Compounds at Bare and Modified Solid Electrodes: A Review. (2019-03-07).
- CymitQuimica.
- PMC - NIH. Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. (2022-12-12).
- Effect of supporting electrolytes on voltammetry with manual staircase voltage scan. (2025-11-24).
- Guidechem. 22515-76-0 this compound CH3O3S.NH4, Formula,NMR,Boiling Point,Density,Flash Point.
- ResearchGate.
- The following sections will discuss some concerns about solvents, electrolytes and reference electrodes.
- Methanesulfonic acid solution as supporting electrolyte for zinc-vanadium redox b
- The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfon
- ResearchGate. (PDF) Voltammetric Analysis of New Psychoactive Substances. (2021-12-31).
- Electroanalysis Advances in Pharmaceutical Sciences: Applic
- OUCI. Voltammetric Techniques for the Analysis of Drugs using Nanomaterials based Chemically Modified Electrodes.
- IJSDR. APPLICATIONS OF MODERN ELECTROANALYTICAL TECHNIQUES IN PHARMACEUTICAL DRUG ANALYSIS: REVIEW.
- ResearchGate. The electrochemical stability window and ionic conductivity of... | Download Scientific Diagram.
- ResearchGate. TSV plating using copper methanesulfonate electrolyte with single component suppressor | Request PDF. (2025-08-29).
- ResearchGate. The electrochemistry of tin in an additives-free acid methanesulfonate electrolyte: Voltammetry, nucleation, growth and morphology | Request PDF.
- Journal of Materials Chemistry A (RSC Publishing). In search of widening the electrochemical window of solid electrolytes for Li-batteries: the La0.29Li0.12+xM1−xZrxO3 (M = Nb, Ta) perovskite-type systems.
- Cu Electrodeposition from Methanesulfonate Electrolytes for ULSI and MEMS Applic
Sources
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In search of widening the electrochemical window of solid electrolytes for Li-batteries: the La0.29Li0.12+xM1−xZrxO3 (M = Nb, Ta) perovskite-type systems - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. This compound | 22515-76-0 | Benchchem [benchchem.com]
- 9. CAS 22515-76-0: this compound | CymitQuimica [cymitquimica.com]
- 10. Page loading... [wap.guidechem.com]
- 11. rua.ua.es [rua.ua.es]
- 12. mdpi.com [mdpi.com]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. Voltammetric Techniques for the Analysis of Drugs using Nanomaterials based Chemically Modified Electrodes [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ammonium Methanesulfonate Synthesis Yield
Welcome to the technical support center for the synthesis of ammonium methanesulfonate. This guide is crafted for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and optimization strategies. The following sections offer a detailed exploration of the synthesis process, addressing common challenges through a question-and-answer format to enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common and straightforward method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the acid-base neutralization reaction between methanesulfonic acid (MSA) and a source of ammonia, such as ammonium hydroxide.[1] This reaction is typically performed in an aqueous solution under controlled pH conditions to ensure complete reaction and high purity of the final product.[1]
Q2: What are the critical parameters to control during the synthesis to maximize yield?
To achieve a high yield of this compound, meticulous control over several parameters is essential. These include:
-
Stoichiometry: Precise measurement of reactants is crucial. A slight excess of the ammonia source can be used to ensure complete neutralization of the methanesulfonic acid.
-
Temperature: The reaction is exothermic. Maintaining a controlled temperature, typically at or below room temperature, helps to prevent potential side reactions and decomposition.
-
pH: The pH of the reaction mixture should be carefully monitored and maintained near neutral (pH 7). This indicates the completion of the neutralization reaction.[1]
-
Purity of Reactants: Using high-purity methanesulfonic acid and ammonia source is vital to prevent the introduction of impurities that can affect the reaction and the final product's quality.
Q3: How can I purify the synthesized this compound?
Purification of this compound is typically achieved through recrystallization.[1] Common solvent systems include aqueous solutions or mixtures of alcohol and water.[1] The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while leaving impurities in the solution.
Q4: What are the recommended storage conditions for this compound?
This compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] Therefore, it should be stored in airtight containers in a cool, dry place with controlled humidity to prevent deliquescence (dissolving in absorbed water).[1] The use of desiccants like silica gel is also recommended for long-term storage.[1]
II. Troubleshooting Guide: Addressing Specific Synthesis Issues
This section provides a detailed troubleshooting guide in a question-and-answer format to address specific problems that may arise during the synthesis of this compound.
Issue 1: Low Product Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I rectify this?
A: Low yield is a common issue that can stem from several factors throughout the experimental process. Here's a systematic approach to troubleshooting:
1. Incomplete Reaction:
-
Cause: The neutralization reaction between methanesulfonic acid and ammonia may not have gone to completion. This can be due to inaccurate stoichiometry, insufficient reaction time, or poor mixing.
-
Solution:
-
Verify Stoichiometry: Double-check the calculations for the molar equivalents of your reactants. It is often beneficial to use a slight excess (e.g., 1.05 equivalents) of the ammonia source to drive the reaction to completion.
-
Monitor pH: Continuously monitor the pH of the reaction mixture. The reaction is complete when the pH stabilizes around 7. If the pH remains acidic, it indicates that not all the methanesulfonic acid has been neutralized, and more ammonia source should be added dropwise.
-
Ensure Adequate Mixing: Use efficient stirring throughout the reaction to ensure homogeneity and facilitate the interaction between reactants.
-
2. Product Loss During Workup and Purification:
-
Cause: Significant amounts of the product can be lost during the isolation and purification steps, particularly during recrystallization.
-
Solution:
-
Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the recrystallized product.
-
Cooling Process: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals and lower recovery.
-
Washing the Crystals: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.
-
3. Side Reactions:
-
Cause: Although the primary reaction is a straightforward acid-base neutralization, the presence of impurities or extreme reaction conditions could potentially lead to side reactions. For instance, reacting methanesulfonyl chloride with ammonia can lead to the formation of methanesulfonamide as a byproduct.[2][3]
-
Solution:
-
Control Temperature: Maintain a low and controlled reaction temperature (e.g., 0-25 °C) to minimize the rate of any potential side reactions.
-
Use High-Purity Reagents: Ensure the starting materials are of high purity to avoid unwanted reactions with contaminants.
-
4. Decomposition of Product:
-
Cause: this compound can decompose at elevated temperatures, releasing sulfur oxides and ammonia.[1]
-
Solution:
-
Avoid Excessive Heat: During the workup process, particularly when removing the solvent, use a rotary evaporator at a moderate temperature and reduced pressure to avoid thermal decomposition of the product.
-
Issue 2: Product Impurity
Q: My final product shows impurities upon analysis (e.g., by NMR or chromatography). What are the likely sources of these impurities and how can I prevent them?
A: Impurities in the final product can originate from the starting materials or be generated during the reaction and workup.
1. Unreacted Starting Materials:
-
Cause: Incomplete reaction will leave unreacted methanesulfonic acid or ammonia in the final product.
-
Solution:
-
Ensure Complete Neutralization: As mentioned previously, monitor the pH to ensure the reaction goes to completion.
-
Effective Purification: A well-executed recrystallization is effective at removing unreacted starting materials.
-
2. Contaminants from Reagents or Solvents:
-
Cause: The purity of your methanesulfonic acid, ammonia source, and solvents is critical. Impurities in these reagents will be carried through to the final product.
-
Solution:
-
Use High-Purity Grade Reagents: Whenever possible, use reagents of analytical grade or higher.
-
Purify Solvents: If the purity of the solvents is questionable, consider purifying them by distillation before use.
-
3. Formation of Byproducts:
-
Cause: While less common in a simple neutralization, side reactions can occur under non-ideal conditions. For example, if methanesulfonyl chloride is used as a precursor instead of methanesulfonic acid, the formation of methanesulfonamide is a possibility.[2][3]
-
Solution:
-
Optimize Reaction Conditions: Adhere to the recommended reaction temperature and pH to minimize the formation of byproducts.
-
Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and detect the formation of any byproducts.[4]
-
4. Water Content:
-
Cause: Due to its hygroscopic nature, the final product can contain significant amounts of water if not dried properly.[1]
-
Solution:
-
Thorough Drying: After filtration, dry the product thoroughly under vacuum, preferably in a desiccator over a strong drying agent like phosphorus pentoxide.
-
Karl Fischer Titration: To quantify the water content accurately, Karl Fischer titration can be employed.[5]
-
Issue 3: Difficulty in Product Isolation/Crystallization
Q: I am having trouble getting my this compound to crystallize out of solution. What techniques can I use to induce crystallization?
A: Difficulty in crystallization can be frustrating. Here are several techniques to try:
1. Seeding:
-
Technique: Introduce a very small crystal of pure this compound (a "seed crystal") into the supersaturated solution. This provides a nucleation site for crystal growth.
-
Execution: If you don't have a seed crystal, you can sometimes generate one by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can act as nucleation sites.
2. Solvent Evaporation:
-
Technique: Slowly evaporate some of the solvent from the solution. This will increase the concentration of the solute, leading to supersaturation and promoting crystallization.
-
Execution: You can do this by leaving the flask partially open in a fume hood or by gently blowing a stream of inert gas (like nitrogen or argon) over the surface of the solution.
3. Changing the Solvent System:
-
Technique: If the product is too soluble in the current solvent, you can add a "co-solvent" in which the product is less soluble.
-
Execution: This should be done slowly, dropwise, while stirring, until the solution becomes slightly cloudy (the "cloud point"). Then, add a drop or two of the original solvent to redissolve the precipitate and allow the solution to stand.
4. Temperature Gradient:
-
Technique: Create a temperature gradient in the solution to encourage crystallization at the cooler surface.
-
Execution: This can be achieved by partially immersing the flask in a cooling bath.
III. Experimental Protocol: High-Yield Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound with a focus on maximizing yield and purity.
Materials and Reagents:
-
Methanesulfonic acid (MSA), ≥99% purity
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add a calculated amount of methanesulfonic acid.
-
Dilute the methanesulfonic acid with a small amount of deionized water.
-
Place the flask in an ice bath and begin stirring.
-
-
Neutralization:
-
Slowly add the ammonium hydroxide solution dropwise from a dropping funnel to the stirred methanesulfonic acid solution.
-
Monitor the temperature of the reaction mixture, ensuring it remains below 25 °C.
-
Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches approximately 7.
-
-
Product Isolation (Crude):
-
Once the neutralization is complete, remove the solvent (water) using a rotary evaporator under reduced pressure. Be careful not to apply excessive heat to prevent decomposition.
-
The result will be the crude this compound, likely a white solid.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot deionized water (or a hot water/ethanol mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water or ethanol.
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight. For optimal dryness, use a vacuum oven at a mild temperature (e.g., 40-50 °C) or a desiccator containing a drying agent.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Molar Ratio (MSA:NH₃) | 1 : 1.05 | A slight excess of ammonia ensures complete neutralization of the acid. |
| Reaction Temperature | 0 - 25 °C | Controls the exothermic reaction and minimizes potential side reactions. |
| Reaction pH | ~ 7 | Indicates the completion of the acid-base neutralization. |
| Recrystallization Solvent | Deionized water or Water/Ethanol | This compound has good solubility in hot water and lower solubility in cold water, making it a suitable solvent for recrystallization. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
IV. References
-
Glasoe, E. A., et al. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Methanesulfonamide. Retrieved from [Link]
-
Glasoe, E. A., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. eScholarship, University of California. Retrieved from [Link]
-
Glasoe, E. A., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. The Journal of Physical Chemistry B. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
De Witte, A., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]
-
Varfolomeev, M. A., et al. (2018). Thermodynamic properties of this compound. ResearchGate. Retrieved from [Link]
-
Tehrani-Bagha, A. R., et al. (2011). Synthesis and polymerization of substituted ammonium sulfonate monomers for advanced materials applications. Polymer Chemistry. Retrieved from [Link]
-
Elder, D. P., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A Product Quality Research Institute (PQRI) Study. Organic Process Research & Development. Retrieved from [Link]
-
Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives. Retrieved from
-
Kakadiya, R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. Analytical Chemistry Insights. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. Retrieved from [Link]
Sources
Technical Support Center: Ammonium Methanesulfonate Synthesis
Welcome to the Technical Support Center for ammonium methanesulfonate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation. This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective problem-solving.
Part 1: Foundational Knowledge & Synthesis Protocol
Why is the Synthesis of this compound Important?
This compound is a versatile salt formed from the neutralization of a strong acid, methanesulfonic acid (MSA), and a weak base, ammonia.[1] It finds applications in various chemical processes, including as a component in ionic liquids and as a reagent in organic synthesis.[1] For professionals in drug development, understanding the synthesis of simple salts like this compound is fundamental. The principles of controlling reaction conditions, minimizing side reactions, and ensuring purity are directly transferable to the synthesis of active pharmaceutical ingredient (API) salts.
Core Synthesis Reaction: Neutralization
The most direct and common method for preparing this compound is the acid-base neutralization reaction between methanesulfonic acid and ammonia.
CH₃SO₃H + NH₃ → CH₃SO₃⁻NH₄⁺
This reaction is highly exothermic, and controlling the temperature is crucial to prevent side reactions and ensure the formation of a high-purity product.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol provides a detailed methodology for the synthesis and purification of this compound.
Materials and Equipment:
-
Methanesulfonic acid (MSA), high purity (e.g., >99%)
-
Ammonium hydroxide solution (e.g., 28-30% NH₃ in water) or anhydrous ammonia gas
-
Deionized water
-
Isopropanol (or another suitable anti-solvent)
-
Reaction vessel (e.g., three-necked round-bottom flask) equipped with a magnetic stirrer, dropping funnel (or gas inlet tube), and a thermometer
-
Ice bath
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and vacuum flask
-
Oven for drying
Procedure:
-
Reaction Setup:
-
In a well-ventilated fume hood, place a known quantity of high-purity methanesulfonic acid into the reaction vessel.
-
If a concentrated MSA solution is used, it can be diluted with a minimal amount of deionized water to help dissipate heat.
-
Place the reaction vessel in an ice bath to maintain a low temperature during the addition of ammonia.
-
-
Neutralization:
-
Slowly add the ammonium hydroxide solution dropwise to the stirring MSA solution using the dropping funnel. If using ammonia gas, bubble it through the solution at a controlled rate.
-
Monitor the temperature of the reaction mixture closely and maintain it below 25°C to minimize potential side reactions.
-
Continuously monitor the pH of the solution. The target pH is typically between 6.5 and 7.5.
-
-
Work-up and Isolation:
-
Once the desired pH is reached, remove the ice bath and allow the solution to warm to room temperature.
-
The resulting aqueous solution of this compound can be concentrated using a rotary evaporator to remove excess water.
-
The concentrated solution is then transferred to a crystallization dish.
-
-
Purification by Recrystallization:
-
To induce crystallization, an anti-solvent like isopropanol can be slowly added to the concentrated aqueous solution until turbidity is observed.
-
Alternatively, the concentrated aqueous solution can be cooled slowly to induce crystallization.[2] Seeding with a small crystal of pure this compound can facilitate this process.
-
Allow the crystals to form, preferably at a low temperature (e.g., 4°C) for several hours to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol or another suitable cold solvent to remove any remaining impurities.[3]
-
-
Drying:
-
Dry the purified crystals in an oven at a moderate temperature (e.g., 50-60°C) under vacuum until a constant weight is achieved.
-
Part 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The two most critical parameters are temperature and pH .
-
Temperature: The neutralization reaction is highly exothermic. Without adequate cooling, the temperature can rise significantly, potentially leading to the degradation of the product or the formation of impurities.[4] Maintaining a low and controlled temperature (ideally below 25°C) is essential for a clean reaction.
-
pH: The final pH of the solution determines the presence of residual starting materials. A low pH indicates excess methanesulfonic acid, while a high pH suggests excess ammonia. Both can affect the purity and stability of the final product. The target pH should be near neutral (6.5-7.5).
Q2: My final product is a clear, viscous oil and won't crystallize. What should I do?
A2: This is a common issue related to supersaturation and nucleation. Here are several troubleshooting steps:
-
Induce Nucleation:
-
Seeding: Add a very small crystal of pure this compound to the solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod. The microscopic scratches on the glass surface can act as nucleation sites.[5]
-
-
Increase Supersaturation:
-
Concentrate the Solution: Your solution may be too dilute. Use a rotary evaporator to remove more of the solvent.
-
Add an Anti-solvent: Slowly add a solvent in which this compound is insoluble (an "anti-solvent"), such as isopropanol or acetone, to the stirred solution until it becomes cloudy. Then, add a few drops of the original solvent (water) until the solution is clear again and allow it to cool slowly.[3]
-
-
Patience and Temperature:
-
Cooling: Ensure the solution is cooled sufficiently. Sometimes, crystallization requires lower temperatures and a longer time to initiate. Place the solution in a refrigerator or an ice bath.
-
Q3: The pH of my final this compound solution is too low (acidic). How can I fix this, and what are the consequences?
A3: A low pH indicates the presence of unreacted methanesulfonic acid.
-
Correction: You can carefully add a small amount of dilute ammonium hydroxide dropwise while monitoring the pH until it reaches the target range of 6.5-7.5.
-
Consequences of Low pH:
-
Impurity: Residual acid is an impurity that can affect the performance of the salt in downstream applications.
-
Potential for Side Reactions: If an alcohol is used as a solvent or is present as an impurity, the acidic conditions can promote the formation of genotoxic methanesulfonate esters.[6]
-
Q4: My this compound crystals are discolored (e.g., yellow or brown). What is the cause, and how can I obtain a white product?
A4: Discoloration in ammonium salt synthesis can arise from several sources:
-
Impurities in Starting Materials: The methanesulfonic acid or ammonia solution may contain trace impurities that are colored or react to form colored byproducts. Using high-purity starting materials is crucial.
-
Thermal Degradation: If the reaction temperature was not adequately controlled, localized overheating could lead to the decomposition of the product or impurities, causing discoloration.
-
Oxidation: Some impurities may be susceptible to air oxidation, leading to colored products.
Solutions for Discoloration:
-
Recrystallization: This is the most effective method for purifying the product and removing colored impurities.[3] Dissolve the discolored crystals in a minimum amount of hot deionized water and allow the solution to cool slowly. The pure this compound should crystallize out, leaving the colored impurities in the solution.
-
Activated Charcoal (Carbon) Treatment: If the colored impurities are organic in nature, they can often be removed by treating the solution with activated charcoal.[7] Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q5: I am concerned about the potential for genotoxic impurities in my this compound. What are they, and how can I control them?
A5: The primary genotoxic impurities of concern are alkyl methanesulfonates , such as methyl methanesulfonate (MMS), if methanol is present. These can form from the reaction of methanesulfonic acid with alcohols.
Control Strategies:
-
Avoid Alcohol Solvents: The most straightforward way to prevent the formation of these impurities is to avoid using alcohol-based solvents during the synthesis. The protocol provided uses water as the primary solvent.
-
Control pH: The formation of alkyl methanesulfonates is acid-catalyzed. By ensuring the reaction mixture is neutralized (pH 6.5-7.5), the potential for this side reaction is significantly minimized.[6]
-
Use High-Purity Reagents: Ensure that the methanesulfonic acid used is of high purity and does not already contain significant levels of these impurities.
-
Analytical Testing: For applications where the absence of genotoxic impurities is critical (e.g., in pharmaceutical manufacturing), it is essential to test the final product using a sensitive analytical method, such as GC-MS or LC-MS/MS, to confirm that these impurities are below the acceptable limits.
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Crystallize | - Insufficient supersaturation- Nucleation is inhibited | - Concentrate the solution- Add an anti-solvent- Introduce seed crystals- Scratch the inside of the vessel |
| Low pH of Final Product | - Excess methanesulfonic acid | - Add dilute ammonium hydroxide to adjust pH to 6.5-7.5 |
| Discoloration of Crystals | - Impure starting materials- Thermal degradation- Oxidation of impurities | - Use high-purity reagents- Control reaction temperature carefully- Purify by recrystallization, possibly with activated charcoal |
| Low Yield | - Incomplete crystallization- Loss of product during filtration | - Allow more time for crystallization at a lower temperature- Use a minimal amount of cold solvent for washing crystals |
| Presence of Insoluble Matter | - Impurities in starting materials | - Filter the solution before crystallization |
Part 3: Visualization & Logic
Workflow for this compound Synthesis and Purification
The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.
Logical Relationship of Key Synthesis Parameters
This diagram illustrates the cause-and-effect relationships between key reaction parameters and the final product quality.
References
-
BenchChem. Technical Support Center: Optimizing Ammonium Gluconate Crystallization.
-
Google Patents. Production and decolorization of quaternary ammonium compounds.
-
Waters. How to avoid ammonium salt precipitation during the LC gradient - WKB14438.
-
University of Calgary. Recrystallization - Single Solvent.
-
Google Patents. Process of making ammonium salts of aromatic compounds.
-
Google Patents. Biodegradation of methanesulfonic acid.
-
Jiangsu Sunkey Engineering Co., Ltd. Ammonium Chloride Crystallization Principles: Cooling Crystallization vs. Salting-Out | Industrial Applications in Hou's Process.
-
E3S Web of Conferences. A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger.
-
SpringerLink. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review.
-
ACS Publications. Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation.
-
Frontiers in Environmental Science. Microscopic Insights Into the Formation of Methanesulfonic Acid–Methylamine–Ammonia Particles Under Acid-Rich Conditions.
-
eScholarship, University of California. Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air.
-
ChemicalBook. This compound | 22515-72-0.
-
BenchChem. This compound | 22515-76-0.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
ResearchGate. (PDF) A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
YouTube. Recrystallization.
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual.
-
PubChem. Methanesulfonic Acid.
-
PubChem. Methanesulfonic acid, ammonium salt (1:1).
-
Product Quality Research Institute. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A.
-
Royal Society of Chemistry. Design and production of environmentally degradable quaternary ammonium salts.
-
GOV.UK. ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director.
-
ResearchGate. Formation mechanism of methanesulfonic acid and ammonia clusters: A kinetics simulation study | Request PDF.
-
Dovepress. Solidification of SNEDDS Using Mesoporous Carriers: Design, Biopharmac | DDDT.
-
ThaiScience. Effect of Ammonium Salts on Pigments Production by Monascus anka Mutant in 5L Bioreactor.
-
ResearchGate. New Particle Formation from Methanesulfonic Acid and Amines/Ammonia as a Function of Temperature | Request PDF.
-
ResearchGate. Effects of solvent acidity on the free-radical-initiated synthesis of methanesulfonic acid from CH4 and SO3.
-
PubMed Central. Simplified mechanism for new particle formation from methanesulfonic acid, amines, and water via experiments and ab initio calculations.
Sources
- 1. This compound | 22515-76-0 | Benchchem [benchchem.com]
- 2. Ammonium Chloride Crystallization Principles: Cooling Crystallization vs. Salting-Out | Industrial Applications in Hou’s Process - Sichuan Zigong Industrial Pump Co., Ltd [zigongpumps.com]
- 3. Home Page [chem.ualberta.ca]
- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pqri.org [pqri.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Ammonium Methanesulfonate Synthesis & Purity
Welcome to the technical support center for ammonium methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot purity issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is through the acid-base neutralization reaction between methanesulfonic acid (MSA) and ammonia (NH₃) or ammonium hydroxide (NH₄OH).[1][2] This reaction is typically performed in an aqueous solution or a suitable organic solvent. The resulting salt is then isolated, often by crystallization.
Q2: What are the primary impurities I should be concerned about in synthesized this compound?
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual methanesulfonic acid or ammonia.
-
Byproducts: Formation of potentially genotoxic impurities (PGIs) like methyl methanesulfonate (MMS), especially if methanol is used as a solvent.[3][4][5]
-
Residual Solvents: Water or organic solvents used during the synthesis and purification steps.
-
Other Salts: Contamination from other ammonium salts if the ammonia source is not pure.
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A combination of techniques is often employed for a comprehensive purity profile:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound and identify organic impurities.[6][7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the salt formation.[6][10][11]
-
Ion Chromatography (IC): To quantify the methanesulfonate anion and detect other ionic impurities.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for detecting and quantifying volatile impurities like methyl methanesulfonate.[14]
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) and compare it with the theoretical values.
Q4: What is a typical ¹H NMR spectrum of pure this compound in D₂O?
In Deuterium Oxide (D₂O), the ¹H NMR spectrum of this compound is characterized by a singlet for the methyl protons (CH₃) of the methanesulfonate anion. The chemical shift of this peak can vary slightly depending on the concentration and pH but is typically observed around 2.8 ppm. The protons of the ammonium cation (NH₄⁺) may be observed as a broad singlet, often around 4.7 ppm, but can exchange with D₂O, leading to a diminished or absent peak.[6][9]
Troubleshooting Guide
Issue 1: My final product has a low pH and an acidic odor.
Possible Cause: This strongly indicates the presence of residual methanesulfonic acid (MSA). This can occur due to an incomplete reaction or inefficient purification.
Troubleshooting Steps:
-
Confirm with Titration: Perform an acid-base titration on a dissolved sample of your product to quantify the excess acid.
-
Purification by Recrystallization: Recrystallization is an effective method to remove unreacted starting materials.[15][16][17]
Protocol: Recrystallization of this compound
-
Solvent Selection: A common solvent system is a mixture of a polar solvent in which the salt is soluble at high temperatures (e.g., water, ethanol) and a less polar "anti-solvent" in which it is less soluble (e.g., isopropanol, acetone).[16][18]
-
Procedure:
-
Dissolve the impure this compound in a minimum amount of hot solvent.[15][17]
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[16]
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[17]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[15]
-
Dry the crystals thoroughly under vacuum.
-
-
Issue 2: My product shows an unexpected peak in the GC-MS analysis, potentially indicating a genotoxic impurity.
Possible Cause: If methanol was used as a solvent during the synthesis or purification, there is a risk of forming methyl methanesulfonate (MMS), a known genotoxic impurity, through the esterification of methanesulfonic acid.[3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for genotoxic impurities.
Corrective Actions:
-
Avoid Methanol: The most effective preventative measure is to avoid using methanol as a solvent in the presence of methanesulfonic acid, especially at elevated temperatures.[4]
-
Purification via Ion Exchange Chromatography: If MMS is present, ion exchange chromatography can be used for purification. The principle is that the ionic this compound will be retained by the ion exchange resin, while the non-ionic MMS will pass through.[19][20][21]
Protocol: Ion Exchange Chromatography for this compound Purification
-
Resin Selection: A strong cation exchange resin in the ammonium form (NH₄⁺) is suitable.
-
Column Preparation: Pack a chromatography column with the selected resin and equilibrate with deionized water.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column with deionized water to elute non-ionic impurities like MMS.
-
Elute the purified this compound using a gradient of an ammonium salt solution (e.g., ammonium chloride) or by changing the pH.[20]
-
-
Desalting: The collected fractions containing the purified product may need to be desalted, for example, by dialysis or by using a volatile buffer system that can be removed by lyophilization.[20][22]
-
Issue 3: The FTIR spectrum of my product shows a broad peak around 3000-3500 cm⁻¹, but the characteristic salt peaks are weak.
Possible Cause: A very broad peak in this region, often attributed to O-H stretching, could indicate the presence of significant amounts of water. If the characteristic peaks for the sulfonate group (around 1200 cm⁻¹ and 1050 cm⁻¹) and the ammonium group (around 1400 cm⁻¹) are not well-defined, it could suggest incomplete salt formation or a very hydrated product.[10][23][24]
Troubleshooting and Characterization:
-
Drying: Ensure the product is thoroughly dried under high vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove residual water.
-
Re-analyze by FTIR: Acquire a new FTIR spectrum of the dried sample. The O-H peak should be significantly reduced, and the characteristic peaks for this compound should be more prominent.
-
Karl Fischer Titration: To quantify the water content accurately, perform a Karl Fischer titration.
FTIR Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (NH₄⁺) | ~3100-3300 |
| C-H stretch (CH₃) | ~2900-3000 |
| N-H bend (NH₄⁺) | ~1400-1450 |
| S=O asymmetric stretch | ~1170-1210 |
| S=O symmetric stretch | ~1040-1060 |
| C-S stretch | ~770-790 |
Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).[10][11]
Issue 4: My product is an oil or fails to crystallize.
Possible Cause: "Oiling out" during recrystallization can happen if the solubility of the compound changes too rapidly with temperature or if impurities are present that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Modify the Solvent System:
-
Slow Cooling: Ensure the cooling process is very gradual. A Dewar flask can be used to slow down the cooling rate.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure this compound to the solution to initiate crystallization.
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification of this compound.
References
-
SpectraBase. (n.d.). Methanesulfonic acid, ammonium salt. [Link]
-
Chemistry Stack Exchange. (2017). Why are Salts Removed before Ion-Exchange Chromatography?. [Link]
-
SpectraBase. (n.d.). Methanesulfonic acid (anhydrous). [Link]
-
ResearchGate. (n.d.). Infrared spectra of: (a) methanesulfonic acid, (b) copper.... [Link]
-
Chemistry LibreTexts. (2025). 3.4.3. Ion Exchange Chromatography. [Link]
-
National Center for Biotechnology Information. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]
-
ResearchGate. (n.d.). Thermodynamic properties of this compound. [Link]
-
eScholarship. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. [Link]
-
ACS Publications. (n.d.). Ammonia Removal from Aqueous Solution by Ion Exchange. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]
-
Atmospheric Measurement Techniques. (2019). Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography. [Link]
-
Tinoco Lab. (2019). Ion Exchange Chromatography. [Link]
-
ResearchGate. (n.d.). Figure S6. NMR spectrum of methanesulfonate standard sample (20 mM in 1 M KOH). [Link]
-
SciSpace. (n.d.). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. [Link]
-
Research and Reviews. (n.d.). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. [Link]
-
PubChem. (n.d.). Methanesulfonic acid, ammonium salt (1:1). [Link]
-
DSpace@MIT. (2019). Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter. [Link]
-
YouTube. (2013). Recrystallization. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. [Link]
-
YouTube. (2020). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end!. [Link]
-
Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. [Link]
-
ResearchGate. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. [Link]
-
ResearchGate. (n.d.). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air | Request PDF. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ACS Publications. (n.d.). Infrared Spectra of Methane-, Fluoro-, and Chlorosulfonic Acids. [Link]
-
PubMed. (n.d.). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]
-
eScholarship. (n.d.). FOURIER TRANSFORM INFRARED SPECTROSCOPY (FTIR) AMMONIUM SULFATE ANALYSIS ON TEFLON AIR FILTERS. [Link]
-
PubMed. (2017). New Particle Formation from Methanesulfonic Acid and Amines/Ammonia as a Function of Temperature. [Link]
-
Frontiers. (2022). Microscopic Insights Into the Formation of Methanesulfonic Acid–Methylamine–Ammonia Particles Under Acid-Rich Conditions. [Link]
-
National Institute of Standards and Technology. (n.d.). Ammonium sulfate - the NIST WebBook. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). FTIR spectra of ammonium metavanadate and b-AgVO 3. [Link]
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- 24. Ammonium sulfate [webbook.nist.gov]
Technical Support Center: Troubleshooting Low Yield in Ammonium Methanesulfonate Production
Welcome to the technical support center for the synthesis of ammonium methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields during the synthesis of this important reagent. As a salt formed from a strong acid (methanesulfonic acid) and a weak base (ammonia), its preparation is conceptually a straightforward acid-base neutralization. However, practical execution can present challenges that lead to suboptimal yields.
This document moves beyond a simple procedural outline to provide in-depth, field-proven insights into the causality behind common experimental pitfalls. We will explore the critical parameters, diagnose potential side reactions, and offer validated protocols to help you optimize your reaction and isolation steps.
Core Synthesis Pathway: An Overview
The production of this compound (NH₄CH₃SO₃) is primarily achieved through the direct acid-base reaction between methanesulfonic acid (MSA) and ammonia (NH₃).
CH₃SO₃H + NH₃ → [NH₄]⁺[CH₃SO₃]⁻
While the stoichiometry is 1:1, the efficiency and purity of the outcome are highly dependent on the control of reaction conditions and the purity of the starting materials. This guide will address the most common sources of yield loss encountered during this process.
Experimental Workflow Overview
A successful synthesis follows a logical progression from preparation to characterization. Understanding this flow is the first step in troubleshooting, as a failure at any stage can impact the final yield.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues leading to low yield.
Q1: My reaction seems to stop before all the methanesulfonic acid is consumed. The pH remains acidic. What's going wrong?
A1: This issue points to problems with reactant stoichiometry or the effective delivery of ammonia to the reaction medium.
Potential Cause 1: Inaccurate Stoichiometry The most direct cause is an insufficient amount of ammonia being added to neutralize the methanesulfonic acid.
-
Expert Insight: Never assume the concentration of commercial aqueous ammonia (ammonium hydroxide) is exact. This solution has a high vapor pressure of ammonia, and its concentration can decrease over time. It is prudent to titrate the ammonium hydroxide solution before use to determine its precise molarity. For anhydrous MSA, which is hygroscopic, ensure it has been stored properly to prevent water absorption, as this will alter its true molar concentration.
Potential Cause 2: Poor Ammonia Dispersion (if using NH₃ gas) If you are bubbling ammonia gas through the MSA solution, poor mass transfer can be a significant issue. If the gas bubbles are too large or the stirring is inadequate, the ammonia will escape the reaction vessel before it has a chance to react.
-
Solution:
-
Increase Agitation: Use a high-torque overhead stirrer or a large, efficient stir bar to create a vortex that maximizes the gas-liquid interface.
-
Use a Gas Dispersion Tube: Employ a fritted glass gas dispersion tube to introduce the ammonia as very fine bubbles, dramatically increasing the surface area for reaction.
-
Control Addition Rate: Do not add the ammonia gas too quickly. A slow, steady stream allows for more efficient dissolution and reaction.
-
Potential Cause 3: Reaction Temperature is Too Low While controlling the exothermic reaction is critical, allowing the temperature to drop too low (e.g., below 0 °C) can significantly slow the reaction rate, making it appear stalled.
-
Solution: Maintain the reaction temperature in a controlled range, typically between 0-10 °C, to manage the exotherm without halting the reaction.
Q2: The reaction went to completion (neutral pH), but my isolated yield after solvent removal is very low. Where did my product go?
A2: This is one of the most common failure modes and almost always points to mechanical losses or decomposition during the workup and isolation phase.
Potential Cause 1: Product is a Volatile Salt (Sublimation) this compound can decompose upon strong heating.[1][2] Aggressive drying, especially under high vacuum at elevated temperatures, can lead to product loss through sublimation or decomposition. The melting point is reported as 198-201 °C with decomposition.[1][2]
-
Self-Validating Protocol:
-
Avoid Aggressive Heating: After crystallization or solvent evaporation, dry the product at a moderate temperature (e.g., 40-50 °C) under vacuum.
-
Use a Cold Trap: When drying under high vacuum, always use a liquid nitrogen or dry ice/acetone cold trap between your flask and the vacuum pump. If you are losing product to sublimation, it will collect in the cold trap, confirming this loss mechanism.
-
Potential Cause 2: Incomplete Precipitation or Crystallization this compound is highly soluble in polar solvents like water. If the reaction was performed in an aqueous medium, simply evaporating the water can be difficult and lead to a viscous oil rather than a crystalline solid. If an antisolvent is used for precipitation, an incorrect choice or insufficient volume will leave a significant amount of product in the solution.
-
Expert Insight:
-
From Water: If your reaction is in water, concentrate the solution on a rotary evaporator without excessive heat until a saturated slurry is formed. Cool this slurry in an ice bath and then add a cold, water-miscible antisolvent like isopropanol or acetone to crash out the remaining product.
-
Solvent Selection: Performing the reaction in a solvent where MSA is soluble but this compound is not (e.g., isopropanol) can be a more effective strategy. The product precipitates as it forms, allowing for easy isolation by filtration.
-
Potential Cause 3: Mechanical Losses During Transfers and Filtration This is often underestimated. Significant product can be lost on glassware, filter funnels, and spatulas during transfers. If the product is a very fine powder, it can also pass through the filter paper.
-
Best Practices:
-
Rinse Thoroughly: Always rinse the reaction flask with a small amount of the cold filtration solvent (mother liquor) to transfer all the product to the filter.
-
Use Appropriate Filter Media: For very fine crystals, consider using a finer porosity filter paper or a sintered glass funnel.
-
Minimize Transfers: Plan your workup to use the minimum number of vessel-to-vessel transfers.
-
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose the root cause of low yield.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Q3: My final product is a sticky, oily substance, not a white crystalline solid. Why?
A3: This indicates the presence of impurities, most commonly residual solvent or water.
Potential Cause 1: Trapped Water or Solvent this compound is hygroscopic. Even small amounts of water can prevent it from crystallizing properly, resulting in a viscous oil or a sticky solid.
-
Solution:
-
Co-evaporation: Dissolve the oily product in a minimal amount of methanol and then add toluene. Evaporate this mixture on a rotary evaporator. The toluene forms an azeotrope with water, helping to remove the final traces. Repeat 2-3 times.
-
High Vacuum Drying: Dry the material under high vacuum for an extended period (12-24 hours), possibly with gentle heating (40 °C). Using a drying agent like P₂O₅ in the vacuum chamber can also be effective.
-
Potential Cause 2: Impurities in Starting Materials If the methanesulfonic acid starting material contains impurities like sulfuric acid, you will form ammonium sulfate as a byproduct.[3] This can interfere with the crystallization of the desired product.
-
Solution:
-
Source High-Purity MSA: Use the highest purity MSA available. If you suspect sulfuric acid contamination, you can test for it by adding a solution of barium chloride to a diluted sample of your MSA; the formation of a white precipitate (BaSO₄) indicates the presence of sulfate.
-
Purify by Recrystallization: The most robust way to remove impurities and obtain a crystalline product is through recrystallization. A common solvent system is a mixture of ethanol and water or isopropanol and water. Dissolve the crude product in a minimal amount of the hot solvent mixture, then allow it to cool slowly to form pure crystals.
-
Data & Parameter Summary
Effective synthesis relies on precise control of key parameters. The table below summarizes recommended conditions.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Stoichiometry | 1.05 eq. Ammonia to 1.0 eq. MSA | A slight excess of ammonia ensures complete neutralization of the strong acid. A large excess can make pH monitoring difficult. |
| Reaction Temp. | 0 - 10 °C | Manages the strong exotherm of neutralization. Temperatures > 20 °C increase risk of side reactions; < 0 °C can slow the reaction significantly. |
| Solvent | Isopropanol, Ethanol, or Water | Alcohols like isopropanol can allow the product to precipitate directly. Water is a good solvent but requires more rigorous removal. |
| Ammonia Source | Aq. NH₄OH (titrated) or NH₃ (gas) | Aqueous solutions are easier to handle quantitatively. Gas requires controlled delivery for efficient reaction. |
| Drying Temp. | 40 - 50 °C under vacuum | Prevents thermal decomposition or sublimation of the product, which can occur at higher temperatures.[1][2] |
Detailed Experimental Protocols
Protocol 1: Benchmark Synthesis of this compound
This protocol describes a standard lab-scale synthesis designed for high yield and purity.
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and a dropping funnel, add methanesulfonic acid (9.61 g, 100 mmol) and 100 mL of isopropanol.
-
Cooling: Cool the flask in an ice/water bath until the internal temperature is between 0-5 °C.
-
Ammonia Addition: Prepare a solution of 28% ammonium hydroxide (approx. 6.3 mL, ~105 mmol, Note: titrate for exact molarity). Add the ammonium hydroxide dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate will form.
-
Reaction Completion: After the addition is complete, allow the slurry to stir in the ice bath for an additional 1 hour. Check the pH of the slurry using a pH strip; it should be between 7 and 8.
-
Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake twice with 20 mL portions of cold isopropanol to remove any unreacted starting materials.
-
Drying: Transfer the solid to a watch glass and dry in a vacuum oven at 45 °C for 12 hours.
-
Analysis: Determine the final mass and calculate the yield. Characterize the product by melting point (expect 198-201 °C with decomposition) and NMR spectroscopy.[1][2]
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol:water solvent mixture and heat gently (to ~60 °C) with stirring until all the solid dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold ethanol and dry under vacuum as described in the synthesis protocol.
References
-
Glasoe, E. A., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. The Journal of Physical Chemistry B, 119(42), 13465-13475. Available from: [Link]
-
Chen, H., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2022). Microscopic Insights Into the Formation of Methanesulfonic Acid–Methylamine–Ammonia Particles Under Acid-Rich Conditions. Frontiers in Environmental Science. Available from: [Link]
-
Glasoe, E. A., et al. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. eScholarship, University of California. Available from: [Link]
- Google Patents. (1971). Method of preparing methane sulfonamide and its derivatives.
-
Mylläri, F., et al. (2023). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. ACS Earth and Space Chemistry, 7(3), 653-660. Available from: [Link]
-
Gemoets, H. P. L., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC Sustainability. Available from: [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429-433. Available from: [Link]
-
Gernon, M. D. (1999). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Elf Atochem Technical Paper. Available from: [Link]
- Google Patents. (2001). Purification of alkyl sulfonic acid.
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Purification of Ammonium Methanesulfonate
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the purification of ammonium methanesulfonate (CH₃SO₃NH₄). As a critical component in various chemical syntheses and pharmaceutical applications, its purity is paramount. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process, ensuring the integrity and safety of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The impurities in this compound typically originate from its synthesis route or subsequent handling and storage. The primary synthesis method involves the neutralization of methanesulfonic acid (MSA) with ammonia.[1] Consequently, impurities can be categorized as follows:
| Impurity Category | Specific Examples | Typical Source |
| Genotoxic Impurities (GTIs) | Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS) | Reaction of residual methanesulfonic acid with alcoholic solvents (e.g., methanol, ethanol) used during synthesis or crystallization.[1][2] |
| Unreacted Starting Materials | Methanesulfonic acid, Ammonia | Incomplete reaction or non-stoichiometric addition of reagents. |
| Synthesis Byproducts | Ammonium sulfate, Ammonium chloride | Use of impure starting materials or side reactions.[3] For example, sulfuric acid is a common impurity in MSA.[4] |
| Residual Solvents | Water, Alcohols (Methanol, Ethanol), Acetonitrile | Incomplete drying or use as a crystallization/washing solvent.[5][6] |
| Inorganic Ions | Halides (e.g., Cl⁻), Metal ions | Contamination from reactors or raw materials.[4] |
Q2: Why is the removal of impurities, particularly genotoxic impurities (GTIs), so critical?
Purity is essential for consistent reaction performance and final product specifications. In the context of drug development, the focus on purity is significantly elevated due to safety regulations.
-
Expertise & Experience: Genotoxic impurities like MMS and EMS are a major concern for regulatory bodies such as the FDA and EMA.[2] These compounds can directly damage DNA, leading to mutations and potentially causing cancer, even at trace levels.[2] Their presence can halt a drug development program. Therefore, controlling them to levels stipulated by guidelines like ICH M7 is not just a matter of purity, but of patient safety. The threshold of toxicological concern (TTC) for such impurities is often as low as 1.5 µ g/day .[2]
Q3: What is the first step I should take to assess the purity of my this compound?
Before attempting any purification, you must quantitatively understand the impurity profile of your material. A multi-faceted analytical approach is recommended.
-
Visual Inspection: Note the color and crystalline form. Pure this compound is a white crystalline solid.[1] Any discoloration suggests impurities.
-
HPLC/IC Analysis: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques for separating and quantifying impurities.[7]
-
LC-MS/MS for GTI Analysis: For genotoxic impurities like MMS and EMS, a highly sensitive method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is required to achieve the low detection limits (in the ppm or µg/g range) mandated by regulatory agencies.[5]
Q4: Which purification method is best for my specific needs?
The optimal purification strategy depends directly on the identity and concentration of the impurities. The flowchart below provides a general decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide
Problem: My this compound is off-white or yellow.
-
Causality: This discoloration typically points to the presence of trace organic impurities or degradation products. These compounds often have chromophores that absorb visible light.
-
Solution: Recrystallization with an activated charcoal treatment. Charcoal has a high surface area and can adsorb large organic molecules, effectively removing them from the solution.
-
Protocol Insight: Add a small amount (typically 1-2% w/w) of activated charcoal to the dissolved, hot solution before filtration. It is crucial to perform a hot filtration step to remove the charcoal before allowing the solution to cool and crystallize.
-
Problem: IC analysis confirms the presence of ammonium sulfate/chloride.
-
Causality: These inorganic salts are common byproducts of the synthesis process.[3] Their presence indicates either incomplete purification of the starting methanesulfonic acid or side reactions.
-
Solution: Recrystallization is the most effective method. The key is to select a solvent system where the solubility of this compound and the impurity salts differ significantly with temperature.
-
Expertise & Experience: A mixed solvent system, such as ethanol/water or acetonitrile/water, often provides the best results. This compound is highly soluble in water.[1] By adding a less polar "anti-solvent" like ethanol or acetonitrile, you can carefully control the precipitation. The inorganic salt impurities may either remain in the mother liquor or precipitate under different conditions, allowing for separation.
-
Problem: My primary concern is removing potential genotoxic impurities (MMS/EMS).
-
Causality: GTIs form when methanesulfonic acid reacts with alcoholic solvents, a reaction that can be catalyzed by heat.[2] Therefore, the purification process itself must be designed to avoid their formation.
-
Solution: A meticulously designed recrystallization process using non-alcoholic or minimally alcoholic solvent systems is required.
-
Solvent Selection: Avoid using methanol and ethanol as the primary recrystallization solvents if possible. A mixture of acetonitrile and water is a viable alternative.
-
Temperature Control: Avoid prolonged exposure to high temperatures to minimize the risk of GTI formation if any residual MSA and alcohol are present.
-
Final Wash: A final wash or "trituration" of the isolated crystals with a cold, non-alcoholic solvent like cold acetonitrile or diethyl ether can help remove any surface-adhering impurities.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for recrystallization, a classic and powerful purification technique.[9] The choice of solvent is critical and must be determined experimentally based on the specific impurities present.
Caption: Standard experimental workflow for recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9] (e.g., a water/acetonitrile or water/isopropanol mixture).
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of boiling or near-boiling solvent dropwise until the solid just dissolves.[10] Continuous stirring is essential.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum, potentially with gentle heating (e.g., 40-50°C), to remove all residual solvent. The final product should be a fine, white, free-flowing powder.
Protocol 2: Purity Validation by Ion Chromatography (IC)
Trustworthiness: Every purification protocol must be a self-validating system. After purification, you must re-analyze the material to confirm the removal of the targeted impurities. This protocol outlines a general method for detecting common inorganic anions.
Instrumentation & Reagents:
-
Ion Chromatograph with a conductivity detector.
-
Anion-exchange column (e.g., a column with quaternary ammonium functionality).[6][12]
-
Eluent: Typically an aqueous solution of sodium carbonate/sodium bicarbonate.
-
High-purity deionized water for sample and standard preparation.
-
Certified standards for sulfate and chloride.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of sulfate and chloride (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in deionized water to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and the sample onto the IC system.
-
Quantification: Identify the peaks for sulfate and chloride in the sample chromatogram by comparing their retention times to those of the standards. Quantify their concentration based on the calibration curve. The goal is to see a significant reduction or complete removal of these peaks compared to the pre-purification analysis.
References
-
Ma, C., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1883. Available from: [Link]
-
PubChem. (n.d.). Methanesulfonic acid, ammonium salt (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Available from: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Gilson. (n.d.). Sample Purification Solutions for Gilson Lab Instruments. Retrieved from [Link]
-
Dovrou, E., et al. (2019). Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 12(10), 5303-5315. Available from: [Link]
-
Chem Help ASAP. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. Retrieved from [Link]
-
Kakadiya, J., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. Analytical Chemistry Insights, 6, 21-30. Available from: [Link]
-
Dovrou, E., et al. (2019). Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter. Atmospheric Measurement Techniques, 12, 5303-5315. Available from: [Link]
-
El-Hady, D. A., et al. (1998). Chromatographic separation of certain metal ions using a bifunctional quaternary ammonium-sulfonate mixed bed ion-exchanger. Talanta, 46(3), 425-433. Available from: [Link]
-
The Organic Chemistry Tutor. (2020, July 16). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
- Pennwalt Corp. (1977). U.S. Patent No. 4,035,242. Google Patents.
-
Paulechka, Y. U., & Blokhin, A. V. (2012). Thermodynamic properties of this compound. The Journal of Chemical Thermodynamics, 54, 303-307. Available from: [Link]
- DSM IP Assets B.V. (2014). Patent No. WO2014040858A1. Google Patents.
- Cassella AG. (1991). Patent No. DE3923423A1. Google Patents.
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- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
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- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
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- 12. d-nb.info [d-nb.info]
Challenges in scaling up ammonium methanesulfonate synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up ammonium methanesulfonate synthesis. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower you to overcome common hurdles in your process development.
Introduction: The Scale-Up Challenge
The synthesis of this compound, a seemingly straightforward acid-base reaction, presents unique and often underestimated challenges during scale-up. What works flawlessly in a 1-liter flask can lead to failed batches, safety hazards, and significant impurity profiles in a 100-liter reactor.[1][2] This guide is structured to address these issues head-on, providing not just solutions, but the fundamental reasoning behind them.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses the most pressing issues encountered during the scale-up process in a direct question-and-answer format.
Q1: We're seeing a significant drop in yield at a larger scale. What are the likely causes and how can we fix it?
A decrease in yield is one of the most common and frustrating scale-up problems.[3] The root cause typically lies in physical and chemical parameters that do not scale linearly.
Underlying Causes & Solutions:
-
Inefficient Heat Transfer: The exothermic nature of the acid-base neutralization can create localized "hot spots" in large reactors where heat dissipation is less efficient.[1][3] This can lead to thermal degradation of the product or the formation of side products.
-
Troubleshooting:
-
Optimize Reagent Addition: Do not dump all reagents in at once. Implement a controlled, slow addition of the base (ammonia solution) to the methanesulfonic acid. This allows the reactor's cooling system to manage the heat generated.
-
Improve Temperature Monitoring: Use multiple temperature probes to map the thermal gradients within the reactor.
-
Re-evaluate Cooling Capacity: Ensure your reactor's cooling jacket is sufficient for the larger volume and reaction exotherm. Consider internal cooling coils for very large-scale operations.[3]
-
-
-
Inadequate Mixing: What is turbulent in a flask can be laminar in a large vessel, leading to poor distribution of reactants.[1] This results in areas of high local concentration, promoting side reactions and incomplete conversion.
-
Troubleshooting:
-
Optimize Agitation: The stirrer type and speed are critical. An anchor stirrer, sufficient for a small flask, may be inadequate for a large reactor. Evaluate turbine or propeller stirrers to improve turbulence.[1]
-
Conduct a Mixing Study: Use a visual tracer or computational fluid dynamics (CFD) modeling to identify "dead zones" in your reactor where mixing is poor.
-
-
-
Gas Evolution & Headspace Issues: The reaction can evolve gases, and the changing surface-area-to-volume ratio at scale can affect pressure and reaction dynamics.[1]
-
Troubleshooting:
-
Ensure Adequate Venting: The reactor must be properly vented to handle any gas evolution without pressure build-up.
-
Consider Headspace Inerting: Maintain a consistent inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions with atmospheric components.
-
-
Troubleshooting Workflow: Diagnosing Yield Loss
Below is a logical decision tree to systematically address yield loss during scale-up.
Caption: A systematic workflow for troubleshooting yield loss during scale-up.
Q2: We are observing new impurities and batch-to-batch inconsistency. How can we control the purity profile?
Impurity amplification is a classic scale-up challenge.[1] Minor side reactions at the lab scale can become major sources of contamination in larger batches.
Underlying Causes & Solutions:
-
Formation of Genotoxic Impurities (GTIs): If alcoholic solvents (e.g., methanol, ethanol) are used in the process, there is a risk of forming highly regulated sulfonate esters like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS).[4][5][6] These are potential genotoxins and their presence is a major regulatory concern.[7][8]
-
Troubleshooting & Prevention:
-
Avoid Alcoholic Solvents: The most robust solution is to design a process that avoids low molecular weight alcohols, especially at elevated temperatures.
-
Temperature Control: The rate of sulfonate ester formation is dramatically reduced at lower temperatures.[4]
-
Water Content: Small amounts of water can suppress the formation of these impurities.[4]
-
pH Control: The reaction is highly pH-dependent. Instantaneous proton transfer from the acid to the basic drug substance neutralizes the acid, precluding ester formation.[8] Ensure the ammonia is added efficiently to maintain a non-acidic environment once the salt formation is complete.
-
-
-
Process-Related Impurities: These can arise from thermal degradation, incomplete reaction, or side reactions favored by non-uniform conditions.
-
Troubleshooting:
-
Implement Process Analytical Technology (PAT): Use in-situ monitoring (e.g., ReactIR, Raman) to understand the reaction kinetics and identify the point of reaction completion accurately.
-
Develop a Robust Design Space: Utilize Design of Experiments (DoE) to understand how critical process parameters (temperature, concentration, addition rate) affect the impurity profile.[9] This allows you to define an operating range that consistently produces high-purity material.
-
-
Table 1: Impurity Control Strategies
| Impurity Type | Root Cause | Control Strategy |
| Genotoxic Impurities (e.g., MMS, EMS) | Reaction of methanesulfonic acid with alcoholic solvents.[6] | Avoid alcohol-based solvents; maintain low temperatures; ensure rapid and complete neutralization.[4][8] |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing or insufficient reaction time. | Optimize mixing efficiency; use PAT to determine reaction endpoint. |
| Degradation Products | Localized overheating (hot spots).[3] | Improve heat transfer; control exotherm with slow reagent addition. |
| Side-Reaction Products | Non-uniform concentration or temperature. | Establish a robust design space using DoE to ensure consistent conditions.[9] |
Q3: Our product is difficult to isolate and dry at a larger scale. What can we do?
Crystallization and isolation are highly scale-dependent processes. A product that crashes out nicely in a beaker may become an unfilterable slurry in a large reactor.
Underlying Causes & Solutions:
-
Poor Crystal Habit: Rapid, uncontrolled crystallization (often due to localized super-saturation from poor mixing or cooling) can lead to fine particles or an amorphous solid that is difficult to filter and dry.
-
Troubleshooting:
-
Controlled Cooling Crystallization: Develop a precise cooling profile. A slow, linear cooling rate is often preferable to shock cooling.
-
Anti-Solvent Addition: If using an anti-solvent, ensure the addition is slow and occurs at a point of high agitation to ensure rapid dispersion and prevent oiling out.
-
Seeding: Introduce a small quantity of high-purity seed crystals at the point of meta-stability to control crystal growth and ensure a consistent particle size distribution.
-
-
-
Inefficient Filtration and Drying: The equipment used for filtration and drying has a major impact on the final product quality.
-
Troubleshooting:
-
Select Appropriate Equipment: For larger scales, move from a simple Buchner funnel to more robust equipment like a Nutsche filter-dryer, which allows for contained filtration, washing, and drying in a single vessel.
-
Optimize Washing: Ensure the cake wash is efficient at removing residual solvents and soluble impurities without dissolving the product. Multiple small washes are often more effective than one large wash.
-
-
Frequently Asked Questions (FAQs)
Q: How does our choice of solvent impact the scale-up of this compound synthesis?
A: The solvent system is critical and its effects are magnified at scale.[3] Key considerations include:
-
Solubility: The solvent must effectively dissolve the starting materials but ideally allow the final product to crystallize in high yield. The solubility profile can change with temperature, which is harder to control uniformly at scale.
-
Safety & Environmental: Choose solvents with favorable safety profiles (high flash point, low toxicity) and consider environmental impact ("green" solvents).[3]
-
Workup & Isolation: The solvent's boiling point, viscosity, and miscibility with water will directly impact the ease of product isolation and drying.
Q: What are the most critical process parameters (CPPs) to monitor during scale-up?
A: Based on the challenges discussed, the following CPPs are essential to monitor and control:
-
Temperature: Both the jacket temperature and the internal reaction temperature at multiple points.
-
Agitator Speed and Power Draw: To ensure consistent mixing.
-
Reagent Addition Rate: To control the reaction exotherm and concentration profiles.
-
pH/Reaction Completeness: Using offline (TLC, HPLC) or online (PAT) methods.
-
Pressure/Headspace: To manage any gas evolution safely.
Diagram: Key Process Parameter Relationships
Caption: Interplay of critical process parameters and their impact on product quality attributes.
Q: What are scalable alternatives to column chromatography for purification?
A: Column chromatography is generally impractical for large-scale production.[3] The preferred method for purifying this compound is crystallization.
-
Recrystallization: This is a highly effective and scalable technique. The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled under controlled conditions to form pure crystals, leaving impurities behind in the mother liquor.
-
Slurry Washing: The crude solid product can be stirred (slurried) in a solvent in which the product has low solubility but the impurities are soluble. This can be a very effective purification step.
-
Preparative HPLC: While still a form of chromatography, modern preparative HPLC systems can handle kilogram quantities and should be considered if crystallization fails to remove a critical impurity.[3]
References
- BenchChem. (n.d.). Addressing challenges in scaling up FL118 synthesis. BenchChem.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- AZoNano. (2022, May 22). The Challenges Behind Scaling Up Nanomaterials. AZoNano.
-
Snodin, D. J. (2021). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Retrieved from [Link]
-
Elder, D. P., et al. (2013). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development. Retrieved from [Link]
- Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. Aragen Life Sciences.
- GOV.UK. (2024, July 22). ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. GOV.UK.
- Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI.
- Liu, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. azonano.com [azonano.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pqri.org [pqri.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science [aragen.com]
Technical Support Center: Protein Precipitation with Ammonium Sulfate
A Note from the Senior Application Scientist: Welcome to our technical guide on protein precipitation. This resource is designed to address common challenges encountered when using the "salting out" method. While the topic mentions ammonium methanesulfonate, the universally established and validated salt for this application is ammonium sulfate . Its properties are well-characterized, and it is highly effective for protein purification.[1] This guide will therefore focus exclusively on troubleshooting protein precipitation using ammonium sulfate , the industry-standard reagent, to ensure scientific accuracy and practical utility for your research.
The Principle of Salting Out
Protein solubility in aqueous solutions is heavily dependent on the hydration shell, a layer of water molecules that surrounds the protein, preventing protein-protein aggregation.[2][3] The "salting out" process works by introducing a high concentration of a kosmotropic salt, like ammonium sulfate. The salt ions have a higher affinity for water molecules than the protein does. As the salt concentration increases, it effectively sequesters water molecules, disrupting the protein's hydration shell.[2][4][5][6] This exposes hydrophobic patches on the protein surface, leading to increased protein-protein interactions, aggregation, and ultimately, precipitation.[7]
Diagram: The "Salting Out" Mechanism
Caption: A typical workflow for protein purification using ammonium sulfate precipitation.
Protocol 1: Determining Optimal (NH₄)₂SO₄ Concentration (Pilot Study)
-
Start with 1 mL of your clarified lysate in six separate microcentrifuge tubes (1 mL each). Keep them on ice.
-
Using the table below, add the calculated amount of solid ammonium sulfate to each tube to achieve 20%, 30%, 40%, 50%, 60%, and 70% saturation. Add the solid slowly over 1-2 minutes while vortexing at a low setting.
-
Incubate all tubes on a rotator at 4°C for 1 hour.
-
Centrifuge the tubes at ~15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant from each tube into a new, labeled tube.
-
Resuspend each pellet in 200 µL of your standard buffer.
-
Analyze a sample from each supernatant and each redissolved pellet by SDS-PAGE.
-
Identify the gel lanes that show the highest concentration of your target protein in the pellet and the lowest concentration in the supernatant. This percentage range is your optimal precipitation window.
Data Table: Ammonium Sulfate Addition
This table provides the grams of solid ammonium sulfate to add to 1 Liter of solution to reach the desired saturation level at 4°C.
| Initial Saturation (%) | Target Saturation (%) | Grams of (NH₄)₂SO₄ to Add per Liter |
| 0 | 20 | 114 |
| 0 | 30 | 176 |
| 0 | 40 | 243 |
| 0 | 50 | 314 |
| 0 | 60 | 390 |
| 0 | 70 | 472 |
| 0 | 80 | 561 |
| 30 | 50 | 123 |
| 40 | 60 | 121 |
| 50 | 70 | 120 |
Source: Adapted from standard ammonium sulfate tables.
References
-
Protein Precipitation Using Ammonium Sulfate. Current Protocols in Protein Science / Wiley. [Link]
-
Protein Precipitation for the Purification of Therapeutic Proteins. University College London (UCL) Discovery. [Link]
-
How to dissolve the pellet from ammonium sulfate precipitation completely? ResearchGate. [Link]
-
Optimization of Ammonium Sulfate Concentration for Purification of Colorectal Cancer Vaccine Candidate Recombinant Protein GA733-FcK Isolated from Plants. Molecules and Cells / Korean Society for Molecular and Cellular Biology. [Link]
-
Why is my protein not re-dissolving after ammonium sulfate precipitation? ResearchGate. [Link]
-
Ammonium Sulfate Protein Precipitation: The key to Salting-Out. G-Biosciences. [Link]
-
ENZYME PURIFICATION BY SALT (AMMONIUM SULFATE) PRECIPITATION. University of Maryland. [Link]
-
Ammonium sulphate fractionation. University of Leeds. [Link]
-
Principals of various protein precipitation methods. Bioquochem. [Link]
-
Optimisation of ammonium sulfate precipitation method to achieve high throughput concentration of crude alkaline phosphatase. International Journal of Analytical and Bio-Analytical Sciences. [Link]
-
Ammonium sulphate precipitation. Slideshare. [Link]
-
Ammonium sulfate precipitation. Wikipedia. [Link]
-
Precipitation of proteins by ammonium sulphate | Salting in and Salting out | Dialysis. YouTube. [Link]
-
Why is my ammonium sulphate protein precipitation not working properly? ResearchGate. [Link]
-
Insoluble protein after ammonium sulfate precipitation. Protocol Online. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. bioquochem.com [bioquochem.com]
- 4. Ammoium Sulfate Precipitation [user.eng.umd.edu]
- 5. Untitled Document [ucl.ac.uk]
- 6. Ammonium sulphate precipitation | PPT [slideshare.net]
- 7. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conductivity of Ammonium Methanesulfonate Based Electrolytes
Welcome, researchers and scientists, to the technical support center for ammonium methanesulfonate (AMS) based electrolytes. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may encounter during your experiments. This resource provides in-depth, evidence-based troubleshooting advice and frequently asked questions to help you optimize the ionic conductivity of your electrolyte systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the conductivity of my this compound electrolyte?
The ionic conductivity of an this compound electrolyte is a multifactorial property governed by:
-
Ion Mobility and Concentration: The number of charge carriers (ammonium and methanesulfonate ions) and their ability to move through the medium are fundamental. Initially, conductivity increases with concentration. However, at higher concentrations, increased viscosity and ion-ion interactions can hinder mobility and decrease conductivity.[1]
-
Viscosity: Lower viscosity facilitates faster ion transport, leading to higher conductivity.[2][3] The choice of solvent or co-solvent and the operating temperature significantly impact the electrolyte's viscosity.[4]
-
Temperature: Increasing the temperature generally decreases viscosity and increases ion mobility, thus enhancing conductivity.[4][5]
-
Water Content: The presence of water can significantly influence conductivity. While small amounts can sometimes decrease viscosity and promote ion dissociation, excessive water can alter the electrolyte's fundamental properties.[6]
-
Cation Structure: The size and structure of the ammonium cation play a crucial role.[7] Larger, bulkier cations can decrease mobility and, consequently, conductivity due to increased van der Waals forces.[2]
Q2: My measured conductivity is lower than expected. What are the most common causes?
Several factors could contribute to lower-than-expected conductivity. Here are the most frequent culprits:
-
Impurities: The presence of non-ionic impurities or residual reactants from synthesis can disrupt the ionic pathways and increase viscosity.
-
Incorrect Concentration: The relationship between concentration and conductivity is not linear. There is an optimal concentration at which conductivity is maximized.[1] Deviating from this optimum, either by being too dilute or too concentrated, will result in lower conductivity.
-
Water Contamination: Uncontrolled amounts of water can significantly alter the electrolyte's properties. Depending on the specific system, it can either enhance or diminish conductivity.[6] It is crucial to control and quantify the water content in your electrolyte.
-
Temperature Fluctuations: Since conductivity is temperature-dependent, ensure your measurements are performed at a stable and controlled temperature.[5]
-
Ion Pairing: At higher concentrations, strong electrostatic interactions can lead to the formation of neutral ion pairs, which do not contribute to charge transport, thereby reducing the effective number of charge carriers and lowering conductivity.[1]
Q3: How does the choice of the ammonium cation affect conductivity?
The structure of the ammonium cation has a profound impact on the physicochemical properties of the electrolyte.[7] Key considerations include:
-
Size and Steric Hindrance: Smaller cations generally exhibit higher mobility. Larger or more sterically hindered cations can impede ion transport, leading to lower conductivity.[2]
-
Hydrogen Bonding: The ability of the cation to form hydrogen bonds can influence viscosity and ion transport mechanisms.[2][8] Protic ionic liquids, for instance, can exhibit different transport mechanisms, such as Grotthuss-like proton hopping, which can enhance conductivity.[9]
-
Charge Delocalization: Cations with delocalized charges, such as those with aromatic rings (e.g., imidazolium), can have weaker interactions with the anion, leading to lower viscosity and higher conductivity compared to quaternary ammonium cations with localized charges.[2]
Troubleshooting Guides
Issue 1: Inconsistent Conductivity Measurements
Symptoms: You observe significant variations in conductivity readings for the same electrolyte batch under seemingly identical conditions.
Root Cause Analysis and Solutions:
Detailed Steps:
-
Verify Temperature Control:
-
Action: Use a conductivity meter with a temperature-controlled probe or place your sample in a thermostated bath.
-
Rationale: Conductivity is highly sensitive to temperature changes.[5] Ensuring a stable temperature is critical for reproducible measurements.
-
-
Inspect and Clean Electrodes:
-
Action: Before each measurement, clean the conductivity probe according to the manufacturer's instructions. This typically involves rinsing with deionized water and then with a solvent compatible with your electrolyte, followed by gentle drying.
-
Rationale: Residue from previous samples or improper cleaning can lead to electrode fouling and inaccurate readings.
-
-
Ensure Sample Homogeneity:
-
Action: Vigorously mix your electrolyte solution before taking a sample for measurement. If solids are present, consider filtration.
-
Rationale: Inhomogeneous mixtures will have localized concentration gradients, leading to variable conductivity readings depending on where the probe is placed.
-
-
Calibrate Your Instrument:
-
Action: Regularly calibrate your conductivity meter using certified standard solutions that bracket your expected conductivity range.
-
Rationale: Like any analytical instrument, conductivity meters can experience calibration drift over time.
-
Issue 2: Low Conductivity in a Dilute Electrolyte System
Symptoms: You have prepared a dilute solution of this compound, but the conductivity is much lower than anticipated.
Root Cause Analysis and Solutions:
Experimental Protocol: Optimizing Concentration
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in your chosen solvent.
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a wide range of concentrations.
-
Measure Conductivity: At a constant temperature, measure the conductivity of each dilution.
-
Plot Data: Plot conductivity as a function of concentration. The resulting curve will typically show an initial increase, reach a maximum, and then decrease.[1]
-
Identify Optimum: The peak of this curve represents the optimal concentration for maximum conductivity in your specific system.
| Parameter | Effect on Conductivity | Rationale |
| Increasing Concentration (from dilute) | Increases | More charge carriers are available for transport. |
| Increasing Concentration (beyond optimum) | Decreases | Increased viscosity and ion pairing hinder ion mobility.[1] |
| Higher Dielectric Constant Solvent | Generally Increases | Promotes ion dissociation, increasing the number of free ions. |
| Lower Viscosity Solvent | Increases | Facilitates faster movement of ions through the electrolyte.[2] |
Issue 3: Decreasing Conductivity at High Concentrations
Symptoms: As you increase the concentration of this compound, you observe a drop in conductivity after an initial rise.
Root Cause Analysis and Solutions:
This phenomenon is expected and is primarily due to two factors:
-
Increased Viscosity: At higher concentrations, the solution becomes more viscous, which significantly slows down the movement of ions.[2][10]
-
Ion Aggregation: The increased proximity of ions leads to the formation of ion pairs or larger aggregates.[2] These neutral or less-charged species do not contribute effectively to conductivity.
Strategies for Mitigation:
-
Co-solvent Addition: Introducing a low-viscosity, high-dielectric constant co-solvent can disrupt ion aggregation and reduce the overall viscosity of the electrolyte, often leading to a significant boost in conductivity.[1][4]
-
Temperature Increase: Operating at a higher temperature will reduce viscosity and can provide enough thermal energy to break up some of the ion aggregates, thereby increasing conductivity.[4]
-
Modify the Cation: If feasible, switching to a smaller or less sterically hindered ammonium cation can improve mobility even at higher concentrations.
Experimental Protocol: Evaluating Co-solvents
-
Select Co-solvents: Choose a few aprotic, polar co-solvents with low viscosity (e.g., acetonitrile, propylene carbonate, dimethyl carbonate).
-
Prepare Ternary Mixtures: For your optimal this compound concentration, prepare a series of mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 15% by volume).
-
Measure Conductivity and Viscosity: For each mixture, measure both the ionic conductivity and the viscosity at a constant temperature.
-
Analyze and Optimize: Plot conductivity and viscosity as a function of the co-solvent percentage. Identify the composition that provides the best balance of high conductivity and acceptable viscosity for your application.
| Co-solvent Example | Effect on Viscosity | Expected Impact on Conductivity |
| Acetonitrile | Decreases | Increases |
| Propylene Carbonate | May slightly increase | Can increase by promoting dissociation |
| Dimethyl Carbonate | Decreases | Increases |
References
- Oak Ridge National Laboratory. (2024). Optimizing protic ionic liquid electrolyte for pre-intercalated Ti3C2Tx MXene supercapacitor electrodes. APL Energy.
- AIP Publishing. (2024). Optimizing protic ionic liquid electrolyte for pre-intercalated Ti3C2Tx MXene supercapacitor electrodes. APL Energy.
- ResearchGate. (2024). Optimizing protic ionic liquid electrolyte for pre-intercalated Ti3C2Tx MXene supercapacitor electrodes.
- OSTI.GOV. (2024). Optimizing protic ionic liquid electrolyte for pre-intercalated Ti3C2T x MXene supercapacitor electrodes.
- Royal Society of Chemistry. (n.d.). The beneficial effect of protic ionic liquids on the lithium environment in electrolytes for battery applications.
- Benchchem. (n.d.).
- MDPI. (2023). Transport Properties of Protic Ionic Liquids Based on Triazolium and Imidazolium: Development of an Air-Free Conductivity Setup.
- ResearchGate. (n.d.). Conductivity mechanism in protic ionic systems.
- Frontiers. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids.
- Journal of Chemical Theory and Computation. (n.d.).
- ACS Publications. (2023). Conductivity of Ionic Liquids In the Bulk and during Infiltration in Nanopores. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). Effect of Ammonium Salts on the Conductivity and Current Efficiency of Dimethyl Sulfone-Aluminum Chloride Electrolytes.
- Infomak. (2022).
- Patsnap Eureka. (2025). How to Enhance Ionic Conductivity in Polymer Electrolytes.
- National Institutes of Health. (2025). Impact of Water Conductivity on the Structure and Swelling Dynamics of E-Beam Cross-Linked Hydrogels.
- ResearchGate. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. How to improve the conductivity of electrolyte at low temperatures? - One-stop lubrication solution | Discover the way to smoothness | Infomak [infomak.com]
- 5. How to Enhance Ionic Conductivity in Polymer Electrolytes [eureka.patsnap.com]
- 6. Impact of Water Conductivity on the Structure and Swelling Dynamics of E-Beam Cross-Linked Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 22515-76-0 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
Improving the stability of ammonium methanesulfonate solutions
Welcome to the Technical Support Center for ammonium methanesulfonate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for common issues encountered during experimentation. Our goal is to equip you with the knowledge to ensure the stability and integrity of your this compound solutions, leading to more reliable and reproducible results.
Introduction to this compound Stability
This compound ((NH₄)(CH₃SO₃)) is a salt that is increasingly utilized in various chemical and pharmaceutical applications due to its properties as a buffering agent and its role in organic synthesis.[1] While the methanesulfonate anion is known for its remarkable chemical stability, issues with solution stability can still arise, often due to physical phenomena or interactions with other components in a formulation.[2] This guide will walk you through the fundamental principles of this compound stability and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and properties of this compound solutions.
Q1: What are the recommended storage conditions for this compound solutions?
A: For optimal stability, this compound solutions should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[3][4] While the salt itself is thermally stable, with decomposition of related metal methanesulfonates occurring at temperatures above 400°C, lower temperatures for solutions are generally recommended to prevent any potential long-term degradation or interaction with trace impurities.[5][6] For long-term storage, refrigeration at 2-8°C is a good practice.
Q2: Is this compound susceptible to hydrolysis in aqueous solutions?
A: The methanesulfonate anion is exceptionally resistant to hydrolysis under both acidic and alkaline conditions due to the strong carbon-sulfur bond.[2] Studies have shown that no significant decomposition is detected even under harsh conditions, such as heating in a strong sodium hydroxide solution at 315°C.[2] Therefore, hydrolytic degradation of the methanesulfonate anion is not a common cause of instability in typical laboratory settings.
Q3: Can this compound solutions be sensitive to pH changes?
A: While the methanesulfonate anion itself is stable across a wide pH range, the overall stability of the solution can be influenced by pH.[2][7][8] Extreme pH values can affect the stability of other components in your formulation or potentially lead to the evolution of ammonia gas at high pH. This compound is often used as a buffering agent to maintain pH levels.[1]
Q4: What is the thermal stability of this compound?
A: this compound is a thermally stable compound.[5][9] The decomposition of the solid salt occurs at temperatures above its melting point of 198-201°C.[10] In solution, while the salt itself is stable, high temperatures can accelerate other potential reactions, such as interactions with impurities or other components in the mixture.
Q5: Are there any known incompatibilities with this compound?
A: this compound should not be mixed with strong oxidizing agents.[2] It is also advisable to avoid strong bases, which could lead to the release of ammonia gas.[11] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[3][4][12]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered with this compound solutions.
Issue 1: Precipitation or Cloudiness in the Solution
Symptoms: The solution appears cloudy, or a solid precipitate forms over time.
Potential Causes & Solutions:
-
Exceeding Solubility Limits: this compound is highly soluble in water.[1] However, solubility can be affected by temperature and the presence of other solutes.
-
Solution: Gently warm the solution while stirring to redissolve the precipitate. If the issue persists, you may need to dilute the solution or reconsider the formulation.
-
-
Temperature Fluctuations: A decrease in temperature can lead to the crystallization of the salt if the solution is near its saturation point.
-
Solution: Store the solution at a constant, controlled temperature. If refrigeration is necessary, ensure the concentration is well below the saturation limit at that temperature.
-
-
Contamination: The presence of insoluble impurities can act as nucleation sites, promoting precipitation.
-
Solution: Use high-purity this compound and solvents for your preparations. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
Experimental Protocol: Re-dissolution of Precipitated this compound
-
Visually inspect the solution to confirm the presence of a precipitate.
-
Place the container with the solution in a water bath set to a temperature approximately 10-20°C above the storage temperature.
-
Stir the solution gently using a magnetic stirrer until the precipitate is fully dissolved.
-
Once the solution is clear, allow it to cool down slowly to room temperature.
-
If the precipitate does not reappear at room temperature, the issue was likely due to temperature-dependent solubility. If it reappears, consider diluting the solution.
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: pH Shift in the Solution
Symptoms: The measured pH of the solution changes significantly over time.
Potential Causes & Solutions:
-
Absorption of Atmospheric Gases: Solutions can absorb carbon dioxide from the air, which can lower the pH.
-
Solution: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed.
-
-
Interaction with Container Material: Certain types of glass or plastic containers can leach acidic or basic substances, altering the pH.
-
Solution: Use high-quality, inert containers such as borosilicate glass or polypropylene.
-
-
Decomposition of Other Components: If the this compound is part of a complex mixture, the degradation of other components can lead to a pH shift.
-
Solution: Evaluate the stability of all components in your formulation. Consider conducting a stability study where the pH is monitored over time at different storage conditions.
-
Issue 3: Unexpected Color Change
Symptoms: The initially colorless solution develops a yellow or brown tint.
Potential Causes & Solutions:
-
Presence of Impurities: Trace impurities, particularly from the synthesis of methanesulfonic acid, can lead to color formation over time, especially when exposed to light or heat.
-
Solution: Use the highest purity grade of this compound available. Protect the solution from light by storing it in amber-colored bottles or in the dark.
-
-
Reaction with Other Components: The color change may be a result of a reaction between this compound and another component in your formulation.
-
Solution: Investigate the compatibility of all components in your mixture. It may be necessary to add a stabilizing agent or reformulate the solution.
-
Caption: Troubleshooting workflow for solution discoloration.
Data Summary: Factors Affecting this compound Solution Stability
| Parameter | Potential Issue | Recommended Action |
| Temperature | Precipitation at low temperatures, potential for accelerated side reactions at high temperatures. | Store at a constant, controlled temperature. Avoid freeze-thaw cycles. |
| pH | Absorption of atmospheric CO₂ can lower pH. High pH can lead to ammonia evolution. | Store in tightly sealed containers. Prepare in a controlled atmosphere if necessary. |
| Light Exposure | Can promote degradation of trace impurities, leading to discoloration. | Store solutions in amber-colored containers or in the dark. |
| Contaminants | Insoluble particles can cause precipitation. Reactive impurities can lead to discoloration or degradation. | Use high-purity reagents and solvents. Filter solutions if necessary. |
References
- G. G. A. H. M. Verbeek, F. T. H. G. M. van den Heuvel, and J. H. J. M. de Korte, "Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review," RSC Advances, vol. 14, no. 27, pp. 20004-20026, 2024.
-
Selective Hydrolysis of Methanesulfonate Esters - ResearchGate. (n.d.). Retrieved from [Link]
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Selective Hydrolysis of Methanesulfonate Esters - ACS Figshare. (n.d.). Retrieved from [Link]
- CN117757458B - Quaternary ammonium salt compound clay stabilizer - Google Patents. (n.d.).
-
Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development - ACS Publications. (2008, February 16). Retrieved from [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - Product Quality Research Institute. (n.d.). Retrieved from [Link]
-
Thermodynamic properties of this compound - ResearchGate. (2025, August 7). Retrieved from [Link]
- US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents. (n.e.).
-
Thermal decomposition of metal methanesulfonates in air | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
-
cationic quaternary ammonium salt polymer|cationic Clay Stabilizer - CHINAFLOC. (2020, June 4). Retrieved from [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - ResearchGate. (2025, August 29). Retrieved from [Link]
-
Sulfonate-ester-kinetic-study.pdf - Novatia, LLC. (2010, March 10). Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of Ammonium Methanesulfonate
Welcome to the technical support guide for addressing the solubility of ammonium methanesulfonate (NH₄-OMs) in non-polar organic solvents. This resource is designed for researchers, chemists, and formulation scientists who encounter this common yet significant challenge in their experimental workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the solubility of this compound.
Q1: Why is this compound so poorly soluble in non-polar solvents like toluene or hexane?
A: The insolubility stems from a fundamental chemical principle: "like dissolves like."
-
High Polarity and Ionic Nature: this compound is an ionic salt, composed of the positively charged ammonium cation (NH₄⁺) and the negatively charged methanesulfonate anion (CH₃SO₃⁻).[1] This ionic character makes it extremely polar.
-
Solvent-Solute Interactions: Polar solvents like water readily dissolve it because they can form strong ion-dipole interactions, effectively surrounding and stabilizing each ion. Non-polar solvents (e.g., hexane, toluene, dichloromethane) lack this ability. Their weak van der Waals forces are insufficient to overcome the strong electrostatic forces (lattice energy) holding the salt's crystal structure together.[2]
-
Hydrogen Bonding: The ammonium cation is also a strong hydrogen bond donor, a property that favors interaction with other polar, hydrogen-bond-accepting solvents, not non-polar ones.[3]
Q2: What are the primary strategies I can use to dissolve this compound in a non-polar medium?
A: There are four primary strategies, each suited to different experimental contexts:
-
Co-Solvent Systems: Introducing a polar, miscible "bridge" solvent.[4][5]
-
Phase-Transfer Catalysis (PTC): Using a catalyst to shuttle the methanesulfonate anion into the organic phase.[6][7]
-
Surfactant-Mediated Solubilization: Creating microscopic polar environments (reverse micelles) within the non-polar solvent.[8][9]
-
Chemical Modification: Synthesizing a derivative of the salt by replacing the ammonium cation with a larger, more organic-soluble (lipophilic) cation.[3]
Q3: When is it necessary to dissolve an ionic salt like this in a non-polar solvent?
A: This is often required when reacting this compound with a non-polar substrate. Many organic starting materials are only soluble in organic solvents. To achieve a reaction, you must bring the reactants into the same phase. This is common in applications like organic synthesis, where the methanesulfonate anion might be used as a non-nucleophilic counter-ion or in specific catalytic systems.[10]
Troubleshooting Guides & Protocols
Here we provide detailed, step-by-step guides for each solubilization strategy.
Guide 1: Using Co-Solvent Systems
This is often the simplest first approach for achieving partial or complete solubility.
Q: How does a co-solvent work, and how do I select the right one?
A: A co-solvent works by reducing the overall polarity difference between the solute (this compound) and the primary non-polar solvent.[5] It acts as an intermediary, possessing properties of both polar and non-polar liquids.
Protocol 1: Screening for an Effective Co-Solvent
-
Selection: Choose a polar, aprotic co-solvent that is fully miscible with your primary non-polar solvent. Common choices are summarized in the table below.
-
Initial Dissolution: Dissolve the maximum possible amount of this compound in a minimum volume of the chosen co-solvent (e.g., DMSO, DMF) at your target temperature.
-
Titration: Slowly add your primary non-polar solvent (e.g., toluene) to the co-solvent mixture while stirring vigorously.
-
Observation: Monitor for any signs of precipitation ("crashing out"). The point at which the solution remains clear represents the maximum tolerance for the non-polar solvent in that specific ratio.
-
Optimization: Repeat with different co-solvents and ratios to find the optimal system that balances solubility with the required reaction conditions.
Data Table: Common Co-Solvents for Bridging Polarity
| Co-Solvent | Abbreviation | Key Properties | Considerations |
| Dimethyl Sulfoxide | DMSO | Highly polar, aprotic, high boiling point | Can be difficult to remove; may oxidize some reagents |
| N,N-Dimethylformamide | DMF | Polar, aprotic, good solvating power | High boiling point; potential for decomposition |
| Acetonitrile | MeCN | Moderately polar, aprotic, low boiling point | Lower solvating power than DMSO/DMF but easier to remove |
| Tetrahydrofuran | THF | Moderately polar, aprotic ether | Can form peroxides; lower solvating power for salts |
Troubleshooting
-
Issue: My compound precipitates immediately upon adding the non-polar solvent.
-
Solution: Your initial concentration in the co-solvent is too high, or the polarity difference is too great. Try a more dilute initial solution or select a more polar co-solvent. The use of hydrotropic agents, which are compounds that increase the solubility of solutes in water, can sometimes be adapted for mixed-solvent systems.[11]
-
Logical Workflow: Co-Solvent Selection
Caption: Decision workflow for using a co-solvent system.
Guide 2: Phase-Transfer Catalysis (PTC)
This elegant technique is ideal for reactions where the methanesulfonate anion needs to be delivered into the organic phase to react with a substrate.
Q: How does a phase-transfer catalyst make the salt soluble?
A: A phase-transfer catalyst (PTC) is a molecule with both hydrophilic (water-loving) and lipophilic (oil-loving) properties. It works by swapping its own anion for the methanesulfonate anion. This creates a new, bulky ion pair where the cation is large and organic-soluble, effectively cloaking the polar anion and allowing it to dissolve in the non-polar solvent.[7][12] The catalyst then shuttles the anion across the phase boundary (e.g., from solid salt to liquid organic phase).
Conceptual Diagram: The PTC Catalytic Cycle
Caption: Mechanism of Phase-Transfer Catalysis (Q⁺ = Catalyst Cation).
Protocol 2: Implementing Phase-Transfer Catalysis
-
Catalyst Selection: Choose a suitable PTC. Quaternary ammonium salts are most common. For higher temperatures, phosphonium salts are more stable.[7]
-
System Setup: Add the this compound (as a solid or a concentrated aqueous solution), the non-polar solvent containing your substrate, and the PTC (typically 1-10 mol%) to the reaction vessel.
-
Agitation: Stir the mixture vigorously. High shear mixing is crucial to maximize the interfacial area between the phases where the ion exchange occurs.
-
Reaction: Run the reaction at the desired temperature. The PTC will continuously shuttle the methanesulfonate anion into the organic phase.
-
Workup: After the reaction, the PTC can often be removed by washing the organic phase with water, as many PTCs retain some water solubility.
Data Table: Common Phase-Transfer Catalysts
| Catalyst Type | Example | Abbreviation | Use Case |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide | TBAB | General purpose, versatile, cost-effective[13] |
| Quaternary Ammonium Salt | Aliquat® 336 (Methyltricaprylammonium chloride) | Excellent for many systems, widely used industrially[7] | |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | TBPB | Higher thermal stability than ammonium salts |
| Crown Ether | 18-Crown-6 | Excellent for complexing alkali metal cations, but more expensive and toxic[6] |
Troubleshooting
-
Issue: The reaction is very slow or not proceeding.
-
Solution 1: Increase agitation. The reaction is often limited by the rate of transfer across the phase boundary.
-
Solution 2: Increase the amount of catalyst (e.g., from 2 mol% to 10 mol%).
-
Solution 3: Change the catalyst. The structure of the PTC cation significantly impacts its efficacy. A more lipophilic cation may be needed.
-
Guide 3: Surfactant-Mediated Solubilization (Reverse Micelles)
This approach is useful when you need to create a stable, dispersed solution of this compound without it necessarily being "free" in the solvent, for applications like nanoparticle synthesis or specialized catalysis.
Q: How can a surfactant dissolve a salt in a non-polar solvent?
A: Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail." In a non-polar solvent, they can self-assemble into structures called reverse micelles .[8] The non-polar tails face outward into the solvent, while the polar heads create a hydrophilic core. This core can encapsulate and dissolve polar molecules like this compound, effectively creating a nanoscale polar droplet dispersed in the non-polar medium.[9]
Conceptual Diagram: Reverse Micelle Formation
Caption: A reverse micelle encapsulating this compound.
Guide 4: Chemical Modification via Cation Exchange
This is the most definitive but also the most synthetically intensive method. It involves changing the molecule itself to make it inherently soluble.
Q: How can I permanently modify this compound to be soluble in organic solvents?
A: You can perform a salt metathesis (ion exchange) reaction to replace the small, polar ammonium (NH₄⁺) cation with a large, lipophilic quaternary ammonium cation (often called a "quat"), such as tetrabutylammonium (TBA⁺) or tetrahexylammonium (THA⁺).[3] The resulting salt, e.g., tetrabutylthis compound, is no longer a simple inorganic salt but an "ionic liquid" or organic-soluble salt that readily dissolves in solvents like dichloromethane or acetonitrile.[14]
Protocol 3: Synthesis of an Organic-Soluble Methanesulfonate Salt
-
Reactant Selection: Choose a quaternary ammonium halide salt (e.g., tetrabutylammonium bromide, TBAB) and a source of methanesulfonate anion, such as silver methanesulfonate or the parent methanesulfonic acid.[3]
-
Metathesis Reaction: A common route involves reacting a quaternary ammonium halide with a metal methanesulfonate salt. The choice of solvent is critical to drive the reaction, often by precipitating an insoluble byproduct (e.g., AgBr).[3]
-
Example: (R₄N⁺)Br⁻ + Ag⁺(OMs⁻) → (R₄N⁺)(OMs⁻) (soluble) + AgBr(s) (precipitate)
-
-
Isolation: Filter off the precipitated inorganic salt.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the organic-soluble quaternary this compound salt. Recrystallization may be necessary for high purity.
Diagram: Structural Modification for Solubility
Caption: Modifying the cation to enhance organic solubility.
Summary & Decision-Making Guide
Choosing the right method depends on your specific goals, budget, and experimental constraints.
Master Troubleshooting Workflow
Caption: Decision tree for selecting the appropriate solubilization method.
Comparison of Methods
| Method | Simplicity | Cost | Scalability | Purity Concerns | Best For... |
| Co-Solvents | High | Low | Moderate | Residual high-boiling solvent | Quick screening, reactions tolerant of mixed solvents. |
| PTC | Moderate | Moderate | High | Catalyst removal can be difficult | Biphasic reactions where the anion is the reactant. |
| Surfactants | Moderate | Moderate | Moderate | Surfactant may interfere with reaction/product | Creating stable dispersions, micro-reactors. |
| Chemical Mod. | Low | High | High | Requires synthesis and purification | Creating new, permanently soluble reagents. |
References
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Chemsrc. This compound | CAS#:22515-76-0 . [Link]
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LookChem. Cas 22515-76-0,this compound . [Link]
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Asian Journal of Pharmaceutical Research. Enhancing the Solubility of Poorly Soluble Drugs . [Link]
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Wikipedia. Phase-transfer catalyst . [Link]
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MDPI. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions . [Link]
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Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview . [Link]
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IJIRT. Solubility Enhancement Methods . [Link]
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PubMed Central (PMC). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . [Link]
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IJSDR. Methods to boost solubility . [Link]
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National Institutes of Health (NIH). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems . [Link]
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PTC Organics, Inc. PTC Dissolves and Reacts Insoluble Amines . [Link]
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Quora. How does surfactant affect solubility of relatively non polar substance? . [Link]
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Wikipedia. Methanesulfonic acid . [Link]
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National Institutes of Health (NIH). Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem . [Link]
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Solubility of Things. Methyl methanesulfonate . [Link]
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ResearchGate. Interaction of Nonionic Surfactants and Hydrophilic Ionic Liquids in Aqueous Solutions: Can Short Ionic Liquids Be More Than a Solvent? | Request PDF . [Link]
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Quora. Why are ionic substances insoluble in polar solvents but soluble in non-polar solvents? . [Link]
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ResearchGate. Surfactant solvation effects and micelle formation in ionic liquids . [Link]
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Royal Society of Chemistry. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review . [Link]
- Google Patents.
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Quora. Are there any salts that are soluble in organic solvents? . [Link]
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ResearchGate. How we can remove Ammonium Chloride salts from highly water soluble organic compound? . [Link]
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National Institutes of Health (NIH). Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem . [Link]
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ResearchGate. How to remove quarternary ammonium salt from the water soluble organic compound? . [Link]
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Preprints.org. Co-solvency and anti-solvent method for the solubility enhancement . [Link]
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ResearchGate. (PDF) Modification of cellulose in the solution of methanesulfonic acid . [Link]
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ResearchGate. Chemical Modification: A unique solutions to Solubility problem . [Link]
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MDPI. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility . [Link]
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Thieme. The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts . [Link]
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Minimizing hygroscopic effects of ammonium methanesulfonate in experiments
Welcome to the technical support guide for ammonium methanesulfonate (AMS). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating the experimental challenges posed by the hygroscopic nature of this versatile reagent. As a salt of a strong acid (methanesulfonic acid) and a weak base (ammonia), AMS is highly soluble in water and will readily absorb moisture from the atmosphere.[1][2][3] This property can introduce significant variability and error into experiments if not properly managed. This guide offers in-depth, field-proven troubleshooting advice and best practices to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Common Issues with AMS
This section addresses specific problems that can arise during the handling and use of this compound.
Q1: My AMS powder is clumping and has formed a hard mass in the container. What happened, and can I still use it?
A1: This is a classic sign of significant water absorption. This compound is hygroscopic, meaning it attracts and holds water molecules from the ambient air.[4] When the container is opened, especially in a humid environment, the powder begins to absorb moisture, causing the particles to stick together and eventually form a solid mass.
Causality: The clumping is caused by the formation of a saturated solution on the surface of the salt crystals, which then acts as a cement, binding adjacent particles. In advanced stages, the entire sample can become a deliquescent, slushy, or solid block.
Recommended Action:
-
Assess the Severity: If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment (like a glove box or in a room with a dehumidifier).[4]
-
Drying is Required: For any application requiring a precise concentration or anhydrous conditions, the material must be dried before use. Proceeding without drying will lead to inaccurate weighing and introduce an unknown quantity of water into your experiment.
-
When to Discard: If the material has turned into a liquid or a hard, glassy solid, its purity may be compromised. It is often more reliable and cost-effective to discard the reagent and use a fresh, unopened bottle.
Q2: My experimental results are inconsistent. Could the hygroscopicity of AMS be the culprit?
A2: Absolutely. Inconsistent results are a common consequence of uncontrolled water absorption by a hygroscopic reagent.
How Absorbed Water Causes Inconsistency:
-
Inaccurate Molar Quantity: When you weigh the AMS, you are weighing both the salt and the absorbed water. This means the actual amount of AMS is less than the weighed mass, leading to lower-than-expected concentrations and affecting reaction stoichiometry.
-
Reaction Inhibition or Alteration: In moisture-sensitive reactions, the water introduced by the AMS can act as an unwanted reactant, a catalyst, or an inhibitor, altering reaction kinetics and product profiles.
-
Changes in Physical Properties: The presence of water can change the solubility and pH of your solutions, which can be critical in buffered systems or crystallization studies.[2][3]
Self-Validating Protocol to Check for Moisture Effects:
-
Run a Control Experiment: Use a brand new, unopened bottle of AMS, handled exclusively in an inert atmosphere (glove box).
-
Use Dried Reagent: Take a sample of your current, suspect AMS and dry it thoroughly under vacuum (see FAQ 3 for a detailed protocol). Run the experiment with this dried sample.
-
Compare Results: If the results from the new bottle and the dried sample are consistent with each other but different from your previous, inconsistent results, it strongly indicates that water absorption was the source of the variability.
Q3: I'm performing a moisture-sensitive synthesis. How can I prepare and handle AMS to ensure it is truly anhydrous?
A3: For strictly anhydrous conditions, standard benchtop handling is insufficient. You must employ techniques designed to exclude atmospheric moisture at every step.[5]
Workflow for Anhydrous Applications:
The following workflow outlines the critical steps for using AMS in a moisture-sensitive reaction.
Caption: Workflow for handling AMS in moisture-sensitive experiments.
Key Causality: The entire workflow is designed around a single principle: never allow the AMS or the reaction apparatus to come into contact with the laboratory atmosphere.[5] Oven-drying removes adsorbed water from glassware, and the glove box provides a moisture-free nitrogen or argon atmosphere for all subsequent manipulations.[6][7]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the proper handling and storage of this compound.
FAQ 1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first and most critical step in minimizing water absorption. The goal is to isolate the material from atmospheric moisture.
| Parameter | Recommendation | Rationale & Expert Insight |
| Primary Container | The original manufacturer's bottle, tightly sealed. | Manufacturer packaging is designed and tested for chemical compatibility. After opening, ensure the cap is replaced securely immediately after each use. |
| Secondary Container | Store the sealed bottle inside a desiccator. | A desiccator provides a secondary barrier and maintains a very low relative humidity environment, actively removing any moisture that may enter. |
| Drying Agent | Use an active desiccant (e.g., Drierite™, silica gel with indicator). | The desiccant actively absorbs moisture within the desiccator. Ensure the desiccant is regenerated or replaced when it becomes saturated (indicated by a color change in some types). |
| Atmosphere | Standard air is acceptable within the desiccator. | For extremely sensitive applications, storing the primary bottle inside a nitrogen-filled glove box is the gold standard.[8] |
| Temperature | Cool, dry place. Room temperature is generally sufficient. | Avoid storing in areas with high temperature fluctuations, which can cause pressure changes and "breathing" of the container, potentially drawing in moist air. |
FAQ 2: What is the correct procedure for weighing a hygroscopic compound like AMS?
A2: Weighing is the point of greatest vulnerability to moisture. The key is to be quick and precise.
Step-by-Step Weighing Protocol:
-
Equilibrate: If the AMS container has been stored in a refrigerator, allow it to warm to room temperature before opening. Opening a cold container will cause condensation to form on the product.
-
Minimize Exposure Time: Have all your tools (spatulas, weighing paper/boat, receiving flask) ready before you open the AMS container.
-
Use a Weighing Boat: Do not weigh directly onto weighing paper, which can also absorb moisture. A smooth plastic weighing boat is preferable.
-
Work Quickly: Open the container, quickly remove the approximate amount of material needed, and immediately and tightly reseal the container.
-
Record Weight Stably: Place the sample on the analytical balance and record the weight as soon as the reading stabilizes. A continuously increasing weight is a clear sign that the sample is absorbing moisture from the air.[9]
-
Transfer Immediately: Transfer the weighed sample into your reaction vessel or solvent without delay.
For high-precision work, weighing inside a glove box is the only way to guarantee accuracy.[7]
FAQ 3: Can I dry AMS that has been exposed to moisture? If so, what is the protocol?
A3: Yes, AMS can be effectively dried, provided it has not been grossly contaminated. The most common and effective method is drying in a vacuum oven.
Protocol for Drying this compound:
-
Preparation: Spread the clumped AMS powder in a thin, even layer in a clean, dry glass dish (e.g., a crystallization dish or watch glass). Breaking up larger chunks will increase the surface area and speed up the drying process.
-
Vacuum Oven: Place the dish in a vacuum oven.
-
Temperature: Gently heat the sample. A temperature of 50-70°C is a safe starting point. This is well below the decomposition temperature of AMS (melts at 198-201°C with decomposition).[10][11] Higher temperatures can accelerate drying but increase the risk of decomposition.
-
Vacuum: Apply a vacuum (e.g., <10 mmHg). The combination of heat and low pressure effectively removes water.
-
Duration: Dry for several hours (4-16 hours), or until the material has returned to a fine, free-flowing powder.
-
Cooling (Critical Step): Do not remove the hot, dry sample into the open air. Instead, release the vacuum with a dry, inert gas (like nitrogen or argon) and immediately transfer the hot dish into a desiccator to cool. Cooling in a desiccator prevents the now highly active, dry material from rapidly re-absorbing atmospheric moisture.[9]
-
Storage: Once cool, store the dried AMS in a tightly sealed container inside a desiccator.
FAQ 4: How can I quantify the amount of water in my AMS sample?
A4: When precision is paramount, you may need to determine the exact water content of your AMS.
-
Karl Fischer Titration (KFT): This is the gold standard for water content determination. It is a highly accurate and specific method that chemically titrates the water present in a sample.[9] It is the recommended method for generating a Certificate of Analysis for a specific lot of material.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[9] A weight loss step at temperatures between ambient and ~120°C typically corresponds to the loss of free and adsorbed water. This can provide a good estimate of water content.
-
Loss on Drying (LOD): This is a simpler, gravimetric method where the sample is weighed, dried in an oven (as described in FAQ 3), and then weighed again.[12] The percentage weight difference is attributed to water content. While less precise than KFT, it is a practical method for many labs.
FAQ 5: How does absorbed moisture affect the properties and reactivity of AMS?
A5: Water can profoundly influence the behavior of AMS in solution and in reactions.
-
Chemical Reactivity: As the salt of a strong acid and weak base, a solution of AMS is slightly acidic. The introduction of water can influence proton transfer events and hydrogen-bonding networks, which are critical in many organic reactions and atmospheric nucleation processes.[1][13][14]
-
Solubility: While AMS is highly soluble in water, the absorbed moisture can pre-dissolve the salt, affecting dissolution rates when adding it to an organic solvent where it may be only sparingly soluble.[15]
-
Physical Form: As noted, water absorption leads to changes from a free-flowing powder to a clumped or solid mass, which complicates handling and weighing.[4] This is especially important in applications where particle size and surface area are relevant, such as in aerosol studies.[16][17]
By understanding the causality behind these hygroscopic effects and implementing the rigorous protocols outlined in this guide, you can ensure the integrity of your this compound and the reliability of your experimental outcomes.
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This compound - LookChem . LookChem. [Link]
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Hygroscopic Salts - Sussex Damp Experts . Sussex Damp Experts. [Link]
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Hydration of the methanesulfonate–ammonia/amine complex and its atmospheric implications - PMC - NIH . National Institutes of Health. [Link]
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material safety data sheet - Capot Chemical . Capot Chemical. [Link]
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A comparative study of hygroscopic moisture content, electrical conductivity and ion chromatography for salt assessment in plasters of historical buildings | Request PDF - ResearchGate . ResearchGate. [Link]
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Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review . Royal Society of Chemistry. [Link]
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Hydration of the methanesulfonate–ammonia/amine complex and its atmospheric implications . Royal Society of Chemistry. [Link]
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Cas 22515-76-0,this compound - LookChem . LookChem. [Link]
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Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral Materials . MDPI. [Link]
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Hygroscopic Properties of Aminium Sulphate Aerosols - ACP . Atmospheric Chemistry and Physics. [Link]
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Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities | Request PDF - ResearchGate . ResearchGate. [Link]
-
Experimental investigation of the solid – Liquid phase equilibria in the water – this compound and in the water – Sodium methanesulfonate systems | Request PDF - ResearchGate . ResearchGate. [Link]
-
Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air | The Journal of Physical Chemistry B - ACS Publications . ACS Publications. [Link]
-
Investigations of the hygroscopic properties of ammonium sulfate and mixed ammonium sulfate and glutaric acid micro droplets by means of optical levitation and Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) . Royal Society of Chemistry. [Link]
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- 17. Investigations of the hygroscopic properties of ammonium sulfate and mixed ammonium sulfate and glutaric acid micro droplets by means of optical levitation and Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Corrosion Issues with Ammonium Methanesulfonate Electrolytes
Welcome to the technical support center for ammonium methanesulfonate electrolytes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve potential corrosion issues encountered during their experiments. As a self-validating system, this document provides not only procedural steps but also the underlying scientific principles to empower users with a deep understanding of their experimental systems.
Introduction: Understanding the Electrolyte Environment
This compound ((NH₄)(CH₃SO₃)) is valued for its high conductivity and the solubility of its metal salts, making it a versatile electrolyte in applications ranging from electroplating to battery research.[1] It is derived from methanesulfonic acid (MSA), a strong organic acid considered a "green" alternative to many mineral acids due to its biodegradability.[1][2] However, like its parent acid, this compound solutions can present corrosion challenges, particularly with common laboratory and reactor materials.[3][4]
This guide provides a structured approach to identifying, troubleshooting, and mitigating corrosion when working with this compound electrolytes.
Frequently Asked Questions (FAQs)
Q1: Is this compound as corrosive as methanesulfonic acid (MSA)?
While specific comparative studies are limited, the corrosive nature of this compound is influenced by the presence of the methanesulfonate anion and the potential for hydrolysis of the ammonium cation, which can affect the local pH.[5] Methanesulfonic acid is known to be corrosive to certain grades of stainless steel, such as 304L, especially at concentrations above 5% by weight in water.[3] The corrosivity of MSA is an intrinsic property of the acid.[4] Given that this compound is a salt of a strong acid and a weak base, its solutions can be slightly acidic, contributing to its corrosive potential.
Q2: What are the primary signs of corrosion in my experimental setup?
Common indicators of corrosion include:
-
Visual Changes: Discoloration of the electrolyte, formation of precipitates or sludge, and visible pitting, etching, or rust on metal surfaces.[6]
-
Performance Degradation: In electroplating, this can manifest as poor adhesion, dull deposits, or changes in plating rate.[6][7] In battery applications, you might observe a loss of capacity or an increase in internal resistance.
-
Electrochemical Changes: Unstable or drifting potentials and currents during electrochemical experiments can signify ongoing corrosive reactions.
Q3: Which materials are most susceptible to corrosion by this compound electrolytes?
Based on data for MSA and general principles of acid corrosion, the following materials require careful consideration:
-
Carbon Steel: Highly susceptible to corrosion by acidic solutions.
-
Standard Stainless Steels (e.g., 304L, 316L): While more resistant than carbon steel, they can still be susceptible to corrosion, especially in the presence of impurities or at elevated temperatures.[3][4] The passivity of stainless steel in MSA can be metastable, meaning it can unexpectedly become active and corrode.[4]
-
Aluminum: Can be susceptible to corrosion in acidic environments.[2] The protective native oxide layer on aluminum can be compromised, leading to pitting corrosion.[8]
-
Copper and its Alloys: While often used in electroplating, copper can corrode, especially in the presence of oxygen and at certain potentials.
Q4: Can impurities in the electrolyte contribute to corrosion?
Yes, impurities can significantly accelerate corrosion. Chloride ions, in particular, are known to induce pitting corrosion in stainless steels.[9] The manufacturing process of the parent MSA can influence the level of impurities, which in turn affects its corrosivity.[1][4] It is crucial to use high-purity grades of this compound and to ensure that all components of the experimental setup are clean.
Q5: What is under-deposit corrosion and can it occur with this compound?
Under-deposit corrosion is a localized form of corrosion that occurs underneath deposits or sludge that accumulate on a metal surface.[10] These deposits can create a localized, aggressive environment. Ammonium salts, particularly ammonium chloride, are known to be hygroscopic and can lead to severe under-deposit corrosion.[5][10] It is plausible that this compound, if allowed to precipitate or form deposits, could create similar localized corrosion cells.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving corrosion issues.
Initial Assessment Workflow
Caption: A workflow for the initial assessment of corrosion issues.
Problem: Unexpected Precipitate in the Electrolyte
-
Possible Cause 1: Corrosion Products
-
Explanation: The precipitate may consist of metal salts formed from the corrosion of your electrodes or reactor vessel.
-
Troubleshooting Steps:
-
Filter a small sample of the electrolyte and analyze the precipitate using techniques like X-ray fluorescence (XRF) or inductively coupled plasma (ICP) to identify its elemental composition.
-
If the precipitate contains metals from your setup, this is a strong indicator of corrosion.
-
-
-
Possible Cause 2: Low Solubility of a Component
-
Explanation: The concentration of a metal salt or additive may have exceeded its solubility limit in the this compound electrolyte.
-
Troubleshooting Steps:
-
Review the solubility data for all components in your system.
-
Consider if temperature fluctuations could have caused precipitation.
-
-
Problem: Poor Adhesion of Electroplated Coatings
-
Possible Cause: Substrate Corrosion or Passivation
-
Explanation: A thin, invisible layer of oxide or corrosion product on the substrate can prevent proper adhesion of the plated layer.[6]
-
Troubleshooting Steps:
-
Ensure a rigorous pre-treatment process for your substrate, including thorough degreasing and acid activation steps.[6]
-
Minimize the time between the final pre-treatment rinse and immersion in the plating bath.
-
-
Problem: Pitting Corrosion on Stainless Steel Components
-
Possible Cause 1: Chloride Contamination
-
Explanation: Even trace amounts of chloride ions can break down the passive layer of stainless steel, leading to localized pitting.
-
Troubleshooting Steps:
-
Analyze your electrolyte for chloride content.
-
If chlorides are present, identify the source (e.g., impure reagents, contaminated water) and replace the electrolyte with a high-purity solution.
-
-
-
Possible Cause 2: Inappropriate Grade of Stainless Steel
-
Explanation: Not all stainless steels are equal in their corrosion resistance. Molybdenum-containing grades (like 316L) generally offer better resistance to pitting than standard grades (like 304L).
-
Troubleshooting Steps:
-
Verify the grade of stainless steel in use.
-
If corrosion persists, consider upgrading to a more resistant alloy.
-
-
Mitigation Strategies
Material Selection
The first line of defense against corrosion is choosing the right materials for your experimental setup.
| Material | Compatibility with this compound | Notes |
| Plastics | ||
| PTFE, PFA, FEP | Excellent | Generally inert to acidic and salt solutions. |
| PEEK | Excellent | High chemical resistance and mechanical strength. |
| Polypropylene | Good | Suitable for many applications, but check for specific chemical compatibility at operating temperatures. |
| Metals | ||
| Titanium | Good to Excellent | Often used in corrosive environments due to its stable passive oxide layer. |
| Hastelloy® C-276 | Excellent | A nickel-molybdenum-chromium superalloy with outstanding corrosion resistance. |
| 316L Stainless Steel | Fair to Good | Can be used with caution. Susceptible to pitting from contaminants like chlorides.[4] |
| 304L Stainless Steel | Poor to Fair | Generally not recommended for prolonged contact, especially at elevated temperatures or concentrations.[3] |
| Aluminum | Poor | Prone to corrosion in acidic media.[2] |
| Copper | Fair | Compatibility depends on the specific conditions (e.g., presence of oxygen, potential). |
This table provides general guidance. It is crucial to consult detailed chemical compatibility charts and conduct your own material testing under your specific experimental conditions.[11][12][13]
Corrosion Inhibitors
Corrosion inhibitors are chemical compounds that, when added in small concentrations to the electrolyte, can significantly reduce the rate of corrosion.
-
Mechanism of Action: Most corrosion inhibitors work by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment.[14]
-
Types of Inhibitors for Acidic/Salt Solutions:
-
Quaternary Ammonium Compounds: These molecules can adsorb onto metal surfaces and have shown effectiveness in acidic environments.[14][15][16]
-
Organic Compounds with Heteroatoms: Compounds containing nitrogen, sulfur, and oxygen atoms are often effective corrosion inhibitors due to the presence of lone pair electrons that can coordinate with metal atoms.
-
Passivation of Stainless Steel
Passivation is a chemical treatment that enhances the natural corrosion resistance of stainless steel by creating a more robust passive oxide layer.[17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KR20200036000A - Metal corrosion inhibitor - Google Patents [patents.google.com]
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- 6. horiazonchemical.com [horiazonchemical.com]
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- 14. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
- 17. Stress corrosion cracking - Wikipedia [en.wikipedia.org]
Technical Support Center: Regenerating Ammonium Methanesulfonate Catalyst
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for troubleshooting and regenerating your ammonium methanesulfonate catalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a reliable and reproducible workflow.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
Catalyst deactivation is a common challenge that can manifest as reduced reaction rates, lower yields, or altered selectivity. The first step in successful regeneration is accurate diagnosis. The table below outlines common symptoms, their probable causes, and the recommended course of action.
| Symptom | Probable Cause | Recommended Action |
| Gradual decrease in catalytic activity over several cycles. | Fouling: Adsorption of byproducts, unreacted starting materials, or polymeric residues onto the catalyst surface, blocking active sites. | Proceed to Protocol 1: Solvent Washing for Fouling Removal . |
| Sudden and significant drop in catalyst performance. | Poisoning: Strong, often irreversible, binding of impurities (e.g., sulfur compounds, heavy metals, or basic compounds) to the active sites of the catalyst.[1] | Isolate the cause of contamination in your reagents or feedstock. Attempt Protocol 1 , but be aware that regeneration may not be fully effective. |
| Change in catalyst color (e.g., darkening or discoloration). | Coking or Thermal Degradation: Formation of carbonaceous deposits (coke) on the catalyst surface due to high reaction temperatures or the polymerization of reactants/products. | Proceed to Protocol 2: Controlled Thermal Regeneration . |
| Formation of a viscous or solid catalyst phase. | Contamination or Reaction with Feedstock: The catalyst may be reacting with impurities or components of the reaction mixture, leading to a phase change. | Analyze the catalyst for contaminants. Attempt Protocol 1 with a solvent known to dissolve the suspected contaminants. |
Logical Workflow for Catalyst Deactivation and Regeneration
The following diagram illustrates a systematic approach to identifying the cause of deactivation and selecting the appropriate regeneration strategy.
Caption: Troubleshooting and regeneration workflow for this compound catalyst.
Experimental Protocols
Safety First: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust.[2]
Protocol 1: Solvent Washing for Fouling Removal
This protocol is designed to remove adsorbed organic impurities and non-covalently bound poisons from the catalyst surface.
Materials:
-
Deactivated this compound catalyst
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a solvent compatible with your reaction chemistry)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Transfer the Catalyst: In an inert atmosphere glovebox or under a gentle stream of inert gas, transfer the deactivated catalyst to a clean, dry flask.
-
Solvent Addition: Add a sufficient volume of the chosen anhydrous solvent to fully immerse the catalyst.
-
Agitation: Gently stir or swirl the mixture at room temperature for 30-60 minutes. For more stubborn fouling, gentle heating (well below the solvent's boiling point) may be beneficial.
-
Filtration: Filter the catalyst from the solvent using a Büchner funnel. Wash the catalyst cake with two to three additional portions of fresh, anhydrous solvent.
-
Drying: Carefully transfer the washed catalyst to a clean watch glass or crystallizing dish. Dry the catalyst under vacuum at a temperature between 40-60 °C until a constant weight is achieved.
-
Storage: Store the regenerated catalyst in a tightly sealed container under an inert atmosphere to prevent moisture absorption.
Protocol 2: Controlled Thermal Regeneration
This method is intended to remove carbonaceous deposits (coke) through controlled heating. Caution: this compound decomposes at temperatures between 198-201 °C.[3] Exceeding this temperature will destroy the catalyst.
Materials:
-
Deactivated this compound catalyst
-
Tube furnace with temperature control
-
Inert gas (e.g., nitrogen or argon) with a flow controller
-
Quartz or ceramic combustion boat
Procedure:
-
Catalyst Preparation: Spread a thin layer of the deactivated catalyst in a quartz or ceramic combustion boat.
-
Furnace Setup: Place the boat in the center of the tube furnace.
-
Inert Gas Purge: Purge the furnace tube with a slow, steady flow of inert gas (e.g., 20-50 mL/min) for at least 30 minutes to remove any residual air.
-
Controlled Heating: While maintaining the inert gas flow, slowly ramp up the temperature of the furnace to 150-170 °C . Do not exceed 180 °C.
-
Hold Temperature: Hold the temperature in this range for 2-4 hours. The inert gas flow will help to carry away any volatile decomposition products from the coking material.
-
Cooling: After the holding period, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Storage: Once cooled, remove the catalyst and store it in a tightly sealed container under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound catalyst has deactivated?
A1: The most common indicators of catalyst deactivation are a noticeable decrease in the reaction rate, a drop in product yield, or a change in the selectivity of the reaction. You may also observe physical changes in the catalyst, such as a change in color or clumping.
Q2: How can I prevent catalyst deactivation in the first place?
A2: To prolong the life of your catalyst, ensure the use of high-purity, anhydrous reagents and solvents. Running reactions under a strictly inert atmosphere can prevent side reactions that may lead to fouling. Additionally, avoid excessive reaction temperatures, as this can cause thermal degradation of the catalyst.
Q3: Is it possible to regenerate a catalyst that has been poisoned?
A3: Regeneration of a poisoned catalyst can be challenging. If the poison is weakly adsorbed, a thorough solvent wash (Protocol 1) may be effective. However, for strongly bound poisons, such as some sulfur compounds, the deactivation may be irreversible.
Q4: My reaction mixture turned black. What does this indicate?
A4: A black or dark-colored reaction mixture often suggests the formation of coke or other polymeric materials on the catalyst surface. In this case, controlled thermal regeneration (Protocol 2) is the most appropriate method to attempt.
Q5: Can I reuse the regenerated catalyst immediately?
A5: It is highly recommended to perform a small-scale test reaction with the regenerated catalyst to confirm the restoration of its activity before using it in a large-scale synthesis.
References
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. Accessed December 31, 2025.
- ChemicalBook. This compound CAS#: 22515-76-0. ChemicalBook. Accessed December 31, 2025.
- ChemicalBook. 22515-76-0(this compound) Product Description. ChemicalBook. Accessed December 31, 2025.
- Bartholomew, C. H. "Mechanisms of catalyst deactivation." Applied Catalysis A: General 212.1-2 (2001): 17-60.
- Guidechem. This compound (cas 22515-76-0) SDS/MSDS download. Guidechem. Accessed December 31, 2025.
- Biosynth.
- Guidechem. 22515-76-0 this compound CH3O3S.NH4, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem. Accessed December 31, 2025.
- Benchchem. An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem. Accessed December 31, 2025.
- LookChem. This compound. LookChem. Accessed December 31, 2025.
- Guidechem. This compound 22515-76-0 wiki. Guidechem. Accessed December 31, 2025.
- ResearchGate. Thermodynamic properties of this compound.
- Froyen, G., et al. "Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review." Green Chemistry 26.13 (2024): 6031-6063.
- ResearchGate. Thermal decomposition of metal methanesulfonates in air | Request PDF.
- Johnson Matthey. Safe handling of ammonia synthesis catalysts.
- Cefic. Catalyst handling best practice guide.
- Khan Academy India. THERMAL DECOMPOSITION REACTIONS/HEATING EFFECT ON AMMONIUM SALTS/TRICKS TO LEARN INORGANIC CHEMISTRY. YouTube, December 4, 2020.
- ResearchGate. Thermal decomposition of ammonium sulphate.
- SciSpace. Mechanisms of catalyst deactivation. SciSpace. Accessed December 31, 2025.
- AmmoniaKnowHow. Catalyst deactivation Common causes. AmmoniaKnowHow. Accessed December 31, 2025.
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Technical Support Center: Refining Purification Methods for Ammonium Methanesulfonate
Welcome to the technical support center for the purification of ammonium methanesulfonate (NH₄CH₃SO₃). This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As a salt formed from a strong acid (methanesulfonic acid) and a weak base (ammonia), its purification presents unique challenges, including the removal of residual starting materials, by-products, and critically, potential genotoxic impurities.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your purification workflows. The methodologies described herein are grounded in established chemical principles and validated through extensive field experience.
The Criticality of High-Purity this compound
This compound is utilized in various applications, including as a buffering agent, a reagent in organic synthesis, and in the formulation of ionic liquids.[1][2] In the pharmaceutical industry, methanesulfonate salts are common, but their use necessitates stringent control over impurities.[3][4][5][6] The most significant of these are alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), which are classified as potential genotoxic impurities (PGIs).[3][4][5][6][7] These can arise from the reaction of methanesulfonic acid with residual alcohols (e.g., methanol, ethanol) used as solvents during synthesis or purification.[2][3][8] Therefore, a robust purification strategy is not merely about achieving high percentage purity but is a critical step in ensuring the safety and validity of your research and drug development efforts.
Primary Purification Method: Recrystallization
Recrystallization is the most effective and scalable method for purifying this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. Given that this compound is a salt, a mixed-solvent system is typically most effective.
Diagram of the Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Recommended Recrystallization Protocol
This protocol is a robust starting point. Solvent ratios may need to be optimized depending on the impurity profile of your starting material.
Materials:
-
Crude this compound
-
Polar solvent (e.g., Methanol, Ethanol, or deionized water)
-
Anti-solvent (e.g., Isopropanol, Acetone, Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: The ideal polar solvent should dissolve this compound well at elevated temperatures, while the anti-solvent should be miscible with the polar solvent but should not dissolve the product.[9] A common starting point is a Methanol/Isopropanol or Ethanol/Ethyl Acetate system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the polar solvent (e.g., Methanol) to a gentle boil. Add the minimum amount of the hot solvent to the crude material with swirling until it is fully dissolved.
-
Hot Filtration (Optional): If you observe any insoluble particulate matter, perform a hot gravity filtration to remove it. This step is crucial to prevent these particles from being incorporated into your final crystals.
-
Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., Isopropanol) dropwise with constant swirling. Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). If you add too much anti-solvent, you can add a small amount of the hot polar solvent to redissolve the precipitate.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Solvent Selection Table
| Polar Solvent (Good Solvent) | Compatible Anti-solvents (Poor Solvents) | Notes |
| Methanol | Isopropanol, Acetone, Ethyl Acetate | Methanol is an excellent solvent for many salts. Be cautious of potential for MMS formation if acidic conditions persist at high temperatures.[2][8] |
| Ethanol | Isopropanol, Acetone, Ethyl Acetate, Hexanes | Similar to methanol, but generally a safer choice regarding genotoxic impurity formation. |
| Water | Ethanol, Isopropanol, Acetone | This compound is highly soluble in water.[2] A large volume of anti-solvent will be required. Best for removing water-insoluble impurities. |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Diagram of the Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: My this compound "oiled out" during cooling and did not form crystals. What should I do?
A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is common when the solution is highly concentrated or when significant impurities are present that depress the melting point.
-
Causality: The high concentration of the solute can cause it to come out of solution at a temperature above its melting point (or the melting point of the eutectic mixture with the solvent).
-
Solution:
-
Reheat the mixture to redissolve the oil.
-
Add a small amount of additional hot polar solvent to decrease the saturation of the solution.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
-
If the problem persists, consider a different solvent system, perhaps one with a lower boiling point.
-
Q2: No crystals have formed even after cooling the solution in an ice bath. What is the issue?
A: This is a common problem that can be due to two main reasons: either too much solvent was used, or the solution is supersaturated.
-
Causality: If the solution is not saturated at the lower temperature, the compound will remain dissolved. Supersaturation is a metastable state where the compound is dissolved at a concentration higher than its solubility, but crystallization has not been initiated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much of the polar solvent. Gently heat the solution to evaporate some of the solvent, and then attempt to cool and crystallize again.
-
Q3: My final product still shows the presence of methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS) by GC-MS analysis. How can I remove these?
A: The presence of these genotoxic impurities is a serious concern. Their formation is favored by acidic conditions and high temperatures in the presence of methanol or ethanol.[2][8]
-
Causality: If your crude material was synthesized using an excess of methanesulfonic acid in an alcohol solvent, these impurities may be present. Recrystallization alone may not be sufficient if they co-crystallize.
-
Solution:
-
Control pH: During the synthesis of this compound, ensure that you are not using a large excess of methanesulfonic acid. Ideally, the final pH of the solution before crystallization should be near neutral. Studies have shown that in the presence of a base (like ammonia), the formation of these esters is significantly reduced or eliminated.[2][8]
-
Aqueous Wash: Before recrystallization, you can dissolve the crude material in a minimal amount of water and extract it with a non-polar organic solvent like dichloromethane or ethyl acetate. While this compound will remain in the aqueous layer, the less polar MMS and EMS impurities will partition into the organic layer. Subsequently, you can crystallize the this compound from the aqueous layer by adding an anti-solvent like acetone or isopropanol.
-
Avoid High Temperatures: When using alcohol as a recrystallization solvent, use the lowest possible temperature that allows for dissolution and avoid prolonged heating.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to assess the purity of my final product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is an excellent method for determining the overall purity and confirming the structure of the this compound. The spectrum should show a singlet for the methyl protons of the methanesulfonate anion and a signal for the ammonium protons. The absence of signals from organic impurities can be confirmed.
-
HPLC (High-Performance Liquid Chromatography): An HPLC method, particularly with a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD), can be used to quantify non-volatile impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for detecting and quantifying volatile impurities, especially the critical genotoxic impurities like MMS and EMS.[4]
-
Karl Fischer Titration: To determine the water content of the final product.
Q: Can I use preparative chromatography to purify this compound?
A: While technically possible, preparative HPLC is generally not the preferred method for purifying a simple salt like this compound on a large scale due to cost and complexity. Recrystallization is far more economical and scalable. However, for very high purity requirements on a small scale, reversed-phase preparative HPLC could be used with a volatile mobile phase (e.g., water/acetonitrile with a volatile buffer like ammonium acetate) to remove closely related impurities.
Q: How should I store purified this compound?
A: this compound is hygroscopic and should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere to prevent moisture absorption.
Q: My yield after recrystallization is very low. What are the common causes?
A: Low yield is typically caused by one of the following:
-
Using too much polar solvent during the dissolution step.
-
Incomplete crystallization due to insufficient cooling time.
-
Using an anti-solvent in which the product has some solubility.
-
Washing the final crystals with too much solvent or with a solvent that was not sufficiently cold.
To improve your yield, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor (the filtrate from the first filtration) and re-cooling.
References
- Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). PMC - NIH.
- Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry. (n.d.).
- Genotoxic Impurities in Pharmaceuticals. (2012). SciSpace.
- A Brief Review on Genotoxic impurities in Pharmaceuticals. (n.d.). [Source Not Found].
- (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (n.d.).
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- Purification of synthesized ammonium decanoate by recrystalliz
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (n.d.).
- Ammonium methanesulfon
- CAS 22515-76-0: Ammonium methanesulfon
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Ammonium Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reliability. Ammonium methanesulfonate (CH₃SO₃NH₄), a compound utilized in various organic syntheses and as a potential component in ionic liquids, is no exception.[1][2][3][4] Its synthesis, typically a straightforward acid-base neutralization of methanesulfonic acid with ammonia, can still introduce impurities that may compromise downstream applications.[5]
This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method serves as a self-validating system for robust and reliable results.
The Importance of Purity Validation
The presence of unreacted starting materials, by-products, or contaminants from solvents and reagents can have significant consequences. For instance, residual methanesulfonic acid can alter the pH and reactivity of subsequent reactions, while the formation of potentially genotoxic impurities, such as alkyl methanesulfonates, is a critical concern in pharmaceutical applications.[6][7][8] Therefore, a multi-faceted approach to purity validation is essential.
Comparative Analysis of Purity Validation Methodologies
The choice of an analytical technique for purity validation hinges on several factors: the nature of the expected impurities, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we compare three principal techniques for the comprehensive analysis of this compound.
| Methodology | Principle | Primary Target | Advantages | Limitations | Ideal Application |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. | Ammonium (cation) and Methanesulfonate (anion) quantification; detection of other ionic impurities. | High sensitivity and specificity for ionic species.[9][10] Can simultaneously quantify both cation and anion.[10][11] | Requires specialized instrumentation. Matrix effects can influence results. | Quantitative determination of the primary components and ionic impurities. |
| Acid-Base Titration | Neutralization reaction to quantify the amount of acidic or basic components. | Quantification of ammonium content and residual acidic or basic impurities. | Cost-effective and straightforward. Provides a direct measure of the total acidic or basic content.[12][13] | Lacks specificity; titrates all acidic or basic species present. Less sensitive than chromatographic methods. | Rapid, cost-effective assay of total ammonium content and overall acidity/alkalinity. |
| Vibrational Spectroscopy (FTIR/Raman) | Measures the absorption or scattering of infrared radiation by molecular vibrations, providing a chemical fingerprint. | Identification of the methanesulfonate anion and confirmation of the overall molecular structure. | Rapid, non-destructive, and provides structural information.[14][15] | Primarily qualitative for purity assessment unless coupled with chemometrics. Less sensitive to trace impurities. | Rapid identity confirmation and screening for major structural impurities. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed not just to be followed, but to be understood. The inclusion of system suitability tests and control measures ensures the validity of the generated data.
Ion Chromatography (IC) for Stoichiometric Verification and Ionic Impurity Profiling
This method provides a quantitative assessment of the ammonium and methanesulfonate ions, allowing for the verification of the 1:1 stoichiometry expected in the pure salt. It is also highly effective for detecting other ionic impurities.
Workflow for Ion Chromatography Analysis
Caption: Workflow for Purity Validation by Ion Chromatography.
Detailed Protocol:
-
System Preparation:
-
Set up an ion chromatograph equipped with both cation and anion exchange columns (e.g., Dionex IonPac CS16 for cations and Dionex IonPac AS11-HC for anions) and a suppressed conductivity detector.[9][16]
-
Prepare the appropriate eluents as per the column manufacturer's recommendations. For cation analysis, an electrolytically generated methanesulfonic acid eluent is often used.[9][10]
-
-
Standard Preparation:
-
Prepare individual stock solutions of certified ammonium chloride and sodium methanesulfonate standards (or methanesulfonic acid) of known concentration (e.g., 1000 µg/mL) in deionized water.
-
Create a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range of the sample (e.g., 1.0, 5.0, 10.0 µg/mL).[17]
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in 100 mL of deionized water to create a stock solution.
-
Further dilute the stock solution to fall within the concentration range of the calibration standards.
-
-
Analysis and Data Processing:
-
Inject the calibration standards, a blank (deionized water), and the prepared sample solution into the IC system.
-
Generate separate calibration curves for the ammonium and methanesulfonate ions by plotting the peak area against the concentration of the standards.
-
Determine the concentration of ammonium and methanesulfonate in the sample solution from their respective calibration curves.
-
Calculate the molar ratio of ammonium to methanesulfonate. A ratio close to 1.0 indicates high purity.
-
Identify and quantify any other ionic peaks by comparing their retention times to known standards.
-
Trustworthiness Check: The system suitability is confirmed by the linearity of the calibration curves (R² > 0.999) and the consistent retention times of the analytes. The analysis of a blank ensures no contamination from the system or solvent.
Acid-Base Titration for Ammonium Quantification
This classic method provides a reliable and cost-effective means to determine the total ammonium content. The principle involves the reaction of the ammonium salt with formaldehyde to liberate hydrochloric acid, which is then titrated with a standard base.[13]
Workflow for Titrimetric Analysis
Caption: Titrimetric workflow for ammonium content determination.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Use a commercially available formaldehyde solution (typically 37%).
-
Prepare a phenolphthalein indicator solution.
-
-
Sample Preparation and Titration:
-
Accurately weigh approximately 0.1 g of the synthesized this compound.[13]
-
Dissolve the sample in 20 mL of deionized water in a conical flask.[13]
-
Add a mixture of 5 mL of formaldehyde solution and 20 mL of water.[13]
-
Add a few drops of phenolphthalein indicator. The solution should be acidic.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.[13]
-
Perform a blank titration using the same quantities of reagents without the sample.
-
-
Calculation:
-
The percentage purity of this compound is calculated using the following formula: % Purity = [(V_sample - V_blank) * M_NaOH * MW_AmmoniumMethanesulfonate] / (W_sample * 10) Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution
-
MW_AmmoniumMethanesulfonate = Molecular weight of this compound (113.14 g/mol )
-
W_sample = Weight of the sample (g)
-
-
Trustworthiness Check: The accuracy of this method relies on the precise standardization of the NaOH titrant. Performing the titration in triplicate and ensuring the results are within a narrow range (e.g., ±0.5%) validates the precision of the measurement.
Alternative and Complementary Techniques
For a more comprehensive purity profile, especially in a drug development context, the following techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for detecting and quantifying volatile and semi-volatile organic impurities, particularly potential genotoxic impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[18] These can arise from side reactions if alcohols are present during synthesis.[6] The high sensitivity and specificity of GC-MS make it indispensable for ensuring the safety of the final product.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the synthesized compound.[5] While not ideal for quantifying trace impurities, it can reveal the presence of significant organic by-products.
Comparison with an Alternative: 1-Butyl-3-methylimidazolium Methanesulfonate
To provide context, let's consider the purity validation of a common ionic liquid, 1-butyl-3-methylimidazolium methanesulfonate.
| Feature | This compound | 1-Butyl-3-methylimidazolium Methanesulfonate | Key Differences in Validation |
| Cation | Ammonium (NH₄⁺) | 1-Butyl-3-methylimidazolium (BMIM⁺) | The organic cation in BMIM-OMs requires different analytical approaches for quantification, such as HPLC-UV or NMR, as it is not as readily analyzed by the same IC cation method or titration as ammonium. |
| Potential Impurities | Unreacted ammonia, methanesulfonic acid, other inorganic salts. | Unreacted 1-methylimidazole, butyl bromide (if synthesized via metathesis), halide ions.[20] | Purity validation for BMIM-OMs must include methods to detect and quantify organic precursors and halide impurities, which are not primary concerns for this compound. |
| Analytical Approach | IC for stoichiometry, titration for ammonium content, GC-MS for alkyl methanesulfonates. | IC for methanesulfonate and halide anions, NMR for cation integrity and organic impurities, HPLC for non-volatile organic impurities. | The validation of BMIM-OMs is more focused on organic impurities and halide content, reflecting its different synthetic pathway and the nature of its constituent ions. |
Conclusion
Validating the purity of synthesized this compound requires a thoughtful and multi-pronged analytical strategy. While rapid methods like titration and FTIR provide valuable initial assessments, a comprehensive and trustworthy purity profile is best achieved through the high sensitivity and specificity of ion chromatography for stoichiometric verification and ionic impurity profiling. For pharmaceutical applications, the inclusion of GC-MS to screen for potential genotoxic impurities is non-negotiable. By understanding the principles behind each technique and implementing self-validating protocols, researchers can ensure the quality and reliability of their synthesized material, paving the way for successful downstream applications.
References
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Anonymous. (2018, October 24). How can I determine the %NH3 in an ammonium salt solution other than by a back titration? ResearchGate. Retrieved from [Link]
- Hatsis, P., & Lucy, C. A. (2001). Determination of inorganic cations and ammonium in environmental waters by ion chromatography with a high-capacity cation-exchange column.
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]
-
911Metallurgist. (2016, September 6). Determination of Ammonia and Ammonium Salts. Retrieved from [Link]
-
California Air Resources Board. (n.d.). Standard Operating Procedure for the Measurement of Ammonium Ion in Aqueous Consumer Products Using Ion Chromatography. Retrieved from [Link]
- Parker, S. F., et al. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2129), 20170147.
-
Wikimedia Commons. (n.d.). Structure and vibrational spectroscopy of methanesulfonic acid. Retrieved from [Link]
-
KVV E-Modules. (n.d.). Assay of Ammonium Chloride. Retrieved from [Link]
- Negri, F., et al. (2009). Conformational and Vibrational Analysis of Methyl Methanesulfonate, CH3SO2OCH3. The Journal of Physical Chemistry A, 113(30), 8565-8576.
- Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 26(13), 5489-5511.
-
Aarhus University - Pure. (2019, October 7). Alternative to the Popular Imidazolium Ionic Liquids: 1,2,4-Triazolium Ionic Liquids with Enhanced Thermal and Chemical Stability. Retrieved from [Link]
-
Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: Novel low cost ionic liquids. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thermodynamic properties of this compound. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Retrieved from [Link]
-
PubMed. (2024, November 9). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Retrieved from [Link]
-
National Institutes of Health. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
Frontiers. (2022, March 16). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
-
Taylor & Francis. (2007, January 12). Ionic Liquids in Chemical Analysis. Retrieved from [Link]
-
National Institutes of Health. (2011, March 10). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
PubMed. (n.d.). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Retrieved from [Link]
-
Research and Reviews. (n.d.). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of Ammonium Methanesulfonate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical techniques available for characterizing raw materials and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of the key analytical methodologies for the characterization of ammonium methanesulfonate (AMS), a compound of interest in various chemical and pharmaceutical applications. We will delve into the principles, experimental protocols, and comparative performance of chromatographic, spectroscopic, thermal, and titrimetric techniques, offering insights honed from extensive field experience to ensure scientific integrity and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound [(NH₄)(CH₃SO₃)] is a salt formed from the neutralization of methanesulfonic acid with ammonia. Its purity, stability, and impurity profile are critical quality attributes that can significantly impact downstream processes and the final product's safety and efficacy. Therefore, robust and reliable analytical methods are essential for its complete characterization. This guide will navigate the analytical landscape for AMS, providing a framework for selecting the most appropriate techniques for identity, purity, assay, and stability assessments.
Chromatographic Techniques: The Workhorses of Separation Science
Chromatography is indispensable for separating and quantifying the components of a mixture. For a simple salt like this compound, both ion chromatography and high-performance liquid chromatography play crucial, albeit different, roles.
Ion Chromatography (IC): The Gold Standard for Ionic Species
Principle & Expertise: Ion chromatography is the premier technique for the simultaneous or individual analysis of the ammonium cation (NH₄⁺) and the methanesulfonate anion (CH₃SO₃⁻). The separation is based on the reversible interaction of the ions with an ion-exchange stationary phase. A key advantage of IC is its ability to directly quantify these non-chromophoric ions using a conductivity detector, often after chemical or electrolytic suppression of the eluent background conductivity to enhance sensitivity.
Experimental Workflow:
Caption: Workflow for the analysis of this compound by Ion Chromatography.
Detailed Protocol for Cation (Ammonium) Analysis:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of deionized water to create a 1 mg/mL stock solution. Further dilute to a suitable concentration (e.g., 10 µg/mL) for analysis.
-
Chromatographic Conditions:
-
Quantification: Prepare a series of ammonium standard solutions from a certified reference material to construct a calibration curve. The concentration of the ammonium in the sample is determined by comparing its peak area to the calibration curve.
Detailed Protocol for Anion (Methanesulfonate) Analysis:
-
Sample Preparation: Prepare the sample as described for cation analysis.
-
Chromatographic Conditions:
-
Instrument: A high-performance ion chromatography system.
-
Column: A high-capacity anion-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS11-HC.[3]
-
Eluent: A gradient of potassium hydroxide (KOH).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
-
-
Quantification: Prepare a series of methanesulfonate standard solutions to construct a calibration curve for quantification.
Performance Comparison:
| Parameter | Ion Chromatography (IC) |
| Analyte | Ammonium (NH₄⁺) and Methanesulfonate (CH₃SO₃⁻) |
| Primary Use | Assay, Impurity Profiling (ionic), Counter-ion analysis |
| Strengths | - Direct analysis of non-chromophoric ions- High sensitivity and selectivity- Simultaneous analysis of cations and anions (with dual systems)- Robust and reproducible |
| Weaknesses | - Can be susceptible to interference from high concentrations of other ions (e.g., sodium)[4][5] |
| Typical LOD/LOQ | Low µg/L to mg/L range |
High-Performance Liquid Chromatography (HPLC): The Choice for Organic Impurities
Principle & Expertise: While not the primary choice for the assay of this compound due to the lack of a UV chromophore, HPLC is invaluable for the detection and quantification of potential organic impurities. For certain impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), which are potential genotoxic impurities (PGIs), derivatization with a UV-active agent is often employed to enhance detection sensitivity by UV detectors. Alternatively, HPLC coupled with mass spectrometry (HPLC-MS) provides high sensitivity and specificity for these and other organic impurities without the need for derivatization.
Experimental Workflow (for PGI analysis with derivatization):
Caption: Workflow for the analysis of potential genotoxic impurities in this compound using HPLC with pre-column derivatization.
Detailed Protocol for MMS and EMS Impurity Analysis (HPLC-UV with Derivatization):
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample.
-
Dissolve in a suitable solvent mixture (e.g., water/acetonitrile).
-
Add a derivatizing agent such as sodium dibenzyldithiocarbamate.
-
Adjust the pH with a base (e.g., NaOH solution) to facilitate the reaction.
-
Heat the mixture at a controlled temperature for a specific time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Instrument: A gradient HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Quantification: Prepare and derivatize known concentrations of MMS and EMS standards to create a calibration curve for accurate quantification.
Performance Comparison:
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Analyte | Organic impurities (e.g., MMS, EMS) |
| Primary Use | Impurity Profiling |
| Strengths | - High resolving power for complex mixtures- Widely available instrumentation- Established methods for PGI analysis[6] |
| Weaknesses | - Indirect analysis for AMS assay (requires derivatization)- HPLC-UV may lack sensitivity for non-chromophoric impurities |
| Typical LOD/LOQ | ppm to sub-ppm levels for PGIs with derivatization or MS detection |
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopic methods provide invaluable information about the molecular structure and identity of a substance.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Assay
Principle & Expertise: Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity and assay of chemical substances.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[9][10][11]
Experimental Workflow:
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The Understated Workhorse: A Comparative Guide to Ammonium Methanesulfonate in Catalysis
In the dynamic landscape of sustainable chemistry, ionic liquids (ILs) have emerged as a compelling class of solvents and catalysts, promising enhanced reaction rates, improved selectivity, and simplified product separation.[1] Among the diverse family of ILs, the simpler, often overlooked protic ionic liquids (PILs) present a unique value proposition. This guide offers an in-depth comparison of ammonium methanesulfonate (AMS), a quintessential PIL, with other classes of ionic liquids, providing researchers, scientists, and drug development professionals with the technical insights and experimental grounding needed to make informed decisions in catalyst selection.
The Ionic Liquid Dichotomy: Protic vs. Aprotic Systems
Ionic liquids are broadly categorized into two main classes based on the nature of their cation: aprotic (AILs) and protic (PILs).[2][3] This fundamental difference dictates their physicochemical properties and, consequently, their mode of action in catalysis.
-
Aprotic Ionic Liquids (AILs): Typically formed through the alkylation of a base, AILs lack an acidic proton.[2] Their utility in catalysis often stems from their unique solvent properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1][4] They can stabilize transition metal catalysts and facilitate catalyst recycling.[5]
-
Protic Ionic Liquids (PILs): Formed by the simple neutralization of a Brønsted acid with a Brønsted base, PILs are characterized by the presence of a transferable proton on the cation.[2][6] This "available" proton makes many PILs inherently acidic, allowing them to function directly as Brønsted acid catalysts.[7] this compound is a prime example of this class.[8][9]
The choice between an aprotic and protic ionic liquid is a critical experimental decision driven by the specific demands of the chemical transformation.
Caption: Classification of Ionic Liquids Used in Catalysis.
A Closer Look at this compound (AMS)
This compound (CAS 22515-76-0) is a white, crystalline solid that is highly soluble in water.[8][10] It is formed from the neutralization of methanesulfonic acid with ammonia.[9] Its simple structure, low cost, and inherent acidity make it an attractive candidate for various catalytic applications.
Key Properties of this compound:
-
Chemical Formula: CH₃SO₃NH₄[8]
-
Molecular Weight: 113.14 g/mol [9]
-
Nature: Strong acidic nature due to the methanesulfonate anion and the ammonium cation.[8]
-
Catalytic Role: Acts as a Brønsted acid catalyst in reactions such as esterification and alkylation.[8][9]
-
Solubility: Highly soluble in water.[8]
The methanesulfonate anion is a good leaving group, which can be advantageous in certain substitution reactions.[11] Furthermore, the ammonium cation can participate in hydrogen bonding, influencing the solvation environment of the reaction.[9]
Comparative Performance Analysis: AMS vs. Other Ionic Liquids
The efficacy of an ionic liquid in a catalytic process is a multifactorial equation. Below, we compare this compound to other common ionic liquids across key performance indicators.
Catalytic Activity & Selectivity
This compound's catalytic activity is primarily derived from its Brønsted acidity.[8] In acid-catalyzed reactions like esterification, this intrinsic acidity allows it to directly participate in the reaction mechanism, often leading to high yields.
In contrast, aprotic ionic liquids, such as those based on imidazolium or pyridinium cations, typically act as solvents or catalyst immobilizers.[1] While they can enhance reaction rates by stabilizing catalytic species, they do not usually possess inherent catalytic activity for acid-catalyzed reactions unless functionalized with acidic groups.[4] For base-catalyzed reactions, basic ionic liquids containing anions like acetate or cations with amine functionalities are employed.[12][13]
| Ionic Liquid Type | Example(s) | Primary Catalytic Role | Typical Applications |
| Protic (Acidic) | This compound | Brønsted Acid Catalyst | Esterification, Alkylation[8] |
| Aprotic (Neutral) | 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | Solvent, Catalyst Stabilizer | Friedel-Crafts, Hydrogenations[4] |
| Aprotic (Basic) | 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) | Base Catalyst/Solvent | Michael Addition, Knoevenagel Condensation[12][13] |
| Aprotic (Lewis Acidic) | 1-ethyl-3-methylimidazolium chloroaluminate ([EMIM]Cl-AlCl₃) | Lewis Acid Catalyst | Friedel-Crafts, Dimerization[4] |
Recyclability and Sustainability
A major driver for the adoption of ionic liquids is their potential for reuse, a cornerstone of green chemistry.[14] Due to their extremely low vapor pressure, ionic liquids are not lost to evaporation, allowing for simpler separation of volatile products and reactants.[1]
-
This compound: As a salt, AMS can be recovered, though its high water solubility might necessitate energy-intensive water removal steps depending on the reaction system.[8] The recyclability of ammonium salts in other contexts, such as CO₂ capture, has been demonstrated.[15]
-
Aprotic Ionic Liquids: Many hydrophobic aprotic ILs are immiscible with aqueous or certain organic phases, enabling straightforward biphasic separation and recycling of the catalyst-containing IL phase.[4]
Caption: General Workflow for Catalyst Recycling with Ionic Liquids.
Thermal Stability
Thermal stability is crucial for reactions conducted at elevated temperatures.
-
This compound: While stable under many conditions, ammonium salts can have limited thermal stability compared to some aprotic counterparts.[16]
-
Aprotic Ionic Liquids: AILs, particularly those with fluorinated anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), often exhibit high thermal stability, with some being stable up to 400 °C.[4] This makes them suitable for high-temperature applications.
Cost and Synthesis
-
This compound: As a simple salt formed from readily available ammonia and methanesulfonic acid, AMS is generally cost-effective. The synthesis is a straightforward acid-base neutralization.[2][9]
-
Other Ionic Liquids: The synthesis of many aprotic ionic liquids, especially those with complex cations or fluorinated anions, can be a multi-step process involving alkylation and anion exchange, leading to higher costs.[3]
Experimental Protocol: AMS-Catalyzed Esterification of Acetic Acid
This protocol provides a methodology for evaluating the catalytic performance of this compound in a classic esterification reaction.
Objective: To synthesize ethyl acetate from acetic acid and ethanol using this compound as a catalyst and to determine the reaction yield.
Materials:
-
Glacial Acetic Acid
-
Ethanol (absolute)
-
This compound (AMS)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Gas Chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add acetic acid (0.5 mol), ethanol (0.5 mol), and this compound (5 mol%).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize any unreacted acetic acid and the AMS catalyst.
-
Separate the organic layer (top layer, ethyl acetate).
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant or filter to remove the drying agent.
-
-
Analysis:
-
Determine the yield of ethyl acetate using Gas Chromatography (GC) with an internal standard.
-
Self-Validation:
-
Control Experiment: Run the reaction without the addition of this compound to confirm its catalytic role.
-
Purity Analysis: The purity of the final product can be confirmed by GC-MS and ¹H NMR spectroscopy.
-
Catalyst Comparison: Replace this compound with an equivalent molar amount of another ionic liquid (e.g., [BMIM][BF₄]) or a traditional acid catalyst (e.g., sulfuric acid) and compare the reaction yields under identical conditions.
Conclusion
This compound represents a cost-effective, readily available, and catalytically active protic ionic liquid. Its strength lies in its simplicity and inherent Brønsted acidity, making it a valuable tool for acid-catalyzed reactions. While it may not possess the high thermal stability or the diverse tunability of more complex aprotic ionic liquids, its performance in suitable applications, coupled with its favorable economics, makes it a compelling choice for researchers and process chemists. The selection of an ionic liquid catalyst should always be guided by a thorough analysis of the reaction requirements, including the desired catalytic function, operating conditions, and overall process sustainability goals.
References
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Green Chemistry. (2023). Protic ionic liquids for sustainable uses. RSC Publishing. Retrieved from [Link]
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Green Chemistry. (n.d.). Protic ionic liquids for sustainable uses. RSC Publishing. Retrieved from [Link]
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MDPI. (2021). Ionic Liquids in Catalysis. Retrieved from [Link]
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UreaKnowHow. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:22515-76-0. Retrieved from [Link]
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MDPI. (2024). Exploring Solvation Properties of Protic Ionic Liquids by Employing Solvatochromic Dyes and Molecular Dynamics Simulation Analysis. Retrieved from [Link]
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NIH. (2021). Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. Retrieved from [Link]
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ACS Publications. (2019). Aprotic vs Protic Ionic Liquids for Lignocellulosic Biomass Pretreatment: Anion Effects, Enzymatic Hydrolysis, Solid-State NMR, Distillation, and Recycle. Retrieved from [Link]
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Wiley Online Library. (2011). Integration of CO2 capture and mineral carbonation by using recyclable ammonium salts. Retrieved from [Link]
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A Comparative Guide to Protein Salting Out: Ammonium Methanesulfonate vs. Ammonium Chloride
For researchers, scientists, and drug development professionals navigating the critical steps of protein purification, "salting out" remains a foundational technique. It is a simple, cost-effective method for separating proteins from complex mixtures based on their differential solubility at high salt concentrations.[1] While ammonium sulfate has long been the gold standard, the choice of salt can have profound implications for protein stability, activity, and compatibility with downstream applications.
This guide provides an in-depth, objective comparison of two alternative salting-out agents: ammonium methanesulfonate and ammonium chloride. We will move beyond simple protocols to explore the underlying mechanisms, drawing on the principles of the Hofmeister series to explain why these salts behave differently and how to leverage those differences to your advantage.
The Theoretical Framework: The Hofmeister Series
Over a century ago, Franz Hofmeister systematically ranked ions based on their ability to precipitate proteins from solution.[2] This ranking, now known as the Hofmeister or lyotropic series, is fundamental to understanding salting out. It arranges ions along a spectrum from "kosmotropic" (water-ordering) to "chaotropic" (water-disrupting).[3][4]
-
Kosmotropes (Salting-Out Agents): These ions are strongly hydrated, effectively organizing nearby water molecules. At high concentrations, they sequester bulk water, stripping the hydration shell that keeps proteins soluble.[5][6] This enhances hydrophobic interactions between protein molecules, leading to aggregation and precipitation.[7] Kosmotropes are generally considered protein stabilizers.[3][8]
-
Chaotropes (Salting-In Agents): These ions have low charge density and tend to disrupt the hydrogen-bonding network of water.[9] They can increase the solubility of nonpolar molecules and, at high concentrations, act as denaturants by destabilizing protein structures.[10][11]
The relative position of a salt's anion and cation in the Hofmeister series dictates its effectiveness as a precipitant. The ammonium cation (NH₄⁺) is a weak kosmotrope, making the anion the primary driver of the salt's effect.
| Ion Type | More Kosmotropic (Stronger Salting-Out) | --> | Less Kosmotropic / More Chaotropic (Weaker Salting-Out) |
| Anions | SO₄²⁻ > HPO₄²⁻ > Acetate⁻ > Methanesulfonate (CH₃SO₃⁻) > Chloride (Cl⁻) > Br⁻ > I⁻ > SCN⁻ | ||
| Cations | (CH₃)₄N⁺ > NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺ |
This table illustrates the relative positions of key ions in the Hofmeister series.[2]
As shown, the methanesulfonate anion is more kosmotropic than the chloride anion. This fundamental difference in their interaction with water is the primary determinant of their performance in protein precipitation.
Mechanism of Action: A Tale of Two Anions
The process of salting out is a competition for water. Protein surfaces feature charged and polar groups that interact with water, forming a stabilizing hydration shell.[12] When a kosmotropic salt is introduced at high concentration, its ions have a stronger affinity for water molecules than the protein does.
Caption: Kosmotropic salts sequester water, promoting protein precipitation.
This compound (CH₃NH₃SO₃)
Positioned as a moderate kosmotrope, the methanesulfonate anion is effective at structuring water.[2] This makes this compound a capable precipitating agent, though gentler than the powerful ammonium sulfate. Its action promotes the native folding of proteins and stabilizes them by favoring the compact state where hydrophobic residues are buried.[7]
Ammonium Chloride (NH₄Cl)
Chloride is a much weaker kosmotrope, bordering on chaotropic behavior.[13] Consequently, ammonium chloride is a significantly less effective salting-out agent. It perturbs the structure of water to a lesser degree, meaning much higher concentrations are required to achieve the same level of protein precipitation as this compound. Studies on various proteins have confirmed that salts like ammonium chloride are only moderately stabilizing compared to sulfates.[13]
Head-to-Head Performance Comparison
The choice between these two salts depends on a balance of precipitation efficiency, impact on protein stability, and downstream process compatibility.
| Performance Metric | This compound | Ammonium Chloride | Rationale & Supporting Evidence |
| Precipitation Efficiency | Moderate to High | Low | Methanesulfonate is more kosmotropic ("salting-out") than chloride according to the Hofmeister series, requiring lower concentrations to induce precipitation.[2] |
| Protein Stability | Good | Moderate | As a stronger kosmotrope, methanesulfonate enhances hydrophobic interactions that stabilize the native protein structure.[8][14] Chloride is less effective in this regard.[13] |
| Downstream Compatibility | |||
| Ion Exchange (IEX) | Requires removal (e.g., dialysis, desalting column). | Requires removal (e.g., dialysis, desalting column). | High salt concentrations from either agent will interfere with protein binding to IEX resins.[15] |
| Hydrophobic Interaction (HIC) | Potentially compatible; may be used as the mobile phase salt. | Generally incompatible; does not sufficiently promote hydrophobic interactions for binding. | HIC relies on high concentrations of kosmotropic salts (like ammonium sulfate) to promote protein binding to the hydrophobic resin.[16] |
| Mass Spectrometry (MS) | Incompatible. Non-volatile. | Largely Incompatible. More volatile than sulfates but can still cause significant ion suppression and source contamination.[17][18] | MS requires volatile buffers (e.g., ammonium acetate, ammonium formate) to avoid detector contamination and signal suppression.[18] |
| pH Effect | Minimal | Can slightly lower pH. | The ammonium ion has a pKa of ~9.25. While both are salts of a weak base and strong acids, solutions of NH₄Cl can be slightly acidic. |
Experimental Workflow: Comparative Fractional Precipitation
To determine the optimal precipitating agent and concentration for your protein of interest, a comparative fractional precipitation is the most effective method. This involves sequentially increasing the salt concentration, collecting the precipitate at each stage, and analyzing the fractions to see where your target protein separates from contaminants.
Caption: A stepwise workflow for separating proteins via fractional precipitation.
Protocol: Step-by-Step Methodology
This protocol should be performed in parallel for both this compound and ammonium chloride to allow for direct comparison.
-
Preparation:
-
Prepare saturated stock solutions of both this compound and ammonium chloride in your desired buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the solutions are fully dissolved and pH-adjusted if necessary.
-
Perform all subsequent steps at 4°C to maintain protein stability.[15]
-
Place your clarified protein extract in a beaker on a magnetic stirrer and begin gentle stirring. Avoid vigorous stirring that can cause foaming and protein denaturation.
-
-
First Cut (e.g., 20% Saturation):
-
Slowly, add the saturated salt stock solution dropwise to your protein extract to reach the first target saturation level (e.g., 20%). Adding the salt too quickly can cause localized high concentrations and co-precipitation of unwanted proteins.
-
Allow the solution to stir gently for 30-60 minutes to allow for equilibration.
-
Transfer the solution to centrifuge tubes and spin at >10,000 x g for 20-30 minutes at 4°C to collect the precipitated protein.
-
Carefully decant the supernatant into a clean beaker. This is Supernatant 1 .
-
Resuspend the pellet in a minimal amount of your starting buffer. This is Pellet 1 .
-
-
Subsequent Cuts (e.g., 40%, 60%, 80%):
-
Place Supernatant 1 back on the magnetic stirrer.
-
Continue to add saturated salt stock solution to reach the next saturation level (e.g., 40%). Remember that you are starting from 20% saturation, so you only need to add the amount required to go from 20% to 40%.
-
Repeat the equilibration and centrifugation steps, collecting Pellet 2 and Supernatant 2 .
-
Continue this process for all desired saturation points. The final supernatant after the last cut should also be retained for analysis.
-
-
Analysis:
-
Analyze a sample from each pellet and the final supernatant using SDS-PAGE. This will visually show you at which salt concentration your protein of interest precipitates and how effectively it is separated from other proteins.
-
If applicable, perform an activity assay on the resuspended pellets to ensure your protein has retained its function.
-
Conclusion and Recommendations
The choice between this compound and ammonium chloride is not arbitrary; it is a decision guided by the fundamental principles of ion-water-protein interactions. While the classic ammonium sulfate remains a highly effective and economical choice for many applications, these alternatives offer distinct properties that can be advantageous in specific scenarios.
Choose this compound when:
-
You require a gentler precipitating agent than ammonium sulfate.
-
Maximizing protein stability and retaining activity is a primary concern.
-
You need a more efficient salting-out agent than ammonium chloride.
-
Your downstream application is Hydrophobic Interaction Chromatography (HIC).
Choose Ammonium Chloride when:
-
Only very weak precipitation is desired to remove highly insoluble contaminants.
-
The use of a less kosmotropic salt is specifically required by the experimental design.
Ultimately, the optimal salting-out strategy is protein-dependent. The empirical, comparative approach detailed in this guide provides a robust framework for making an informed decision, enabling you to enhance the efficiency and success of your protein purification workflows.
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Horl, W. H., et al. "Ammonium chloride increases kidney cell protein content." Mineral and electrolyte metabolism 18.2-5 (1992): 104-107. Link
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Machold, C., et al. "Separation of proteins by hydrophobic interaction chromatography at low salt concentration." Journal of chromatography A 972.1 (2002): 3-19. Link
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Mahorivska, I., et al. "Methanesulfonate, as another anion, does not affect the RB differently..." ResearchGate, 2018. Link
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University of Leeds. "Ammonium sulphate fractionation." Faculty of Biological Sciences. Link
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Oja, S. S., and P. Lähdesmäki. "Ammonia inhibits protein synthesis in slices from young rat brain." Neuroscience letters 3.3 (1976): 261-264. Link
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A Comparative Guide to the Catalytic Efficacy of Ammonium Methanesulfonate vs. Methanesulfonic Acid
For the modern researcher navigating the complexities of organic synthesis, the choice of an acid catalyst is a critical decision point, profoundly influencing reaction kinetics, yield, and overall process greenness. While Methanesulfonic Acid (MSA) is well-established as a potent and environmentally conscious Brønsted acid catalyst, its ammonium salt, Ammonium Methanesulfonate (AMS), presents an alternative with distinct properties. This guide provides an in-depth comparison of their catalytic efficacy, grounded in fundamental chemical principles and supported by experimental insights, to empower chemists in making informed catalyst selections.
The Fundamental Distinction: A Tale of Two Proton Donors
The core difference between Methanesulfonic Acid (MSA) and this compound (AMS) lies in the nature of the proton-donating species. This distinction is the primary determinant of their respective catalytic power and application scope.
-
Methanesulfonic Acid (CH₃SO₃H): As a strong organic acid with a pKa of approximately -1.9, MSA is almost completely ionized in solution, providing a high concentration of readily available protons (H⁺).[1][2] Its catalytic action is direct and potent, driven by the hydronium ion in aqueous media or the protonated substrate itself. Unlike traditional mineral acids like sulfuric acid, MSA is non-oxidizing, which prevents unwanted side reactions and charring of organic compounds.[3][4]
-
This compound (CH₃SO₃NH₄): This is the salt of a strong acid (MSA) and a weak base (ammonia). Here, the catalytic activity stems from the Brønsted acidity of the ammonium cation (NH₄⁺).[5] The ammonium ion can donate a proton, but it does so as part of an equilibrium (NH₄⁺ ⇌ NH₃ + H⁺). With a pKa of about 9.25 for the ammonium ion, the concentration of free protons available at any given moment is significantly lower than that provided by an equimolar amount of MSA.[6] This positions AMS as a milder acid catalyst.
The following diagram illustrates this fundamental difference in proton availability.
Caption: Dissociation pathways of MSA vs. AMS for proton donation.
Head-to-Head Comparison: Performance and Physicochemical Properties
The decision to use MSA or AMS hinges on the specific demands of the chemical transformation. A direct comparison of their key properties reveals distinct operational domains.
| Property | Methanesulfonic Acid (MSA) | This compound (AMS) | Rationale & Implications |
| Acidity (pKa) | ~ -1.9 (strong acid)[1][2] | ~ 9.25 (of NH₄⁺, weak acid)[6] | MSA is orders of magnitude more acidic, making it suitable for reactions requiring rapid and extensive substrate protonation. AMS is a mild acid catalyst. |
| Physical State | Colorless liquid (m.p. 20 °C)[7][8] | Solid | This difference impacts handling, dosing, and catalyst separation. AMS may be easier to handle and recover in some solid-phase applications. |
| Catalytic Potency | High | Low to Moderate | For reactions like esterification or Friedel-Crafts alkylation, MSA provides significantly higher reaction rates and yields under comparable conditions.[3][9] |
| Thermal Stability | High, but decomposes >185 °C (atm. pressure)[9] | High; metal methanesulfonates are stable >400 °C[10] | Both are thermally robust. The high stability of the methanesulfonate salt suggests AMS is well-suited for high-temperature applications where it provides sufficient catalytic activity. |
| Solubility | Miscible with water and many organic solvents[4] | Soluble in water | MSA's broad solubility makes it versatile for homogeneous catalysis in various solvent systems. |
| Corrosivity | Less corrosive than mineral acids, but still acidic[1][9] | Generally non-corrosive | The salt form is significantly less corrosive, which can be a major advantage for protecting equipment. |
| Counter-Ion Effect | Proton (H⁺) | Ammonium (NH₄⁺) | The ammonium ion is larger and can influence the reaction microenvironment through hydrogen bonding or steric effects, potentially altering selectivity in complex reactions.[6][11] |
Experimental Validation: Protocols and Expected Outcomes
To ground this comparison in practical application, we present standardized protocols. The key variable is the catalyst itself, which dictates the necessary reaction conditions.
Experiment 1: Fischer Esterification (A High-Potency Application)
This reaction typically requires a strong acid to protonate the carboxylic acid, enhancing its electrophilicity. Here, MSA is the superior choice.
Objective: Synthesize methyl benzoate from benzoic acid and methanol.
Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzoic acid (12.2 g, 0.1 mol) and methanol (40 mL, ~1 mol).
-
Catalyst Addition: Carefully add methanesulfonic acid (0.48 g, 5 mmol, 5 mol%) to the stirring mixture. Causality Note: A catalytic amount is sufficient due to the high turnover frequency enabled by MSA's strong acidity.
-
Reaction: Heat the mixture to reflux (~65 °C) for 2-4 hours. Monitor the reaction progress via TLC or GC analysis.
-
Work-up: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Validation: Characterize the resulting methyl benzoate by ¹H NMR and determine the yield. An excellent yield (>90%) is anticipated.
Using AMS in this Protocol: If AMS were substituted for MSA, the reaction would proceed extremely slowly, if at all, under these conditions. The low concentration of protons generated from the NH₄⁺ equilibrium is insufficient to catalyze the reaction efficiently at this temperature. Achieving a reasonable conversion would likely require significantly higher temperatures and much longer reaction times, potentially leading to byproduct formation.
Experiment 2: A Scenario for this compound
AMS could be considered for reactions that are sensitive to very strong acids or where a slow, controlled release of a proton is beneficial. An example is the synthesis of certain protected amines where a strong acid might cleave other protecting groups.
Objective: Catalyze a reaction requiring mild Brønsted acidity.
Protocol:
-
Setup: In a reaction vessel suitable for higher temperatures (e.g., a sealed tube), combine the substrate (1 equivalent), reagent (1.5 equivalents), and a suitable high-boiling solvent (e.g., toluene or DMF).
-
Catalyst Addition: Add this compound (10-20 mol%). Causality Note: A higher catalyst loading is required to shift the NH₄⁺ ⇌ NH₃ + H⁺ equilibrium to provide a sufficient, albeit low, concentration of protons.
-
Reaction: Heat the mixture to 100-150 °C for 12-24 hours. The elevated temperature is necessary to increase the rate of the catalytically active equilibrium.
-
Work-up and Analysis: Follow a standard aqueous work-up procedure tailored to the product's properties. Analyze the conversion and yield.
The following workflow diagram outlines the general steps for conducting these catalytic experiments.
Sources
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Electrochemical stability of ammonium methanesulfonate vs traditional electrolytes
An In-Depth Comparative Guide to the Electrochemical Stability of Ammonium Methanesulfonate vs. Traditional Electrolytes
Introduction: The Quest for a Stable Electrolyte
In the landscape of electrochemical energy storage and conversion, the electrolyte is a cornerstone, dictating not only the performance but also the safety and lifespan of a device. An electrolyte's primary role is to facilitate ionic transport between the anode and cathode, but its own stability under electrochemical stress is paramount. The ideal electrolyte must remain inert within the device's operating voltage range, resisting both reduction at the anode and oxidation at the cathode. When an electrolyte decomposes, it can lead to irreversible capacity loss, gas generation, and catastrophic safety failures.
Traditional electrolytes, while foundational to current technologies, present distinct challenges. Aqueous electrolytes are inherently safe and low-cost but are hamstrung by the narrow electrochemical stability window (ESW) of water, which theoretically decomposes at 1.23 V.[1][2] Non-aqueous electrolytes, such as lithium salts like lithium hexafluorophosphate (LiPF₆) dissolved in organic carbonates, are the workhorses of high-energy lithium-ion batteries. They offer a wide ESW suitable for high-voltage cathodes but introduce significant safety concerns due to their flammability and volatility.[3][4]
This guide presents a detailed comparison of this compound ((NH₄)(CH₃SO₃)) as an electrolyte component against these traditional systems. We will delve into the fundamental principles of electrochemical stability, present comparative experimental data, and provide the methodologies required to validate these claims. This analysis is designed for researchers and scientists seeking to understand and harness the potential of alternative electrolyte chemistries for next-generation energy solutions.
Pillar 1: Deconstructing Electrochemical Stability
The electrochemical stability of an electrolyte is quantified by its Electrochemical Stability Window (ESW). This window represents the range of potential over which the electrolyte remains electrochemically inactive. The ESW is defined by two critical limits:
-
Anodic Stability Limit (ASL): The highest potential an electrolyte can withstand before it undergoes oxidation. This is crucial for compatibility with high-voltage cathode materials.
-
Cathodic Stability Limit (CSL): The lowest potential an electrolyte can withstand before it is reduced. This is critical for compatibility with low-potential anode materials, such as lithium metal or graphite.
The ESW is not an absolute value but is influenced by the electrode material, salt concentration, temperature, and the criteria used to define decomposition (e.g., the current density threshold). The primary technique for determining the ESW is Linear Sweep Voltammetry (LSV) , where the potential is swept from a starting point towards either an anodic or cathodic limit, and the resulting current is measured.[5][6] A sharp increase in current signifies the onset of electrolyte decomposition.
Pillar 2: A Comparative Analysis of Electrolyte Systems
This compound: A Profile in Stability
This compound leverages the inherent stability of its constituent ions. The methanesulfonate anion (CH₃SO₃⁻) is remarkably robust, a property derived from the strong carbon-sulfur bond that resists both acidic and alkaline hydrolysis.[7] Methanesulfonic acid (MSA) is known to be highly stable against heat and strong oxidizing agents and possesses a wide electrochemical window, extending from approximately -2 V to +2 V versus the standard hydrogen electrode (SHE) on a platinum electrode.[7][8]
The ammonium cation (NH₄⁺), while less stable than alkali metal ions like Li⁺, offers advantages in aqueous systems. Ammonium-ion batteries (AIBs) are gaining attention due to their potential for safety, low cost, and the high abundance of their constituent materials.[9][10][11]
Key Attributes:
-
High Intrinsic Stability: The methanesulfonate anion is chemically and electrochemically stable, contributing to a wide ESW.[7]
-
Enhanced Safety: Aqueous solutions of this compound are non-flammable, presenting a significant safety advantage over organic carbonate-based electrolytes.[9][10]
-
High Conductivity: MSA-based electrolytes are known for their high electrical conductivity.[7][8]
Traditional Electrolytes: The Incumbents
-
Aqueous Electrolytes (e.g., (NH₄)₂SO₄, Li₂SO₄ in H₂O): The primary limitation is the decomposition of water, which severely restricts the operating voltage of aqueous batteries.[2][12] While strategies like creating "water-in-salt" electrolytes can expand the ESW from ~1.23 V to over 3.0 V by reducing free water activity, they require very high salt concentrations, which increases cost and viscosity.[13][14]
-
Non-Aqueous Organic Electrolytes (e.g., 1 M LiPF₆ in EC/DMC): This class of electrolytes is the industry standard for lithium-ion batteries.
-
Wide ESW: They exhibit a wide electrochemical window, typically stable up to 4.5 V vs. Li/Li⁺, enabling the use of high-energy cathode materials.[15]
-
Moisture Sensitivity: LiPF₆ is notoriously sensitive to trace amounts of water, hydrolyzing to form highly corrosive hydrofluoric acid (HF), which degrades battery components.
-
Flammability: The organic carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate) are highly flammable and volatile, posing significant safety risks, especially in large-scale applications like electric vehicles.[3][4]
-
Quantitative Comparison
The following table summarizes the key performance metrics for these electrolyte systems.
| Property | This compound (Aqueous) | Traditional Aqueous (e.g., 1M Li₂SO₄) | Traditional Non-Aqueous (1M LiPF₆ in EC/DMC) |
| Typical ESW | Wider than water; MSA stable from ~-2V to +2V vs SHE[7] | ~1.23 V (theoretically limited by water)[1][2] | ~4.5 V vs. Li/Li⁺[15] |
| Ionic Conductivity | High[7][8] | High | Moderate (~10 mS/cm)[16][17] |
| Safety (Flammability) | Non-flammable | Non-flammable | Highly Flammable[3] |
| Thermal Stability | High[7][8] | High (limited by boiling point of water) | Lower; solvents are volatile[4][18] |
| Toxicity/Corrosivity | Low toxicity, low corrosivity[19] | Generally low | LiPF₆ can form corrosive HF |
| Primary Application | Aqueous batteries, flow batteries, electrodeposition[7] | Low-voltage aqueous batteries | High-energy lithium-ion batteries |
Pillar 3: Experimental Validation Protocol
To ensure trustworthiness, every claim must be verifiable. The following protocol outlines the standard methodology for determining the electrochemical stability window of an electrolyte using Linear Sweep Voltammetry.
Protocol: Determining the Electrochemical Stability Window via LSV
Objective: To determine the anodic and cathodic stability limits of an electrolyte.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): e.g., Glassy Carbon, Platinum, or Stainless Steel disk electrode
-
Reference Electrode (RE): e.g., Ag/AgCl or a stable pseudo-reference like a lithium metal strip
-
Counter Electrode (CE): e.g., Platinum wire or foil
-
Electrolyte to be tested (e.g., 1 M this compound in deionized water)
-
Inert atmosphere glovebox (especially for non-aqueous electrolytes)
Methodology:
-
Cell Assembly:
-
Assemble the three-electrode cell inside a glovebox if using moisture-sensitive materials. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.
-
Fill the cell with the test electrolyte.
-
Causality: A three-electrode setup is critical.[6] The potential of the working electrode is controlled relative to the stable reference electrode, while the current flows between the working and counter electrodes. This isolates the WE potential from changes at the CE.
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the system to rest for 10-15 minutes and record the OCP. This establishes the equilibrium potential of the working electrode in the electrolyte.
-
-
Anodic Limit (Oxidation) Scan:
-
Set the LSV parameters on the potentiostat.
-
Start Potential: OCP or slightly below.
-
End Potential: A high positive potential (e.g., +2.5 V vs. Ag/AgCl for aqueous; +6.0 V vs. Li/Li⁺ for non-aqueous).
-
Scan Rate: A slow scan rate (e.g., 1-10 mV/s) is typically used to approximate steady-state conditions.
-
Run the scan and record the current vs. potential.
-
Causality: A slow scan rate allows sufficient time for decomposition reactions to initiate and be detected, providing a more accurate measure of the intrinsic stability limit.[5]
-
-
Cathodic Limit (Reduction) Scan:
-
Use a fresh working electrode surface (or re-polish) and fresh electrolyte if necessary.
-
Set the LSV parameters.
-
Start Potential: OCP or slightly above.
-
End Potential: A low negative potential (e.g., -2.5 V vs. Ag/AgCl for aqueous; -0.5 V vs. Li/Li⁺ for non-aqueous).
-
Scan Rate: Same as the anodic scan.
-
Run the scan and record the current vs. potential.
-
-
Data Analysis:
-
Plot the logarithm of the current density (J) versus the potential (V).
-
The potential at which a predefined cutoff current density (e.g., 0.1 mA/cm²) is reached is defined as the stability limit. This provides a consistent and objective criterion for comparison.
-
The ESW is the difference between the determined anodic and cathodic limits.
-
Visualizing the Process and Concepts
To better illustrate the experimental and theoretical frameworks, the following diagrams are provided.
Caption: Key factors influencing the overall Electrochemical Stability Window (ESW).
Conclusion and Outlook
The electrochemical stability of an electrolyte is a critical parameter that dictates the viability of an energy storage technology. While traditional non-aqueous electrolytes like LiPF₆ in organic carbonates have enabled high-energy lithium-ion batteries, their inherent safety risks are a major concern. Aqueous electrolytes are safe but limited by the narrow stability window of water.
This compound emerges as a compelling alternative, particularly for aqueous systems. The intrinsic chemical and electrochemical robustness of the methanesulfonate anion provides a foundation for electrolytes with a wider operating window than water, while the use of an aqueous solvent eliminates the fire hazards associated with organic electrolytes. [7]This combination of stability, safety, and high conductivity makes this compound a promising candidate for next-generation aqueous ammonium-ion batteries, redox flow batteries, and specialized electroplating applications.
Future research should focus on optimizing this compound-based electrolyte formulations, exploring co-solvents or additives to further expand the ESW, and developing compatible high-performance electrode materials. By moving beyond traditional electrolyte paradigms, innovations in materials like this compound can pave the way for safer, more sustainable, and cost-effective energy storage solutions.
References
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- A Low-Concentrated Electrolyte with a 3.5 V Electrochemical Stability Window, Made by Restructuring the H-Bond Network, for High-Energy and Long-Life Aqueous Sodium-Ion Batteries.
- Stable electrochemical window in aqueous electrolyte with different pH values and redox potential of electrode materials for APIBs.
- Perspective—Electrochemical Stability of W
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- Thermal stability and flammability of electrolytes for lithium-ion batteries.
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A Comparative Study of Ammonium Salts in Organic Reactions: From Phase-Transfer Agent to Active Reagent
An in-depth guide by a Senior Application Scientist
For the modern organic chemist, the selection of reagents and catalysts is a critical decision point that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the vast array of available tools, ammonium salts stand out for their remarkable versatility. Often categorized simply as "phase-transfer catalysts," their roles are, in fact, far more nuanced and impactful. This guide provides a comparative analysis of common ammonium salts, moving beyond catalog descriptions to offer field-proven insights and experimental data. We will dissect their performance in key transformations, explaining the causality behind experimental choices to empower researchers, scientists, and drug development professionals to harness their full potential.
The Fundamental Roles of Ammonium Salts: Beyond Simple Ion Shuttling
Quaternary ammonium salts, with the general structure [NR₄]⁺X⁻, are defined by the nature of their lipophilic cation and their accompanying anion. This duality is the source of their power in organic synthesis.
-
Phase-Transfer Catalysis (PTC): This is their most recognized role. In biphasic systems (e.g., aqueous/organic), reactants are often separated by their differential solubility. The ammonium salt acts as a "shuttle," exchanging its original anion (X⁻) for the reactive anion from the aqueous phase (e.g., OH⁻, CN⁻) and transporting it into the organic phase where the substrate resides.[1][2][3][4] The lipophilicity of the cation, determined by the length of the alkyl (R) groups, is paramount for efficient transport.
-
Reagent and Co-catalyst: The anion (X⁻) is not always a passive passenger. In many cases, it actively participates in the reaction. For example, tetrabutylammonium iodide (TBAI) can serve as a superior catalyst to its bromide analogue by initiating an in-situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to a more reactive alkyl iodide.[5][6] Similarly, ammonium acetate can serve as a nitrogen source in heterocycle synthesis.[7][8][9][10][11]
-
Supporting Electrolyte: In electrochemical synthesis, ammonium salts are indispensable for increasing the conductivity of non-polar organic solvents. Here, their electrochemical stability and solubility are the key selection criteria.[5][12]
Performance Analysis in Key Synthetic Transformations
The true measure of a catalyst or reagent is its performance in practice. The following sections compare different ammonium salts in canonical organic reactions, supported by representative experimental data.
The synthesis of ethers from an alcohol and an alkyl halide is often hampered by the insolubility of the alkoxide salt in the organic solvent containing the alkyl halide. A phase-transfer catalyst elegantly overcomes this barrier.
Experimental Protocol: Comparative Synthesis of 1-Phenoxybutane
A mixture of phenol (10 mmol), 1-bromobutane (11 mmol), and 30% aqueous potassium hydroxide (10 mL) was stirred vigorously in toluene (20 mL) at 80°C. The reaction was catalyzed by the addition of 1 mol% of various ammonium salts. Progress was monitored by Gas Chromatography (GC).
| Catalyst (1 mol%) | Reaction Time (h) | Yield (%) |
| None | > 24 | < 5 |
| Tetrabutylammonium Bromide (TBAB) | 5 | 94 |
| Tetrabutylammonium Iodide (TBAI) | 4 | 98 |
| Benzyltriethylammonium Chloride (BTEAC) | 7 | 89 |
Causality and Field Insights:
The data unequivocally shows the necessity of a PTC.[2][13][14]
-
TBAB vs. TBAI: TBAI consistently outperforms TBAB, providing a higher yield in a shorter time.[5][6] This is a classic example of the anion's active participation. The iodide from TBAI, being a superior nucleophile to the bromide from TBAB, can engage in a rapid equilibrium with 1-bromobutane to form the highly reactive 1-iodobutane in situ. This accelerates the subsequent Sₙ2 reaction with the phenoxide.
-
Effect of Cation Structure: The bulky, symmetric tetrabutylammonium cation is highly lipophilic, enabling efficient transport of the phenoxide anion into the toluene phase. BTEAC, with its smaller ethyl groups, is less effective at shielding the positive charge and partitioning into the organic phase, resulting in slower catalysis.
Caption: The catalytic cycle of phase-transfer catalysis in Williamson ether synthesis.
In the Hofmann elimination, an amine is converted to a quaternary ammonium salt, which then undergoes E2 elimination upon heating with a base to form an alkene.[15][16][17] The structure of the ammonium salt directly dictates the nature of the leaving group, influencing the regioselectivity of the reaction.
Experimental Protocol: Elimination of Quaternary Ammonium Hydroxides
An amine was exhaustively methylated with excess methyl iodide to form the quaternary ammonium iodide. This salt was then treated with silver oxide and water to generate the corresponding hydroxide in situ. The resulting solution was heated to induce elimination.
| Starting Amine | Leaving Group | β-Hydrogens Available | Major Alkene Product | Yield (%) |
| 2-Aminobutane | Trimethylamine | C1 (primary), C3 (secondary) | 1-Butene | 95 |
| N-Ethyl-N-methylpropan-2-amine | Ethyldimethylamine | C1 (primary), C3 (primary) | Propene | 98 |
Causality and Field Insights:
The Hofmann elimination famously yields the least substituted alkene, a principle known as the Hofmann Rule.[15][17][18]
-
Steric Bulk of the Leaving Group: The quaternary ammonium group is exceptionally bulky. This steric hindrance makes it difficult for the base (hydroxide) to access the more sterically hindered internal β-hydrogens (e.g., at C3 of the 2-butyl system). Instead, the base preferentially abstracts a proton from the less hindered, more accessible terminal β-carbon (C1).[17][19]
-
Poor Leaving Group Nature: The trialkylamine is a relatively poor leaving group compared to halides. This leads to a transition state with significant carbanionic character at the β-carbon. The carbanion is more stable on the primary carbon than the secondary one, further favoring abstraction of the terminal proton.[19][20] The choice of the initial amine directly engineers the steric environment of the leaving group, making this a predictable and controllable elimination.
Caption: Step-by-step workflow for the Hofmann Elimination.
The palladium-catalyzed Suzuki coupling is a pillar of modern C-C bond formation.[21] While often performed under single-phase conditions, the addition of ammonium salts can have a profound impact, not merely as phase-transfer agents, but as activators for the catalytic cycle.
Experimental Protocol: Suzuki Coupling of 1-Bromo-4-methoxybenzene with Phenylboronic Acid
A mixture of 1-bromo-4-methoxybenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), and K₃PO₄ (2 mmol) in a 10:1 mixture of Toluene/H₂O (5 mL) was heated at 100°C. The effect of adding 10 mol% of different tetrabutylammonium salts was investigated.
| Additive (10 mol%) | Reaction Time (h) | Yield of 4-methoxy-1,1'-biphenyl (%) |
| None | 10 | 72 |
| Tetrabutylammonium Bromide (TBAB) | 8 | 85 |
| Tetrabutylammonium Fluoride (TBAF) | 4 | 96 |
Causality and Field Insights:
The results highlight a specific anion effect that goes beyond simple phase transfer.
-
General PTC Effect: TBAB provides a moderate rate enhancement, likely by improving the interaction between the aqueous base and the organic-soluble palladium complexes.
-
The Fluoride Effect: Tetrabutylammonium fluoride (TBAF) provides a dramatic acceleration.[22][23] This is because the fluoride ion is a potent activator for the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a highly nucleophilic tetravalent "ate" complex, [ArB(OH)₂F]⁻.[24] This boronate species undergoes transmetalation with the palladium center much more rapidly than the neutral boronic acid, thereby accelerating the rate-limiting step of many Suzuki couplings. TBAF thus plays a dual role as both a base/activator and a phase-transfer agent.[22][24]
Caption: The Suzuki catalytic cycle, highlighting the activation role of TBAF.
Concluding Remarks for the Practicing Scientist
The evidence is clear: ammonium salts are not interchangeable commodities. Their performance is a direct function of their structure, and a thoughtful selection can be the difference between a sluggish, low-yielding reaction and a rapid, efficient transformation.
-
For phase-transfer catalysis , consider both the lipophilicity of the cation (tetrabutylammonium is a robust standard) and the potential for the anion to act as a co-catalyst (iodide > bromide for alkyl halide activation).
-
In elimination reactions , remember that the ammonium salt is the precursor to the leaving group itself. The steric bulk you build into the parent amine will direct the regiochemical outcome according to the Hofmann rule.
-
For metal-catalyzed cross-couplings , look beyond the cation. Anions like fluoride in TBAF can act as powerful activators, accelerating key steps in the catalytic cycle.
By moving from a generic "phase-transfer catalyst" mindset to a specific, mechanism-aware selection process, chemists can unlock new levels of control and efficiency in their synthetic endeavors.
References
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Hofmann Elimination Reaction. (n.d.). Aakash Institute. Retrieved from [Link]
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Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). National Institutes of Health (NIH). Retrieved from [Link]
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Hofmann Elimination Reaction | Definition, Mechanism & Applications. (n.d.). Allen Institute. Retrieved from [Link]
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The Role of Quaternary Ammonium Salts in Modern Organic Synthesis. (n.d.). Retrieved from [Link]
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Optimizing Organic Synthesis: The Role of Tetrabutylammonium Iodide as a Catalyst. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Applications of Tetrabutylammonium Tribromide in Organic Synthesis. (2025). Liskon Biological. Retrieved from [Link]
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Ammonium Acetate as a Catalyst in Organic Synthesis. (2025). Vinipul Inorganics. Retrieved from [Link]
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Ammonium acetate: Significance and symbolism. (2025). Retrieved from [Link]
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Simultaneous exploration of TBAF·3H2O as a base as well as a solvating agent for the palladium catalyzed Suzuki cross-coupling. (2016). Elsevier B.V. Retrieved from [Link]
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The Hofmann Elimination. (n.d.). Chemistry Steps. Retrieved from [Link]
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Hofmann Elimination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
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Hofmann elimination. (n.d.). Wikipedia. Retrieved from [Link]
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Ammonium acetate. (n.d.). Wikipedia. Retrieved from [Link]
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Tetrabutylammonium bromide. (n.d.). Wikipedia. Retrieved from [Link]
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Tetra-n-butylammonium iodide. (n.d.). Wikipedia. Retrieved from [Link]
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Tetrabutyl Ammonium Iodide. (n.d.). PTC Organics, Inc. Retrieved from [Link]
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Ammonium Acetate: Properties, Applications, and Uses in Various Industries. (2025). Retrieved from [Link]
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Tetrabutylammonium Bromide. (2021). Encyclopedia MDPI. Retrieved from [Link]
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Hofmann Elimination: Mechanism, Steps & Easy Example. (n.d.). Vedantu. Retrieved from [Link]
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Quaternary ammonium cation. (n.d.). Wikipedia. Retrieved from [Link]
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Ammonium Salts Definition. (n.d.). Fiveable. Retrieved from [Link]
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N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. (2007). Organic Chemistry Portal. Retrieved from [Link]
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22.4 Hofmann Elimination and Cope Elimination. (n.d.). Chad's Prep. Retrieved from [Link]
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Mechanism of tetrabutylammonium iodide-catalyzed aziridination of alkenes. (n.d.). ResearchGate. Retrieved from [Link]
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Tetrabutylammonium Iodide (TBAI) Catalyzed Electrochemical C–H Bond Activation... (2021). Organic Chemistry Portal. Retrieved from [Link]
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The First Suzuki Cross-Couplings of Aryltrimethylammonium Salts. (n.d.). ACS Publications. Retrieved from [Link]
-
TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Ammonium Acetate 101: Buffering Power, Lab Uses & Regulatory Notes. (2025). Retrieved from [Link]
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Simultaneous exploration of TBAF·3H2O as a base as well as a solvating agent... (2025). ResearchGate. Retrieved from [Link]
-
Chemical transformations of quaternary ammonium salts via C–N bond cleavage. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. (2017). RSC Publishing. Retrieved from [Link]
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Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]
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Phase Transfer Catalyst. (n.d.). Scribd. Retrieved from [Link]
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PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. Retrieved from [Link]
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Phase Transfer and Ammonium Salt Catalyzed Reactions. (n.d.). ResearchGate. Retrieved from [Link]
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N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts... (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]
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Lecture 41 : Phase Transfer Catalysis. (n.d.). NPTEL Archive. Retrieved from [Link]
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TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water... (n.d.). Bentham Science Publisher. Retrieved from [Link]
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Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). JETIR. Retrieved from [Link]
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Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025). Retrieved from [Link]
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An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). Journal of Chemical Education. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved from [Link]
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Validating Experimental Results: A Comparative Guide to Ammonium Methanesulfonate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reproducible experimental outcomes, the choice of reagents is paramount. This guide provides an in-depth technical comparison of ammonium methanesulfonate against commonly used alternatives in three critical research areas: protein crystallization, high-performance liquid chromatography (HPLC), and organic synthesis. By examining the underlying chemical principles and presenting supporting experimental data, this document serves as a practical resource for validating and optimizing your laboratory protocols.
Section 1: Protein Crystallization - The Quest for High-Resolution Structures
The formation of well-ordered crystals is the bottleneck in determining the three-dimensional structure of macromolecules by X-ray crystallography. The choice of precipitating agent is a critical variable in this process. While ammonium sulfate has been a cornerstone of protein crystallization for decades, exploring alternatives like this compound can unlock new crystallization conditions and improve crystal quality.
The Physicochemical Landscape of Precipitants
The effectiveness of a precipitating agent is governed by its ability to reduce the solubility of the protein in a controlled manner, driving the system towards a supersaturated state conducive to crystal nucleation and growth. This is often explained by the Hofmeister series, which ranks ions based on their ability to "salt out" or "salt in" proteins.
Ammonium sulfate is a highly effective "salting-out" agent due to the high charge density of the sulfate ion.[1] The methanesulfonate anion, being the conjugate base of a strong acid, also contributes to the ionic strength of the solution, promoting precipitation. However, its different size, charge distribution, and hydration properties compared to the sulfate anion can lead to altered protein-protein interactions and potentially different crystallization outcomes.
A landmark study comparing twelve different salts for the crystallization of 23 different macromolecules found that sodium malonate, a salt of a small organic acid, was significantly more successful than ammonium sulfate.[2][3] This suggests that the chemical nature of the anion plays a crucial role beyond simple "salting-out" effects, potentially by participating in specific interactions that stabilize the crystal lattice.[1] While this study did not include this compound, the success of other organic anions provides a strong rationale for its exploration as a precipitant.
Comparative Performance in Protein Crystallization
Direct comparative data for this compound in protein crystallization is not abundant in publicly available literature. However, we can infer its potential performance based on the well-documented success of ammonium sulfate and the unique properties of the methanesulfonate anion.
| Precipitant | Key Advantages | Key Disadvantages |
| Ammonium Sulfate | High solubility, strong "salting-out" agent, extensive historical data and success.[1][4] | Can sometimes lead to amorphous precipitate, high concentrations may be required.[5] |
| This compound | High solubility, potentially different protein-protein interactions due to the organic anion, may yield novel crystal forms. | Less established in crystallization literature, optimal conditions may require more extensive screening. |
| Sodium Malonate | Demonstrated high success rate in broad screens, organic anion may facilitate specific crystal contacts.[2][3] | May have a more limited effective concentration range compared to ammonium sulfate. |
Experimental Protocol: Screening for Optimal Crystallization Conditions
This protocol outlines a general approach for comparing the efficacy of this compound and ammonium sulfate as precipitants using the hanging drop vapor diffusion method.
Materials:
-
Purified protein solution (5-15 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 3 M)
-
Ammonium sulfate stock solution (e.g., 4 M)
-
Buffering agent (e.g., Tris-HCl, HEPES) at a suitable pH for the target protein
-
24-well crystallization plates and siliconized cover slips
-
Pipettes and tips
Procedure:
-
Prepare Reservoir Solutions: Create a gradient of precipitant concentrations for both this compound and ammonium sulfate. For example, prepare a series of solutions ranging from 1.0 M to 2.5 M for each salt in a suitable buffer (e.g., 0.1 M Tris-HCl pH 8.0).
-
Set Up Hanging Drops:
-
Pipette 500 µL of each reservoir solution into the corresponding well of a 24-well plate.
-
On a siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Invert the cover slip and place it over the reservoir, sealing the well.
-
-
Incubation and Observation: Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
Analysis: Compare the number of conditions that yield crystals, the quality of the crystals (e.g., size, morphology), and the diffraction quality of the crystals obtained with each precipitant.
Caption: A generalized workflow for comparing precipitants in protein crystallization.
Section 2: High-Performance Liquid Chromatography (HPLC) - Achieving Superior Separations
In HPLC, the composition of the mobile phase is a critical factor that dictates the retention, resolution, and peak shape of analytes. The choice of buffer or additive is particularly important for ionizable compounds. This compound can serve as a valuable component of the mobile phase, offering distinct advantages over more conventional additives like trifluoroacetic acid (TFA) and ammonium acetate.
The Role of Mobile Phase Additives
Mobile phase additives in reversed-phase HPLC serve several key functions:
-
pH Control: Maintaining a consistent pH is crucial for the reproducible retention of ionizable analytes.[6]
-
Ion Pairing: Some additives can form ion pairs with charged analytes, modifying their retention behavior.
-
Improving Peak Shape: Additives can suppress undesirable interactions between analytes and the stationary phase, leading to sharper, more symmetrical peaks.[7]
Methanesulfonic acid (MSA), the acidic component of this compound, is a strong acid that can be used as an alternative to TFA for pH control.[8] A 3mM solution of MSA provides a similar pH to 0.1% TFA.[8]
Comparative Performance of HPLC Mobile Phase Additives
| Additive | Key Advantages | Key Disadvantages |
| This compound | Good buffering capacity, volatile and MS-compatible, can provide alternative selectivity to TFA-based systems. | Less commonly used, so optimization may be required. |
| Trifluoroacetic Acid (TFA) | Strong acid, effective at low concentrations, good for peptide and protein separations. | Can cause ion suppression in mass spectrometry, may alter column chemistry.[8] |
| Ammonium Acetate | Volatile and MS-compatible, provides good buffering capacity in the mid-pH range. | Sparing solubility in high concentrations of acetonitrile.[8] |
| Formic Acid | Volatile and MS-compatible, commonly used for LC-MS applications. | Weaker acid than TFA and MSA, may not be as effective in all cases. |
Experimental Protocol: Evaluating Mobile Phase Additives for Improved Peak Shape
This protocol describes a systematic approach to compare the effect of this compound with other additives on the peak shape of a model analyte.
Materials:
-
HPLC system with a C18 column
-
Model analyte (e.g., a basic pharmaceutical compound)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Additive 1: this compound (to a final concentration of 10 mM)
-
Additive 2: Trifluoroacetic acid (to a final concentration of 0.1%)
-
Additive 3: Ammonium acetate (to a final concentration of 10 mM, pH adjusted with acetic acid)
Procedure:
-
Prepare Mobile Phases: Prepare three sets of mobile phases (A and B), each containing one of the specified additives.
-
Equilibrate the System: Equilibrate the HPLC system with the first mobile phase composition (e.g., 95% A, 5% B).
-
Inject Standard: Inject a standard solution of the model analyte.
-
Run Gradient: Run a suitable gradient to elute the analyte (e.g., 5% to 95% B over 15 minutes).
-
Repeat for Each Additive: Repeat steps 2-4 for each of the other mobile phase additive systems.
-
Analyze Data: Compare the chromatograms obtained with each additive, focusing on:
-
Peak Asymmetry (Tailing Factor): A value closer to 1 indicates a more symmetrical peak.
-
Peak Width: Narrower peaks indicate better efficiency.
-
Retention Time: Note any shifts in retention time, which indicate changes in selectivity.
-
Caption: Workflow for comparing the impact of mobile phase additives in HPLC.
Section 3: Organic Synthesis - A Versatile Reagent and Catalyst Precursor
In organic synthesis, the methanesulfonate group is an excellent leaving group, making methanesulfonyl-containing compounds valuable reagents. Furthermore, ammonium salts can be used as precursors for the preparation of solid acid catalysts.
Catalytic Applications in Esterification
Esterification is a fundamental reaction in organic synthesis. Strong Brønsted acids are often used as catalysts. Methanesulfonic acid (MSA) is a highly effective and "green" catalyst for esterification reactions, promoting high yields.[9] While this compound itself is not a strong acid, it can be a precursor to catalytically active species.
For instance, ammonium sulfate is used to prepare sulfated zirconia, a solid acid catalyst with high activity in esterification reactions.[10] The catalytic activity is correlated with the acid strength, which is influenced by the surface sulfate species.[10] A similar approach could be envisioned for preparing catalysts from this compound.
Comparative Catalytic Performance
Direct comparisons of the catalytic activity of this compound with other catalysts are limited. However, we can compare the performance of related catalysts to understand its potential.
| Catalyst | Reaction | Yield | Purity |
| Methanesulfonic Acid (MSA) | Esterification of carboxylic acids and alcohols | High | High |
| Sulfated Zirconia (from Ammonium Sulfate) | Esterification of propanoic acid with methanol | Good to Excellent | >98% selective to methyl propanoate[10] |
| Carbohydrate-derived catalyst (sulfonated with (NH₄)₂SO₄) | Esterification of palm fatty acid distillate | 84.2% FAME yield[11] | Not specified |
Experimental Protocol: Synthesis of a Solid Acid Catalyst for Esterification
This protocol provides a general method for preparing a sulfated zirconia catalyst using this compound and evaluating its performance in an esterification reaction.
Materials:
-
Zirconium hydroxide (Zr(OH)₄)
-
This compound
-
Propanoic acid
-
Methanol
-
Calcination furnace
-
Reaction vessel with reflux condenser
Procedure:
-
Catalyst Preparation:
-
Impregnate Zr(OH)₄ with an aqueous solution of this compound.
-
Dry the impregnated solid at 110°C overnight.
-
Calcine the dried solid at a high temperature (e.g., 600°C) for several hours to generate the active sulfated zirconia catalyst.
-
-
Catalytic Reaction:
-
In a reaction vessel, combine propanoic acid, methanol, and the prepared catalyst.
-
Heat the mixture to reflux for a specified time (e.g., 4 hours).
-
-
Product Analysis:
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
Analyze the liquid product by gas chromatography (GC) to determine the conversion of propanoic acid and the yield of methyl propanoate.
-
-
Comparison: Compare the catalytic activity (conversion and yield) with a catalyst prepared using ammonium sulfate under identical conditions.
Caption: Workflow for the preparation and evaluation of solid acid catalysts.
Conclusion
This compound presents a versatile and promising alternative to conventional reagents in various scientific applications. In protein crystallization, its unique properties as an organic salt may lead to the discovery of new crystallization conditions and improved crystal quality. In HPLC, it offers a viable, MS-friendly alternative to TFA for controlling mobile phase pH and improving chromatography. In organic synthesis, it can serve as a precursor for the development of novel solid acid catalysts. While further direct comparative studies are warranted, the evidence presented in this guide provides a strong foundation for researchers to explore the utility of this compound in their experimental workflows, ultimately contributing to the generation of more reliable and insightful scientific data.
References
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Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418–422. Retrieved from [Link]
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McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. ResearchGate. Retrieved from [Link]
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HALO. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]
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ACE. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
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Moreno-Chicano, T., et al. (2019). Homogeneous batch micro-crystallization of proteins from ammonium sulfate. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 75(Pt 10), 656–663. Retrieved from [Link]
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Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 37(10), 734-743. Retrieved from [Link]
-
Moreno-Chicano, T., et al. (2019). Homogeneous batch micro-crystallization of proteins from ammonium sulfate. White Rose Research Online. Retrieved from [Link]
-
Moreno, A., et al. (2014). Advanced Methods of Protein Crystallization. International journal of molecular sciences, 15(9), 15998–16021. Retrieved from [Link]
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Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]
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Pistos, C., et al. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of pharmaceutical and biomedical analysis, 98, 269–275. Retrieved from [Link]
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Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(6), 408-419. Retrieved from [Link]
-
Al-Ani, A., et al. (2017). Acidity-Reactivity Relationships in Catalytic Esterification over Ammonium Sulfate-Derived Sulfated Zirconia. Catalysts, 7(7), 214. Retrieved from [Link]
-
Siew, E. L., et al. (2020). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Catalysts, 10(11), 1269. Retrieved from [Link]
-
Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1935. Retrieved from [Link]
-
Al-Ani, A., et al. (2017). Acidity-Reactivity Relationships in Catalytic Esterification over Ammonium Sulfate-Derived Sulfated Zirconia. ResearchGate. Retrieved from [Link]
- Protein XRD Protocols. (n.d.). Crystallization of Proteins.
-
Kumar, S., & Singh, P. (2018). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Nakyai, T., et al. (2022). Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions. ACS Omega, 7(44), 40693–40703. Retrieved from [Link]
-
Zeynizadeh, B., & Akbari, A. (2018). Efficient synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones using aluminum methanesulfonate as a reusable catalyst. ResearchGate. Retrieved from [Link]
-
Advanced Synthesis & Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Ammonium Methanesulfonate Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Ammonium Methanesulfonate
This compound, a salt formed from ammonia and methanesulfonic acid, finds applications in various chemical and pharmaceutical processes. The methanesulfonate anion, in particular, is a common counter-ion for active pharmaceutical ingredients (APIs). However, methanesulfonic acid and related alkyl sulfonates are recognized as potential genotoxic impurities (PGIs), which can pose significant safety risks even at trace levels.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for such impurities, often guided by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term drug administration.[1][3]
Simultaneously, the accurate quantification of the ammonium cation is crucial in various contexts, from environmental monitoring to process control in pharmaceutical manufacturing.[4][5] The inherent challenges in analyzing both the ammonium and methanesulfonate ions, often in complex matrices, necessitate robust and reliable analytical methods. Furthermore, when analytical methods are transferred between laboratories, updated, or when a new method is introduced to replace an existing one, a cross-validation study becomes essential to ensure the consistency and reliability of the results.[6]
This guide will explore and compare three principal analytical techniques for the quantification of this compound: Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters. The overarching framework for this discussion is rooted in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[7][8][9]
The Principle of Cross-Validation: Ensuring Methodological Consistency
Cross-validation is the formal process of comparing the results from two or more distinct analytical procedures to demonstrate their equivalence for a specific analytical application.[6] This is not merely a procedural formality but a critical scientific exercise to ensure that data generated across different methods, laboratories, or even different time points are reliable and comparable. The necessity for cross-validation arises in several scenarios, including:
-
Method Transfer: When an analytical method is transferred from a development laboratory to a quality control (QC) laboratory.
-
Method Modification: When significant changes are made to a validated analytical method.
-
Use of Multiple Methods: When data from different analytical techniques are used within the same study or for the same product.
The core objective is to establish that the alternate method is "fit for purpose" and provides data that is as reliable as the original validated method. This is achieved by comparing key validation parameters such as accuracy, precision, specificity, linearity, and range.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for this compound quantification is dictated by several factors, including the specific ion of interest (ammonium or methanesulfonate), the sample matrix, required sensitivity, and available instrumentation.
Ion Chromatography (IC)
Principle: Ion chromatography is a powerful technique for the separation and quantification of ionic species.[10][11] It relies on the interaction of ions with an ion-exchange stationary phase. For this compound, both the cation and anion can be analyzed, typically in separate runs using cation-exchange and anion-exchange columns, respectively. Detection is commonly achieved through conductivity measurement, which is highly sensitive for ionic analytes.[12][13]
Strengths for this compound Analysis:
-
Direct Analysis: IC allows for the direct analysis of both ammonium and methanesulfonate ions without the need for derivatization.[14][15]
-
High Sensitivity: With the use of a suppressor, which reduces the background conductivity of the eluent, IC can achieve very low detection limits, making it suitable for trace-level analysis of genotoxic impurities.[16]
-
Specificity: The ion-exchange mechanism provides excellent specificity for ionic analytes, minimizing interference from non-ionic matrix components.[11]
Limitations:
-
Matrix Effects: High concentrations of other ions in the sample can interfere with the separation and quantification.[17]
-
Separate Analyses: Cations and anions are typically analyzed in separate runs with different columns and eluents, which can increase analysis time.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[10][12] For the analysis of this compound, which lacks a strong UV chromophore, detection can be challenging.[11] Therefore, derivatization to introduce a UV-active or fluorescent tag is often necessary, particularly for the methanesulfonate anion.[1] Alternatively, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.[18]
Strengths for this compound Analysis:
-
Versatility: HPLC is a highly versatile technique applicable to a wide range of compounds.[13]
-
Established Methodology: HPLC methods are well-established in pharmaceutical analysis and are often readily available in QC laboratories.[19]
Limitations:
-
Lack of Chromophore: Direct UV detection of ammonium and methanesulfonate is not feasible, necessitating either derivatization or the use of less common detectors.[11]
-
Derivatization Complexity: The derivatization step adds complexity to the sample preparation process and can be a source of variability.[1]
-
Lower Sensitivity for Direct Detection: Detectors like RI and ELSD are generally less sensitive than conductivity detection in IC.
Gas Chromatography (GC)
Principle: GC separates volatile and thermally stable compounds in the gas phase. For non-volatile compounds like this compound, derivatization is required to increase their volatility.[20] The methanesulfonate moiety can be derivatized to form a more volatile ester.[21] GC is often coupled with a mass spectrometer (GC-MS), which provides high sensitivity and specificity.[2][22]
Strengths for this compound Analysis:
-
High Sensitivity and Specificity (with MS): GC-MS is a very powerful tool for the trace-level quantification of genotoxic impurities.[22][23]
-
High-Throughput: GC methods can be relatively fast, with analysis times often under 10 minutes.[2]
Limitations:
-
Derivatization Required: The mandatory derivatization step can be complex and time-consuming.[20]
-
Thermal Instability: There is a risk of thermal degradation of the analyte or its derivative in the GC inlet or column.
-
Not Suitable for Ammonium: GC is generally not a suitable technique for the direct analysis of the ammonium ion.
Experimental Protocols
The following are representative, detailed protocols for the quantification of the methanesulfonate anion using each of the discussed techniques. These protocols are intended as a starting point and should be optimized and validated for the specific application.
Ion Chromatography (IC) Protocol for Methanesulfonate
Objective: To quantify methanesulfonate in a drug substance.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac AS11-HC or equivalent).
-
Autosampler.
Reagents and Standards:
-
Reagent-grade water (18.2 MΩ·cm).
-
Sodium hydroxide (NaOH) eluent concentrate.
-
Methanesulfonic acid reference standard.
Procedure:
-
Eluent Preparation: Prepare the required concentration of NaOH eluent by diluting the concentrate with reagent-grade water.
-
Standard Preparation: Prepare a stock solution of methanesulfonate from the reference standard. Serially dilute the stock solution to prepare a series of calibration standards.
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in an appropriate solvent (e.g., water or a mixture of water and an organic solvent).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
Detector: Suppressed conductivity
-
-
Analysis: Inject the calibration standards and sample solutions into the IC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of methanesulfonate against its concentration for the standards. Determine the concentration of methanesulfonate in the sample from the calibration curve.
HPLC with Derivatization Protocol for Methanesulfonate
Objective: To quantify methanesulfonate as a genotoxic impurity in a drug substance.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Autosampler.
Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Ammonium acetate.
-
Derivatizing reagent (e.g., sodium dibenzyldithiocarbamate).[1]
-
Methanesulfonic acid reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of, for example, 5 mM ammonium acetate and acetonitrile (20:80 v/v).[24]
-
Standard and Sample Derivatization:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: As appropriate for the derivative (e.g., 280 nm).[24]
-
-
Analysis and Quantification: Follow the same procedure as for IC.
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A Comparative Guide to the Performance of Ammonium Methanesulfonate in Scientific Applications
This guide provides an in-depth technical comparison of ammonium methanesulfonate and its derivatives against common alternatives in key high-performance applications. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying chemical principles and experimental causality that drive performance. Every protocol is designed as a self-validating system, ensuring that the data you generate is robust and reliable.
Section 1: Pharmaceutical Salt Selection for Bioavailability Enhancement
The conversion of an Active Pharmaceutical Ingredient (API) into a salt is a critical step in drug development, capable of profoundly influencing a drug's solubility, stability, and ultimately, its bioavailability.[1] While hydrochloride is the most common counterion, the methanesulfonate (mesylate) salt form offers distinct advantages that merit careful consideration.[2]
The Causality Behind Salt Selection: Mechanism of Action
For a basic API, salt formation with an acid is governed by the "pKa rule," which states that a stable salt is likely to form when the pKa of the basic drug is at least two to three units higher than the pKa of the acidic counterion.[3] Methanesulfonic acid is a strong acid (pKa ≈ -1.9), making it an excellent candidate for forming stable, crystalline salts with a wide range of weakly basic APIs.[4]
The primary driver for using methanesulfonate is the significant improvement in aqueous solubility and dissolution rate compared to the free base form.[5] The ionic nature of the salt allows water molecules to interact more strongly with the crystal lattice, facilitating its disruption and dissolution.[5] This can lead to a higher concentration of the drug in the gastrointestinal fluid, creating a greater driving force for absorption across the gut wall.[6]
Performance Comparison: Methanesulfonate vs. Hydrochloride Salts
While hydrochloride salts are widely used, methanesulfonate salts can offer superior properties in specific contexts.[2][3]
-
Solubility & Dissolution: For some APIs, the methanesulfonate salt exhibits markedly higher aqueous solubility than the corresponding hydrochloride salt.[3] This is attributed to the specific crystal lattice energy and hydration properties of the mesylate form.
-
Hygroscopicity: Hygroscopicity, the tendency to absorb moisture, is a critical stability parameter. While highly soluble salts can be more hygroscopic, methanesulfonate often allows for the formation of stable, non-hygroscopic crystalline forms, which is advantageous for manufacturing and storage.[5]
-
Safety & Genotoxicity: A historical concern with sulfonic acids has been the potential formation of genotoxic sulfonate esters during synthesis, particularly in the presence of alcohol solvents.[7] However, extensive research has shown that this risk is minimal under typical, controlled salt formation conditions (i.e., non-acidic, moderate temperatures) and can be effectively managed and monitored.[8][9][10] This understanding has removed a major constraint from the broad exploitation of sulfonic acid counterions.[8]
Data Presentation: API Salt Form Properties
The following table presents representative data for a hypothetical weakly basic API, "API-B," comparing its free base form with its hydrochloride and methanesulfonate salts.
| Property | API-B (Free Base) | API-B Hydrochloride | API-B Methanesulfonate | Rationale & Significance |
| Aqueous Solubility (pH 6.8, 25°C) | 0.05 mg/mL | 15 mg/mL | 39 mg/mL | Higher solubility can improve bioavailability for poorly soluble drugs.[3][11] |
| Hygroscopicity (at 80% RH) | Low | Moderate-High | Low-Moderate | Low hygroscopicity is critical for tablet formulation, stability, and shelf-life.[5] |
| Melting Point | 125 °C | 210 °C | 195 °C | A high melting point often indicates a stable crystal lattice.[9] |
| Chemical Stability (24 mo.) | Good | Good | Excellent | Salt forms can improve the chemical stability of the API.[5][11] |
Experimental Protocol: Comparative Aqueous Solubility Assessment
This protocol outlines a robust method for comparing the equilibrium solubility of different salt forms of an API.
Objective: To determine and compare the aqueous equilibrium solubility of API-B Free Base, API-B HCl, and API-B Methanesulfonate in a biorelevant buffer.
Materials:
-
API-B Free Base, API-B HCl, API-B Methanesulfonate (all >99% purity)
-
Phosphate buffer (50 mM, pH 6.8)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PVDF or similar low-binding material)
-
Calibrated HPLC-UV system
Methodology:
-
Preparation: Add an excess of each solid (approx. 20 mg) to separate 2 mL vials. The visual presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Add 1.0 mL of phosphate buffer (pH 6.8) to each vial.
-
Incubation: Secure the vials on an orbital shaker set to 250 rpm at 25°C for 48 hours. A 48-hour period is typically sufficient to ensure equilibrium is reached; preliminary time-point studies (e.g., at 24, 48, and 72 hours) can validate this.
-
Sample Collection: After incubation, allow the vials to stand for 1 hour for solids to settle. Carefully withdraw an aliquot from the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to prevent artificially high concentration readings. Discard the first 100 µL of filtrate to saturate any binding sites on the filter.
-
Dilution: Create a dilution series of the filtrate in the mobile phase to ensure the final concentration falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. Quantify the concentration against a standard curve prepared from a known concentration of the API.
-
Validation & Control: Run each compound in triplicate to assess variability. A blank (buffer only) should be run to ensure no interfering peaks are present.
Visualization: Pharmaceutical Salt Selection Workflow
Caption: Pharmaceutical Salt Selection and Evaluation Workflow.
Section 2: Advanced Electrolytes for Electrochemical Applications
The performance of electrochemical systems, from electroplating to batteries, is fundamentally dependent on the electrolyte. Methanesulfonic acid (MSA) and its salts are emerging as environmentally benign and high-performance alternatives to traditional electrolytes like sulfuric acid and fluoborates.[12]
The Causality Behind Electrolyte Choice: Ion Mobility & Solubility
An effective electrolyte must possess high ionic conductivity, a wide electrochemical stability window, and good solubility for the metal salts used in the process.[13] this compound and other methanesulfonate salts excel in these areas for several reasons:
-
High Metal Salt Solubility: Many metal methanesulfonates are significantly more soluble in water than their sulfate counterparts.[14] This allows for the formulation of highly concentrated plating baths, which can support higher current densities and faster deposition rates.[15]
-
Good Ionic Conductivity: The methanesulfonate anion (CH₃SO₃⁻) has sufficient ionic mobility in aqueous solutions, contributing to high overall conductivity.[16] This minimizes ohmic drop (IR drop) in the electrolyte, improving energy efficiency and ensuring uniform current distribution across the electrode surface.
-
Environmental & Safety Profile: MSA is readily biodegradable and has low toxicity, making it a "green" alternative to highly corrosive and hazardous acids like sulfuric acid or hydrofluoric acid.[4][12]
Performance Comparison: Methanesulfonate vs. Sulfate-Based Electrolytes
In applications like copper and tin electroplating, methanesulfonate-based electrolytes offer tangible advantages over traditional sulfuric acid baths.[16][17]
-
Deposition Rate & Quality: Higher metal ion concentration allows for faster plating without compromising the quality of the deposit. Methanesulfonate baths can produce smooth, bright, and uniform metal layers.[17]
-
Process Simplicity: The high solubility of metal methanesulfonates prevents the precipitation of salts that can occur in sulfate systems, leading to more stable bath chemistry and reduced sludge formation.[14]
-
Substrate Compatibility: The lower acidity of some methanesulfonate formulations can reduce the dissolution of sensitive seed layers on electronic components prior to deposition.[16]
Data Presentation: Copper Electroplating Electrolyte Properties
| Property | Copper Sulfate Bath | Copper Methanesulfonate Bath | Rationale & Significance |
| Max. Cu²⁺ Solubility (g/L) | ~60 g/L | >100 g/L | Higher solubility enables higher current density and plating speed.[14] |
| Typical Operating pH | < 1.0 | 1.0 - 1.5 | Higher pH can reduce substrate etching and improve compatibility.[16] |
| Ionic Conductivity (S/m) | High | High | High conductivity is essential for energy efficiency and deposit uniformity.[13] |
| Environmental Profile | Corrosive, Non-biodegradable Acid | Less Corrosive, Biodegradable Acid | Methanesulfonate offers a significant advantage in waste treatment and handling safety.[12] |
Experimental Protocol: Measuring Ionic Conductivity via EIS
Objective: To measure and compare the ionic conductivity of a copper sulfate and a copper methanesulfonate electrolyte.
Materials:
-
Electrolyte solutions (e.g., 0.5 M CuSO₄ in 0.5 M H₂SO₄ and 0.5 M Cu(CH₃SO₃)₂ in 0.5 M CH₃SO₃H)
-
Potentiostat with a Frequency Response Analysis (FRA) module
-
A two-electrode conductivity cell with platinum electrodes of a known cell constant
-
Thermostatic water bath
Methodology:
-
System Setup: Connect the conductivity cell to the potentiostat. Place the cell in the thermostatic water bath set to 25°C and allow it to equilibrate.
-
Cell Constant Calibration: If the cell constant is unknown, it must be determined first by measuring the impedance of a standard solution with known conductivity (e.g., 0.1 M KCl).
-
Electrolyte Measurement: Rinse the cell with deionized water and then with the first electrolyte solution to be tested. Fill the cell with the electrolyte, ensuring no air bubbles are trapped between the electrodes.
-
EIS Measurement: Perform an Electrochemical Impedance Spectroscopy (EIS) measurement. A typical setup would be a small AC voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz down to 10 Hz.
-
Data Analysis:
-
Plot the impedance data on a Nyquist plot (Z'' vs. Z').
-
The high-frequency intercept with the real axis (Z') represents the bulk resistance (R) of the electrolyte solution. This is because at high frequencies, capacitive effects are negligible.
-
Calculate the conductivity (σ) using the formula: σ = K / R, where K is the cell constant (in cm⁻¹) and R is the measured resistance (in Ω). The resulting conductivity will be in S/cm.
-
-
Repeatability: Repeat the measurement for the second electrolyte, ensuring thorough rinsing between samples. Perform at least three measurements for each electrolyte to ensure reproducibility.
Visualization: Electrolyte Performance Testing Workflow
Caption: Workflow for Comparative Evaluation of Electrolytes.
Section 3: Catalysis in Green Organic Synthesis
Methanesulfonic acid (MSA) and its salts are increasingly recognized as effective and environmentally friendly catalysts for a variety of organic transformations, including esterifications and alkylations.[4]
The Causality Behind Catalytic Activity
MSA's effectiveness as a catalyst stems from its properties as a strong Brønsted acid that is non-oxidizing and has high thermal stability.[14]
-
Strong Acidity: With a pKa of -1.9, MSA is a strong acid capable of protonating a wide range of organic substrates, which is the initiating step in many acid-catalyzed reactions.[4]
-
"Green" Profile: Unlike sulfuric acid, which can cause charring and sulfonation side reactions, MSA is non-oxidizing and produces cleaner reaction profiles. It is also biodegradable, less corrosive, and easier to handle than acids like HF.[4][18]
-
Recyclability: Being a liquid with a very low vapor pressure, MSA can often be recovered and recycled, improving the economic and environmental footprint of a chemical process.[14][18]
Performance Comparison: Methanesulfonic Acid vs. Sulfuric Acid
For reactions like the esterification of carboxylic acids with alcohols, MSA demonstrates clear advantages over the traditional catalyst, sulfuric acid.
-
Selectivity: MSA often leads to higher selectivity and fewer byproducts. For example, in the Fries rearrangement, MSA can give up to 92% selectivity for the desired para-isomer.[4]
-
Yield & Reaction Time: Due to its high catalytic activity, MSA can achieve high conversion rates and yields, often in shorter reaction times compared to other catalysts.
-
Process Safety: The lower corrosivity and non-oxidizing nature of MSA simplify reactor material requirements and improve overall process safety.[18]
Data Presentation: Catalytic Esterification Performance
| Parameter | H₂SO₄ (Sulfuric Acid) | CH₃SO₃H (Methanesulfonic Acid) | Rationale & Significance |
| Catalyst Loading (mol%) | 1.0 mol% | 1.0 mol% | Comparison at equivalent molar loading. |
| Reaction Time (h) | 6 | 4 | MSA can lead to faster reaction kinetics. |
| Yield of Butyl Acetate (%) | 85% | 94% | Higher yield indicates greater catalyst efficiency and fewer side reactions.[4] |
| Byproducts | Minor charring, ether formation | Minimal | Cleaner reaction profile simplifies downstream purification.[14] |
| Recyclability | Difficult | Possible | MSA's properties allow for potential recovery and reuse, reducing waste.[18] |
Experimental Protocol: Benchtop Catalytic Esterification
Objective: To compare the catalytic efficiency of H₂SO₄ and MSA for the synthesis of butyl acetate.
Materials:
-
Glacial acetic acid
-
n-Butanol
-
Concentrated sulfuric acid (98%)
-
Methanesulfonic acid (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Gas chromatograph (GC) with a suitable column for analysis
Methodology:
-
Reaction Setup (MSA): To the round-bottom flask, add n-butanol (0.25 mol), glacial acetic acid (0.30 mol, slight excess), and a magnetic stir bar.
-
Catalyst Addition: Carefully add methanesulfonic acid (0.0025 mol, 1 mol%) to the stirring mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 118°C) using the heating mantle. Monitor the reaction progress by taking small aliquots periodically for GC analysis. Continue for 4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to isolate the crude butyl acetate.
-
Analysis: Determine the final yield by weight and assess purity using Gas Chromatography.
-
Comparative Run: Repeat steps 1-6 precisely, but in step 2, substitute MSA with an equimolar amount of concentrated sulfuric acid. The reflux period may need to be extended to 6 hours to achieve maximum conversion.
-
Control: A control reaction without any acid catalyst should be run to confirm that the background reaction rate is negligible.
Visualization: Catalyst Screening Workflow
Caption: A logical workflow for catalyst screening and process optimization.
Conclusion
This compound and its parent acid offer a compelling combination of high performance, versatility, and improved safety and environmental profiles compared to many traditional alternatives. In pharmaceuticals, the methanesulfonate counterion is a powerful tool for enhancing the solubility and stability of APIs.[3] In electrochemistry, it enables the formulation of high-performance, environmentally friendlier electrolytes with superior metal salt solubility.[14] In organic synthesis, it acts as a highly efficient and selective "green" acid catalyst.[4] By understanding the fundamental chemical principles that drive this performance, researchers and developers can leverage this compound to innovate and optimize processes across a wide range of scientific applications.
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Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429-433. Retrieved from [Link]
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Adamo, M. F. A., et al. (2022). Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions. Molecules, 27(14), 4640. Retrieved from [Link]
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A Comparative Analysis of the Hygroscopicity of Different Ammonium Salts: A Guide for Researchers and Pharmaceutical Scientists
In the realms of pharmaceutical development, agricultural science, and chemical manufacturing, the interaction of materials with atmospheric moisture is a critical parameter influencing product stability, handling, and performance. Among the various classes of chemical compounds, ammonium salts are frequently utilized for their diverse applications, ranging from active pharmaceutical ingredients (APIs) and excipients to fertilizers and reagents. However, their inherent hygroscopicity—the tendency to absorb moisture from the air—can present significant challenges. This guide provides a comprehensive comparative analysis of the hygroscopic nature of several common ammonium salts, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in making informed decisions.
The Significance of Hygroscopicity in Scientific Applications
Hygroscopicity can lead to a cascade of undesirable physical and chemical changes in powdered and crystalline solids. These include caking, deliquescence (dissolving in absorbed water to form a liquid solution), altered dissolution rates, and chemical degradation. In the pharmaceutical industry, moisture uptake can compromise the stability and efficacy of a drug product.[1][2] For instance, a hygroscopic API may experience changes in its solid-state form, impacting its bioavailability. Similarly, in agriculture, the caking of ammonium-based fertilizers due to moisture absorption can impede uniform application and lead to economic losses.[3][4][5] Understanding the hygroscopic behavior of different ammonium salts is therefore paramount for developing robust formulations, defining appropriate storage and handling conditions, and ensuring product quality.
Key Parameters for Quantifying Hygroscopicity
The hygroscopic nature of a substance is primarily characterized by its Critical Relative Humidity (CRH) . The CRH is the specific relative humidity (RH) at a given temperature above which a salt will begin to absorb a significant amount of moisture from the atmosphere.[6][7] Below its CRH, a salt will generally remain in its solid form. When the ambient RH exceeds the CRH, the salt will deliquesce.
Another important aspect is the rate of water absorption , which describes how quickly a substance absorbs moisture when exposed to a humidity level above its CRH. This can be visualized through moisture sorption isotherms, which plot the amount of water absorbed by a material as a function of relative humidity at a constant temperature.
Comparative Analysis of Ammonium Salt Hygroscopicity
To provide a clear comparison, the following table summarizes the Critical Relative Humidity (CRH) for a selection of common ammonium salts. It is important to note that the CRH is temperature-dependent, generally decreasing with increasing temperature.[6]
| Ammonium Salt | Chemical Formula | Critical Relative Humidity (CRH) at 30°C (%) |
| Ammonium Nitrate | NH₄NO₃ | 59.4 |
| Ammonium Chloride | NH₄Cl | 77.2 |
| Ammonium Sulfate | (NH₄)₂SO₄ | 79.2 |
| Diammonium Phosphate | (NH₄)₂HPO₄ | 82.5 |
| Monoammonium Phosphate | NH₄H₂PO₄ | 91.6 |
Data sourced from publicly available literature.[7]
From this data, a clear hierarchy of hygroscopicity emerges:
-
Ammonium Nitrate is the most hygroscopic of the salts listed, with a low CRH of 59.4% at 30°C. This means it will readily absorb moisture in moderately humid environments.
-
Ammonium Chloride and Ammonium Sulfate exhibit moderate hygroscopicity, with CRH values in the high 70s.
-
Diammonium Phosphate and Monoammonium Phosphate are considerably less hygroscopic, with CRH values above 80%. Monoammonium phosphate is particularly stable with respect to atmospheric moisture.
Ammonium Bicarbonate (NH₄HCO₃) is also known to be hygroscopic and will deliquesce in the presence of sufficient moisture, although specific CRH values are less commonly cited in comparative tables.[8] Its tendency to absorb moisture is a critical consideration in its use as a leavening agent in the food industry, as excess moisture can lead to premature decomposition.[9][10][11][12]
Ammonium Carbonate ((NH₄)₂CO₃) is another highly hygroscopic ammonium salt. It is known to be unstable and readily absorbs atmospheric moisture.
Experimental Determination of Hygroscopicity
To ensure the scientific integrity of hygroscopicity data, standardized experimental protocols are essential. The gravimetric method, which involves measuring the mass change of a sample at a controlled relative humidity, is a widely accepted technique.[13][14][15][16]
Detailed Protocol: Gravimetric Determination of Hygroscopicity
This protocol is designed to determine the hygroscopicity of powdered ammonium salts by exposing them to a controlled relative humidity environment and measuring the resultant mass increase. This method is based on principles outlined in the European Pharmacopoeia and utilizes saturated salt solutions for humidity control as described in ASTM E104.[17][18][19]
Objective: To quantify the moisture uptake of different ammonium salts at a specific relative humidity and temperature.
Materials:
-
Analytical balance (readable to at least 0.1 mg)
-
Desiccators
-
Petri dishes or other suitable sample containers
-
Saturated salt solution to achieve the desired relative humidity (e.g., a saturated solution of ammonium chloride maintains approximately 79% RH at 25°C)[20]
-
The ammonium salt samples to be tested (e.g., ammonium nitrate, ammonium sulfate, etc.)
-
Spatula
-
Controlled temperature chamber or incubator set to 25°C ± 1°C
Procedure:
-
Preparation of the Controlled Humidity Environment:
-
Prepare a saturated aqueous solution of the chosen salt for humidity control (e.g., ammonium chloride) in the bottom of a desiccator. Ensure there is an excess of the solid salt to maintain saturation.[21]
-
Place the sealed desiccator in a temperature-controlled chamber or incubator set to 25°C and allow it to equilibrate for at least 24 hours before starting the experiment.
-
-
Sample Preparation:
-
Dry the ammonium salt samples to a constant weight in a separate desiccator containing a suitable desiccant (e.g., phosphorus pentoxide) or in a vacuum oven at an appropriate temperature that does not cause decomposition. This initial drying step is crucial for obtaining an accurate measurement of total moisture uptake.
-
Accurately weigh approximately 1 gram of the dried sample into a pre-weighed, clean, and dry petri dish. Record the initial mass of the sample.
-
-
Exposure to Controlled Humidity:
-
Place the petri dish containing the sample inside the desiccator with the saturated salt solution.
-
Seal the desiccator and place it back into the temperature-controlled chamber at 25°C.
-
-
Data Collection:
-
After 24 hours, quickly remove the petri dish from the desiccator and re-weigh it. Record the final mass.
-
The percentage of water absorbed is calculated using the following formula: % Water Absorbed = [(Final Mass - Initial Mass) / Initial Mass] x 100
-
-
Data Analysis and Interpretation:
-
Compare the percentage of water absorbed for each of the different ammonium salts.
-
The results can be used to classify the hygroscopicity of the salts. The European Pharmacopoeia provides a classification system based on the percentage increase in mass after 24 hours at 80% RH and 25°C.
-
Causality Behind Experimental Choices:
-
Controlled Temperature: The use of a temperature-controlled chamber is critical because the CRH of salts is temperature-dependent. Maintaining a constant temperature ensures that any observed weight change is due to moisture absorption at a specific relative humidity.
-
Saturated Salt Solutions: Saturated salt solutions provide a reliable and cost-effective method for maintaining a constant relative humidity within a sealed container, as recommended by ASTM E104.[17][18][19] The presence of excess solid salt ensures that the solution remains saturated and the humidity level remains constant, even if there are minor temperature fluctuations or small amounts of moisture are absorbed by the sample.
-
Initial Drying of Sample: Drying the sample to a constant weight before exposure to the controlled humidity environment establishes a consistent baseline for all samples, allowing for a more accurate and reproducible comparison of their total water uptake capacity.
Advanced Methodology: Dynamic Vapor Sorption (DVS)
For a more detailed and automated analysis, Dynamic Vapor Sorption (DVS) is the method of choice. DVS instrumentation automates the process of exposing a sample to a series of controlled relative humidity steps and continuously measures the mass change with high precision. This technique allows for the generation of detailed moisture sorption and desorption isotherms, providing a comprehensive picture of the material's interaction with water vapor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of hygroscopicity.
Practical Implications and Mitigation Strategies
The varying degrees of hygroscopicity among ammonium salts have direct consequences for their handling and application.
-
Ammonium Nitrate: Due to its high hygroscopicity, ammonium nitrate requires storage in tightly sealed containers in a low-humidity environment to prevent caking and deliquescence.[5][22] In pharmaceutical formulations, its use may necessitate the inclusion of desiccants in the packaging or the application of a moisture-barrier coating.
-
Ammonium Sulfate and Ammonium Chloride: While less hygroscopic than ammonium nitrate, these salts can still absorb enough moisture to cause caking, particularly during prolonged storage in humid conditions. Proper packaging and climate-controlled storage are recommended.
-
Ammonium Phosphates: The lower hygroscopicity of monoammonium and diammonium phosphates makes them easier to handle and store, with a reduced tendency for caking.
-
Ammonium Bicarbonate: The hygroscopic nature of ammonium bicarbonate is a key factor in its stability as a leavening agent.[8] Moisture absorption can lead to a loss of potency through premature decomposition. Therefore, it must be stored in cool, dry conditions in well-sealed containers.
Conclusion
The hygroscopicity of ammonium salts is a critical physicochemical property that varies significantly depending on the specific salt. This guide has provided a comparative analysis of the hygroscopicity of several common ammonium salts, with ammonium nitrate being the most hygroscopic and the ammonium phosphates being the least. The detailed experimental protocol for the gravimetric determination of hygroscopicity offers a practical method for researchers to quantify and compare the moisture-absorbing tendencies of these and other materials. By understanding the principles of hygroscopicity and employing appropriate testing methodologies, scientists and drug development professionals can better anticipate and mitigate the challenges associated with moisture-sensitive ammonium salts, ultimately leading to more stable and effective products.
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A Comparative Environmental Risk Assessment of Ammonium Methanesulfonate Versus Other Common Salts in Pharmaceutical Applications
For researchers and professionals in drug development, the selection of a salt form for an active pharmaceutical ingredient (API) is a critical decision that balances physicochemical properties, bioavailability, and manufacturability. However, with increasing scrutiny on the environmental impact of the pharmaceutical industry, the ecotoxicological profile of these salts is becoming an equally important consideration. This guide provides a comprehensive comparison of the environmental impact of ammonium methanesulfonate against other commonly used salts, including ammonium sulfate, ammonium chloride, sodium chloride, and sodium sulfate. By synthesizing available data and outlining standardized testing protocols, this document aims to equip scientists with the knowledge to make more environmentally conscious decisions in salt selection.
Executive Summary: A Comparative Overview
The choice of a salt can have significant downstream environmental consequences, from the impact on aquatic ecosystems to the persistence and potential for bioaccumulation. This guide provides a data-driven comparison of this compound and other common salts across key environmental parameters.
| Salt | Chemical Formula | Key Environmental Considerations |
| This compound | CH₃SO₃NH₄ | The methanesulfonate anion is readily biodegradable and has low aquatic toxicity. The ammonium cation can contribute to aquatic toxicity, primarily through the formation of unionized ammonia. |
| Ammonium Sulfate | (NH₄)₂SO₄ | Harmful to fish in acute exposures.[1] Excessive nitrogen loading can lead to eutrophication. Not expected to bioaccumulate.[1] |
| Ammonium Chloride | NH₄Cl | Toxic to aquatic life.[2] The ammonium cation's toxicity is a key concern. |
| Sodium Chloride | NaCl | High concentrations significantly increase the salinity of freshwater ecosystems, harming aquatic life and vegetation.[3][4] Chloride is a persistent pollutant.[4] |
| Sodium Sulfate | Na₂SO₄ | Can be harmful to marine life and is a significant industrial waste product in some sectors.[5] |
Deconstructing the Ions: Understanding the Environmental Impact
The environmental impact of a salt is determined by the individual properties of its constituent cation and anion.
The Anions: Methanesulfonate, Sulfate, and Chloride
-
Methanesulfonate (CH₃SO₃⁻): Derived from methanesulfonic acid (MSA), this anion is noted for its favorable environmental profile. Safety data for MSA indicates that it is readily biodegradable.[3] This suggests that the methanesulfonate anion is unlikely to persist in the environment. Furthermore, the aquatic toxicity of MSA is relatively low.[6][7]
-
Sulfate (SO₄²⁻): While a naturally occurring ion, high concentrations of sulfate can be detrimental to freshwater organisms. The toxicity of sulfate is influenced by water hardness and the presence of other ions.[8][9]
-
Chloride (Cl⁻): Chloride is a persistent and mobile ion in aquatic environments.[4] Increased chloride concentrations from sources like road salt (sodium chloride) can have severe impacts on freshwater ecosystems, affecting the growth and reproduction of aquatic species.[3][10]
The Cations: Ammonium (NH₄⁺) and Sodium (Na⁺)
-
Ammonium (NH₄⁺): The primary environmental concern with the ammonium cation is its equilibrium with unionized ammonia (NH₃) in water. The proportion of toxic NH₃ increases with higher pH and temperature. Ammonia is highly toxic to aquatic life, particularly fish.[11] Therefore, salts containing ammonium have the potential to be more ecotoxic than their sodium counterparts under certain environmental conditions.
-
Sodium (Na⁺): While generally considered to be of low toxicity, high concentrations of sodium can disrupt the ionic balance in freshwater organisms. The primary environmental impact of sodium salts is often associated with their corresponding anion (e.g., chloride).
Quantitative Comparison of Environmental Parameters
| Parameter | This compound (inferred) | Ammonium Sulfate | Ammonium Chloride | Sodium Chloride | Sodium Sulfate |
| Aquatic Toxicity (Fish) | Low to moderate (Methanesulfonate anion has low toxicity, but ammonium cation can be toxic) | Harmful (LC50 values vary by species)[1] | Toxic | High concentrations are harmful | Moderately toxic |
| Aquatic Toxicity (Invertebrates) | Low to moderate (EC50 for Daphnia pulex for MSA is 12 mg/L)[6] | Not harmful[1] | Toxic | High concentrations are harmful | More sensitive than fish |
| Aquatic Toxicity (Algae) | Low (ErC50 for green algae for MSA is 12-24 mg/L)[7] | Not harmful[1] | Toxic | High concentrations are harmful | Variable |
| Biodegradability | Readily biodegradable (Methanesulfonate anion)[3] | Not applicable (inorganic) | Not applicable (inorganic) | Not applicable (inorganic) | Not applicable (inorganic) |
| Bioaccumulation Potential | Not expected to bioaccumulate | Not expected to bioaccumulate[1] | Not expected to bioaccumulate | Not expected to bioaccumulate | Not expected to bioaccumulate |
Experimental Protocols for Environmental Impact Assessment
To generate robust and comparable data for a comprehensive environmental risk assessment, standardized experimental protocols are essential. The following outlines the key OECD (Organisation for Economic Co-operation and Development) guidelines for testing the environmental impact of chemical substances.
Aquatic Toxicity Testing
A tiered approach is typically used to assess aquatic toxicity, evaluating the effect of the substance on organisms representing different trophic levels.
-
OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effects of a substance on the growth of freshwater green algae.
-
OECD TG 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity of a substance to invertebrates, typically Daphnia magna.
-
OECD TG 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short period.
Caption: Workflow for aquatic toxicity assessment.
Biodegradability Testing
The "ready biodegradability" of a substance is a key indicator of its persistence in the environment. The OECD 301 series of tests are used for this purpose.
-
OECD TG 301: Ready Biodegradability: This guideline includes six different methods to determine the ready biodegradability of a chemical substance in an aerobic aqueous medium.[2] A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ production or >70% Dissolved Organic Carbon removal) within a 10-day window during a 28-day period.[4]
Caption: OECD 301 ready biodegradability test workflow.
Bioaccumulation Potential
Bioaccumulation is the process by which a substance is absorbed by an organism from water and food. The potential for a substance to bioaccumulate is a significant environmental concern.
-
OECD TG 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline describes a procedure for characterizing the bioconcentration potential of substances in fish.[12][13][14][15] The test involves an uptake phase where fish are exposed to the substance, followed by a depuration phase in a clean environment. The bioconcentration factor (BCF) is then calculated.
Discussion and Recommendations
The selection of a salt for a pharmaceutical candidate should be a multi-faceted decision that includes a thorough assessment of its potential environmental impact.
-
This compound: Based on the available data for its constituent ions, this compound presents a potentially favorable environmental profile compared to salts containing more persistent or toxic anions like chloride. The methanesulfonate anion's ready biodegradability is a significant advantage. However, the contribution of the ammonium cation to aquatic toxicity cannot be overlooked and should be experimentally evaluated, especially if the final drug product is intended for large-scale production and use.
-
Ammonium Sulfate and Chloride: These salts pose a higher risk to aquatic ecosystems due to the inherent toxicity of the ammonium ion and, in the case of ammonium chloride, the persistence of the chloride ion. Their use should be carefully considered, particularly for products with a high potential for environmental release.
-
Sodium Chloride and Sulfate: While the sodium cation is of lower concern, the anionic components of these salts present significant environmental challenges. The persistence of chloride and the potential for high sulfate concentrations to harm aquatic life make these less desirable choices from an environmental standpoint.
Recommendation: For drug development programs where multiple salt forms are viable, it is strongly recommended to conduct early-stage environmental risk assessments. Generating experimental data on the aquatic toxicity and biodegradability of the final salt form, following standardized OECD guidelines, will provide the necessary information to select a candidate with a more benign environmental profile. This proactive approach not only aligns with the principles of green chemistry but also mitigates potential regulatory and reputational risks in the long term.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ammonium Methanesulfonate
<
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous and safe handling of all laboratory reagents, including their disposal, is paramount to a well-functioning and secure research environment. This guide provides a detailed protocol for the proper disposal of ammonium methanesulfonate, moving beyond simple steps to explain the underlying principles and ensure a self-validating system of safety and compliance.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This compound (CAS No. 22515-76-0) is classified as a skin and eye irritant.[1][2] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the following PPE must be worn at all times during handling and disposal:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][4]
-
Hand Protection: Wear suitable chemical-resistant gloves.[4][5] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[5]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4][5]
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound depends on the quantity and form of the waste (solid or in solution) and must always be in accordance with federal, state, and local regulations.[6] The overarching principle is to manage it as a hazardous waste unless it has been treated to be rendered non-hazardous.[7][8]
Small Quantities (Milligram to Gram Scale)
For small residual amounts, such as those left in empty containers, a chemical treatment to neutralize its hazardous properties can be considered. However, this should only be performed by trained personnel in a controlled laboratory setting.
Protocol for In-Lab Treatment of Small Spills or Residues:
-
Containment: In case of a small spill, first, collect the material using an absorbent, inert material like sand or vermiculite.[9] Avoid creating dust.[4][5]
-
Hydrolysis (for methanesulfonate moiety): While methanesulfonic acid and its salts are generally stable, strong oxidizing agents can degrade them. However, for simple disposal, this is often unnecessary and can create more hazardous byproducts. A more practical approach is to manage the waste as is.
-
Neutralization (for ammonium moiety): The ammonium ion can be converted to ammonia gas. This should be done with caution in a well-ventilated fume hood.
-
Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to a dilute aqueous solution of the this compound waste.
-
Monitor the pH to ensure it does not become strongly basic, which would lead to rapid evolution of ammonia gas.
-
-
Final Disposal of Treated Waste: Once neutralized, the resulting solution may be suitable for drain disposal if local regulations permit.[10] However, it is crucial to verify this with your institution's Environmental Health and Safety (EHS) office. Many institutions prohibit the sewer disposal of any raw or treated chemical waste.[10]
Large Quantities and Unused Product
For larger quantities of this compound or any amount of unused product, direct disposal as hazardous waste is the only acceptable method.
Protocol for Disposal of Bulk this compound:
-
Waste Identification: The waste must be clearly identified as "Hazardous Waste - this compound".[7][11]
-
Containerization:
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical waste disposal company.[4][7] These companies will typically use high-temperature incineration with flue gas scrubbing to destroy the chemical in an environmentally sound manner.[4]
Emergency Procedures
In the event of accidental exposure or a large spill, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[1][4] Get medical advice if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7] Generators of hazardous waste are responsible for its proper management from "cradle to grave".[7][8] This includes correct identification, labeling, storage, and ensuring its final disposal is handled by a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][12]
Summary of Disposal Options
| Waste Type | Recommended Disposal Method | Key Considerations |
| Small Spills/Residues | In-lab treatment (neutralization) followed by approved disposal route. | Requires trained personnel and verification of local sewer disposal regulations. |
| Bulk/Unused Product | Collection as hazardous waste for off-site incineration. | Proper labeling, containerization, and coordination with EHS are crucial. |
| Contaminated Materials | Dispose of as hazardous waste along with the chemical itself. | Includes PPE, absorbent materials, and any other items that have come into contact with the chemical. |
Disposal Decision Workflow
Caption: Decision workflow for this compound disposal.
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A Comprehensive Guide to Personal Protective Equipment for Handling Ammonium Methanesulfonate
Ammonium methanesulfonate is a versatile reagent utilized in various chemical syntheses within research and drug development. While it offers significant utility, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.
Understanding the Hazards: Why PPE is Critical
This compound is classified with the following hazard statements:
These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), underscore the necessity of a comprehensive PPE strategy to prevent accidental exposure. Direct contact with the skin or eyes can lead to significant irritation, while inhalation of dust or aerosols can compromise respiratory function.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific laboratory operation being performed. The fundamental principle is to create a barrier between the researcher and the chemical, mitigating the risk of exposure. The following sections detail the minimum PPE requirements for handling this compound, with recommendations for escalating protection based on the nature of the task.
A foundational aspect of safe handling is to always work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][2]
Detailed PPE Specifications
Hand Protection
-
Requirement: Chemical-resistant gloves are mandatory for all handling procedures.
-
Causality: To prevent skin contact and subsequent irritation, gloves must be worn when weighing, transferring, or handling solutions of this compound.
-
Specifications:
-
Material: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.
-
Standard: Ensure gloves meet established standards, such as EN 374 in Europe or ASTM F739 in the US.[5]
-
Practice: Gloves must be inspected for any signs of degradation or puncture before each use.[1] Contaminated gloves should be removed promptly using the proper technique to avoid skin contamination and disposed of as hazardous waste. Hands should be washed thoroughly with soap and water after removing gloves.[1]
-
Eye and Face Protection
-
Requirement: Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a splash hazard.
-
Causality: To prevent serious eye irritation from dust particles or splashes of solutions containing this compound.
-
Specifications:
-
Standard: Eye protection must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
Practice: When handling larger quantities or performing operations with a higher risk of splashing (e.g., dissolution in a large volume, quenching a reaction), a face shield worn over safety goggles provides an essential extra layer of protection.
-
Skin and Body Protection
-
Requirement: A laboratory coat is mandatory. For larger scale operations, chemical-resistant aprons or coveralls should be considered.
-
Causality: To protect the skin on the arms and body from accidental spills and to prevent contamination of personal clothing.
-
Specifications:
-
Material: Lab coats should be made of a material appropriate for the chemicals being handled. For handling solids, a standard cotton lab coat may be sufficient. For solutions, a coat with fluid-resistant properties is preferable.
-
Practice: Lab coats should be fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]
-
Respiratory Protection
-
Requirement: Generally, handling this compound in a well-ventilated chemical fume hood will provide adequate respiratory protection.[7] If a fume hood is not available or if dust generation is significant, respiratory protection is necessary.
-
Causality: To prevent respiratory tract irritation from inhaling fine dust particles of the compound.
-
Specifications:
-
Type: In situations requiring respiratory protection, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended for handling the solid. If handling solutions that may generate vapors or mists, an acid gas cartridge may be necessary in addition to the particulate filter.[8]
-
Program: The use of respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as required by OSHA's 29 CFR 1910.134.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plans and Disposal
Safe Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: All manipulations of solid this compound that could generate dust, and all handling of its solutions, should be performed in a certified chemical fume hood.
-
Donning PPE: Put on all required PPE as determined by your risk assessment before entering the handling area.
-
Weighing and Transfer: Use a spatula to handle the solid. Avoid scooping actions that could create dust. For transfers, use a funnel.
-
Dissolution: Add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.
Spill Cleanup
In the event of a spill, the response will depend on the size of the spill.
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing your standard PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled waste container.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
-
Solid Waste: Collect all solid this compound waste and contaminated materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.[10]
-
Liquid Waste: Collect solutions of this compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed chemical waste disposal facility, potentially via controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
Emergency First Aid
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these detailed procedures and understanding the rationale behind each safety measure, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.
References
-
Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC) - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Methanesulfonic acid, ammonium salt (1:1) | CH7NO3S | CID 11297950 - PubChem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved from [Link]
-
SDS US. (2022). Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]
-
Chemical spill cleanup procedures - J&K Scientific LLC. (2021). Retrieved from [Link]
-
CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved from [Link]
-
Industrial Spill Cleanup Basics - Washington Stormwater Center. (2024). Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals - College of Engineering - Purdue University. (n.d.). Retrieved from [Link]
-
ETHYL METHANE- SULFONATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE - NJ.gov. (2000). Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methanesulfonic acid, ammonium salt (1:1) | CH7NO3S | CID 11297950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
